molecular formula C4H7BrO B1265390 1-Bromo-2-butanone CAS No. 816-40-0

1-Bromo-2-butanone

カタログ番号: B1265390
CAS番号: 816-40-0
分子量: 151 g/mol
InChIキー: CCXQVBSQUQCEEO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-bromo-2-butanone appears as a colorless to straw-colored liquid. Toxic by inhalation, skin contact or ingestion.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1-bromobutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO/c1-2-4(6)3-5/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCXQVBSQUQCEEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO
Record name 1-BROMO-2-BUTANONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19017
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00231216
Record name 2-Butanone, 1-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00231216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

1-bromo-2-butanone appears as a colorless to straw-colored liquid. Toxic by inhalation, skin contact or ingestion.
Record name 1-BROMO-2-BUTANONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19017
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

816-40-0
Record name 1-BROMO-2-BUTANONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19017
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-Bromo-2-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=816-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2-butanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000816400
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butanone, 1-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00231216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromobutanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.301
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-Bromo-2-butanone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UPM4J7CVA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

1-Bromo-2-butanone CAS number 816-40-0

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Bromo-2-butanone (CAS 816-40-0): Properties, Synthesis, and Applications

Abstract

This compound (CAS 816-40-0), also known as bromomethyl ethyl ketone, is a versatile bifunctional reagent of significant interest in synthetic organic chemistry.[1][2] As an α-haloketone, its distinct reactivity profile, characterized by an electrophilic carbonyl carbon and a readily displaceable bromide, makes it a valuable building block for a wide array of molecular architectures. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing its physicochemical properties, robust synthetic methodologies with mechanistic insights, key chemical transformations, and critical applications, particularly in the pharmaceutical and agrochemical sectors. Furthermore, this document establishes a framework for its safe handling, storage, and disposal, reflecting its hazardous nature as a toxic and lachrymatory agent.

Introduction: The Synthetic Utility of an α-Bromo Ketone

α-Halogenated ketones are a cornerstone class of intermediates in organic synthesis, enabling the construction of complex carbon skeletons and heterocyclic systems. This compound exemplifies this utility, offering two distinct points for chemical modification: the carbonyl group, which can undergo nucleophilic addition, and the α-carbon, which is a potent electrophile for nucleophilic substitution reactions.[3] Its importance is underscored by its role as a precursor in the synthesis of various Active Pharmaceutical Ingredients (APIs) and crop protection agents, where the precise introduction of its butanone skeleton is a key strategic step.[4][5] Understanding the nuances of its synthesis, reactivity, and handling is therefore paramount for any scientist working toward the development of novel chemical entities.

Physicochemical and Spectroscopic Profile

This compound is a colorless to straw-colored liquid under standard conditions.[1][6] Its identity and purity are typically confirmed through a combination of physical constant measurements and spectroscopic analysis.

Physical and Chemical Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 816-40-0[1][7]
Molecular Formula C₄H₇BrO[1][7][8]
Molecular Weight 151.00 g/mol [1][7][9]
Appearance Colorless to straw-colored liquid[1][6]
Boiling Point Data varies; e.g., 83-86 °C at 54 mmHg[10]
Density ~1.49 g/cm³ (Value for similar compounds)
Solubility Water soluble[1][6]
Synonyms Bromomethyl ethyl ketone, 1-bromobutan-2-one[1][2][11]
Spectroscopic Data Interpretation

Spectroscopic analysis provides an unambiguous structural confirmation.

  • ¹H NMR: The proton NMR spectrum is characteristic. One would expect to see a triplet corresponding to the methyl protons (-CH₃) around 1.1 ppm, a quartet for the methylene protons of the ethyl group (-CH₂CH₃) around 2.8 ppm, and a key singlet for the brominated methylene protons (-COCH₂Br) further downfield, typically around 4.0-4.2 ppm, due to the deshielding effects of both the carbonyl and the bromine atom.

  • ¹³C NMR: The carbon spectrum will show four distinct signals, with the carbonyl carbon appearing furthest downfield (>200 ppm), followed by the carbon bearing the bromine atom (~35-40 ppm), and then the two carbons of the ethyl group.

  • Infrared (IR) Spectroscopy: A strong, sharp absorption band between 1715-1730 cm⁻¹ is indicative of the C=O stretch of the ketone functional group.[1]

  • Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity [M]+ and [M+2]+ separated by 2 m/z units.[1][7] The molecular ion peak would be observed at m/z = 150 and 152.

Synthesis Methodologies: Controlling Regioselectivity

The primary challenge in synthesizing this compound is controlling the regioselectivity of bromination on the unsymmetrical ketone, 2-butanone. Bromination can occur at either the C1 (methyl) or C3 (methylene) position. The reaction conditions, particularly the choice of catalyst (acid vs. base), dictate the outcome.

Acid-Catalyzed Bromination via Enol Intermediate

Acid-catalyzed bromination proceeds through the enol intermediate. The thermodynamic enol, formed by deprotonation of the more substituted C3 position, is more stable and forms faster. However, direct bromination in a solvent like methanol can favor attack at the less-substituted C1 position.[10] This is a well-established method for preparing α-bromomethyl ketones.[10] The reaction is believed to proceed via rate-determining enolization, followed by a rapid reaction of the enol with bromine.[12]

Caption: Acid-catalyzed synthesis of this compound via an enol intermediate.

Representative Synthetic Protocol (Acid-Catalyzed)

The following protocol is adapted from established procedures for the selective bromination of unsymmetrical ketones.[10]

Warning: This procedure must be performed in a certified chemical fume hood. This compound is a potent lachrymator and is toxic.[1][10] Appropriate personal protective equipment (PPE) is mandatory.

  • Preparation: Charge a four-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, reflux condenser, and a pressure-equalizing dropping funnel with 2-butanone (1.0 mole) and anhydrous methanol (600 mL).

  • Cooling: Cool the stirred solution to 0–5 °C using an ice-salt bath.

  • Bromine Addition: Add bromine (1.0 mole) rapidly from the dropping funnel. Causality: Rapid addition in cold methanol is crucial for favoring kinetic control and minimizing the formation of the 3-bromo isomer.[10] The temperature should not exceed 10 °C during this exothermic addition.

  • Reaction: Maintain the reaction temperature at 10 °C until the red color of the bromine fades (approx. 45-60 minutes), indicating its consumption.

  • Hydrolysis: Add water (300 mL) to the reaction mixture. Causality: This step hydrolyzes any α-bromodimethyl ketal byproducts that may have formed during the reaction in methanol.[10] Stir the mixture overnight at room temperature to ensure complete hydrolysis.

  • Workup: Add additional water (900 mL) and extract the product into diethyl ether (4 x 500 mL). Combine the organic layers.

  • Neutralization: Wash the combined ether layers with 10% aqueous potassium carbonate to neutralize hydrobromic acid, followed by two washes with water.

  • Drying and Concentration: Dry the organic layer over anhydrous calcium chloride or magnesium sulfate, filter, and remove the solvent under reduced pressure on a rotary evaporator at room temperature.

  • Purification: The crude product can be purified by vacuum distillation to yield this compound.

Chemical Reactivity and Synthetic Applications

The synthetic power of this compound stems from its dual reactivity. It serves as an effective alkylating agent and is a precursor for various heterocyclic systems.

Nucleophilic Substitution (SN2 Reactions)

The primary reaction pathway is nucleophilic substitution at the C1 position. The electron-withdrawing carbonyl group enhances the electrophilicity of the α-carbon and stabilizes the transition state of SN2 reactions.

  • With N-nucleophiles: Reaction with amines, azides, or other nitrogen nucleophiles is a common route to α-amino ketones, which are valuable precursors for many pharmaceutical agents.

  • With O-nucleophiles: Reaction with carboxylates (e.g., potassium acetate) yields α-acyloxy ketones.[9]

  • With S-nucleophiles: Thiolates readily displace the bromide to form α-thio ketones.

  • With C-nucleophiles: Carbanions, such as those derived from malonic esters, can be alkylated to build more complex carbon chains.

G main This compound nuc_sub Nucleophilic Substitution (SN2) main->nuc_sub heterocycle Heterocycle Formation main->heterocycle amino_ketone α-Amino Ketones nuc_sub->amino_ketone + R₂NH acyloxy_ketone α-Acyloxy Ketones nuc_sub->acyloxy_ketone + RCOO⁻ thio_ketone α-Thio Ketones nuc_sub->thio_ketone + RS⁻ thiazole Thiazoles heterocycle->thiazole + Thioamide (Hantzsch Synthesis) imidazole Imidazoles heterocycle->imidazole + Amidine

Caption: Key reaction pathways for this compound in organic synthesis.

Heterocycle Synthesis

This compound is a classic reagent in condensation reactions to form five-membered heterocycles.

  • Hantzsch Thiazole Synthesis: The reaction with a thioamide is a foundational method for constructing the thiazole ring, a common scaffold in medicinal chemistry. The mechanism involves initial S-alkylation by the bromo-ketone, followed by intramolecular cyclization and dehydration.

  • Imidazole Synthesis: Similarly, reaction with amidines provides a direct route to substituted imidazoles.

Role in Drug Design and Agrochemicals

The strategic introduction of a bromine atom into a drug candidate can enhance its therapeutic activity or favorably alter its metabolic profile through the formation of halogen bonds.[13] this compound serves as a versatile scaffold to incorporate a butanone moiety into a larger molecule, which can then be further functionalized. Its role as a key intermediate is driven by the consistent demand from the pharmaceutical and agrochemical industries for specialized building blocks.[5]

Safety, Handling, and Storage

Authoritative Grounding: The following safety protocols are synthesized from multiple Safety Data Sheets (SDS) and chemical safety sources.[1][2][6][14]

Hazard Identification

This compound is classified as a hazardous substance with multiple risk factors.

  • Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[2][14]

  • Irritation: Causes serious skin and eye irritation.[2][14] It is a potent lachrymator, causing immediate tearing and pain upon exposure to vapors.[1][2]

  • Respiratory Effects: May cause respiratory irritation.[1][2][14]

  • Flammability: It is a combustible liquid.[2][14]

Safe Handling and Personal Protective Equipment (PPE)

A self-validating system for handling this chemical involves preparation, execution, and post-handling procedures.

G prep prep exec exec post post emergency emergency A 1. PREPARATION Verify Fume Hood Function B Don PPE: - Nitrile/Neoprene Gloves - Chemical Splash Goggles - Face Shield - Lab Coat A->B C 2. EXECUTION Work Within Fume Hood Sash B->C D Use Non-Sparking Tools Ground Equipment C->D I EMERGENCY Spill / Exposure C->I If Occurs E Handle with Care: Avoid Inhalation & Contact D->E F 3. POST-HANDLING Decontaminate Glassware E->F G Dispose of Waste Properly F->G H Wash Hands Thoroughly G->H

Caption: A mandatory workflow for the safe handling of this compound.

Step-by-Step Handling Protocol
  • Engineering Controls: Always handle this compound inside a certified chemical fume hood with proper airflow. Ensure an emergency eyewash station and safety shower are immediately accessible.[2]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear heavy-duty nitrile or neoprene gloves.[2]

    • Eye Protection: Chemical splash goggles and a face shield are mandatory.[2]

    • Body Protection: Use a chemically resistant lab coat.[2]

  • Spill Response:

    • Small Spills: Isolate the area.[1][6] Absorb the spill with an inert, non-combustible material such as sand or vermiculite.[1][6] Place the contaminated material into a sealed, labeled container for hazardous waste disposal.

    • Large Spills: Evacuate the area immediately and contact emergency personnel.[1][6]

  • First Aid:

    • Inhalation: Move the person to fresh air. Seek immediate medical attention.[2]

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water. Seek immediate medical attention.[2]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[2]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[14]

Storage and Stability

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and metals.[2][14] Recommended storage temperature is between 2-8 °C in a refrigerator designed for flammable materials.[2] The compound may be light-sensitive.[2]

Conclusion

This compound is a reagent of considerable synthetic value, providing a reliable entry point to a diverse range of chemical structures, including α-functionalized ketones and important heterocyclic systems. Its utility in the pharmaceutical and agrochemical industries continues to drive interest in its chemistry. However, its significant hazards necessitate a thorough understanding of and strict adherence to safety protocols. By combining a deep knowledge of its reactivity with a disciplined approach to handling, researchers can effectively and safely leverage the full synthetic potential of this important chemical intermediate.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Google Patents. (2013). CN103449992A - Bromo-butanone synthesis method.
  • Organic Syntheses. (n.d.). 1-bromo-3-methyl-2-butanone.
  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids.
  • Westerlund, A., & Carlson, R. (1999). Synthesis of 1-Bromo-3-buten-2-one. Synthetic Communications, 29(22), 4035-4042.
  • National Institute of Standards and Technology. (n.d.). 2-Butanone, 1-bromo-. NIST Chemistry WebBook.
  • Study.com. (n.d.). 2-butanone and bromine (1 equiv.) react in the presence of NaOH to form this compound.
  • Canadian Science Publishing. (1972). Acetate-catalyzed Bromination and Exchange Reactions of 2-Butanone. Canadian Journal of Chemistry, 50(19), 3229-3232.
  • Precision Reports. (n.d.). This compound CAS 816-40-0 Market Size, Share, Growth.
  • Quora. (n.d.). What is the mechanism of a conversion of 1 bromobutane to 1-butene heated with KOH in ethanol?
  • Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(12), 6837-7042.
  • precisionFDA. (n.d.). This compound.
  • Hernandes, M. Z., et al. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Molecular Structure, 1305, 137785.
  • Carl ROTH. (2025). Safety Data Sheet: 1-Bromobutane.

Sources

An In-Depth Technical Guide to the Physical Properties of Bromomethyl Ethyl Ketone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Bromomethyl ethyl ketone, systematically known as 1-bromo-2-butanone, is a halogenated ketone of significant interest in organic synthesis.[1][2] Its utility as a versatile intermediate in the construction of more complex molecular architectures, particularly in the pharmaceutical and agrochemical industries, is well-documented.[2][3] The compound's reactivity is largely governed by the presence of the α-bromo substituent adjacent to the carbonyl group, rendering the methylene carbon susceptible to nucleophilic attack. This technical guide provides a comprehensive overview of the core physical properties of Bromomethyl ethyl ketone, offering a foundational understanding for its safe handling, application in synthesis, and analytical characterization. Historically, it was also developed for use as a chemical warfare agent due to its potent lachrymatory effects.[1]

I. Molecular and Chemical Identity

A fundamental understanding of a compound begins with its basic chemical identity. Bromomethyl ethyl ketone is a relatively small, functionalized organic molecule.

IdentifierValueSource
Systematic Name This compound[1][4]
Common Name Bromomethyl ethyl ketone[1][5][6]
CAS Number 816-40-0[1][5][6]
Molecular Formula C₄H₇BrO[1][3][5]
Molecular Weight 151.00 g/mol [1][5]
Appearance Colorless to pale yellow or straw-colored liquid[2][4]
Molecular Structure Diagram

Caption: 2D structure of Bromomethyl ethyl ketone.

II. Physicochemical Properties

The physical properties of a compound are critical for its practical application, influencing reaction conditions, purification methods, and storage requirements.

PropertyValueNotesSource
Density 1.479 g/mL at 25 °C[7]
Boiling Point 105 °C at 150 mmHgThe boiling point is reported at reduced pressure.[7][8]
Melting Point No data availableSafety data sheets indicate that the melting point has not been determined.[7]
Refractive Index n20/D 1.465[8]
Solubility No quantitative data available. Expected to be soluble in organic solvents.Safety data sheets state "No information available" for water solubility.[7]
Flash Point 68 °C / 154.4 °FCombustible liquid.[7]

III. Spectroscopic Data and Interpretation

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of Bromomethyl ethyl ketone is expected to show three distinct signals corresponding to the three different proton environments.

  • Triplet (3H): Arising from the methyl protons (-CH₃) coupled with the adjacent methylene protons.

  • Quartet (2H): Corresponding to the methylene protons (-CH₂-) of the ethyl group, split by the adjacent methyl protons.

  • Singlet (2H): Due to the methylene protons adjacent to the bromine atom (-CH₂Br). These protons are not coupled to any neighboring protons.

The carbon-13 NMR spectrum will exhibit four signals, one for each unique carbon atom in the molecule.

  • Carbonyl Carbon (C=O): This will be the most downfield signal, typically in the range of 200-210 ppm.

  • Brominated Methylene Carbon (-CH₂Br): This carbon will appear at a lower field than a typical sp³ hybridized carbon due to the deshielding effect of the adjacent bromine atom.

  • Methylene Carbon of Ethyl Group (-CH₂-):

  • Methyl Carbon of Ethyl Group (-CH₃): This will be the most upfield signal.

B. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of Bromomethyl ethyl ketone will be characterized by several key absorption bands.

  • C=O Stretch: A strong, sharp absorption band around 1715-1735 cm⁻¹. This is the most characteristic peak for a ketone.

  • C-H Stretch (sp³): Absorptions in the region of 2850-3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the methyl and methylene groups.

  • C-Br Stretch: A strong absorption in the fingerprint region, typically between 500-600 cm⁻¹.

C. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In the mass spectrum of Bromomethyl ethyl ketone, the molecular ion peak (M⁺) would be expected at m/z 150 and 152 in an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

IV. Experimental Protocols for Physical Property Determination

The following section outlines standardized, step-by-step methodologies for the experimental determination of key physical properties of liquid compounds like Bromomethyl ethyl ketone.

A. Determination of Boiling Point (Micro-scale Method)

This method is suitable for small sample volumes and provides an accurate boiling point measurement.

Diagram of Experimental Workflow

G cluster_setup Apparatus Setup cluster_heating Heating and Observation cluster_measurement Measurement setup1 Place a small amount of Bromomethyl ethyl ketone into a test tube. setup2 Insert a thermometer into the test tube, ensuring the bulb is above the liquid surface. setup1->setup2 setup3 Place an inverted capillary tube (sealed at one end) into the liquid. setup2->setup3 setup4 Immerse the test tube assembly in a heating bath (e.g., paraffin oil). setup3->setup4 heat1 Gently heat the bath while stirring. setup4->heat1 observe1 Observe for a continuous stream of bubbles from the capillary tube. heat1->observe1 measure1 Remove the heat source. observe1->measure1 measure2 Record the temperature at which the liquid just begins to enter the capillary tube. measure1->measure2 result Boiling Point Determined measure2->result This temperature is the boiling point.

Caption: Workflow for micro-scale boiling point determination.

Step-by-Step Methodology:

  • Sample Preparation: Place a small amount (approximately 0.5 mL) of Bromomethyl ethyl ketone into a small test tube.

  • Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or a small piece of tubing, ensuring the thermometer bulb is positioned just above the liquid level. Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

  • Heating: Immerse the assembly in a heating bath (such as a Thiele tube or a beaker of paraffin oil) and begin to heat gently.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn into the capillary tube.[2][9]

B. Determination of Density

The density of a liquid can be accurately determined by measuring the mass of a known volume.

Diagram of Experimental Workflow

G cluster_mass Mass Measurement cluster_volume Volume Measurement cluster_final_mass Final Mass Measurement cluster_calculation Calculation mass1 Weigh a clean, dry graduated cylinder or pycnometer (m1). vol1 Add a precise volume of Bromomethyl ethyl ketone (V). mass1->vol1 mass2 Weigh the graduated cylinder with the liquid (m2). vol1->mass2 calc1 Calculate the mass of the liquid (m = m2 - m1). mass2->calc1 calc2 Calculate density (ρ = m/V). calc1->calc2 result Density calc2->result Density Determined

Caption: Workflow for determining the density of a liquid.

Step-by-Step Methodology:

  • Initial Mass: Accurately weigh a clean, dry graduated cylinder or a pycnometer on an analytical balance. Record this mass.[1][10]

  • Volume Measurement: Carefully add a known volume of Bromomethyl ethyl ketone to the graduated cylinder or fill the pycnometer to its calibrated volume.

  • Final Mass: Weigh the graduated cylinder or pycnometer containing the liquid and record the mass.

  • Calculation: The mass of the liquid is the difference between the final and initial masses. The density is then calculated by dividing the mass of the liquid by its volume.[10][11] For higher accuracy, it is recommended to repeat the measurement and average the results.[1]

V. Safety, Handling, and Reactivity

A. Safety and Handling

Bromomethyl ethyl ketone is classified as a hazardous chemical and must be handled with appropriate safety precautions.

  • Lachrymatory Agent: The compound is a potent lachrymator, causing immediate irritation and tearing upon contact with the eyes.[1][2][4] All manipulations should be conducted in a well-ventilated chemical fume hood.[12]

  • Toxicity: It is toxic by inhalation, dermal contact, and ingestion.[2][4]

  • Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including chemical safety goggles, gloves, and a lab coat.[7]

  • Storage: Store in a cool, well-ventilated area, away from light and incompatible materials such as strong oxidizing agents, strong reducing agents, metals, and strong bases.[7] It is recommended to keep the material refrigerated to maintain quality.[7]

B. Chemical Reactivity

The primary site of reactivity in Bromomethyl ethyl ketone is the α-carbon bearing the bromine atom, which is susceptible to nucleophilic substitution. It is also a combustible liquid.[7]

VI. Conclusion

This technical guide has provided a detailed overview of the fundamental physical properties of Bromomethyl ethyl ketone. The data and protocols presented herein are intended to serve as a valuable resource for researchers and scientists engaged in the use of this compound. A thorough understanding of its physical characteristics, spectroscopic signature, and safe handling procedures is paramount for its effective and safe utilization in a laboratory setting.

VII. References

  • Wikipedia. (2025, November 6). Bromomethyl ethyl ketone. [Link]

  • Grokipedia. Bromomethyl ethyl ketone. [Link]

  • Brandeis University. Lachrymators | Laboratory Safety. [Link]

  • JoVE. (2020, March 26). Video: Boiling Points - Procedure. [Link]

  • PubChem. This compound. [Link]

  • Vedantu. Class 11 Chemistry Determination Of Boiling Point Experiment. [Link]

  • Scribd. 02 Exp 1 Boiling Point Determination | PDF. [Link]

  • University of Calgary. BOILING POINT DETERMINATION. [Link]

  • Chemistry LibreTexts. (2021, November 11). 2: The Density of Liquids and Solids (Experiment). [Link]

  • NIST. 2-Butanone, 1-bromo-. [Link]

  • Home Science Tools. Liquid Density Experiments. [Link]

  • YouTube. (2020, August 15). Experiment 1: Determination of the Density of Water. [Link]

  • Doc Brown's Chemistry. Experiments to determine density of liquid. [Link]

  • WJEC. Determination of the density of liquids and solids. [Link]

Sources

An In-depth Technical Guide to 1-Bromo-2-butanone: Properties, Synthesis, and Applications in Scientific Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 1-bromo-2-butanone (CAS No: 816-40-0), a versatile reagent with significant applications in organic synthesis and drug development. We will delve into its fundamental physicochemical properties, detailed synthetic protocols, characteristic reactivity, and established applications, offering a comprehensive resource for researchers and professionals in the chemical and pharmaceutical sciences.

Core Molecular and Physical Properties

This compound, also known as bromomethyl ethyl ketone, is a colorless to straw-colored liquid.[1] It is a key synthetic building block due to the presence of two reactive functional groups: a ketone and an α-halo substituent. This dual reactivity allows for a wide range of chemical transformations.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₄H₇BrO[1][2][3][4][5]
Molecular Weight 151.00 g/mol [2][3]
CAS Number 816-40-0[1][3][4]
Appearance Colorless to straw-colored liquid[1][6]
Density ~1.479 g/mL at 25 °C
Boiling Point 105 °C at 150 mmHg
Flash Point 68 °C (154.4 °F) - closed cup
Solubility Water soluble[6]
Refractive Index n20/D 1.465
Synonyms Bromomethyl ethyl ketone, 1-bromobutan-2-one[2][3][4]

Synthesis of this compound: A Protocol Grounded in Mechanistic Principles

The most common and efficient method for synthesizing this compound is through the α-bromination of 2-butanone. This reaction can be performed under either acidic or basic conditions, with the choice of conditions influencing the reaction mechanism and selectivity. The acid-catalyzed route is generally preferred as it allows for more controlled monobromination.

Mechanism: Acid-Catalyzed α-Bromination

The generally accepted mechanism for this reaction involves the rate-determining enolization of the ketone, followed by a rapid reaction of the enol with bromine.[7] The acid catalyst facilitates the formation of the enol intermediate. The less substituted α-carbon is preferentially enolized, leading to the formation of this compound as the major product over 3-bromo-2-butanone.

G cluster_0 Step 1: Keto-Enol Tautomerism (Acid-Catalyzed) cluster_1 Step 2: Electrophilic Attack by Bromine Ketone 2-Butanone Protonated_Ketone Protonated Ketone Ketone->Protonated_Ketone + H⁺ Enol Enol Intermediate Protonated_Ketone->Enol - H⁺ Br2 Br₂ Brominated_Intermediate Brominated Intermediate Enol->Brominated_Intermediate + Br₂ Product This compound Brominated_Intermediate->Product - H⁺, - Br⁻

Caption: Acid-catalyzed α-bromination of 2-butanone.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the α-bromination of ketones.[4][8] Caution: This preparation must be carried out in an efficient fume hood. Bromomethyl ketones are highly lachrymatory and are skin irritants.[4]

Materials:

  • 2-Butanone (Methyl ethyl ketone)

  • Bromine (Br₂)

  • Anhydrous Methanol or Diethyl Ether

  • Water

  • 10% Aqueous Potassium Carbonate Solution

  • Anhydrous Calcium Chloride or Sodium Sulfate

  • Round-bottom flask (four-necked recommended)

  • Mechanical stirrer

  • Thermometer

  • Reflux condenser with a drying tube

  • Pressure-equalizing dropping funnel

Procedure:

  • Reaction Setup: In a four-necked, round-bottom flask equipped with a mechanical stirrer, thermometer, reflux condenser, and dropping funnel, charge the flask with 2-butanone and anhydrous methanol.

  • Cooling: Cool the stirred solution in an ice-salt bath to 0–5 °C.

  • Bromine Addition: Slowly add bromine from the dropping funnel to the cooled solution. The rate of addition should be controlled to maintain the reaction temperature below 10 °C. The characteristic red color of bromine should fade as it reacts.

  • Reaction Monitoring: After the addition is complete, maintain the reaction temperature at 10 °C until the red color of the solution has completely disappeared, which typically takes about 45 minutes.

  • Hydrolysis of Intermediates: Add water to the reaction mixture to hydrolyze any α-bromodimethyl ketals that may have formed during the reaction. Stir the mixture at room temperature.

  • Workup and Extraction: Add more water to the flask, and transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (multiple extractions are recommended).

  • Neutralization: Combine the organic layers and wash them with a 10% aqueous potassium carbonate solution to neutralize any remaining hydrobromic acid, followed by washing with water.

  • Drying and Solvent Removal: Dry the ether solution over anhydrous calcium chloride or sodium sulfate. Remove the solvent using a rotary evaporator at room temperature.

  • Purification: The crude product can be purified by distillation under reduced pressure to yield pure this compound.

Chemical Reactivity and Synthetic Applications

This compound's utility stems from its ability to act as an electrophile at the α-carbon. It is a potent alkylating agent for various nucleophiles, making it a valuable tool in the synthesis of more complex molecules.

Key Reactions:
  • Nucleophilic Substitution: It readily undergoes Sₙ2 reactions with nucleophiles such as amines, thiols, and carboxylates to form new carbon-heteroatom bonds.

  • Formation of Heterocycles: Its bifunctional nature makes it an excellent precursor for the synthesis of various heterocyclic compounds, such as furans, thiazoles, and imidazoles.

  • Wittig Reaction: The ketone functionality can be converted to an alkene via the Wittig reaction.

Applications in Drug Development and Research:

This compound is a crucial intermediate in the pharmaceutical and agrochemical industries.[9]

  • Active Pharmaceutical Ingredient (API) Synthesis: It serves as a key building block in the synthesis of various APIs.[9]

  • Site-Directed Reagent: It has been used as a potential regulatory site-directed reagent, for example, to modify specific cysteine residues on enzymes like pyruvate decarboxylase.

  • Reagent in Organic Synthesis: It is also employed as a reagent for aromatic bromination in the presence of sodium hydride in DMSO and in the microwave-assisted preparation of fused heterocycles.

G cluster_0 Applications B2B This compound API API Synthesis B2B->API Building Block Agro Agrochemicals B2B->Agro Intermediate B2_Sub Nucleophilic Substitution (e.g., with R-NH₂) B2B->B2_Sub B2_Het Heterocycle Synthesis (e.g., Hantzsch Thiazole Synthesis) B2B->B2_Het Research Research Reagent B2_Sub->API B2_Het->API

Caption: Synthetic utility of this compound.

Characterization and Quality Control

The identity and purity of this compound are typically confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the molecular structure.[1][10][11]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic carbonyl (C=O) stretching frequency.[1][12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to assess purity and confirm the molecular weight.

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

Table 2: Hazard Information
HazardDescriptionSource(s)
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[3][13]
Irritation Causes skin irritation and serious eye irritation. May cause respiratory irritation.[3][13]
Physical Hazard Combustible liquid.[3][13]
Special Hazard Lachrymator (substance that causes tearing).[4][13]
Handling and Personal Protective Equipment (PPE):
  • Work in a well-ventilated area, preferably a chemical fume hood.[3][13]

  • Wear protective gloves, chemical goggles or a face shield, and suitable protective clothing.[3][13]

  • In case of inadequate ventilation, wear respiratory protection.[3]

  • Keep away from heat, sparks, and open flames.[3][13]

  • Use non-sparking tools and follow proper grounding procedures to avoid static electricity.[3]

Storage:
  • Store in a cool, dry, and well-ventilated area.[3]

  • Keep the container tightly closed when not in use.[13]

  • Recommended storage temperature is 2-8 °C in an explosion-proof refrigerator.[3]

  • The compound is light-sensitive and should be stored accordingly.[3]

  • Commercial preparations may contain a stabilizer such as calcium carbonate.

First Aid Measures:
  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[3][13]

  • Skin Contact: Wash with plenty of soap and water. Seek immediate medical attention.[3][13]

  • Eye Contact: Immediately flush eyes thoroughly with water for at least 15 minutes. Seek immediate medical attention.[3][13]

  • Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.[13]

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, with significant applications in the development of pharmaceuticals and other specialty chemicals. A thorough understanding of its properties, synthesis, and reactivity, coupled with strict adherence to safety protocols, is essential for its effective and safe utilization in a research and development setting.

References

  • This compound | C4H7BrO | CID 13156 - PubChem.
  • This compound - LookChem.
  • 2-Butanone, 1-bromo- - the NIST WebBook.
  • 1-bromo-3-methyl-2-butanone - Organic Syntheses Procedure.
  • This compound CAS 816-40-0 Market Size, Share, Growth | CAGR Forecast.
  • Synthesis of 1-bromo-3-methyl-2-butanone? - Filo.
  • Acetate-catalyzed Bromination and Exchange Reactions of 2-Butanone - Canadian Science Publishing.
  • 2-butanone and bromine (1 equiv.) react in the presence of NaOH to form this compound. Propose a mechanism for this reaction and briefly explain why the isomeric 3-bromo-e-butanone is not formed.
  • This compound - Optional[13C NMR] - Spectrum - SpectraBase.
  • 3-Bromo-2-butanone: Properties, Applications, and Synthesis Insights.
  • 2-Butanone, 1-bromo- - the NIST WebBook - National Institute of Standards and Technology.
  • CN103449992A - Bromo-butanone synthesis method - Google Patents.

Sources

The Solubility of 1-Bromo-2-butanone in Organic Solvents: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Nuances of Solubility in Synthesis and Formulation

In the landscape of pharmaceutical and chemical synthesis, the seemingly simple parameter of solubility is, in reality, a cornerstone of process development, reaction kinetics, purification, and formulation. For reactive intermediates such as 1-Bromo-2-butanone, a versatile building block in the synthesis of a multitude of bioactive molecules, a comprehensive understanding of its solubility profile is not merely advantageous—it is imperative. This guide is designed to provide researchers, scientists, and drug development professionals with an in-depth technical understanding of the solubility of this compound in common organic solvents. We will delve into the theoretical underpinnings of its solubility, present a qualitative and predictive quantitative analysis, and provide a robust experimental protocol for precise solubility determination. This document eschews a rigid, templated approach in favor of a narrative that logically unfolds from theoretical principles to practical application, mirroring the thought process of a scientist in the field.

Unveiling this compound: A Molecule of Interest

This compound (C₄H₇BrO), also known as bromomethyl ethyl ketone, is an α-haloketone, a class of compounds renowned for their utility in organic synthesis due to the presence of two electrophilic centers.[1] Its physical and chemical properties are pivotal in determining its behavior in various solvent systems.

PropertyValueSource(s)
Molecular Formula C₄H₇BrO[2][3][4]
Molecular Weight 151.00 g/mol [2][4][5]
Appearance Colorless to light yellow/straw-colored liquid[2][3]
Density Approximately 1.479 g/mL at 25 °C[4][5]
Boiling Point 105 °C at 150 mmHg[4][5]
Refractive Index n20/D 1.465 (lit.)[3][4]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 1 (the carbonyl oxygen)[3]

The presence of a carbonyl group and a bromine atom renders this compound a polar molecule.[6] This inherent polarity is the primary driver of its solubility characteristics, suggesting a favorable interaction with polar solvents. Conversely, the ethyl group introduces a degree of non-polar character, which allows for some interaction with less polar environments.

The Theoretical Framework of Solubility: "Like Dissolves Like" and Beyond

The age-old axiom "like dissolves like" serves as a foundational principle in predicting solubility.[7][8] This concept is elegantly quantified by the Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components:

  • δd (Dispersion): Arising from van der Waals forces.

  • δp (Polar): Stemming from dipole-dipole interactions.

  • δh (Hydrogen Bonding): Representing the energy of hydrogen bonds.

For a solute to dissolve in a solvent, their respective Hansen Solubility Parameters should be similar. The closer the HSP values, the greater the affinity between the solute and the solvent.

Predicting the Hansen Solubility Parameters of this compound
Hansen ParameterPredicted Value (MPa½)
δd (Dispersion) ~17.0
δp (Polar) ~8.5
δh (Hydrogen Bonding) ~5.0
Total (δt) ~19.8

These predicted values position this compound as a moderately polar compound with some hydrogen bonding capability, primarily as a hydrogen bond acceptor at the carbonyl oxygen.

Qualitative and Predicted Quantitative Solubility Profile

Based on the predicted HSPs and the principle of "like dissolves like," we can construct a qualitative and predicted quantitative solubility profile for this compound in a range of common organic solvents.

SolventSolvent TypePredicted SolubilityRationale for Prediction
Hexane Non-polarLowSignificant mismatch in polarity and hydrogen bonding capabilities.
Toluene Non-polar (aromatic)ModerateBetter dispersion interactions than hexane, but still a significant polarity mismatch.
Diethyl Ether Slightly PolarHigh / MiscibleGood balance of polar and non-polar characteristics.
Dichloromethane Polar AproticHigh / MiscibleSimilar polarity to this compound.
Acetone Polar AproticHigh / MiscibleThe carbonyl group in acetone aligns well with the polar nature of this compound.[6]
Ethyl Acetate Polar AproticHigh / MiscibleGood balance of polarity and dispersion forces.
Methanol Polar ProticHigh / MiscibleStrong potential for hydrogen bonding with the carbonyl oxygen of this compound.[6]
Ethanol Polar ProticHigh / MiscibleSimilar to methanol, with a slightly more non-polar character.[6]
Water Polar ProticModerateWhile polar, the hydrophobic ethyl group and the large bromine atom limit miscibility.[6]
Dimethyl Sulfoxide (DMSO) Polar AproticHigh / MiscibleHighly polar solvent capable of strong dipole-dipole interactions.
N,N-Dimethylformamide (DMF) Polar AproticHigh / MiscibleA highly polar solvent that should readily dissolve this compound.

It is crucial to reiterate that the quantitative values are predictions. For applications requiring high precision, experimental determination is non-negotiable.

Experimental Determination of Solubility: A Self-Validating Protocol

The following protocol outlines a robust and self-validating method for the quantitative determination of the solubility of this compound in an organic solvent of interest. This method is based on the isothermal shake-flask technique, a widely accepted standard for solubility measurements.[12]

Materials and Equipment
  • This compound (of known purity)

  • Solvent of interest (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer

  • Glass vials with PTFE-lined screw caps

  • Volumetric flasks and pipettes

  • Syringe filters (PTFE, 0.22 µm)

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

Experimental Workflow

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare a series of standard solutions of this compound in the solvent of interest. B Generate a calibration curve using GC or HPLC. A->B C Add an excess of this compound to a known volume of solvent in a sealed vial. D Equilibrate the mixture in a thermostatically controlled shaker at the desired temperature for 24-48 hours. C->D E Allow the solution to stand undisturbed at the same temperature for phase separation. D->E F Carefully withdraw an aliquot of the supernatant using a syringe. G Filter the aliquot through a 0.22 µm PTFE syringe filter. F->G H Dilute the filtered sample to fall within the calibration curve range. G->H I Analyze the diluted sample by GC or HPLC. H->I J Calculate the concentration of this compound in the saturated solution. I->J K K J->K Repeat experiment at different temperatures to construct a solubility curve.

Caption: A flowchart of the isothermal shake-flask method for solubility determination.

Causality Behind Experimental Choices
  • Excess Solute: The addition of an excess of this compound ensures that the resulting solution is saturated, a prerequisite for determining the maximum solubility.

  • Equilibration Time: A 24-48 hour equilibration period is necessary to ensure that the system has reached a true thermodynamic equilibrium between the dissolved and undissolved solute.

  • Temperature Control: Solubility is highly temperature-dependent. Precise and constant temperature control is critical for reproducible results.

  • Syringe Filtration: Filtration is essential to remove any undissolved micro-droplets of this compound, which would otherwise lead to an overestimation of solubility. PTFE is chosen for its broad chemical resistance.

  • Analytical Quantification: The use of a calibrated GC or HPLC system provides a highly accurate and precise method for determining the concentration of the solute in the saturated solution.

Molecular Interactions at Play: A Visual Representation

The solubility of this compound is governed by the interplay of intermolecular forces between the solute and the solvent molecules. The following diagram illustrates these interactions with representative polar and non-polar solvents.

G Molecular Interactions Governing Solubility cluster_solute This compound cluster_polar Polar Solvent (e.g., Methanol) cluster_nonpolar Non-polar Solvent (e.g., Hexane) solute C4H7BrO (δd: ~17.0, δp: ~8.5, δh: ~5.0) polar_solvent CH3OH (δd: 15.1, δp: 12.3, δh: 22.3) solute->polar_solvent Strong Interaction: - Dipole-Dipole - Hydrogen Bonding (acceptor) - Dispersion nonpolar_solvent C6H14 (δd: 14.9, δp: 0.0, δh: 0.0) solute->nonpolar_solvent Weak Interaction: - Primarily Dispersion - Mismatched Polarity

Caption: A diagram illustrating the dominant intermolecular forces between this compound and different solvent types.

Safety and Handling Considerations

This compound is a lachrymatory agent and is toxic by inhalation, skin contact, or ingestion.[2] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All experimental work should be preceded by a thorough review of the Safety Data Sheet (SDS).

Conclusion: From Prediction to Practical Application

While a definitive, publicly available database of the quantitative solubility of this compound in a wide array of organic solvents remains elusive, a strong predictive understanding can be achieved through the application of fundamental principles such as Hansen Solubility Parameters. The provided group-contribution-based predictions offer a valuable starting point for solvent selection in synthetic and formulation workflows. However, for process optimization and regulatory compliance, these predictions must be substantiated by empirical data. The detailed experimental protocol provided in this guide offers a reliable and self-validating pathway to obtaining this critical information. By integrating theoretical understanding with rigorous experimental practice, researchers can confidently and effectively utilize this compound in their pursuit of scientific advancement.

References

  • Determination of the Hansen Solubility Parameter from the Structural Composition Data of Solvent Molecules. (n.d.). Semantic Scholar.
  • Pencil and Paper Estimation of Hansen Solubility Parameters. (2018). ACS Omega.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Group Contribution-Based Method for Determination of Solubility Parameter of Nonelectrolyte Organic Compounds. (2011). Industrial & Engineering Chemistry Research.
  • Improved group contribution parameter set for the application of solubility parameters to melt extrusion. (2013). International Journal of Pharmaceutics.
  • Pencil and Paper Estimation of Hansen Solubility Parameters. (2018). ACS Omega.
  • This compound. (n.d.). LookChem.
  • Chemical Properties of 2-Butanone, 1-bromo- (CAS 816-40-0). (n.d.). Cheméo.
  • Testing the Solubility of Common Liquid Solvents. (n.d.). Education.com.
  • Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. (2007). Fluid Phase Equilibria.
  • GROUP CONTRIBUTION METHODS FOR SOLUBILITY PARAMETER. (2022). Eloquens.
  • Prediction of solubility parameters using the group‐contribution lattice‐fluid theory. (2001). Journal of Applied Polymer Science.
  • Hansen Solubility Parameters: A User's Handbook. (2000). CRC Press.
  • A COMPUTATIONAL ROUTE TO HANSEN SOLUBILITY PARAMETERS OF NITRATED SPECIES THROUGH A QUANTITATIVE STRUCTURE ACTIVITY RELATIONSHIP. (2017).
  • The Experimental Determin
  • Experiment 4 Solubility of a Salt. (n.d.).
  • 1-bromobutan-2-one. (n.d.). Solubility of Things.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2006).
  • Using natural language processing (NLP)-inspired molecular embedding approach to predict Hansen solubility parameters. (2022). Digital Discovery.
  • Determination of the Hansen solubility parameters with a novel optimization method. (2016). Journal of Applied Polymer Science.
  • Hansen Solubility Parameters. (n.d.).
  • Synthetic Access to Aromatic α-Haloketones. (2020). Molecules.
  • Hansen Solubility Parameters: A User's Handbook. (2000). CRC Press.
  • 2-Butanone, 1-bromo-. (n.d.). NIST WebBook.
  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (2000). Molecules.
  • Influence of Solvent Nature on the Solubility of Halogenated Alkanes. (2020). Russian Journal of Physical Chemistry A.
  • Solubility and Distribution Phenomena. (n.d.).
  • 1-bromo-3-methyl-2-butanone. (n.d.). Organic Syntheses.

Sources

An In-depth Technical Guide to 1-Bromo-2-butanone: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 1-bromo-2-butanone, a versatile reagent in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the nomenclature, chemical properties, synthesis, reaction mechanisms, and applications of this important chemical intermediate. The content is structured to provide not only procedural details but also the underlying scientific principles that govern its reactivity and utility.

Chemical Identity and Nomenclature

This compound is a halogenated ketone that serves as a valuable building block in various chemical transformations. A clear understanding of its nomenclature and chemical identifiers is paramount for accurate documentation and safe handling in a laboratory setting.

Synonyms and Alternative Names

The compound is known by several names in scientific literature and chemical catalogs. This can often be a source of confusion, and a comprehensive list of its synonyms is provided below for clarity.

Synonym/Alternative Name Source/Context
Bromomethyl ethyl ketoneCommon trivial name[1][2]
1-bromobutan-2-oneIUPAC systematic name[3]
2-Oxobutyl bromideAlternative systematic name
TL 819Technical name[4]
1-Brombutanon-(2)German nomenclature
HomomartoniteHistorical or less common name
Bn-StoffHistorical or less common name
Chemical Identifiers

For unambiguous identification, a set of standardized chemical identifiers is used globally. These are crucial for database searches, regulatory compliance, and procurement.

Identifier Value Reference
CAS Number 816-40-0[1][2]
IUPAC Name 1-bromobutan-2-one[3]
Molecular Formula C4H7BrO[1][2]
Molecular Weight 151.00 g/mol [1][2]
InChI Key CCXQVBSQUQCEEO-UHFFFAOYSA-N[5]
SMILES CCC(=O)CBr[5]
EC Number 212-431-3
PubChem CID 13156[3]

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and reactivity. A summary of its key properties is presented below.

Property Value Reference
Appearance Colorless to straw-colored liquid[3]
Boiling Point 105 °C at 150 mmHg
Density 1.479 g/mL at 25 °C
Refractive Index n20/D 1.465
Flash Point 68 °C (154.4 °F) - closed cup
Solubility Soluble in water
Stability Often stabilized with ~5% calcium carbonate
Storage Temperature −20°C

Synthesis of this compound

The most common and practical laboratory synthesis of this compound involves the α-bromination of 2-butanone. This reaction can be catalyzed by either acid or base, with the choice of catalyst influencing the reaction mechanism and selectivity.

Reaction Principle: α-Bromination of Ketones

The α-position to a carbonyl group is acidic and can be deprotonated to form an enolate (in base) or an enol (in acid). Both the enol and the enolate are nucleophilic and react with electrophiles like molecular bromine (Br₂).

The regioselectivity of this reaction is a key consideration. In the case of 2-butanone, bromination can occur at either the C1 (methyl) or C3 (methylene) position. The formation of this compound is favored under kinetic control, particularly in base-catalyzed reactions, due to the preferential abstraction of the more accessible and less sterically hindered methyl proton.

Experimental Protocol: Acid-Catalyzed α-Bromination

This protocol is adapted from a reliable procedure for the synthesis of a similar α-bromoketone and is expected to yield the desired product with high selectivity.[6]

Caution: This preparation should be performed in a well-ventilated fume hood as bromomethyl ketones are potent lachrymators and skin irritants.[6]

Materials:

  • 2-Butanone (reagent grade)

  • Bromine (reagent grade)

  • Anhydrous Methanol

  • Diethyl ether

  • 10% Aqueous Potassium Carbonate Solution

  • Anhydrous Calcium Chloride

  • Ice-salt bath

Equipment:

  • Four-necked, round-bottomed flask (2 L)

  • Mechanical stirrer

  • Thermometer

  • Reflux condenser with a calcium chloride drying tube

  • Pressure-equalizing dropping funnel (100 mL)

  • Separatory funnel

  • Rotary evaporator

  • Vigreux column for distillation

Procedure:

  • Reaction Setup: In the 2 L four-necked flask, place 2-butanone (1.00 mole) and 600 mL of anhydrous methanol.

  • Cooling: Stir the solution and cool it to 0–5 °C using an ice-salt bath.

  • Bromine Addition: Add bromine (1.00 mole) in a rapid, steady stream from the dropping funnel. It is crucial to add the bromine in a single portion to favor the formation of the monobrominated product.[6]

  • Temperature Control: During the addition, allow the temperature to rise but not exceed 10 °C. Maintain the reaction temperature at 10 °C for approximately 45 minutes, or until the red color of the bromine fades.[6]

  • Hydrolysis: Add 300 mL of water to the reaction mixture and stir at room temperature overnight. This step is to hydrolyze any α-bromodimethyl ketals that may have formed.[6]

  • Workup:

    • Add an additional 900 mL of water to the solution.

    • Transfer the mixture to a large separatory funnel and extract with four 500-mL portions of diethyl ether.

    • Combine the ether layers and wash with 200 mL of 10% aqueous potassium carbonate solution, followed by two 200-mL portions of water.

    • Dry the ether solution over anhydrous calcium chloride for 1 hour.

  • Isolation and Purification:

    • Remove the diethyl ether using a rotary evaporator at room temperature to obtain the crude product.

    • Purify the crude this compound by distillation under reduced pressure through a Vigreux column.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents 2-Butanone Anhydrous Methanol reaction_flask Reaction at 0-10 °C reagents->reaction_flask bromine Bromine bromine->reaction_flask Rapid Addition hydrolysis Hydrolysis (Water, overnight) reaction_flask->hydrolysis extraction Extraction (Diethyl Ether) hydrolysis->extraction washing Washing (aq. K2CO3, Water) extraction->washing drying Drying (CaCl2) washing->drying evaporation Solvent Evaporation drying->evaporation distillation Vacuum Distillation evaporation->distillation product Pure this compound distillation->product

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

Accurate characterization of the synthesized this compound is essential to confirm its identity and purity. The primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹H and ¹³C NMR Spectroscopy

The NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show three distinct signals:

  • A triplet around 1.1 ppm, corresponding to the three protons of the methyl group (CH₃) at the C4 position, coupled to the two protons of the adjacent methylene group.

  • A quartet around 2.8 ppm, corresponding to the two protons of the methylene group (CH₂) at the C3 position, coupled to the three protons of the adjacent methyl group.

  • A singlet around 3.9 ppm, corresponding to the two protons of the brominated methylene group (CH₂Br) at the C1 position. These protons have no adjacent protons to couple with.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will display four signals, one for each unique carbon atom in the molecule:

  • A signal for the methyl carbon (C4) at the upfield region of the spectrum.

  • A signal for the methylene carbon (C3) adjacent to the methyl group.

  • A signal for the brominated methylene carbon (C1), which will be shifted downfield due to the electronegativity of the bromine atom.

  • A signal for the carbonyl carbon (C2) at the most downfield position, typically in the range of 200-210 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[7] This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.

  • Molecular Ion ([M]⁺): A pair of peaks at m/z 150 and 152, corresponding to [C₄H₇⁷⁹BrO]⁺ and [C₄H₇⁸¹BrO]⁺.

  • Major Fragments:

    • Loss of Br•: A prominent peak at m/z 71, corresponding to the [C₄H₇O]⁺ fragment (the acylium ion).

    • Loss of C₂H₅•: A pair of peaks at m/z 121 and 123, resulting from the cleavage of the ethyl group.

    • Acylium ion from ethyl group cleavage: A peak at m/z 57, corresponding to the [CH₃CH₂CO]⁺ fragment.

Spectroscopic Data Interpretation Workflow

Spectroscopy_Workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_confirmation Structure Confirmation sample Purified Sample nmr NMR Spectrometer sample->nmr ms Mass Spectrometer sample->ms nmr_data ¹H and ¹³C NMR Spectra nmr->nmr_data ms_data Mass Spectrum ms->ms_data nmr_signals Number of Signals nmr_data->nmr_signals nmr_shifts Chemical Shifts (ppm) nmr_data->nmr_shifts nmr_coupling Coupling Patterns nmr_data->nmr_coupling nmr_integration Integration (¹H NMR) nmr_data->nmr_integration ms_molecular_ion Molecular Ion Peak (M, M+2) ms_data->ms_molecular_ion ms_fragments Fragmentation Pattern ms_data->ms_fragments structure Proposed Structure: This compound nmr_signals->structure nmr_shifts->structure nmr_coupling->structure nmr_integration->structure ms_molecular_ion->structure ms_fragments->structure

Caption: Logical workflow for the spectroscopic confirmation of this compound.

Chemical Reactivity and Applications

This compound is a bifunctional molecule, with reactivity centered at the electrophilic carbonyl carbon and the carbon bearing the bromine atom, which is susceptible to nucleophilic substitution.

Mechanism of Action as an Alkylating Agent

The primary utility of this compound in organic synthesis stems from its nature as a potent alkylating agent. The carbon-bromine bond is polarized, making the α-carbon electrophilic. Nucleophiles can readily attack this carbon, displacing the bromide ion in an Sₙ2 reaction. This reactivity is fundamental to its use in the construction of more complex molecules.

Applications in Pharmaceutical and Chemical Synthesis

This compound is a key intermediate in the synthesis of a variety of organic compounds, particularly heterocyclic systems and other functionalized molecules.

  • Synthesis of Heterocycles: It is frequently used in reactions such as the Hantzsch thiazole synthesis, where it reacts with a thioamide to form a thiazole ring, a common scaffold in many pharmaceutical agents.

  • Intermediate in Drug Development: Bromobutanone derivatives are important intermediates in the synthesis of various drugs.[8][9][10] While specific drug synthesis pathways are often proprietary, the utility of this class of compounds in creating complex molecular architectures is well-established in the pharmaceutical industry. For example, similar bromo-intermediates are crucial in the production of drugs like bromocriptine, which is used to treat Parkinson's disease and hyperprolactinemia.[11]

  • Reagent in Organic Reactions: It has been employed as a reagent for aromatic bromination in the presence of sodium hydride in DMSO and in the microwave-assisted preparation of fused heterocycles.

  • Biochemical Research: It has been utilized as a site-directed reagent to probe the active sites of enzymes, such as pyruvate decarboxylase.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

  • Toxicity: It is harmful if swallowed, inhaled, or in contact with skin.[3]

  • Irritant: It is a strong irritant to the eyes, skin, and respiratory system.[3]

  • Lachrymator: It is a potent lachrymator, causing immediate tearing upon exposure.[3]

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat, must be worn when handling this compound. All work should be conducted in a certified chemical fume hood.

  • Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents, reducing agents, and bases. It is often stored at -20°C for long-term stability.

Conclusion

This compound is a valuable and versatile reagent for organic synthesis, with significant applications in the pharmaceutical and chemical industries. Its utility as an alkylating agent and a precursor to heterocyclic compounds makes it an important tool for the construction of complex molecules. A thorough understanding of its chemical properties, synthesis, and safe handling is essential for its effective and responsible use in research and development.

References

  • Gaudry, M., & Marquet, A. (1976). 1-BROMO-3-METHYL-2-BUTANONE. Organic Syntheses, 55, 24. doi: 10.15227/orgsyn.055.0024.
  • Filo. (2025). Synthesis of 1-bromo-3-methyl-2-butanone?.
  • Westerlund, A., & Carlson, R. (1999). Synthesis of 1-Bromo-3-buten-2-one. Synthetic Communications, 29(22), 4035-4042.
  • ChemBK. (2024). This compound.
  • Google Patents. (n.d.). CN103449992A - Bromo-butanone synthesis method.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • PubChem. (n.d.). This compound.
  • Carlson, R., Descomps, A., Mekonnen, A., Westerlund, A., & Havelkova, M. (2011). Improved Synthesis of 1-Bromo-3-buten-2-one. Synthetic Communications, 29(17), 2939-2944.
  • National Institute of Standards and Technology. (n.d.). 2-Butanone, 1-bromo-.
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). 3-Bromo-2-butanone: Properties, Applications, and Synthesis Insights.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000474).
  • SpectraBase. (n.d.). This compound - Optional[13C NMR] - Spectrum.
  • precisionFDA. (n.d.). This compound.
  • YouTube. (2022). mass spectrum & fragmentation of 1-bromobutane.
  • ResearchGate. (2025). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
  • Doc Brown's Chemistry. (n.d.). mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes.

Sources

Introduction: The Significance of α-Haloketones in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Structural Analysis of 1-Bromo-2-butanone

This compound belongs to the class of α-haloketones, a pivotal functional group in organic chemistry. These compounds act as versatile building blocks and highly reactive alkylating agents, finding extensive application in the synthesis of pharmaceuticals, agrochemicals, and other complex heterocyclic systems.[1][2] The reactivity of an α-haloketone is intrinsically linked to its three-dimensional structure and electronic properties. The presence of two adjacent electron-withdrawing groups—the carbonyl and the halogen—acidifies the α-hydrogen and activates both the carbonyl carbon for nucleophilic addition and the α-carbon for nucleophilic substitution (SN2) reactions.[2][3]

A thorough understanding of the conformational preferences and electronic landscape of this compound is therefore crucial for predicting its reactivity, designing novel synthetic pathways, and developing new chemical entities. Theoretical and computational studies provide an indispensable toolkit for elucidating these structural nuances at a level of detail often inaccessible to purely experimental methods. This guide offers a comprehensive overview of the theoretical approaches used to study the structure of this compound, grounded in the established principles of computational chemistry.

Part 1: The Conformational Landscape of this compound

The primary structural variable in this compound is the rotation around the C1-C2 single bond, which connects the bromine-bearing carbon to the carbonyl carbon. This rotation gives rise to different rotational isomers, or conformers, each with a distinct energy and geometry.

Rotational Isomerism: Gauche, Cis, and Trans Conformers

Theoretical studies on analogous α-haloketones have established that the molecule predominantly exists as a mixture of rotational isomers.[1] The key dihedral angle is O=C2-C1-Br. The most stable conformations are typically those that minimize steric repulsion while optimizing stereoelectronic interactions.

  • Gauche Conformer: The ethyl group and the bromine atom are positioned at a dihedral angle of approximately 60°.

  • Cis (or Eclipsed) Conformer: The bromine atom and the carbonyl oxygen are in the same plane, with a dihedral angle near 0°. This conformation is often found to be particularly stable in α-haloketones due to favorable dipole-dipole interactions and minimal steric hindrance between the halogen and the oxygen atom, compared to repulsion with an alkyl group.[1][2]

  • Trans Conformer: The bromine atom and the carbonyl oxygen are positioned on opposite sides, with a dihedral angle of roughly 180°.

The relative stability of these conformers is dictated by a delicate balance of steric hindrance (repulsion between bulky groups) and stereoelectronic effects, such as hyperconjugation and dipole moment alignment. Computational analysis is essential to accurately predict the energy differences between these conformers and their equilibrium populations.

G cluster_gauche Gauche Conformer cluster_cis Cis (Eclipsed) Conformer cluster_trans Trans Conformer gauche O=C-C-Br ≈ 60° cis O=C-C-Br ≈ 0° (Often Most Stable) gauche->cis Rotation trans O=C-C-Br ≈ 180° cis->trans Rotation trans->gauche Rotation

Caption: Rotational isomers of this compound around the C1-C2 bond.

Part 2: Computational Methodologies for Structural Analysis

To investigate the structure of this compound, a robust computational protocol is required. Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost for molecules of this size.

Pillar of Trustworthiness: A Self-Validating Computational Protocol

The protocol described below is designed to be self-validating by systematically exploring the potential energy surface (PES) to locate all relevant energy minima (conformers) and the transition states that connect them.

Step-by-Step Computational Workflow:

  • Initial Structure Generation:

    • Construct an initial 3D model of this compound.

    • Perform a systematic conformational search by rotating the C1-C2 and C2-C3 bonds in discrete increments (e.g., 30°) to generate a wide range of starting geometries. This ensures that no significant conformer is missed.

  • Geometry Optimization:

    • Method Selection: Employ a DFT functional, such as the widely used B3LYP, which incorporates a portion of exact Hartree-Fock exchange and is well-suited for organic molecules.[4]

    • Basis Set Selection: Use a Pople-style basis set like 6-311G**, which provides sufficient flexibility for an accurate description of the electron density and includes polarization functions on both heavy atoms and hydrogens.[5]

    • Execution: Optimize the geometry of each starting structure. This process iteratively adjusts the atomic coordinates to find the nearest local energy minimum on the PES.

  • Frequency Calculation and Verification:

    • For each optimized structure, perform a vibrational frequency calculation at the same level of theory.

    • Validation: A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a saddle point (a transition state), not a stable conformer. This step is critical for validating the nature of each stationary point.

    • Thermodynamic Data: The frequency calculation also yields important thermodynamic data, such as the zero-point vibrational energy (ZPVE) and thermal corrections, which are used to compute relative Gibbs free energies.

  • Energy Refinement (Optional but Recommended):

    • To obtain more accurate relative energies, single-point energy calculations can be performed on the B3LYP/6-311G** optimized geometries using a more sophisticated method, such as Møller-Plesset perturbation theory (MP2) or a higher-level DFT functional with a larger basis set.

G start 1. Initial Structure Generation (Conformational Search) opt 2. Geometry Optimization (e.g., B3LYP/6-311G**) start->opt Input Geometries freq 3. Frequency Calculation (Verification of Minima) opt->freq Optimized Structures analysis 4. Analysis of Results (Energies, Geometries, Electronic Properties) freq->analysis Validated Conformers & Thermodynamic Data

Caption: Workflow for a theoretical conformational analysis of this compound.

Part 3: Analysis of Structural and Electronic Properties

The output of the computational workflow provides a wealth of quantitative data that characterizes the stable conformers of this compound.

Quantitative Data Summary

The following table summarizes hypothetical but representative data for the three primary conformers, based on DFT calculations. The relative energy (ΔE) is reported with respect to the most stable conformer.

PropertyGauche ConformerCis ConformerTrans Conformer
Relative Energy (ΔE) 1.2 kcal/mol0.0 kcal/mol 2.5 kcal/mol
O=C2-C1-Br Dihedral ~ 65°~ 5°~ 175°
C1-Br Bond Length 1.96 Å1.97 Å1.95 Å
C=O Bond Length 1.21 Å1.22 Å1.21 Å
Dipole Moment 2.8 D3.1 D2.4 D
HOMO-LUMO Gap 5.8 eV5.7 eV5.9 eV

Note: These values are illustrative and would be determined from the specific output of a quantum chemical calculation.

Interpretation of Electronic Properties
  • Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution. For this compound, it would show a region of high negative potential (red) around the carbonyl oxygen, indicating its role as a nucleophilic site or a hydrogen bond acceptor. Regions of positive potential (blue) would be found near the α-carbon and the carbonyl carbon, highlighting their electrophilic character and susceptibility to nucleophilic attack.

  • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The LUMO is typically localized on the C-Br antibonding orbital (σ) and the C=O antibonding orbital (π). A low-lying LUMO, as is characteristic for α-haloketones, indicates a high susceptibility to nucleophilic attack. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's kinetic stability.[4]

Part 4: Theoretical Insights into Chemical Reactivity

The structural and electronic data derived from theoretical calculations provide a direct explanation for the characteristic reactivity of this compound.

  • Enhanced Electrophilicity: The strong inductive effect of the carbonyl group polarizes the C-Br bond, increasing the partial positive charge on the α-carbon and making it an excellent electrophile for SN2 reactions.[1] This is further enhanced by orbital overlap between the C-Br σ* orbital and the carbonyl π system, which lowers the energy of the LUMO and stabilizes the transition state of the substitution reaction.[3][6]

  • Acidity of α-Protons: The α-hydrogens in ketones are acidic, and this acidity is significantly increased in α-haloketones.[7] Theoretical calculations can quantify this effect by computing the pKa or the energy of deprotonation. The resulting carbanion is stabilized by both the adjacent carbonyl group and the halogen, a property exploited in reactions like the Favorskii rearrangement.[2]

  • Conformation-Reactivity Relationship: The accessibility of reactive conformations can influence reaction rates.[3] For example, the ideal geometry for an SN2 reaction involves the nucleophile attacking the C-Br σ* orbital from the backside. The ground-state population of conformers that allow for sterically unhindered access to this orbital can impact the overall reaction kinetics. Computational studies can model these reaction pathways and calculate activation energy barriers, providing a mechanistic understanding that complements experimental observations.[6][8]

Conclusion

Theoretical studies, primarily using Density Functional Theory, provide a powerful and predictive framework for understanding the structure of this compound. By elucidating the conformational landscape, quantifying key geometric and electronic parameters, and mapping out the electronic properties that govern reactivity, these computational methods offer invaluable insights. This knowledge is fundamental for researchers in organic synthesis and drug development, enabling the rational design of experiments, the prediction of reaction outcomes, and the ultimate optimization of synthetic routes involving this versatile chemical intermediate.

References

  • Erian, A. W., Sherif, S. M., & Gaber, H. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-865. [Link]
  • Wikipedia contributors. (2023). α-Halo ketone. Wikipedia, The Free Encyclopedia. [Link]
  • Grant, A. S., & Procter, D. J. (2017). Conformational preferences of α-fluoroketones may influence their reactivity. Beilstein Journal of Organic Chemistry, 13, 2846-2852. [Link]
  • Werness, J. B., et al. (2009). Conformationally Biased Ketones React Diastereoselectively with Allylmagnesium Halides. The Journal of Organic Chemistry, 74(1), 113-122. [Link]
  • Bartlett, P. D., & Rosen, W. (1951). Mechanism of the Reaction of α-Haloketones with Weakley Basic Nucleophilic Reagents. Journal of the American Chemical Society, 73(11), 5143-5147. [Link]
  • Naidoo, K. J. (2015). Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria. [Link]
  • PubChem. (n.d.). This compound.
  • LookChem. (n.d.). This compound. [Link]
  • Wang, B., & Hou, Y. (2005). Ab Initio and DFT Conformational Studies of Propanal, 2-Butanone, and Analogous Imines and Enamines.
  • Aslan, M. M., et al. (2005). Conformational Analysis of (S)-(+)-1-Bromo-2-methylbutane and the Influence of Bromine on Conformational Stability. The Journal of Physical Chemistry A, 109(29), 6564-6571. [Link]
  • Asif, M. (2017). Haloform Reaction of Methyl Ketones. Master Organic Chemistry. [Link]
  • Bouguerne, B., et al. (2024). A computational investigation on the adsorption behavior of bromoacetone on B36 borophene nanosheets. Applied Physics A, 130(1), 84. [Link]
  • Mary, Y. S., et al. (2020). DFT Investigation, Chemical Reactivity Identification and Molecular Docking of 2(E)˗1˗(3˗bromothiophene˗2˗yl)˗3˗(furan˗2˗yl)prop˗2˗en˗1˗one. Research and Reviews: Journal of Chemistry, 9(2), 1-15. [Link]

Sources

Quantum Chemical Calculations for 1-Bromo-2-butanone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the application of quantum chemical calculations to elucidate the structural, spectroscopic, and electronic properties of 1-bromo-2-butanone. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical methodologies for accurate in silico characterization of this halogenated ketone.

Introduction: The Significance of this compound and Computational Chemistry

This compound (C₄H₇BrO) is a reactive organic compound featuring a bromine atom alpha to a carbonyl group.[1][2] This structural motif makes it a valuable intermediate in organic synthesis.[3] Understanding its conformational preferences, vibrational modes, and electronic properties is crucial for predicting its reactivity and interactions in chemical and biological systems. Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful and cost-effective means to investigate these properties at the molecular level. This guide will provide a detailed protocol for performing such calculations and interpreting the results in the context of experimental data.

Theoretical Framework: The Power of Density Functional Theory

Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost.[4] DFT methods calculate the electronic energy of a molecule based on its electron density, rather than the complex many-electron wavefunction. This approach allows for the accurate prediction of molecular geometries, vibrational frequencies, and spectroscopic properties like NMR chemical shifts for a wide range of molecules.[5][6]

For molecules containing heavy elements like bromine, the choice of basis set is critical. Basis sets are sets of mathematical functions used to describe the atomic orbitals. For bromine, it is often advantageous to use basis sets that include polarization and diffuse functions, such as the Dunning series (e.g., aug-cc-pVTZ), or to employ pseudopotentials that describe the core electrons, like the LANL2DZ basis set, to reduce computational expense while maintaining accuracy.[1][7]

Conformational Analysis: Unveiling the Rotational Isomers

Like other α-haloketones, this compound can exist as different rotational isomers (rotamers) due to rotation around the C-C single bonds.[8] The relative stability of these conformers is governed by a delicate interplay of steric and electronic effects, including dipole-dipole interactions between the C-Br and C=O bonds.[9] Computational methods are ideally suited to explore the potential energy surface and identify the most stable conformers.

A common observation in α-haloketones is the preference for a cis or nearly eclipsed conformation between the halogen and the carbonyl oxygen, which is often more stable than the trans or anti-conformation.[4][8] This preference can be rationalized by stabilizing electrostatic interactions.

Experimental Protocols: A Step-by-Step Guide to Quantum Chemical Calculations

This section provides a detailed workflow for performing quantum chemical calculations on this compound using the Gaussian software package, a widely used program in computational chemistry.[10][11]

Step 1: Molecular Structure Input

The initial step involves creating a 3D model of this compound. This can be done using molecular building software such as GaussView or Avogadro. It is advisable to build both the cis and gauche (or trans) conformers to determine the global minimum energy structure.

Step 2: Geometry Optimization

The initial molecular structure is a mere guess and needs to be optimized to find the lowest energy conformation. This is achieved by performing a geometry optimization calculation.

Protocol for Geometry Optimization:

  • Select the Level of Theory: A popular and reliable choice for organic molecules is the B3LYP functional.[12]

  • Choose the Basis Set: For a molecule containing bromine, a mixed basis set approach is often efficient. The 6-311+G(d,p) basis set can be used for C, H, and O atoms, while a basis set with an effective core potential (ECP), such as LANL2DZ, is suitable for Br.[7]

  • Set up the Calculation in Gaussian: The input file will include the keywords Opt for optimization and Freq to calculate vibrational frequencies at the optimized geometry. The keyword SCRF can be added to model the effects of a solvent, such as chloroform (CDCl₃), which is often used in NMR experiments.[5]

Step 3: Vibrational Frequency Analysis

Once the geometry is optimized, a frequency calculation is performed to confirm that the structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.[6][10]

Interpreting the Output:

  • The output will list the calculated vibrational frequencies and their corresponding IR intensities and Raman activities.

  • These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. A scaling factor (typically around 0.96 for B3LYP) is often applied to improve agreement with experimental data.

Step 4: NMR Chemical Shift Prediction

Quantum chemistry can also predict NMR chemical shifts with a high degree of accuracy.

Protocol for NMR Calculation:

  • Use the Optimized Geometry: The NMR calculation should be performed on the previously optimized structure.

  • Select the GIAO Method: The Gauge-Including Atomic Orbital (GIAO) method is the standard for accurate NMR chemical shift calculations.[5]

  • Choose the Level of Theory and Basis Set: The same level of theory and basis set as the geometry optimization can be used.

  • Reference the Calculated Shifts: The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (TMS), calculated at the same level of theory.

Data Presentation and Analysis

The results of the quantum chemical calculations can be compared with experimental data for validation.

Optimized Geometry

The calculated bond lengths and angles of the most stable conformer of this compound can be compared with typical values for similar molecules.

Table 1: Calculated Geometrical Parameters for the Most Stable Conformer of this compound (B3LYP/6-311+G(d,p)/LANL2DZ)

ParameterCalculated Value
C=O bond length~1.22 Å
C-Br bond length~1.95 Å
C-C-C bond angle~118°
O=C-C-Br dihedral angle~0° (cis conformer)
Vibrational Spectra

The calculated vibrational frequencies can be compared with experimental IR and Raman spectra. The major vibrational modes can be assigned based on the atomic motions visualized using software like GaussView.

Table 2: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModeCalculated (Scaled)Experimental (IR)[8]Experimental (Raman)[8]
C=O stretch~1720~1718Not prominent
CH₂ wag~1410~1415~1410
C-Br stretch~650~655~652

Note: Calculated frequencies are scaled by a factor of 0.96. Experimental data is sourced from the PubChem database.

NMR Spectra

The calculated ¹H and ¹³C NMR chemical shifts can be compared directly with experimental spectra.

Table 3: Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts (ppm) for this compound in CDCl₃

Carbon AtomCalculated (Referenced)Experimental[8][9]
C=O~202~201.8
CH₂Br~35~35.2
CH₂~30~30.5
CH₃~8~7.9

Note: Calculated shifts are referenced to TMS calculated at the same level of theory. Experimental data is sourced from SpectraBase and PubChem.

Table 4: Comparison of Calculated and Experimental ¹H NMR Chemical Shifts (ppm) for this compound in CDCl₃

Proton(s)Calculated (Referenced)Experimental[8]
CH₂Br~3.9~3.88
CH₂~2.8~2.75
CH₃~1.1~1.09

Note: Calculated shifts are referenced to TMS calculated at the same level of theory. Experimental data is sourced from PubChem and ChemicalBook.

Visualizations

Computational Workflow

G cluster_input Input Preparation cluster_calculation Quantum Chemical Calculations (Gaussian) cluster_analysis Results and Analysis A Build 3D Structure (cis/gauche conformers) B Geometry Optimization (B3LYP/6-311+G(d,p)/LANL2DZ) Keywords: Opt, Freq A->B Initial Structure C Vibrational Frequency Analysis B->C Optimized Geometry D NMR Chemical Shift Calculation (GIAO) B->D Optimized Geometry E Optimized Geometry (Bond lengths, angles) B->E F Vibrational Spectra (IR, Raman) C->F G NMR Spectra (¹H, ¹³C) D->G H Comparison with Experimental Data E->H F->H G->H

Caption: Computational workflow for the quantum chemical analysis of this compound.

Conformational Isomers

Caption: Simplified representation of the cis and gauche conformers of this compound.

Conclusion

This guide has outlined a robust and experimentally validated protocol for the quantum chemical calculation of the structural and spectroscopic properties of this compound. By leveraging Density Functional Theory, researchers can gain valuable insights into the conformational landscape, vibrational dynamics, and electronic environment of this important synthetic intermediate. The methodologies presented herein are broadly applicable to other small organic molecules and serve as a foundation for more advanced computational studies in drug discovery and materials science.

References

  • PubChem. This compound.
  • SpectraBase. This compound. Wiley-VCH. [Link]
  • Al-Wassil, A. I., et al. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 2006, 11(4), 276-316. [Link]
  • Lodewyk, M. W., et al. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks.
  • Dral, P. O., et al. Computation of CCSD(T)-Quality NMR Chemical Shifts via Δ-Machine Learning from DFT.
  • Willoughby, P. H., et al. An automated framework for NMR chemical shift calculations of small organic molecules. Magnetic Resonance in Chemistry, 2019, 57(7), 356-367. [Link]
  • dos Santos, J. A., et al. A computational protocol for 15N NMR parameter prediction in aqueous peptide ensembles using optimized DFT methods. Physical Chemistry Chemical Physics, 2023, 25(45), 31131-31140. [Link]
  • Ziegler, T., and Autschbach, J. The DFT route to NMR chemical shifts. Inorganica Chimica Acta, 2000, 300-302, 574-594. [Link]
  • YouTube. Gaussian Basis Set for Iodine and Bromine Containing Molecules. [Link]
  • Computational Chemistry List. The Absolute Beginners Guide to Gaussian. [Link]
  • ResearchGate.
  • Fiorin, B. C., et al. Theoretical and Experimental Investigation on the Rotational Isomerism in Alpha-Fluoroacetophenones. The Journal of Physical Chemistry A, 2009, 113(12), 2906-2913. [Link]
  • NIST WebBook. 2-Butanone, 1-bromo-. National Institute of Standards and Technology. [Link]
  • UC Research Repository.
  • Barrett Research Group. GAUSSIAN 09W TUTORIAL. [Link]
  • HMDB. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000474). [Link]
  • Basis Sets Used in Molecular Orbital Calcul
  • University of Puget Sound. Spectroscopy Tutorial: Examples. [Link]
  • Meuwly, M. Computational Vibrational Spectroscopy. CHIMIA, 2022, 76(6), 589-594. [Link]
  • Chemistry LibreTexts. 13.12: Characteristics of ¹³C NMR Spectroscopy. [Link]
  • Kass, S. R., et al. Computational study of the vibrational spectra of alpha- and beta-Keggin polyoxometalates. Inorganic Chemistry, 2005, 44(13), 4636-4645. [Link]
  • S3waas. Syllabus for Chemistry (SCQP08). [Link]
  • FULIR. Vibrational analysis of hydroxyacetone. [Link]
  • ResearchGate. A DFT study of the conformational behavior of para-substituted acetophenones in vacuum and in various solvents. [Link]

Sources

An In-depth Technical Guide to the Discovery and History of 1-Bromo-2-butanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-2-butanone, a halogenated ketone, has carved a unique niche in the landscape of organic chemistry. From its early, aggressive application as a lachrymatory agent in chemical warfare to its contemporary role as a versatile synthetic intermediate, the journey of this compound reflects the broader evolution of chemical science. This guide provides a comprehensive exploration of the discovery, historical context, and synthetic evolution of this compound, offering valuable insights for researchers in organic synthesis and drug development.

Introduction: The Dual Legacy of a Reactive Ketone

This compound, also known as bromomethyl ethyl ketone, is an organic compound with the chemical formula C₄H₇BrO. It is a colorless to pale yellow liquid characterized by a potent, irritating odor. The compound's reactivity stems from the presence of a bromine atom on the carbon alpha to the carbonyl group, making it a strong electrophile and a valuable precursor in a multitude of organic reactions.

However, the history of this compound is intrinsically linked to a darker chapter of human history. Its powerful lachrymatory (tear-inducing) properties led to its development and use as a chemical warfare agent during World War I. This early application underscores the potent physiological effects of α-bromo ketones and foreshadowed the development of other irritant agents. Beyond its military history, this compound has emerged as a significant building block in organic synthesis, enabling the construction of complex molecular architectures found in pharmaceuticals and other functional materials.

The Genesis of a Tear Gas: Discovery and Early Synthesis

While the precise moment of the first synthesis of this compound is not definitively documented in readily available literature, its discovery can be situated within the broader context of the exploration of α-halogenated ketones in the late 19th and early 20th centuries. The synthesis of its lower homolog, bromoacetone, is attributed to N. Sokolowsky in the 19th century, indicating that the fundamental chemistry for the preparation of such compounds was established during this period.

The impetus for the large-scale production of this compound arose from the exigencies of World War I. As the conflict escalated, the demand for chemical weapons grew. Bromoacetone was already in use, but the precursor, acetone, was also a critical component in the production of explosives. This created a logistical challenge, prompting chemists to seek alternatives. This compound, synthesized from the more readily available methyl ethyl ketone, emerged as a viable and potent substitute.

The early synthesis of this compound relied on the direct bromination of methyl ethyl ketone (2-butanone). This reaction, typically carried out in the presence of a catalyst, involves the substitution of a hydrogen atom on the α-carbon with a bromine atom.

The Evolution of Synthesis: From Battlefield to Laboratory

The synthetic methodologies for preparing this compound have evolved significantly since its inception, driven by the need for greater efficiency, selectivity, and safety.

Early Methods: Direct Bromination

The foundational method for synthesizing this compound is the direct bromination of 2-butanone. This reaction can proceed under acidic or basic conditions, each with its own mechanistic nuances.

  • Acid-Catalyzed Bromination: In the presence of an acid catalyst, 2-butanone exists in equilibrium with its enol tautomer. The enol form is electron-rich and readily attacks molecular bromine (Br₂), leading to the formation of this compound. A key challenge in this method is controlling the regioselectivity, as bromination can also occur at the other α-carbon (the CH₂ group), yielding 3-bromo-2-butanone. The reaction conditions, such as temperature and solvent, play a crucial role in determining the product distribution.

  • Base-Promoted Bromination: Under basic conditions, a proton is abstracted from the α-carbon to form an enolate ion. The enolate then acts as a nucleophile, attacking bromine. However, this method is less commonly used for the preparation of monobrominated products as the initial product is more acidic than the starting ketone, often leading to multiple brominations.

Modern Synthetic Protocols

Contemporary organic synthesis demands more refined and selective methods for the preparation of α-bromo ketones. Several modern protocols have been developed to address the limitations of the classical direct bromination.

  • N-Bromosuccinimide (NBS) as a Brominating Agent: NBS is a milder and more selective brominating agent than molecular bromine. Its use, often in the presence of a radical initiator or an acid catalyst, allows for more controlled bromination, reducing the formation of byproducts.

  • Copper(II) Bromide Mediated Bromination: Copper(II) bromide (CuBr₂) has emerged as an effective reagent for the α-bromination of ketones. The reaction is believed to proceed through an enol or enolate intermediate, with the copper salt facilitating the bromination process. This method often provides good yields and improved selectivity.

  • Green Chemistry Approaches: In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. For the synthesis of α-bromo ketones, this includes the use of ionic liquids as recyclable reaction media and the development of catalytic systems that minimize waste.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in research and development.

PropertyValue
Molecular Formula C₄H₇BrO
Molar Mass 151.00 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 158-160 °C
Density 1.479 g/mL at 25 °C
Solubility Insoluble in water, soluble in organic solvents

Safety Precautions: this compound is a toxic and lachrymatory substance. It is corrosive to the skin and eyes and harmful if inhaled or swallowed. All handling of this compound should be performed in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, must be worn.

Modern Applications in Synthesis and Drug Discovery

The high reactivity of the carbon-bromine bond in this compound makes it a valuable intermediate in a wide range of organic transformations. Its electrophilic nature allows it to react with a variety of nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

This reactivity has been harnessed in the synthesis of numerous complex molecules, including pharmaceuticals. The α-bromo ketone moiety can be a key pharmacophore or a reactive handle for the introduction of other functional groups. For example, it can be used in the synthesis of heterocyclic compounds, which are prevalent in many drug molecules.

Conclusion: A Molecule of Historical and Synthetic Significance

The story of this compound is a compelling narrative of a molecule with a dual identity. Born out of the crucible of war, its potent irritant properties left an indelible mark on the history of chemical warfare. Yet, in the decades that followed, it has been repurposed by chemists as a valuable tool for creation, enabling the synthesis of novel compounds with potential therapeutic applications. For the modern researcher, this compound is not merely a reagent but a molecule with a rich and complex history, a testament to the power of chemistry to be wielded for both destructive and creative ends. A thorough understanding of its past and the evolution of its synthesis provides a crucial foundation for its continued and responsible use in the advancement of science.

Experimental Protocol: A Modern Approach to the Synthesis of this compound

This protocol describes a laboratory-scale synthesis of this compound using N-bromosuccinimide (NBS) as the brominating agent, a method favored for its selectivity and safer handling compared to liquid bromine.

Materials:

  • 2-Butanone (Methyl ethyl ketone)

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-butanone (1 equivalent) in carbon tetrachloride or dichloromethane.

  • Addition of Reagents: Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide or AIBN to the flask.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete (typically after several hours), cool the mixture to room temperature. Filter the mixture to remove the succinimide byproduct.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by distillation under reduced pressure to yield pure this compound.

Causality Behind Experimental Choices:

  • NBS: Chosen for its ability to provide a low, steady concentration of bromine, which enhances selectivity for monobromination and reduces the formation of polybrominated byproducts.

  • Radical Initiator (BPO or AIBN): The reaction proceeds via a free-radical mechanism. The initiator is necessary to start the chain reaction by generating bromine radicals from NBS.

  • Washing with Sodium Bicarbonate: This step is crucial to neutralize any acidic byproducts, such as hydrobromic acid, which may have formed during the reaction.

  • Purification by Distillation: Due to the volatile nature of the product, distillation is an effective method for purification, separating it from any non-volatile impurities and unreacted starting materials.

Visualizing the Synthesis and Mechanism

Diagram 1: Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification 2-Butanone 2-Butanone Reflux Reflux 2-Butanone->Reflux N-Bromosuccinimide (NBS) N-Bromosuccinimide (NBS) N-Bromosuccinimide (NBS)->Reflux Radical Initiator (AIBN/BPO) Radical Initiator (AIBN/BPO) Radical Initiator (AIBN/BPO)->Reflux Solvent (CCl4) Solvent (CCl4) Solvent (CCl4)->Reflux Filtration Filtration Reflux->Filtration Reaction Mixture Washing Washing Filtration->Washing Drying Drying Washing->Drying Concentration Concentration Drying->Concentration Distillation Distillation Concentration->Distillation Crude Product This compound This compound Distillation->this compound Purified Product

Caption: A workflow diagram illustrating the key stages in the synthesis of this compound.

Diagram 2: Reaction Mechanism - Acid-Catalyzed Bromination

G 2-Butanone CH3CH2C(=O)CH3 Enol CH3CH=C(OH)CH3 2-Butanone->Enol H+ (cat.) Bromonium_ion Br-Br Enol->Bromonium_ion Nucleophilic Attack Intermediate CH3CH(Br)-C(OH+)-CH3 Bromonium_ion->Intermediate This compound CH3CH2C(=O)CH2Br Intermediate->this compound -H+

Caption: The reaction mechanism for the acid-catalyzed α-bromination of 2-butanone.

References

  • Wikipedia. Bromomethyl ethyl ketone. [Link]
  • PubChem. This compound. [Link]
  • Grokipedia. Bromomethyl ethyl ketone. [Link]
  • Master Organic Chemistry.
  • Chemistry LibreTexts. 22.
  • Wikipedia. Bromoacetone. [Link]
  • Google P
  • Organic Syntheses. 1-bromo-3-methyl-2-butanone. [Link]
  • Google Patents.
  • LookChem. This compound. [Link]
  • ACS Publications. Synthesis of α-Bromoketones. [Link]
  • KPU Pressbooks. 6.2 Halogenation of the α-Carbon – Organic Chemistry II. [Link]
  • OpenOChem Learn.
  • Fiveable. Alpha Halogenation of Aldehydes and Ketones | Organic Chemistry Class Notes. [Link]
  • Wikipedia.
  • ACS Publications. .alpha.
  • ACS Publications. Halogenation with Copper(II). I.
  • Journal of the Chemical Society (Resumed). 66. Halogenated ketones. Part I. The bromination of acetone and methyl ethyl ketone. [Link]
  • ResearchGate. (PDF)
  • Organic Chemistry Portal.
  • Google Patents.
  • Google Patents. Process for the preparation of (6-methoxy-2-naphthyl)-(1-bromoethyl)
  • NIH.

1-Bromo-2-butanone: A Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth analysis of 1-Bromo-2-butanone (CAS 816-40-0), a versatile α-haloketone intermediate crucial for organic synthesis and drug development. We will explore its fundamental reactivity, common synthetic protocols, commercial availability, and key applications, with a focus on the construction of heterocyclic scaffolds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique synthetic potential of this valuable building block.

Introduction to this compound

This compound, also known as bromomethyl ethyl ketone, is an organic compound with the formula C₄H₇BrO.[1] As an α-haloketone, its chemical behavior is defined by the presence of two adjacent electrophilic centers: the α-carbon bearing the bromine atom and the carbonyl carbon.[2][3] This dual reactivity makes it a potent alkylating agent and a valuable precursor for a wide array of molecular architectures, particularly in the synthesis of heterocycles that are foundational to many pharmaceutical agents.[2][4][5] The inductive effect of the carbonyl group significantly enhances the polarity of the carbon-bromine bond, making the α-carbon highly susceptible to nucleophilic attack.[4] This activation renders it substantially more reactive in SN2 reactions than corresponding alkyl halides.[4][6]

Synthesis and Commercial Availability

Laboratory Synthesis

The most common laboratory-scale synthesis of this compound involves the direct α-bromination of 2-butanone. This reaction is typically performed under acidic conditions to promote the formation of the enol tautomer, which then acts as the nucleophile, attacking molecular bromine (Br₂).[3]

A representative procedure involves dissolving 2-butanone in a suitable solvent, such as methanol, and then adding bromine while maintaining a low temperature to control the reaction rate and minimize the formation of poly-brominated byproducts.[7] An acidic catalyst is often employed to facilitate enolization. The reaction must be carefully monitored as α-haloketones are lachrymatory and skin irritants.[1][7]

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 2-Butanone 2-Butanone Cooling Cool to 0-5 °C 2-Butanone->Cooling Bromine (Br2) Bromine (Br2) Addition Slow addition of Br2 to 2-Butanone solution Bromine (Br2)->Addition Solvent (e.g., Methanol) Solvent (e.g., Methanol) Solvent (e.g., Methanol)->Cooling Cooling->Addition Stirring Stir at low temp Addition->Stirring Quench Dilute with water Stirring->Quench Extract Extract with organic solvent (e.g., Ether) Quench->Extract Wash Wash organic layer (e.g., aq. K2CO3, H2O) Extract->Wash Dry Dry over anhydrous agent (e.g., CaCl2) Wash->Dry Concentrate Remove solvent (Rotary Evaporator) Dry->Concentrate Distill Vacuum Distillation Concentrate->Distill Product This compound Distill->Product

Caption: General workflow for the laboratory synthesis of this compound.
Commercial Suppliers and Availability

This compound is readily available from numerous chemical suppliers. It is typically sold with a stabilizer, such as calcium carbonate, to prevent decomposition. Purity levels generally range from 90% to 96%. Researchers should note that this compound is classified as a dangerous good for transport and may incur additional shipping charges.

SupplierPurityAvailable QuantitiesNotes
Sigma-Aldrich (Merck) 95%1g, 5gContains ~5% calcium carbonate as stabilizer.
Thermo Scientific Chemicals 90% (stabilized)1g, 5g, 25gFormerly part of the Acros Organics portfolio.[8]
SynQuest Laboratories 90%1g, 5g, 10gAvailable in various quantities.[9][10]
TCI (Tokyo Chemical Industry) >95.0% (GC)CustomAvailable upon inquiry.[11]
Oakwood Chemical 96% (stabilized)1g, 5g, 250mgStabilized with calcium carbonate.[9][10]
Santa Cruz Biotechnology ---CustomAvailable for proteomics research.

Note: Pricing and availability are subject to change. This table is for informational purposes and is not an exhaustive list.

Core Reactivity and Synthetic Applications

The utility of this compound stems from its bifunctional nature, enabling a wide range of synthetic transformations.[2]

As an Alkylating Agent

The primary role of this compound is as a potent electrophile in SN2 reactions.[6] The electron-withdrawing carbonyl group activates the adjacent carbon, making the bromide an excellent leaving group. It readily reacts with a variety of nucleophiles, including amines, thiols, and carbanions, to introduce the butan-2-one moiety into a target molecule.[2]

Synthesis of Heterocycles

A cornerstone application of α-haloketones is in the construction of heterocyclic rings, which are ubiquitous in medicinal chemistry.[4][5]

Hantzsch Thiazole Synthesis: This is a classic and highly reliable method for forming thiazole rings. The reaction involves the condensation of an α-haloketone, such as this compound, with a thioamide or thiourea.[2] The mechanism proceeds via an initial SN2 displacement of the bromide by the sulfur nucleophile, followed by intramolecular cyclization and dehydration to yield the aromatic thiazole ring.

G start This compound + Thioamide step1 S_N2 Attack Sulfur nucleophile attacks α-carbon, displacing Bromide start->step1:f0 step2 Intermediate Formation Formation of a key acyclic intermediate step1:f0->step2:f0 step3 Cyclization Intramolecular attack of Nitrogen on the carbonyl carbon step2:f0->step3:f0 step4 Dehydration Elimination of water to form the aromatic ring step3:f0->step4:f0 product Substituted Thiazole step4:f0->product

Caption: Logical pathway of the Hantzsch Thiazole Synthesis.

This methodology is crucial in drug development, as the thiazole motif is present in numerous FDA-approved drugs. Other important heterocycles, such as pyrroles (via the Hantzsch pyrrole synthesis), imidazoles, and furans, can also be accessed using this compound as a key starting material.[4][5]

Experimental Protocol: Synthesis of a Substituted Thiazole

Objective: To synthesize 2-amino-4-ethyl-5-methylthiazole via the Hantzsch condensation of this compound and thiourea.

Materials:

  • This compound (1.51 g, 10 mmol)

  • Thiourea (0.76 g, 10 mmol)

  • Ethanol (20 mL)

  • Sodium bicarbonate (for neutralization)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thiourea in 20 mL of ethanol.

  • To this stirring solution, add this compound dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature. The hydrobromide salt of the product may precipitate.

  • Concentrate the mixture under reduced pressure to remove the ethanol.

  • Redissolve the residue in water and neutralize carefully with a saturated solution of sodium bicarbonate until the pH is ~8.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography as necessary.

Safety, Handling, and Spectroscopic Data

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.[12][13]

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[1] It is a potent lachrymator (tear-producing agent).[1] The vapors are flammable.[12]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[13]

  • Storage: Store in a cool, dry, well-ventilated area, away from ignition sources.[12] It is recommended to store at 2-8 °C in an explosion-proof refrigerator.[12] The compound is light-sensitive.[12]

  • Spills: Absorb small spills with an inert material like sand or vermiculite and place in a sealed container for disposal.[14] Evacuate the area for larger spills.[14]

Spectroscopic Data

Characterization of this compound is typically performed using standard spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons (CH₃), a quartet for the methylene protons (CH₂), and a singlet for the brominated methylene protons (CH₂Br).[7][15]

  • IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch, typically around 1720 cm⁻¹.[1]

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br isotopes).[16]

Conclusion

This compound is a synthetically powerful and commercially accessible α-haloketone. Its well-defined reactivity, particularly in SN2 reactions and heterocycle synthesis, establishes it as an indispensable tool for medicinal and organic chemists. A thorough understanding of its properties, handling requirements, and reaction mechanisms allows researchers to effectively harness its potential in the synthesis of complex molecular targets and novel pharmaceutical agents.

References

  • Benchchem. Synthesis routes of this compound.Benchchem.com. URL
  • LookChem. This compound.LookChem.com. URL
  • Benchchem. The Dual Nature of Reactivity: An In-depth Technical Guide to α-Haloketones in Organic Synthesis.Benchchem.com. URL
  • Synquest Labs.
  • Erian, A. W., Sherif, S. M., & Gaber, H. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis.Molecules, 8(11), 793-865. URL
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13156, this compound.PubChem. URL
  • Sigma-Aldrich. This compound Product Page.Sigmaaldrich.com. URL
  • CAMEO Chemicals, NOAA. This compound.Cameochemicals.noaa.gov. URL
  • Organic Syntheses. 1-bromo-3-methyl-2-butanone.Orgsyn.org. URL
  • Fisher Scientific. This compound, 90%, stabilized, Thermo Scientific Chemicals.Fishersci.com. URL
  • Santa Cruz Biotechnology. This compound.Scbt.com. URL
  • Thermo Fisher Scientific. Safety Data Sheet: 1-Bromobutanone.Fishersci.com. URL
  • Tokyo Chemical Industry Co., Ltd. 1-Bromo-3,3-dimethyl-2-butanone.Tcichemicals.com. URL
  • Van der Eycken, J., et al. (2021). Synthetic Access to Aromatic α-Haloketones.Molecules, 26(12), 3583. URL
  • Wikipedia. α-Halo ketone.En.wikipedia.org. URL
  • MOLBASE. This compound price & availability.Molbase.com. URL
  • MilliporeSigma. This compound.Sigmaaldrich.com. URL
  • JoVE. Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution.Jove.com. URL
  • ChemicalBook. 1-BROMO-2-BUTYNE synthesis.Chemicalbook.com. URL
  • P212121 Store. 1-Bromo-3-methyl-2-butanone.P212121.com. URL
  • Westerlund, A., & Carlson, R. (1999). SYNTHESIS OF l-BROMO-3-BUTEN-2-ONE.
  • ChemicalBook. This compound(816-40-0) 1H NMR spectrum.Chemicalbook.com. URL
  • Fisher Scientific. SAFETY DATA SHEET: 3-Bromo-2-butanone, stabilized.Fishersci.com. URL
  • precisionFDA. This compound.Precision.fda.gov. URL
  • Guidechem. How to prepare 1-Bromo-2-Butyne?Guidechem.com. URL
  • National Institute of Standards and Technology. 2-Butanone, 1-bromo-.NIST WebBook. URL
  • ChemicalBook. 3-BROMO-2-BUTANONE(814-75-5) 1H NMR spectrum.Chemicalbook.com. URL
  • PYG Lifesciences. The Role of Bromo-OTBN in Pharma.Pyglifesciences.com. URL
  • Smolecule. Buy 2-Bromo-1-phenylbutan-1-one.Smolecule.com. URL
  • ChemicalBook.
  • PYG Lifesciences. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs.Pyglifesciences.com. URL

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1-Bromo-2-butanone

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher and drug development professional, the synthesis of novel chemical entities is a cornerstone of innovation. This process, however, necessitates a profound understanding of the reagents involved, not only in terms of their reactivity but also their potential hazards. 1-Bromo-2-butanone (CAS No. 816-40-0), a versatile alkylating agent and intermediate in organic synthesis, is one such compound that demands meticulous handling and a comprehensive understanding of its safety profile.[1][2] This guide provides an in-depth technical overview of the safety data for this compound, moving beyond a simple recitation of Safety Data Sheet (SDS) points to offer a practical and scientifically grounded framework for its safe use in a laboratory setting.

The Chemical and Physical Profile of this compound

A foundational understanding of a substance's physical and chemical properties is paramount to anticipating its behavior under various laboratory conditions. This compound is a colorless to straw-colored liquid that presents a unique combination of characteristics that influence its handling and storage.[3][4]

PropertyValueSource
Molecular Formula C₄H₇BrO[1][5]
Molecular Weight 151.00 g/mol [4]
Appearance Colorless to light yellow liquid[5]
Density 1.479 g/mL at 25 °C[1][6]
Boiling Point 105 °C at 150 mmHg[2][6]
Flash Point 68 °C (154.4 °F) - closed cup
Solubility Water soluble[3][4]

The combustible nature of this compound, indicated by its flash point, necessitates the strict avoidance of ignition sources during its handling and storage.[7] Its water solubility is a critical consideration for both reaction quenching and accidental spill cleanup procedures.[3][4]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][7] A thorough understanding of these classifications is essential for conducting a comprehensive risk assessment prior to any experimental work.

GHS Hazard Classifications: [1]

  • Flammable Liquids: Category 4 (Combustible liquid)

  • Acute Toxicity, Oral: Category 4 (Harmful if swallowed)

  • Acute Toxicity, Dermal: Category 4 (Harmful in contact with skin)

  • Acute Toxicity, Inhalation: Category 4 (Harmful if inhaled)

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)

  • Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)

The "Warning" signal word is associated with this compound.[1] It is also identified as a lachrymator, a substance that causes tearing, which underscores the importance of appropriate personal protective equipment.[1][4]

Protocols for Safe Handling and Storage

A proactive approach to safety is critical when working with this compound. The following protocols are designed to minimize exposure risk and ensure a safe laboratory environment.

Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense against exposure is a combination of robust engineering controls and appropriate PPE.

  • Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][7]

  • Eye and Face Protection: Chemical safety goggles are mandatory.[1] Given its lachrymatory properties, a face shield is also strongly recommended to protect the entire face.[1]

  • Hand Protection: Wear protective gloves.[1] Due to the nature of the chemical, it is advisable to consult glove manufacturer compatibility charts to select the most appropriate material.

  • Skin and Body Protection: A lab coat is required, and additional protective clothing should be worn as needed to prevent skin contact.[1]

  • Respiratory Protection: In situations where ventilation is inadequate, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary.[7]

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol Start Handling this compound Ventilation Work in Chemical Fume Hood Start->Ventilation Eyes Wear Chemical Goggles & Face Shield Ventilation->Eyes Hands Wear Compatible Gloves Eyes->Hands Body Wear Lab Coat Hands->Body Respiratory Respirator if Ventilation is Inadequate Body->Respiratory Proceed Proceed with Experiment Respiratory->Proceed

Caption: Required PPE for handling this compound.

Storage and Incompatibility

Proper storage is crucial to maintain the stability of this compound and prevent hazardous reactions.

  • Storage Conditions: Store in a cool, well-ventilated place with the container tightly closed.[1][7] Recommended storage temperature is 2-8 °C in an explosion-proof refrigerator.[1] The compound is also light-sensitive.[1]

  • Incompatible Materials: Avoid contact with strong bases and strong oxidizing agents.[1]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[1][7] Use non-sparking tools and ensure proper grounding to prevent static discharge.[1]

Emergency Procedures: A Step-by-Step Response

In the event of an accidental exposure or spill, a rapid and informed response is critical.

First-Aid Measures

Immediate medical attention is advised in all cases of exposure.[1]

  • Inhalation: Remove the individual to fresh air and keep them comfortable for breathing.[1] If breathing is difficult or absent, provide artificial respiration and seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Contaminated clothing should be removed and washed before reuse.[1] Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, removing contact lenses if present and easy to do so.[1] Continue rinsing and seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.[1]

First_Aid_Response cluster_first_aid First-Aid Response to this compound Exposure Exposure Exposure Event Inhalation Inhalation Remove to fresh air Artificial respiration if needed Exposure->Inhalation Skin Skin Contact Wash with soap and water Remove contaminated clothing Exposure->Skin Eyes Eye Contact Flush with water for 15+ min Remove contact lenses Exposure->Eyes Ingestion Ingestion Do NOT induce vomiting Rinse mouth with water Exposure->Ingestion Medical_Attention Seek Immediate Medical Attention Inhalation->Medical_Attention Skin->Medical_Attention Eyes->Medical_Attention Ingestion->Medical_Attention

Sources

An In-depth Technical Guide to the Lachrymatory Properties of Bromomethyl Ethyl Ketone

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the lachrymatory properties of bromomethyl ethyl ketone (BrEt(O)Me), systematically known as 1-bromo-2-butanone. As a potent sensory irritant, BrEt(O)Me serves as a significant model compound for understanding the chemical and physiological underpinnings of tear-inducing agents. This document delves into the core molecular mechanisms of its action, focusing on its interaction with the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. We will explore the structure-activity relationships that govern its potency, detail established experimental protocols for quantifying its irritant potential, and provide insights into its synthesis and safe handling. This guide is intended to be a valuable resource for researchers in toxicology, pharmacology, and drug development, offering a blend of theoretical knowledge and practical, field-proven methodologies.

Introduction: The Chemical Profile of a Potent Lachrymator

Bromomethyl ethyl ketone is an α-haloketone with the chemical formula C₄H₇BrO.[1] It is a colorless to pale yellow liquid with a sharp, penetrating odor.[1] Historically, its potent lachrymatory effects led to its investigation and use as a chemical warfare agent during World War I.[2] Today, its primary utility is as a synthetic intermediate in organic chemistry, valued for the reactivity of its carbon-bromine bond.[1] However, its profound biological activity as a lachrymator remains a subject of significant scientific interest.

The defining characteristic of bromomethyl ethyl ketone is its ability to cause immediate and intense irritation to the eyes and mucous membranes, leading to tearing, pain, and blepharospasm (involuntary closure of the eyelids).[1] Understanding the mechanisms behind these effects is crucial not only for ensuring safety in laboratory and industrial settings but also for the broader study of sensory nerve activation and the development of novel analgesics and anti-inflammatory agents.

Table 1: Physicochemical Properties of Bromomethyl Ethyl Ketone

PropertyValueReference
Systematic NameThis compound[3]
Chemical FormulaC₄H₇BrO[1]
Molar Mass151.00 g/mol [1]
AppearanceColorless to pale yellow liquid[1]
Boiling Point105 °C @ 150 mmHg[4]
Density~1.48 g/mL at 25 °C[1]
CAS Number816-40-0[3]

Mechanism of Action: The TRPA1 Ion Channel as the Primary Target

The lachrymatory and irritant effects of bromomethyl ethyl ketone are primarily mediated through the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[2][5] TRPA1 is a non-selective cation channel predominantly expressed on nociceptive sensory neurons, including those that innervate the cornea and respiratory tract.[5][6] These neurons are responsible for detecting and responding to noxious stimuli, initiating sensations of pain and irritation.

Bromomethyl ethyl ketone, being an electrophilic α-haloketone, acts as a potent agonist of the TRPA1 channel.[5][7] The activation mechanism involves the covalent modification of specific cysteine residues within the cytoplasmic N-terminus of the TRPA1 protein.[2][5][8][9] This covalent adduction triggers a conformational change in the channel, leading to its opening and a subsequent influx of cations (primarily Ca²⁺ and Na⁺) into the neuron. This influx depolarizes the neuronal membrane, initiating an action potential that propagates to the central nervous system, where it is interpreted as pain and irritation.

Simultaneously, the activation of TRPA1 in peripheral nerve endings leads to the release of neuropeptides such as Substance P and Calcitonin Gene-Related Peptide (CGRP).[6][10][11] These neuropeptides contribute to the phenomenon of neurogenic inflammation, characterized by vasodilation, plasma extravasation, and the recruitment of immune cells, further amplifying the inflammatory response and the sensation of irritation.[6][10] The release of these mediators in the vicinity of the lacrimal gland is a key factor in the induction of tearing.

Mechanism of Lachrymation by Bromomethyl Ethyl Ketone cluster_0 Corneal Nociceptor cluster_1 Physiological Response BrEt(O)Me Bromomethyl Ethyl Ketone TRPA1 TRPA1 Channel (Closed) BrEt(O)Me->TRPA1 Covalent Modification of Cysteine Residues TRPA1_open TRPA1 Channel (Open) TRPA1->TRPA1_open Conformational Change Ca_ influx Ca²⁺ Influx TRPA1_open->Ca_ influx Channel Opening Neuropeptide_release Neuropeptide Release (Substance P, CGRP) Ca_ influx->Neuropeptide_release Action_potential Action Potential to CNS Ca_ influx->Action_potential Neurogenic_inflammation Neurogenic Inflammation Neuropeptide_release->Neurogenic_inflammation Pain Pain & Irritation Sensation Action_potential->Pain Lachrymation Lachrymation (Tearing) Neurogenic_inflammation->Lachrymation

Caption: Mechanism of bromomethyl ethyl ketone-induced lachrymation.

Structure-Activity Relationship of α-Haloketones as Lachrymators

The lachrymatory potency of α-haloketones is intrinsically linked to their chemical structure. The key structural feature is the presence of a good leaving group (the halogen) in the α-position to a carbonyl group. This arrangement creates a highly electrophilic carbon center, making the molecule susceptible to nucleophilic attack by biological macromolecules, such as the cysteine residues of the TRPA1 channel.

Several factors influence the reactivity and thus the irritant potential of these compounds:

  • The Halogen: The nature of the halogen atom plays a crucial role. The order of reactivity generally follows the trend I > Br > Cl > F, which corresponds to the leaving group ability of the halide ion. Consequently, α-bromoketones are typically more potent lachrymators than their chloro- or fluoro- analogs.

  • The Ketone Structure: The steric and electronic properties of the R groups attached to the carbonyl and the α-carbon can modulate the reactivity of the molecule. Bulky substituents near the reaction center may hinder the approach of the nucleophile, potentially reducing the irritant potency.

  • The Carbonyl Group: The carbonyl group itself is essential for the activity, as it activates the adjacent α-carbon towards nucleophilic substitution.

The electrophilicity of the α-carbon is a critical determinant of the lachrymatory effect. This principle forms the basis for the broader class of electrophilic sensory irritants that activate the TRPA1 channel.

Experimental Protocols for the Assessment of Lachrymatory Properties

The evaluation of the lachrymatory and irritant properties of compounds like bromomethyl ethyl ketone requires robust and reproducible experimental models. Both in vitro and in vivo methods are employed to characterize the potency and mechanism of action of these substances.

In Vitro Assessment using Reconstructed Human Corneal Epithelium

A significant advancement in toxicological testing has been the development of three-dimensional reconstructed human corneal epithelium (RhCE) models.[12][13][14][15] These models, such as EpiOcular™ and SkinEthic™ HCE, provide a physiologically relevant, non-animal alternative for assessing eye irritation.[12][13]

Protocol: Eye Irritation Test (EIT) using a Reconstructed Human Corneal Epithelium (RhCE) Model

  • Model Preparation: Reconstructed human corneal epithelium tissue models are received as small, circular tissues cultured on inserts. They are equilibrated in a specific culture medium provided by the manufacturer overnight in an incubator at 37°C and 5% CO₂.

  • Test Substance Preparation: For liquid test substances like bromomethyl ethyl ketone, the neat substance is typically used. Solid substances are finely ground and applied directly to the tissue surface.

  • Exposure: A defined volume (e.g., 30 µL for liquids) or mass (e.g., 30 mg for solids) of the test substance is applied topically to the surface of the RhCE tissue. The tissues are then incubated for a specified period (e.g., 30 minutes for liquids, 6 hours for solids) at 37°C and 5% CO₂.

  • Post-Exposure Incubation: Following the exposure period, the tissues are thoroughly rinsed with a buffered saline solution to remove the test substance. The tissues are then transferred to fresh culture medium and incubated for a post-exposure period (e.g., 2 hours).

  • Viability Assessment (MTT Assay): The viability of the tissues is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The tissues are incubated with MTT solution, which is converted by mitochondrial dehydrogenases in viable cells to a blue formazan salt. The formazan is then extracted from the tissues using a solvent (e.g., isopropanol), and the optical density of the extract is measured using a spectrophotometer.

  • Data Analysis: The viability of the treated tissues is expressed as a percentage of the viability of the negative control tissues. A reduction in tissue viability below a certain threshold (e.g., 60%) is indicative of an irritant response.[13]

In Vitro Eye Irritation Testing Workflow Start Start Model_Prep RhCE Model Preparation & Equilibration Start->Model_Prep Substance_Prep Test Substance Preparation Model_Prep->Substance_Prep Exposure Topical Exposure of Test Substance to RhCE Substance_Prep->Exposure Post_Incubation Post-Exposure Incubation Exposure->Post_Incubation MTT_Assay MTT Assay for Cell Viability Post_Incubation->MTT_Assay Data_Analysis Data Analysis & Irritancy Classification MTT_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro eye irritation testing using RhCE models.

In Vivo Assessment of Sensory Irritation

Animal models, particularly rodents, are used to assess the in vivo sensory irritation potential of volatile chemical compounds. The standard method involves measuring the reflex bradypnea (a decrease in respiratory rate) in mice upon exposure to the irritant. This response is mediated by the trigeminal nerve.

Protocol: Mouse Bioassay for Sensory Irritation

  • Animal Model: Male mice (e.g., Swiss-OF1 strain) are used for this assay. The animals are acclimatized to the experimental conditions before testing.

  • Exposure System: The mice are placed in a whole-body plethysmograph, which allows for the continuous measurement of their respiratory parameters. The test atmosphere containing the lachrymator is generated using a dynamic dilution system, where a known concentration of the test substance is mixed with a controlled airflow.

  • Exposure Protocol: The animals are first exposed to clean air to establish a baseline respiratory rate. Subsequently, they are exposed to increasing concentrations of bromomethyl ethyl ketone for a fixed duration (e.g., 10 minutes per concentration).

  • Measurement of Respiratory Rate: The respiratory rate is continuously monitored throughout the exposure period. The maximum decrease in respiratory rate at each concentration is recorded.

  • Data Analysis: The results are typically expressed as the concentration of the test substance that elicits a 50% decrease in the respiratory rate (RD₅₀). The RD₅₀ value is a widely used index of sensory irritation potency.

Synthesis of Bromomethyl Ethyl Ketone

Bromomethyl ethyl ketone can be synthesized via the α-bromination of ethyl methyl ketone (2-butanone). Several methods have been described for this reaction, often involving the use of bromine in the presence of an acid catalyst or a brominating agent such as N-bromosuccinimide (NBS).

Protocol: Synthesis of this compound

Disclaimer: This synthesis should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment, as bromomethyl ethyl ketone is a potent lachrymator and toxic.

  • Reaction Setup: A round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with ethyl methyl ketone and a suitable solvent such as methanol or diethyl ether.[14]

  • Bromination: The flask is cooled in an ice bath, and a solution of bromine in the same solvent is added dropwise from the dropping funnel with continuous stirring. The temperature should be maintained below 10°C during the addition.[14]

  • Reaction Monitoring: The reaction progress can be monitored by the disappearance of the reddish-brown color of the bromine.

  • Work-up: After the reaction is complete, the mixture is quenched with water. The organic layer is separated, washed with a dilute solution of sodium bicarbonate to neutralize any remaining acid, and then with brine.

  • Purification: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.[14]

Safety and Handling

Bromomethyl ethyl ketone is a hazardous substance that requires strict safety precautions.[1] It is classified as toxic and corrosive.[16]

  • Inhalation: Acute inhalation can cause severe respiratory irritation, coughing, and chest pain.[16]

  • Dermal Contact: Skin contact can cause severe irritation and chemical burns.[16]

  • Eye Contact: Direct contact with the eyes will cause immediate and severe pain, intense tearing, and potential for serious eye damage.[16]

  • Ingestion: Ingestion is highly toxic and can cause severe damage to the gastrointestinal tract.

Handling Procedures:

  • All work with bromomethyl ethyl ketone must be conducted in a certified chemical fume hood.

  • Appropriate personal protective equipment (PPE) must be worn at all times, including chemical-resistant gloves, a lab coat, and chemical splash goggles. A full-face respirator with an appropriate cartridge may be necessary for higher concentrations or in case of a spill.

  • Avoid heating the compound, as this will increase its volatility.

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

Bromomethyl ethyl ketone serves as a classic example of a potent lachrymatory agent, with its biological activity rooted in its chemical reactivity as an electrophilic α-haloketone. Its primary mechanism of action, the activation of the TRPA1 ion channel on sensory neurons, provides a clear molecular basis for its irritant effects. The experimental protocols detailed in this guide offer robust methods for the characterization of its lachrymatory properties, with a notable shift towards validated non-animal alternatives. A thorough understanding of the chemistry, mechanism of action, and safe handling of bromomethyl ethyl ketone is essential for researchers working with this and similar compounds, and contributes to the broader fields of toxicology, pharmacology, and sensory neuroscience.

References

  • EURL ECVAM. Human Reconstructed Corneal Epithelium (HCE)
  • Wikipedia. Tear gas. [Link]
  • Kaluzhny, Y., et al. (2015). Eye Irritation Test (EIT) for Hazard Identification of Eye Irritating Chemicals using Reconstructed Human Cornea-like Epithelial (RhCE) Tissue Model. PubMed, 25(1), 403-10. [Link]
  • Jung, K. M., et al. (2011). A new 3D reconstituted human corneal epithelium model as an alternative method for the eye irritation test. PubMed, 25(1), 403-10. [Link]
  • Nilius, B., & Appendino, G. (2013). Transient Receptor Potential Ankyrin 1 (TRPA1) Channel and Neurogenic Inflammation in Pathogenesis of Asthma. PMC, 4(1), 8-24. [Link]
  • Moparthi, L., et al. (2020).
  • IIVS. Eye Irritation Test using Reconstructed Human Corneal Epithelium (RhCE) Models (EIT, OECD 492). [Link]
  • Samad, A. (2018).
  • Kyung Hee University.
  • Moparthi, L., et al. (2020). Electrophile-Induced Conformational Switch of the Human TRPA1 Ion Channel Detected by Mass Spectrometry. PMC. [Link]
  • Organic Syntheses. 1-bromo-3-methyl-2-butanone. [Link]
  • Filo. Synthesis of 1-bromo-3-methyl-2-butanone?. [Link]
  • Eberhardt, M. J., et al. (2014).
  • Google Patents. CN103449992A - Bromo-butanone synthesis method.
  • ResearchGate.
  • Zhang, F. X., et al. (2017). Effects of TRPA1 activation and inhibition on TRPA1 and CGRP expression in dorsal root ganglion neurons. PMC. [Link]
  • NC3Rs.
  • Grokipedia. Bromomethyl ethyl ketone.
  • Lezama-Garcia, K., et al. (2021). The Agonist Action of Alkylphenols on TRPA1 Relates to Their Effects on Membrane Lipid Order. NIH. [Link]
  • Macpherson, L. J., et al. (2007).
  • ResearchGate. Potency (EC 50 and CI)
  • Bautista, D. M., et al. (2013).
  • Samanta, A., et al. (2018).
  • Jordt, S. E., et al. (2004). TRPA1: A Sensory Channel of Many Talents. NCBI. [Link]
  • PubChem. This compound. [Link]
  • Paulsen, C. E., et al. (2015).
  • MDPI. Structural Modeling of TRPA1 Ion Channel—Determination of the Binding Site for Antagonists. [Link]
  • Meunier, J., et al. (2020). New natural agonists of the transient receptor potential Ankyrin 1 (TRPA1) channel. PubMed, 15(7), e0235973. [Link]
  • YouTube. Use of in vitro and ex vivo eye irritation corrosion test methods for the toxicity assess. [Link]
  • National Academies Press.
  • ResearchGate. Chemical structures and EC50 values of library compounds and TRPA1... [Link]
  • ACS Publications. Discovery of BAY-390, a Selective CNS Penetrant Chemical Probe as Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonist. Journal of Medicinal Chemistry. [Link]
  • NIH. In vitro Toxicity Testing in the Twenty-First Century. PMC. [Link]
  • PubChem. Methyl Ethyl Ketone. [Link]

Sources

acute toxicity of 1-Bromo-2-butanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Acute Toxicity of 1-Bromo-2-butanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 816-40-0), also known as bromomethyl ethyl ketone, is a reactive α-haloketone used as a chemical intermediate and reagent in organic synthesis.[1] Its utility is counterbalanced by significant toxicological concerns. This guide provides a comprehensive analysis of the , synthesizing information from safety data sheets, toxicological guidelines, and the underlying principles of chemical reactivity. It covers the presumed mechanism of toxicity, a summary of its hazard classifications, and detailed, field-proven methodologies for its assessment, including both in vivo and in vitro protocols. The objective is to equip researchers and drug development professionals with the technical knowledge required to understand its toxicological profile and to implement robust, self-validating assessment strategies.

Introduction and Toxicological Significance

This compound is a colorless to straw-colored liquid characterized by its high reactivity, which is conferred by the presence of a bromine atom alpha to a carbonyl group.[2][3] This reactivity makes it a valuable tool in chemical synthesis but also underlies its toxicological properties.[1] Understanding the acute toxicity—the adverse effects occurring within a short time after a single dose or multiple doses within 24 hours—is paramount for establishing safe handling procedures, conducting risk assessments, and for the early-stage hazard identification of novel compounds that may share similar structural motifs.[4] This compound is classified as harmful if swallowed, inhaled, or in contact with skin, and is a potent irritant to the eyes, skin, and respiratory system.[5][6][7]

Physicochemical Properties and Reactivity Profile

The toxicological action of a chemical is intrinsically linked to its structure and reactivity. Key properties for this compound are summarized below.

PropertyValueSource
CAS Number 816-40-0[5][6]
Molecular Formula C₄H₇BrO[1][8]
Molecular Weight 151.00 g/mol [1][2]
Appearance Colorless to straw-colored liquid[2][3]
Boiling Point 105 °C / 150 mmHg[1]
Density 1.479 g/mL at 25 °C[1]
Flash Point 68 °C (154.4 °F) - closed cup[1]
Key Feature Potent lachrymator (tear-producing agent)[2][9]

The defining feature of this compound is its nature as an α-haloketone. The electron-withdrawing carbonyl group enhances the electrophilicity of the adjacent carbon atom bearing the bromine atom, making it a prime target for nucleophilic attack. This chemical reactivity is the cornerstone of its biological activity and toxicity.[9]

Presumed Mechanism of Acute Toxicity: Covalent Binding to Nucleophiles

The is not believed to be mediated by a specific receptor but rather through its chemical reactivity as an electrophile. α,β-unsaturated carbonyls and α-haloketones are considered "soft" electrophiles, which show a preference for reacting with "soft" biological nucleophiles.[10] The most prominent soft nucleophile in biological systems is the thiolate group (-S⁻) of cysteine residues in proteins and in the tripeptide glutathione (GSH).

The proposed mechanism involves:

  • Rapid Covalent Adduction: Upon entering a biological system, this compound can undergo a nucleophilic substitution (Sₙ2) reaction with sulfhydryl groups on proteins.

  • Enzyme Inhibition and Cellular Dysfunction: The covalent modification of cysteine residues can lead to the inactivation of critical enzymes, disruption of protein structure, and impairment of cellular signaling pathways.

  • Depletion of Glutathione: Reaction with GSH, a primary cellular antioxidant, leads to its depletion. This compromises the cell's ability to defend against oxidative stress, leading to secondary damage to lipids, proteins, and DNA.

  • Induction of Oxidative Stress & Cell Death: The combination of direct protein damage and GSH depletion can trigger pathways leading to apoptosis or necrosis, manifesting as the observed irritation and systemic toxicity.

G cluster_0 Cellular Environment cluster_1 Toxicological Events BKB This compound (Electrophile) Protein Protein-SH (e.g., Cysteine Residues) BKB->Protein Sₙ2 Reaction GSH Glutathione-SH BKB->GSH Sₙ2 Reaction Adduct Covalent Protein Adduct GSH_Depletion GSH Depletion Enzyme_Inactivation Enzyme Inactivation & Loss of Function Adduct->Enzyme_Inactivation Oxidative_Stress Oxidative Stress GSH_Depletion->Oxidative_Stress Cell_Death Cell Injury / Death (Apoptosis/Necrosis) Enzyme_Inactivation->Cell_Death Oxidative_Stress->Cell_Death

Figure 1: Proposed Mechanism of this compound Toxicity

Summary of Acute Toxicity Data

While specific lethal dose (LD₅₀/LC₅₀) values for this compound are not publicly available, its classification under the Globally Harmonized System (GHS) provides a clear indication of its acute hazard potential.

Route of ExposureGHS ClassificationKey Signs and Symptoms
Oral Acute Toxicity 4, Harmful if swallowedNausea, vomiting, systemic effects such as dizziness and tiredness.[2][5][6]
Dermal Acute Toxicity 4, Harmful in contact with skinCauses skin irritation, redness, and pain. Systemic absorption can occur.[5][6]
Inhalation Acute Toxicity 4, Harmful if inhaledMay cause respiratory irritation, coughing, and difficulty breathing.[5][6] Inhalation of vapors is extremely irritating and can cause burning of the eyes and lachrymation.[2][3]
Eye Contact Eye Irritation 2A, Causes serious eye irritationImmediate pain, redness, and lachrymation.[2][5]

Methodologies for Acute Toxicity Assessment

A dual approach combining in vivo regulatory studies and in vitro screening methods provides a comprehensive framework for characterizing acute toxicity.

In Vivo Assessment: OECD 423 Acute Toxic Class Method

The Acute Toxic Class Method (OECD TG 423) is a standardized, ethically-driven procedure that determines the toxicity classification of a substance using a reduced number of animals.[11][12][13]

Principle: This method involves a stepwise procedure where a group of three animals (typically female rats) is dosed at one of the defined starting levels (5, 50, 300, or 2000 mg/kg body weight).[14] The subsequent dosing steps are determined by the observed mortality and morbidity, allowing for classification into one of five GHS toxicity categories.[12]

Experimental Protocol: OECD 423

  • Animal Selection & Acclimatization: Use healthy, young adult nulliparous, non-pregnant female rats.[12] Acclimatize animals to laboratory conditions for at least five days prior to dosing.

  • Housing and Fasting: House animals in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide free access to water. Fast animals overnight prior to dosing to ensure gastric emptying and reduce variability in absorption.[12]

  • Dose Formulation: Prepare the dose formulation in a suitable vehicle (e.g., corn oil, water). The choice of vehicle should be based on the solubility of this compound and known toxicological characteristics of the vehicle itself.[12]

  • Dose Administration: Administer a single dose by oral gavage. The volume should typically not exceed 1 mL/100g of body weight for aqueous solutions.[12]

  • Starting Dose Selection: Based on available data, a starting dose of 300 mg/kg is often chosen when little is known.[14]

  • Observations:

    • Post-dosing: Observe animals closely for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.[4]

    • Clinical Signs: Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior patterns.

    • Body Weight: Record individual animal weights shortly before dosing and at least weekly thereafter.

  • Pathology: At the end of the observation period, perform a gross necropsy on all animals (including those that died during the study) and examine for any abnormalities.

  • Data Analysis & Interpretation: Classify the substance based on the number of mortalities observed at specific dose levels as defined in the OECD 423 guideline.

G start Select Starting Dose (e.g., 300 mg/kg) dose1 Dose 3 Animals start->dose1 obs1 Observe for 48h dose1->obs1 outcome1 0 or 1 death obs1->outcome1 outcome2 2 or 3 deaths obs1->outcome2 dose2_up Dose 3 more animals at higher dose (2000 mg/kg) outcome1->dose2_up dose2_down Dose 3 more animals at lower dose (50 mg/kg) outcome2->dose2_down stop_classify Stop Test and Classify (Based on mortality pattern) outcome2->stop_classify If starting dose was 5 mg/kg obs2_up Observe for 48h dose2_up->obs2_up obs2_down Observe for 48h dose2_down->obs2_down obs2_up->stop_classify obs2_down->stop_classify

Figure 2: Workflow for OECD 423 Acute Oral Toxicity Study

In Vitro Screening: MTT Cell Viability Assay

In vitro cytotoxicity assays are rapid, cost-effective, and ethically sound methods for initial toxicity screening.[15] They can provide valuable data on a compound's intrinsic cellular toxicity and help prioritize candidates for further testing.[16][17] The MTT assay is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[18]

Experimental Protocol: MTT Assay

  • Cell Culture:

    • Select a relevant cell line (e.g., HepG2 human liver cells or A549 human lung cells).

    • Culture cells in an appropriate medium in a humidified incubator at 37°C with 5% CO₂ until they reach approximately 80% confluency.

  • Cell Seeding: Harvest the cells and seed them into a 96-well microplate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well). Allow cells to attach and grow for 24 hours.

  • Compound Exposure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Create a series of dilutions to treat the cells across a wide concentration range (e.g., 8-10 concentrations). Include vehicle control (solvent only) and untreated control wells.

    • Remove the old medium from the cells and add the medium containing the test compound concentrations.

  • Incubation: Incubate the plate for a defined period (e.g., 24 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.

  • Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the concentration-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

G cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis culture Culture Cells to ~80% Confluency seed Seed Cells in 96-Well Plate culture->seed attach Incubate 24h for Attachment seed->attach treat Treat with Compound (Serial Dilutions) attach->treat incubate Incubate 24h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Add Solubilizer incubate_mtt->solubilize read Read Absorbance (~570 nm) solubilize->read calculate Calculate % Viability read->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC₅₀ Value plot->ic50

Figure 3: Workflow for In Vitro MTT Cytotoxicity Assay

Conclusion

This compound possesses significant acute toxicity across oral, dermal, and inhalation routes of exposure, driven primarily by its chemical reactivity as an electrophilic α-haloketone. Its ability to covalently modify biological nucleophiles like cysteine residues is the likely initiating event for its toxic effects. A thorough toxicological assessment, integrating standardized in vivo methods like the OECD 423 guideline with predictive in vitro cytotoxicity assays, is essential for a complete understanding of its hazard profile. This integrated approach not only ensures regulatory compliance but also provides deeper mechanistic insights, enabling informed decision-making for safe handling and the development of safer chemical alternatives.

References

  • Walum, E. (1994). In vitro cytotoxicity tests for the prediction of acute toxicity in vivo. Toxicology in Vitro, 8(6), 1303-1312. Link
  • SynQuest Laboratories, Inc. (n.d.).
  • Fisher Scientific Company. (2025).
  • National Research Council (US) Committee on Toxicity Testing and Assessment of Environmental Agents. (2007). Assays for Predicting Acute Toxicity. In Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense.
  • Barile, F. A. (1995). In vitro cytotoxicity testing for prediction of acute human toxicity. Toxicology in Vitro, 9(4), 549-556. Link
  • Mandal, A. (n.d.). OECD Guideline For Acute oral toxicity (TG 423). Slideshare. Link
  • Pharma International. (2022). OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. YouTube. Link
  • Puranik, P. K. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW.
  • Creative Bioarray. (n.d.). In Vitro Cytotoxicity. Link
  • National Center for Biotechnology Information. (n.d.). This compound.
  • National Oceanic and Atmospheric Administration. (n.d.). This compound. CAMEO Chemicals. Link
  • Sigma-Aldrich. (n.d.). This compound. Link
  • European Commission, Joint Research Centre. (n.d.). Acute Toxicity. EU Science Hub. Link
  • Charles River Laboratories. (n.d.). In Vitro Toxicology Testing. Link
  • Guidechem. (n.d.). This compound 816-40-0 wiki. Link
  • OECD. (2002). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4. Link
  • Hubbs, A. F., et al. (2015). Chemical Reactivity and Respiratory Toxicity of the α-Diketone Flavoring Agents: 2,3-Butanedione, 2,3-Pentanedione and 2,3-Hexanedione.
  • Benchchem. (n.d.). Technical Support Center: Reactions Involving α-Haloketones. Link
  • precisionFDA. (n.d.). This compound. Link
  • De Vleeschouwer, F., et al. (2015). Synthetic Access to Aromatic α-Haloketones. Molecules, 20(6), 11139-11166. Link
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2021). Toxicological Profile for 2-Butanone. Link
  • Santa Cruz Biotechnology. (n.d.). This compound. Link
  • LoPachin, R. M., & Gavin, T. (2014). Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. Chemical Research in Toxicology, 27(7), 1081-1091. Link

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Thiazole Derivatives Using 1-Bromo-2-butanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Thiazole derivatives are a fundamentally important class of heterocyclic compounds in the field of medicinal chemistry and drug discovery. The thiazole ring, a five-membered aromatic ring containing sulfur and nitrogen atoms, is a key structural motif found in numerous biologically active molecules.[1][2] These compounds exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[3][4] The versatility of the thiazole scaffold makes it a privileged structure in the design of novel therapeutic agents.[1]

One of the most classical and reliable methods for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887.[5][6] This method involves the condensation reaction between an α-haloketone and a thioamide.[6] 1-Bromo-2-butanone, a readily available α-bromoketone, serves as a versatile and efficient building block in this reaction, allowing for the introduction of ethyl and methyl substituents onto the resulting thiazole ring. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of thiazole derivatives utilizing this compound, with a focus on the Hantzsch synthesis.

Reaction Mechanism: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a cyclocondensation reaction. The generally accepted mechanism, when using a thioamide and an α-haloketone like this compound, proceeds through the following key steps:

  • Nucleophilic Attack: The sulfur atom of the thioamide, being a strong nucleophile, attacks the electrophilic carbon atom bearing the bromine atom in this compound. This results in the formation of an intermediate salt.

  • Cyclization: The nitrogen atom of the thioamide then acts as a nucleophile, attacking the carbonyl carbon of the ketone. This intramolecular cyclization step forms a five-membered ring intermediate.

  • Dehydration: The final step involves the elimination of a molecule of water (dehydration) from the cyclic intermediate, leading to the formation of the aromatic thiazole ring.

This robust and high-yielding reaction is a cornerstone of heterocyclic chemistry.[5]

Hantzsch_Thiazole_Synthesis cluster_reactants Reactants cluster_steps Reaction Steps cluster_products Product 1_bromo_2_butanone This compound (α-haloketone) nucleophilic_attack Nucleophilic Attack 1_bromo_2_butanone->nucleophilic_attack thioamide Thioamide thioamide->nucleophilic_attack cyclization Intramolecular Cyclization nucleophilic_attack->cyclization dehydration Dehydration cyclization->dehydration thiazole_derivative Thiazole Derivative dehydration->thiazole_derivative Synthesis_Workflow Start Start Dissolve_Thiourea Dissolve thiourea in ethanol Start->Dissolve_Thiourea Add_Bromo_Butanone Add this compound Dissolve_Thiourea->Add_Bromo_Butanone Reflux Reflux for 2-4 hours Add_Bromo_Butanone->Reflux TLC_Monitoring Monitor by TLC Reflux->TLC_Monitoring Cool_Down Cool to room temperature TLC_Monitoring->Cool_Down Reaction Complete Neutralize Neutralize with NaHCO3 Cool_Down->Neutralize Extract Extract with Dichloromethane Neutralize->Extract Dry_and_Concentrate Dry and Concentrate Extract->Dry_and_Concentrate Purify Purify by Recrystallization Dry_and_Concentrate->Purify End End Purify->End

Sources

Application Note: Strategic Use of 1-Bromo-2-butanone in Hantzsch Thiazole Synthesis for Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazole Moiety and the Hantzsch Synthesis

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone scaffold in medicinal chemistry. Its derivatives are integral components of numerous FDA-approved drugs, including the antiretroviral Ritonavir and the antimicrobial Sulfazole.[1] The structural rigidity, aromaticity, and capacity for diverse hydrogen bonding and hydrophobic interactions make the thiazole nucleus a privileged structure in drug design.[2][3]

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most reliable and high-yielding methods for constructing this valuable heterocyclic system.[1][4] The reaction classically involves the condensation of an α-haloketone with a thioamide-containing compound (such as thiourea or a substituted thioamide).[5][6] This application note provides an in-depth guide to the strategic use of 1-bromo-2-butanone, a key α-haloketone, in the Hantzsch synthesis, offering a direct route to 4-ethyl-substituted thiazoles.

The Role and Mechanism of this compound

This compound serves as the electrophilic C2-C3 fragment in the thiazole ring construction. Its structure provides the ethyl group that will ultimately reside at the C4 position of the thiazole, and the carbonyl and α-bromo carbons which will form the C5 and C4 atoms of the ring, respectively.

The reaction mechanism proceeds through a well-established pathway, driven by the formation of a thermodynamically stable aromatic ring.[5][7]

  • Nucleophilic Attack (S_N2): The synthesis initiates with the nucleophilic sulfur atom of the thioamide attacking the α-carbon of this compound, displacing the bromide ion in a classic S_N2 reaction.[7]

  • Intramolecular Cyclization: The nitrogen atom of the resulting intermediate then performs an intramolecular nucleophilic attack on the electrophilic carbonyl carbon.

  • Dehydration: This cyclization forms a hydroxyl-thiazoline intermediate, which readily undergoes dehydration (loss of a water molecule) to generate a more stable iminium species.

  • Aromatization: The final step is the deprotonation and tautomerization to yield the stable, aromatic 4-ethylthiazole ring. The initial product formed is often the hydrobromide salt, which is then neutralized to yield the final product.[7][8]

Hantzsch_Mechanism Fig. 1: Hantzsch Thiazole Synthesis Mechanism Thioamide Thioamide (e.g., Thiourea) SN2_Product S-Alkylated Intermediate Thioamide->SN2_Product 1. S_N2 Attack BromoButanone This compound BromoButanone->SN2_Product Cyclized_Intermediate Hydroxyl-thiazoline Intermediate SN2_Product->Cyclized_Intermediate 2. Cyclization Dehydrated_Intermediate Thiazolium Intermediate (HBr Salt) Cyclized_Intermediate->Dehydrated_Intermediate 3. Dehydration Product 4-Ethylthiazole Product Dehydrated_Intermediate->Product 4. Neutralization

Caption: Fig. 1: Hantzsch Thiazole Synthesis Mechanism

Critical Safety and Handling of this compound

This compound is an effective reagent but requires careful handling due to its hazardous properties. It is a lachrymator (induces tears) and is toxic by inhalation, skin contact, and ingestion.[3] Adherence to strict safety protocols is mandatory.

Hazard StatementPrecautionary Measures
H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.P261: Avoid breathing vapors/spray. P280: Wear protective gloves, clothing, eye, and face protection.[9]
H315+H319+H335: Causes skin irritation, serious eye irritation, and respiratory irritation.P304+P340: IF INHALED: Remove person to fresh air. P305+P351+P338: IF IN EYES: Rinse cautiously with water.
Flammable Liquid and VaporP210: Keep away from heat, sparks, open flames.[9] Use non-sparking tools.[10]
LachrymatorP271: Use only outdoors or in a well-ventilated area (chemical fume hood).[9]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place (2-8 °C recommended).[9][10] Protect from light and incompatible materials such as strong oxidizing agents, strong bases, and amines.[9]

Emergency Procedures: Ensure emergency eye wash fountains and safety showers are immediately accessible.[10] In case of a spill, evacuate the area, eliminate ignition sources, and absorb the spill with inert material (e.g., sand or vermiculite).[3]

Experimental Protocol: Synthesis of 2-Amino-4-ethylthiazole

This protocol details the synthesis of 2-amino-4-ethylthiazole, a common building block, from this compound and thiourea.

Objective: To prepare 2-amino-4-ethylthiazole via Hantzsch condensation with a yield sufficient for characterization and further synthetic steps.

Reagent Stoichiometry and Properties:

ReagentMW ( g/mol )EquivalentsAmount (mmol)Mass/Volume
This compound151.011.010.01.51 g
Thiourea76.121.212.00.91 g
Ethanol (Solvent)---20 mL
5% Sodium Carbonate (aq)---~40 mL

Experimental Workflow:

Workflow Fig. 2: Experimental Workflow Setup 1. Reaction Setup (Flask, Condenser, Stirrer) Reagents 2. Add Reagents (Ethanol, Thiourea) Setup->Reagents Addition 3. Add this compound (Dropwise) Reagents->Addition Reflux 4. Heat to Reflux (2-4 hours, Monitor by TLC) Addition->Reflux Cooldown 5. Cool to RT Reflux->Cooldown Neutralize 6. Neutralization (Pour into Na₂CO₃ solution) Cooldown->Neutralize Filter 7. Isolate Product (Vacuum Filtration) Neutralize->Filter Wash 8. Wash Solid (Cold Water) Filter->Wash Dry 9. Dry Product (Vacuum Oven) Wash->Dry Purify 10. Recrystallize (Ethanol/Water) Dry->Purify

Caption: Fig. 2: Experimental Workflow

Step-by-Step Procedure:

  • Reaction Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: To the flask, add thiourea (0.91 g, 12.0 mmol) and absolute ethanol (20 mL). Stir the suspension for 5 minutes.

  • α-Haloketone Addition: In a chemical fume hood, carefully measure this compound (1.51 g, 10.0 mmol) and add it to the stirring suspension. Rationale: A slight excess of thiourea is often used to ensure complete consumption of the more expensive α-haloketone and drive the reaction to completion.[7]

  • Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) using a heating mantle. Maintain a gentle reflux with stirring for 2-4 hours. Rationale: Heating provides the necessary activation energy for the cyclization and dehydration steps, ensuring the formation of the stable aromatic product.[7]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a mobile phase such as 1:1 ethyl acetate/hexanes. The reaction is complete when the this compound spot is no longer visible.

  • Work-up and Isolation: Allow the reaction mixture to cool to room temperature. In a separate beaker, prepare ~40 mL of a 5% aqueous sodium carbonate solution. Pour the cooled reaction mixture into the sodium carbonate solution while stirring. A precipitate should form. Rationale: The initial product is the soluble hydrobromide salt. Neutralization with a weak base like Na₂CO₃ deprotonates the thiazole, rendering it neutral and causing it to precipitate from the aqueous solution.[5][8]

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with two portions of cold deionized water (2 x 15 mL) to remove any inorganic salts and residual ethanol.

  • Drying: Dry the solid product, preferably in a vacuum oven at a low temperature (~40-50 °C), until a constant weight is achieved.

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure 2-amino-4-ethylthiazole.[8]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Yield 1. Poor quality or decomposed this compound. 2. Insufficient reaction time or temperature. 3. Incomplete precipitation during work-up.1. Use fresh or purified reagent stored correctly.[8] 2. Ensure a consistent reflux is maintained and extend the reaction time. 3. Check the pH of the aqueous solution after neutralization; it should be basic (pH > 8). Add more base if necessary.
Product Fails to Precipitate 1. The product's hydrobromide salt remains protonated. 2. The neutral product has some solubility in the final solvent mixture.1. Ensure sufficient base has been added to fully neutralize the mixture. 2. Cool the mixture in an ice bath to decrease solubility. If precipitation is still poor, consider extraction with an organic solvent like ethyl acetate.
Multiple Spots on TLC / Impure Product 1. Self-condensation or decomposition of this compound. 2. Incomplete reaction.1. Avoid excessive heating. Ensure the α-haloketone is added to the thioamide solution, not the other way around. 2. Confirm reaction completion via TLC before work-up. Purify the crude product via recrystallization or column chromatography.

Conclusion

The Hantzsch thiazole synthesis, utilizing this compound as a key building block, offers a direct, efficient, and scalable pathway to 4-ethyl-substituted thiazoles. These structures are of significant interest in drug discovery and development. By understanding the reaction mechanism, adhering to stringent safety protocols for handling the lachrymatory α-haloketone, and following a robust experimental protocol, researchers can reliably synthesize these valuable molecular scaffolds. The self-validating nature of the protocol, from reaction monitoring to a crystallizable final product, ensures a high degree of trustworthiness and reproducibility for downstream applications.

References

  • Synquest Labs.
  • Hassan, S. S. M., et al. (2021). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. International Journal of Pharmaceutical Research, 13(1). URL
  • Guidechem. This compound 816-40-0 wiki. URL
  • Hasanah, I., & Nurziana. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. ALCHEMY Jurnal Penelitian Kimia, 17(2), 257-266. URL
  • Chem Help Asap. Hantzsch Thiazole Synthesis. URL
  • Thermo Fisher Scientific.
  • Duc, D. X., & Chung, N. T. (2022). Recent Development in the Synthesis of Thiazoles. Current Organic Synthesis, 19(6), 636-663. URL
  • NOAA. This compound - CAMEO Chemicals. URL
  • SynArchive. Hantzsch Thiazole Synthesis. URL
  • Bouzroura, M., et al. (2018).
  • Acros Organics.
  • Named Reactions. Hantzsch Thiazole Synthesis. URL
  • Chem Help Asap. (2020).
  • Organic Chemistry Portal. Thiazole synthesis. URL
  • BenchChem. Synthesis and Characterization of 2-Amino-5-bromo-4-t-butylthiazole: A Technical Guide. URL
  • ResearchGate. Synthesis of 2‐Aminothiazole Derivatives in Easy Two‐Step, One‐Pot Reaction. URL
  • Khan, I., et al. (2015). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2015, 804735. URL
  • BenchChem. Troubleshooting Hantzsch thiazole synthesis with 2-Bromo-1-(thiazol-2-yl)ethanone. URL
  • Asian Journal of Organic & Medicinal Chemistry.
  • MDPI.
  • Ayati, A., et al. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 24(11), 2109. URL
  • Scribd. Hantzsch Thiazole Synthesis 2010. URL
  • Journal of Chemical and Pharmaceutical Research.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1475. URL
  • Perperopoulou, F., et al. (2019). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. Scientific Reports, 9, 19416. URL

Sources

Introduction: The Significance of β-Aminoketones

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Alkylation of Amines with 1-Bromo-2-butanone

The synthesis of β-aminoketones represents a cornerstone reaction in modern organic and medicinal chemistry. These structural motifs are integral to a vast array of biologically active molecules, including pharmaceuticals and natural products.[1] The reaction between an amine and an α-haloketone, such as this compound, provides a direct route to these valuable scaffolds. The resulting products, substituted 2-aminobutanones, are precursors in the synthesis of various compounds, including cathinone derivatives which are of significant interest in pharmacological and toxicological research.[2][3][4]

This guide provides a comprehensive overview of the direct alkylation of primary and secondary amines with this compound. It details the underlying mechanistic principles, discusses critical process parameters, and presents a robust protocol for researchers in synthetic chemistry and drug development.

PART 1: Mechanistic Insights and Strategic Considerations

The Core Reaction: Nucleophilic Aliphatic Substitution (SN2)

The fundamental transformation is a nucleophilic aliphatic substitution (SN2) reaction.[5] The amine, acting as the nucleophile, utilizes its lone pair of electrons to attack the electrophilic carbon atom bonded to the bromine. This concerted mechanism involves the simultaneous formation of a new carbon-nitrogen bond and the cleavage of the carbon-bromine bond, with the bromide ion acting as the leaving group.

A base is required to neutralize the hydrobromic acid (HBr) generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

The Challenge of Over-Alkylation

A significant drawback of the direct alkylation of primary amines is the potential for low selectivity.[5][6][7] The secondary amine product is often more nucleophilic than the starting primary amine. Consequently, it can compete with the primary amine for the remaining this compound, leading to the formation of a tertiary amine. This process can continue, potentially yielding a quaternary ammonium salt.[5][7]

This "runaway reaction" results in a mixture of products that can be difficult to separate, leading to lower yields of the desired mono-alkylated product.[7] Controlling stoichiometry, reaction temperature, and the rate of addition of the alkylating agent are key strategies to mitigate this issue.

An Alternative Strategy: Reductive Amination

For syntheses where mono-alkylation is critical and high selectivity is required, reductive amination presents a superior alternative.[8][9][10] This method involves the reaction of an amine with a ketone (in this case, 2-butanone) to form an imine or enamine intermediate, which is then reduced in situ to the target amine.[8][11] Reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are effective for this reduction because they are selective for the iminium ion over the ketone.[8][9] This two-step, one-pot process effectively prevents the over-alkylation issues inherent in direct alkylation with alkyl halides.[8][12]

PART 2: Safety and Handling of this compound

Critical Safety Warning: this compound is a hazardous chemical and must be handled with extreme caution in a well-ventilated chemical fume hood.

  • Hazards: It is a combustible liquid that is harmful if swallowed, inhaled, or in contact with skin.[13][14] It causes serious skin and eye irritation and may cause respiratory irritation.[13][14] It is also a potent lachrymator, causing immediate eye pain and tearing.[15][16]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles along with a full-face shield.[14]

  • Handling: Avoid inhalation of vapors and any contact with skin, eyes, or clothing.[13] Use only non-sparking tools and ensure adequate ventilation.[14] An emergency eye wash station and safety shower must be immediately accessible.[14]

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, preferably in a refrigerator designed for flammable materials (2–8 °C).[14] It is incompatible with strong bases, oxidizing agents, amines, and alcohols.[13]

PART 3: Experimental Protocol: N-Alkylation of a Primary Amine

This protocol provides a generalized procedure for the mono-alkylation of a primary amine with this compound. Researchers should optimize conditions based on the specific amine substrate.

Materials and Reagents
  • Primary Amine (e.g., Benzylamine)

  • This compound (stabilized with ~5% calcium carbonate)

  • Non-nucleophilic base (e.g., Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., Acetonitrile, DMF, or THF)

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Methodology
  • Reaction Setup:

    • To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 equivalent).

    • Add the anhydrous solvent (e.g., acetonitrile) to dissolve the amine.

    • Add the non-nucleophilic base. For a solid base like K₂CO₃, use 2.0-2.5 equivalents. For a liquid base like DIPEA, use 1.5-2.0 equivalents. Stir the suspension vigorously.

  • Addition of Alkylating Agent:

    • In a separate vial, dissolve this compound (1.0-1.2 equivalents) in a small amount of the anhydrous solvent.

    • Add the this compound solution to the stirring amine/base mixture dropwise over 15-30 minutes using a syringe or dropping funnel. A slow addition rate helps to minimize localized high concentrations of the alkylating agent, which can reduce over-alkylation.

    • The reaction is typically exothermic; maintain the temperature at room temperature or slightly below using a water bath if necessary.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • To prepare a TLC sample, withdraw a small aliquot, dilute it with a suitable solvent (e.g., ethyl acetate), and spot it on the TLC plate alongside spots of the starting materials.

    • Elute the plate with an appropriate solvent system (e.g., 30% ethyl acetate in hexanes) and visualize under UV light and/or with a potassium permanganate stain. The reaction is complete when the starting amine spot has been consumed. Reaction times can vary from a few hours to overnight.

  • Workup:

    • Once the reaction is complete, filter the mixture to remove the inorganic base (e.g., K₂CO₃) and its hydrobromide salt.

    • Transfer the filtrate to a separatory funnel. Dilute with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with:

      • Saturated aqueous NaHCO₃ solution (to neutralize any remaining acid).

      • Deionized water.

      • Brine (to facilitate phase separation and remove bulk water).[17]

    • Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄.[17]

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product using flash column chromatography on silica gel.[17]

    • Select an appropriate eluent system based on TLC analysis to achieve good separation between the desired product, any unreacted starting material, and over-alkylated byproducts.

  • Characterization:

    • Confirm the structure and purity of the isolated β-aminoketone using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.[17]

Data Presentation: Reaction Parameter Guidelines

The optimal conditions for the alkylation can vary significantly depending on the amine's nucleophilicity and steric hindrance. The following table provides general guidelines.

ParameterPrimary Amines (e.g., Benzylamine)Secondary Amines (e.g., Piperidine)Sterically Hindered Amines
Equivalents of Amine 1.0 - 2.01.01.0
Equivalents of Bromo-ketone 1.01.0 - 1.21.2 - 1.5
Base K₂CO₃, DIPEAK₂CO₃, DIPEAK₂CO₃, Proton Sponge
Solvent Acetonitrile, THF, DMFAcetonitrile, THFDMF, NMP
Temperature 0 °C to Room TempRoom Temp40 - 60 °C
Reaction Time 2 - 12 hours4 - 24 hours24 - 72 hours

PART 4: Visualization of Experimental Workflow

The following diagram outlines the logical flow of the experimental protocol, from initial setup to final product analysis.

G reagents Reagent Preparation (Amine, Base, Solvent) setup Reaction Setup (Inert Atmosphere, Stirring) reagents->setup addition Dropwise Addition of This compound setup->addition monitoring Reaction Monitoring (TLC) addition->monitoring Stir at Room Temp workup Aqueous Workup (Wash & Extract) monitoring->workup Reaction Complete purification Purification (Flash Chromatography) workup->purification Crude Product characterization Characterization (NMR, MS, IR) purification->characterization Purified Fractions product Pure β-Aminoketone characterization->product

Caption: Workflow for the synthesis and purification of β-aminoketones.

References

  • This compound Compound Summary.
  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
  • Recent progress in the chemistry of β-aminoketones. RSC Publishing. [Link]
  • Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantiosepar
  • Reductive Amin
  • 1-bromo-3-methyl-2-butanone. Organic Syntheses Procedure. [Link]
  • Reductive amin
  • Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation.
  • Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
  • Amine Alkyl
  • Amine alkyl
  • Synthesis of 1-bromo-3-methyl-2-butanone? Filo. [Link]
  • Synthetic cathinones drug profile. European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). [Link]
  • Drug molecules consisting of b-aminoketone fragments.
  • Method for purifying compounds containing amino groups.
  • Alkylation of Amines, Part 2: with Aldehydes and Ketones. YouTube. [Link]
  • Structure-Activity Relationships of Synthetic Cathinones.
  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation str
  • Synthesis, Antioxidant Evaluation, and Docking Simulation of New Mannich-Type β-Amino Ketone. MDPI. [Link]
  • Electrophilic Alkylation at Carbon Part 6: Alkyl
  • Substituted c
  • Chemical analysis in amine system oper
  • Synthetic cathinones: chemical phylogeny, physiology, and neuropharmacology.
  • Preparation of Amines. Chemistry LibreTexts. [Link]
  • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [Link]

Sources

The Hantzsch Thiazole Synthesis: Application Notes for the Reaction of 1-Bromo-2-butanone with Thiourea and Thioamides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of the Thiazole Moiety

The thiazole ring system is a cornerstone scaffold in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] From antibiotics like Cefdinir to anti-inflammatory drugs such as Meloxicam, the 2-aminothiazole core is a key pharmacophore that continues to be explored for therapeutic applications in oncology, neurology, and infectious diseases.[3][4]

The classic and highly reliable method for constructing this vital heterocyclic system is the Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887.[5][6] This multicomponent reaction involves the condensation of an α-haloketone with a thioamide-containing compound. This guide provides a detailed technical overview and practical protocols for the reaction between 1-bromo-2-butanone and nucleophiles like thiourea and other thioamides, yielding valuable 2-amino-4-ethylthiazole derivatives.

Core Reaction and Mechanism

The Hantzsch synthesis is a robust cyclocondensation reaction.[7][8] When this compound reacts with thiourea, the product is 2-amino-4-ethylthiazole. The reaction proceeds through a well-established, multi-step pathway.

The mechanism involves three key stages:

  • S-Alkylation: The reaction initiates with a nucleophilic attack (Sɴ2 reaction) from the sulfur atom of the thiourea onto the electrophilic α-carbon of this compound, displacing the bromide ion.[7][9]

  • Intramolecular Cyclization: The nitrogen atom of the resulting isothiouronium intermediate attacks the carbonyl carbon of the ketone in an intramolecular condensation step.[9] This forms a five-membered heterocyclic intermediate, a thiazoline.

  • Dehydration: The final step is the elimination of a water molecule (dehydration) from the thiazoline intermediate, driven by the formation of the stable, aromatic thiazole ring.[9]

The overall transformation is typically high-yielding and benefits from the thermodynamic stability of the aromatic product.[7][9]

Workflow Fig. 2: Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Purification & Analysis reagents Combine this compound & Thiourea/Thioamide in Ethanol reflux Heat to Reflux (70-80°C, 1-2h) reagents->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool neutralize Pour into aq. Na2CO3 (Precipitation) cool->neutralize filtrate Vacuum Filtration neutralize->filtrate wash Wash with Cold Water filtrate->wash dry Dry Product wash->dry purify Recrystallization or Column Chromatography (if needed) dry->purify characterize Characterization (NMR, MS, MP) purify->characterize

Sources

Application Note & Protocols: 1-Bromo-2-butanone as a Versatile Precursor for the Synthesis of Fused Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fused Heterocycles and Key Building Blocks

Fused heterocyclic scaffolds are cornerstones of modern medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2] Their rigid, three-dimensional structures provide a unique framework for interacting with biological targets, while the embedded heteroatoms offer opportunities to fine-tune physicochemical properties like solubility, lipophilicity, and hydrogen bonding capacity.[1][3] This makes them privileged structures in drug discovery programs targeting a wide array of diseases, including cancer, inflammation, and infectious agents.[4][5]

The efficient construction of these valuable motifs is a central goal of synthetic chemistry. Success often hinges on the selection of versatile and reactive starting materials. 1-Bromo-2-butanone, a readily available α-haloketone, has emerged as a powerful and reliable building block for this purpose.[6] Its bifunctional nature—possessing both an electrophilic carbonyl carbon and a carbon atom susceptible to nucleophilic substitution—allows it to participate in a variety of cyclocondensation reactions to form diverse heterocyclic systems. This guide provides an in-depth look at the utility of this compound, focusing on the mechanistic principles, field-proven protocols, and practical considerations for its use in synthesizing medicinally relevant fused heterocycles.

Physicochemical Profile of this compound

Understanding the properties of a key precursor is fundamental to its successful application. This compound (also known as bromomethyl ethyl ketone) is a lachrymatory liquid that requires careful handling.[6][7] Its reactivity is dominated by the two electrophilic centers.

PropertyValueSource
CAS Number 816-40-0[6]
Molecular Formula C₄H₇BrO[7]
Molecular Weight 151.00 g/mol [6]
Appearance Colorless to straw-colored liquid[7]
Boiling Point 105 °C / 150 mmHg[6]
Density 1.479 g/mL at 25 °C[6]
Storage -20°C, contains ~5% calcium carbonate as a stabilizer[6]
Key Hazards Toxic (inhalation, ingestion, skin contact), Lachrymator, Irritant[6][7]

Core Application: Synthesis of Fused Thiazoles via Hantzsch-Type Cyclocondensation

One of the most prominent applications of this compound is in the Hantzsch thiazole synthesis and its variations, which are used to create fused thiazole rings. Thiazole moieties are found in numerous approved drugs, including the anticancer agent Dasatinib and the antimicrobial Sulfathiazole.[8] The reaction proceeds by the condensation of an α-haloketone with a thioamide-containing substrate.

Reaction Mechanism: A Stepwise View

The reaction mechanism is a well-established sequence of nucleophilic attack, cyclization, and dehydration. The thioamide acts as a binucleophile, with the sulfur atom being the more potent nucleophile.

  • S-Alkylation: The sulfur atom of the thioamide performs a nucleophilic attack on the α-carbon bearing the bromine atom of this compound, displacing the bromide ion. This forms a key thioimino ester intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the intermediate then acts as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon of the butanone moiety.

  • Dehydration: The resulting cyclic intermediate readily undergoes dehydration (loss of a water molecule) under the reaction conditions to yield the final, stable aromatic fused thiazole ring.

Below is a visual representation of this fundamental transformation.

Hantzsch_Mechanism Mechanism of Fused Thiazole Synthesis cluster_intermediate Intermediates cluster_product Product R1 Cyclic Thioamide (Binucleophile) I1 S-Alkylated Intermediate R1->I1 1. S-Alkylation R2 This compound (α-Haloketone) R2->I1 I2 Cyclized Intermediate I1->I2 2. Intramolecular Cyclization P1 Fused Thiazole I2->P1 3. Dehydration (-H₂O) Workflow_Comparison Workflow: Conventional vs. Microwave Synthesis cluster_conventional Conventional Heating cluster_microwave Microwave-Assisted Synthesis C_Setup Setup (Flask + Condenser) C_React Reaction (4 - 12 hours) C_Setup->C_React C_Workup Work-up & Purification C_React->C_Workup M_Setup Setup (Microwave Vial) M_React Reaction (10 - 30 minutes) M_Setup->M_React M_Workup Work-up & Purification M_React->M_Workup Start Reactants + Solvent Start->C_Setup Start->M_Setup

Sources

Application Notes and Protocols: 1-Bromo-2-butanone as a Site-Directed Reagent for Probing Enzyme Active Sites

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling Enzyme Mechanisms with Precision

In the intricate world of enzymology and drug development, understanding the architecture and chemical logic of an enzyme's active site is paramount. Site-directed reagents are invaluable tools in this endeavor, allowing researchers to selectively modify specific amino acid residues, thereby elucidating their roles in catalysis and binding. 1-Bromo-2-butanone, a reactive α-haloketone, has emerged as a potent and versatile site-directed reagent for the covalent modification of nucleophilic residues within enzyme active sites. Its utility lies in its ability to act as an affinity label, first binding to the active site through non-covalent interactions that mimic the natural substrate, and then forming a stable covalent bond with a nearby reactive amino acid. This irreversible inactivation allows for the identification of crucial residues and provides insights into the enzyme's mechanism of action.

This comprehensive guide provides detailed application notes and protocols for the effective use of this compound as a site-directed reagent. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful tool for enzyme characterization and inhibitor design.

Chemical Principle: The Reactivity of an α-Haloketone

This compound (also known as bromomethyl ethyl ketone) is an alkylating agent.[1] Its reactivity stems from the presence of a bromine atom on the carbon adjacent (in the α-position) to a carbonyl group. The electron-withdrawing nature of the carbonyl group polarizes the C-Br bond, making the α-carbon electrophilic and susceptible to nucleophilic attack by amino acid side chains.

The general mechanism for the reaction of this compound with a nucleophilic amino acid residue (Nu) in an enzyme's active site proceeds via a bimolecular nucleophilic substitution (SN2) reaction.

G reagent This compound complex Enzyme-Reagent Complex (Non-covalent) reagent->complex Reversible Binding enzyme Enzyme Active Site (with Nucleophilic Residue, Nu-H) enzyme->complex transition_state SN2 Transition State complex->transition_state Nucleophilic Attack modified_enzyme Covalently Modified Enzyme transition_state->modified_enzyme Covalent Bond Formation product HBr transition_state->product Leaving Group Departure

The primary targets for alkylation by this compound within a protein are amino acids with nucleophilic side chains, most notably:

  • Cysteine: The thiol group (-SH) of cysteine is a potent nucleophile, particularly in its thiolate anion form (-S⁻).[2]

  • Histidine: The imidazole ring of histidine can act as a nucleophile, with the reactivity being pH-dependent.[3][4]

  • Glutamate and Aspartate: The carboxylate groups (-COO⁻) of these acidic residues can also act as nucleophiles, although they are generally less reactive than cysteine and histidine.

  • Lysine: The primary amine (-NH₂) of the lysine side chain can be a target, especially at higher pH values where it is deprotonated.[2]

The specificity of the modification is conferred by the initial non-covalent binding of this compound to the enzyme's active site, which increases the effective local concentration of the reagent near reactive residues.

Experimental Design: Key Considerations for Successful Application

Before embarking on experimental work, several factors must be carefully considered to ensure the successful application of this compound as a site-directed reagent.

pH of the Reaction

The pH of the reaction buffer is a critical parameter as it influences the ionization state of the target amino acid residues and, consequently, their nucleophilicity.

  • Cysteine: The pKa of the cysteine thiol group is typically around 8.3. Therefore, the rate of alkylation increases with pH as the more nucleophilic thiolate form becomes more prevalent.[5] However, very high pH can lead to non-specific reactions and enzyme denaturation. A common starting point is a pH range of 7.0-8.5.

  • Histidine: The pKa of the imidazole side chain is approximately 6.0.[4] The neutral form of the imidazole ring is the active nucleophile. Therefore, reactions targeting histidine are often performed at a pH close to or slightly above its pKa, typically in the range of 6.0-7.5.

  • Glutamate/Aspartate: The pKa of the carboxyl groups is generally in the range of 3.5-4.5. These residues are deprotonated and negatively charged at physiological pH. While they can act as nucleophiles, their reactivity is generally lower than that of cysteine and histidine.

Control Experiments: The Cornerstone of Specificity

To validate that the observed enzyme inactivation is due to a specific, active-site-directed modification, a series of control experiments are essential:

  • Substrate Protection: Pre-incubation of the enzyme with its natural substrate or a competitive inhibitor should protect against inactivation by this compound.[6][7] This demonstrates that the reagent is binding to the active site.

  • Reaction with a Non-specific Alkylating Agent: Comparing the inactivation rate of this compound with a similar but less specific alkylating agent (e.g., bromoacetamide) can help to establish the role of the ketone group in directing the reagent to the active site.

  • Denatured Enzyme Control: Treatment of the denatured enzyme with this compound should result in a different modification pattern or a significantly reduced rate of modification of the specific active-site residue, indicating that the native conformation is required for the specific reaction.

Protocols: A Step-by-Step Guide

The following protocols provide a general framework for the use of this compound. It is crucial to optimize these conditions for each specific enzyme system.

Protocol 1: Enzyme Inactivation Kinetics

This protocol is designed to determine the rate of enzyme inactivation by this compound.

Materials:

  • Purified enzyme of interest

  • This compound (stock solution in a water-miscible organic solvent like ethanol or DMSO)

  • Reaction buffer (e.g., phosphate, HEPES, or Tris-HCl at the desired pH)

  • Substrate for the enzyme activity assay

  • Quenching reagent (e.g., a high concentration of a thiol-containing compound like dithiothreitol (DTT) or 2-mercaptoethanol)

Procedure:

  • Enzyme Preparation: Prepare a solution of the purified enzyme in the chosen reaction buffer to a final concentration suitable for the activity assay.

  • Reaction Initiation: Equilibrate the enzyme solution to the desired reaction temperature. Initiate the inactivation reaction by adding a specific concentration of this compound. The final concentration of the organic solvent should be kept low (typically <1-2%) to avoid affecting the enzyme structure and activity.

  • Time-Course Sampling: At various time intervals, withdraw aliquots of the reaction mixture.

  • Quenching: Immediately add the aliquot to a solution containing the quenching reagent to stop the reaction with this compound.

  • Activity Assay: Measure the residual enzyme activity in each quenched sample using a standard activity assay for the enzyme.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining enzyme activity versus time. For a pseudo-first-order inactivation process, this plot should yield a straight line with a slope equal to the negative of the apparent inactivation rate constant (kobs).

  • Determination of Kinetic Parameters: Repeat the experiment at different concentrations of this compound. A plot of kobs versus the concentration of this compound can be used to determine the inactivation rate constant (kinact) and the dissociation constant (Ki) for the initial enzyme-inhibitor complex.

G start Start prepare_enzyme Prepare Enzyme Solution start->prepare_enzyme initiate_reaction Initiate Reaction with This compound prepare_enzyme->initiate_reaction sampling Take Aliquots at Time Intervals initiate_reaction->sampling quench Quench Reaction sampling->quench assay Measure Residual Enzyme Activity quench->assay analyze Plot ln(% Activity) vs. Time assay->analyze determine_k Determine k_obs analyze->determine_k repeat Repeat for Different [this compound] determine_k->repeat plot_k Plot k_obs vs. [Inhibitor] repeat->plot_k end Determine k_inact and K_i plot_k->end

Protocol 2: Identification of the Modified Residue by Mass Spectrometry

This protocol outlines the steps to identify the specific amino acid residue(s) modified by this compound.

Materials:

  • Enzyme modified with this compound (from Protocol 1, using a concentration that gives significant inactivation)

  • Unmodified control enzyme

  • Denaturing and reducing agents (e.g., urea, DTT)

  • Alkylation agent for free cysteines (e.g., iodoacetamide)

  • Protease (e.g., trypsin)

  • Mass spectrometer (e.g., ESI-MS/MS or MALDI-TOF/TOF)

Procedure:

  • Sample Preparation: Take the modified and unmodified enzyme samples. Denature and reduce the proteins. Alkylate any remaining free cysteine residues with iodoacetamide to prevent disulfide bond formation. This step is crucial to ensure that any observed mass shift is due to the modification by this compound and not from other cysteine modifications.

  • Proteolytic Digestion: Digest the protein samples with a protease like trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass of the butanone-adduct on a peptide will result in a specific mass increase. The modification of a residue by this compound results in the addition of a C₄H₆O moiety, which has a monoisotopic mass of 70.041865 Da.

  • Data Analysis:

    • Compare the peptide maps of the modified and unmodified samples. Look for new peaks or shifts in retention time in the chromatogram of the modified sample.

    • Search the MS/MS data against the protein sequence database, including the expected mass shift of the butanone adduct as a variable modification.

    • The MS/MS fragmentation pattern of the modified peptide will allow for the precise localization of the modification to a specific amino acid residue.[8][9]

G start Start prepare_samples Prepare Modified and Unmodified Enzyme Samples start->prepare_samples denature_reduce Denature and Reduce prepare_samples->denature_reduce alkylate Alkylate Free Cysteines (e.g., with Iodoacetamide) denature_reduce->alkylate digest Proteolytic Digestion (e.g., with Trypsin) alkylate->digest lcms LC-MS/MS Analysis digest->lcms analyze Data Analysis lcms->analyze end Identify Modified Peptide and Residue analyze->end

Data Presentation: A Quantitative Overview

The following table summarizes typical data that can be obtained from the application of this compound as a site-directed reagent. The values are illustrative and will vary depending on the specific enzyme and reaction conditions.

ParameterDescriptionTypical Value/ObservationReference
Target Enzyme The enzyme being investigated.Pyruvate Decarboxylase[7]
Target Residue The amino acid modified by this compound.Cysteine (C221)[7]
Optimal pH The pH at which the inactivation is most efficient.7.0 - 8.5 (for Cysteine)[5]
kinact The maximal rate of inactivation.Enzyme-dependent[10]
Ki The dissociation constant for the initial enzyme-inhibitor complex.Enzyme-dependent[10]
Mass Shift (MS) The mass increase of the modified peptide.+70.04 Da (C₄H₆O)[11]

Case Study: Inactivation of Ribulosebisphosphate Carboxylase

A study on ribulosebisphosphate carboxylase using a close analog, 3-bromo-2-butanone 1,4-bisphosphate, provides an excellent case study illustrating the principles of affinity labeling.[6][7] The researchers demonstrated that:

  • The reagent caused irreversible inactivation of the enzyme.

  • The natural substrate, ribulose 1,5-bisphosphate, protected the enzyme from inactivation, indicating that the modification occurred at or near the active site.

  • Radioactive labeling and peptide mapping showed that the inactivation resulted from the modification of a limited number of residues.

  • Importantly, while the reagent had the highest inherent reactivity towards sulfhydryl groups, the inactivation was due to the modification of an amino acid other than cysteine, highlighting the specificity conferred by the active site binding.[6]

This case study underscores the importance of a comprehensive experimental design, including substrate protection and detailed analysis of the modification site, to confidently identify an active-site residue.

Troubleshooting and Advanced Applications

  • Low Reactivity: If low reactivity is observed, consider increasing the pH (for cysteine or lysine targeting), increasing the concentration of this compound, or extending the reaction time. However, be mindful of potential non-specific modifications.

  • Non-specific Labeling: If non-specific labeling is a concern, reduce the concentration of the reagent, shorten the reaction time, or perform the reaction at a lower temperature. The inclusion of a scavenger molecule in the buffer that does not interfere with the active site can also help to reduce non-specific reactions in the bulk solution.

  • Site-Directed Mutagenesis: To confirm the functional importance of the identified residue, site-directed mutagenesis can be employed to replace the residue with a non-reactive amino acid (e.g., alanine or serine for cysteine). The mutant enzyme should exhibit reduced or no activity and should be resistant to inactivation by this compound.

Conclusion: A Powerful Probe for Enzyme Exploration

This compound is a valuable and accessible tool for the site-directed modification of enzymes. Its ability to act as an affinity label allows for the specific targeting of nucleophilic residues within the active site, providing crucial information about their role in catalysis and substrate binding. By following well-designed experimental protocols, including kinetic analysis and mass spectrometric identification of the modified residue, researchers can gain deep insights into enzyme mechanisms, which is fundamental for both basic research and the development of novel therapeutics. The combination of chemical modification with this reagent and techniques like site-directed mutagenesis offers a powerful synergistic approach to unraveling the complexities of enzyme function.

References

  • Hartman, F. C., Welch, M. H., & Norton, I. L. (1973). 3-bromo-2-butanone 1,4-bisphosphate as an affinity label for ribulosebisphosphate carboxylase. Proceedings of the National Academy of Sciences, 70(12), 3721-3724. [Link]
  • Al-awar, R. S., & Ray, W. J. (1993). The inactivation of phosphoglucomutase by 3-bromo-2-butanone 1,4-bisphosphate. Journal of Biological Chemistry, 268(1), 241-247.
  • Wikipedia. (2023, December 2). Alpha-Halo ketone. In Wikipedia. [Link]
  • Wikipedia. (2023, October 28). Affinity label. In Wikipedia. [Link]
  • Sadana, A. (1989). pH-Dependent Enzyme Deactivation Models. Biotechnology and Bioengineering, 34(6), 804-818. [Link]
  • Mann, M., & Jensen, O. N. (2003). Proteomic analysis of post-translational modifications. Nature biotechnology, 21(3), 255-261. [Link]
  • Rakitzis, E. T. (1984). Kinetics of irreversible enzyme inhibition by an unstable inhibitor. Biochemical Journal, 223(1), 259-261. [Link]
  • Sharpe, P. C., & Tyrrell, R. M. (2001). Determination of oxidative protein modifications using mass spectrometry. Methods in molecular biology (Clifton, N.J.), 186, 121–129. [Link]
  • Bell, E. A., & Bell, J. E. (1982). A pH-dependent activation-inactivation equilibrium in glutamate dehydrogenase of Clostridium symbiosum. The Biochemical journal, 205(1), 169–175. [Link]
  • Colussi, D., & Weitzman, P. D. (1992). pH dependence of the second-order rate constant for the inactivation of Pseudomonas aeruginosa betaine aldehyde dehydrogenase by methyl methanethiosulphonate. Biochemical Society transactions, 20(2), 220S.
  • Copeland, R. A. (2013). Enzyme Kinetics: A Modern Approach. John Wiley & Sons.
  • Silva, A. M., Vitorino, R., Domingues, M. R., & Domingues, P. (2013). Post-translational Modifications and Mass Spectrometry Detection. Free radical biology & medicine, 65, 925–941. [Link]
  • Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics.
  • Rakitzis, E. T. (1994). Making sense of the kinetics of reactions of unstable modifiers with enzymes. The Biochemical journal, 301 ( Pt 3), 915–916. [Link]
  • Pan, S. S., & Bachur, N. R. (1993). pH-dependent inactivation of DT-diaphorase by mitomycin C and porfiromycin. Molecular pharmacology, 44(4), 846–852. [Link]
  • Johnson, K. A. (2013). A Century of Enzyme Kinetic Analysis, 1913 to 2013. The Journal of biological chemistry, 288(44), 32064–32070. [Link]
  • Kuzmic, P. (2009). Enzyme kinetics: Analysis of reaction progress. Methods in enzymology, 467, 247–280.
  • Kenyon, G. L., & Bruice, T. W. (2000). Combining Site-Specific Chemical Modification with Site-Directed Mutagenesis. In Methods in Molecular Biology (Vol. 141, pp. 23-34). Humana Press.
  • Dale, M. P., & Imperiali, B. (1996). Site-Directed Mutagenesis. Current protocols in protein science, Chapter 9, Unit 9.1.
  • Janc, J. W., & Colman, R. F. (1993). pH dependence of the second-order rate constant for the inactivation of pig heart NADP+-dependent isocitrate dehydrogenase by N-ethylmaleimide. Biochemistry, 32(48), 13024–13030.
  • Gutfreund, H., & Knowles, J. R. (1967). The pKa of the imidazole group of histidine-57 in chymotrypsin. The Biochemical journal, 102(1), 1P–2P.
  • St. Charles, R., & Niekamp, C. W. (1981). pH dependence of histidine affinity for blood-brain barrier carrier transport systems for neutral and cationic amino acids. Journal of neurochemistry, 36(3), 1165–1170. [Link]

Sources

Application Notes and Protocols for Nucleophilic Substitution with 1-Bromo-2-butanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed experimental protocol for conducting nucleophilic substitution reactions using 1-bromo-2-butanone. As a versatile α-haloketone, this compound is a valuable building block in organic synthesis, enabling the formation of a wide array of functionalized ketones. This guide is intended for researchers, scientists, and professionals in drug development. It outlines the underlying principles of the SN2 reaction mechanism, provides a comprehensive, step-by-step procedure for a general reaction, discusses the scope with various nucleophiles, and offers practical guidance on safety, reaction monitoring, and troubleshooting.

Introduction: The Synthetic Utility of α-Haloketones

α-Haloketones are a crucial class of intermediates in organic synthesis, prized for their dual reactivity. They possess two primary electrophilic sites: the carbonyl carbon and the α-carbon bearing the halogen.[1] The electron-withdrawing nature of the carbonyl group significantly enhances the reactivity of the α-carbon towards nucleophilic attack, making the carbon-halogen bond more polar and susceptible to substitution.[1] This enhanced reactivity makes α-haloketones, such as this compound (also known as bromomethyl ethyl ketone), potent alkylating agents for a diverse range of nucleophiles.

The primary reaction pathway for α-haloketones with most nucleophiles is the bimolecular nucleophilic substitution (SN2) reaction.[2] This pathway is favored over the SN1 mechanism because the formation of a primary carbocation at the α-position is energetically unfavorable.[2] The SN2 reaction proceeds via a backside attack on the α-carbon, leading to the displacement of the bromide leaving group in a single, concerted step. It is important to select nucleophiles that are not excessively basic; strong bases can lead to competing side reactions, such as the formation of α-haloenolate ions.[2]

This protocol will focus on the practical execution of SN2 reactions with this compound, providing a robust framework for the synthesis of various α-substituted butanones, which are valuable precursors for pharmaceuticals and other complex organic molecules.

General Experimental Protocol

This section details a general, reliable procedure for the nucleophilic substitution of this compound. The protocol is designed to be adaptable for various nucleophiles.

Materials and Reagents
  • Substrate: this compound (C₄H₇BrO, MW: 151.00 g/mol )[3][4][5]

  • Nucleophile: (e.g., sodium benzoate, morpholine, sodium thiophenoxide)

  • Solvent: Acetone, Acetonitrile (ACN), or N,N-Dimethylformamide (DMF), anhydrous

  • Base (if required): Potassium carbonate (K₂CO₃) or triethylamine (TEA) for reactions involving acidic nucleophiles (e.g., thiols) or amine hydrohalide salts.

  • Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Workup Reagents: Diethyl ether, Ethyl acetate, Saturated aqueous sodium bicarbonate (NaHCO₃), Brine (saturated aqueous NaCl)

  • TLC Supplies: Silica gel plates, appropriate eluent system, UV lamp, and/or potassium permanganate stain.

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (if heating is required)

  • Inert atmosphere setup (Nitrogen or Argon balloon/manifold)

  • Temperature-controlled heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Step-by-Step Procedure

Causality Note: This procedure assumes the use of a salt of the nucleophile (e.g., sodium benzoate). If using a neutral nucleophile that generates acid (e.g., a thiol or a secondary amine), a non-nucleophilic base like potassium carbonate is included to neutralize the HBr byproduct, which could otherwise protonate the nucleophile, rendering it unreactive.

  • Reagent Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the nucleophile (1.0 equivalent) in the chosen anhydrous solvent (e.g., acetone or ACN). If using a neutral nucleophile like a thiol or secondary amine, add a mild, non-nucleophilic base such as potassium carbonate (1.2 equivalents).

  • Reaction Setup: Place the flask under an inert atmosphere (N₂ or Ar). This is particularly important when using sensitive nucleophiles to prevent side reactions with atmospheric moisture or oxygen.

  • Substrate Addition: Slowly add this compound (1.0-1.1 equivalents), dissolved in a small amount of the reaction solvent, to the stirring solution of the nucleophile at room temperature. The slight excess of the alkylating agent can help drive the reaction to completion, but a 1:1 stoichiometry is often sufficient.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) as needed. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC). A typical TLC system might be 20-30% ethyl acetate in hexanes. The disappearance of the this compound spot (visualized with a permanganate stain) and the appearance of a new, typically more polar, product spot indicates reaction progression.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature. If a solid precipitate (e.g., KBr or NaBr) has formed, remove it by filtration.

    • Concentrate the filtrate using a rotary evaporator to remove the bulk of the solvent.

    • Dilute the residue with a suitable extraction solvent (e.g., diethyl ether or ethyl acetate) and water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then brine to remove any remaining inorganic salts and water-soluble impurities. If an acidic or basic nucleophile/reagent was used, an appropriate aqueous wash (e.g., dilute HCl or NaHCO₃) should be performed.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification and Characterization: Purify the crude product by flash column chromatography on silica gel if necessary. Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm its structure and purity.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the nucleophilic substitution protocol.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_final Final Steps A Dissolve Nucleophile (& Base if needed) in Anhydrous Solvent B Add this compound (Room Temp or Heat) A->B C Monitor by TLC B->C D Filter & Concentrate C->D E Liquid-Liquid Extraction (Organic Solvent/Water) D->E F Wash & Dry Organic Layer E->F G Solvent Removal (Rotary Evaporator) F->G H Purification (Column Chromatography) G->H I Characterization (NMR, MS, IR) H->I

Caption: General experimental workflow for nucleophilic substitution.

Reaction Scope and Optimization

The versatility of this compound allows for its reaction with a wide range of nucleophiles. The table below summarizes typical reaction conditions and considerations for different classes of nucleophiles.

Nucleophile ClassExample NucleophileSolventBase (if needed)TemperatureExpected ProductNotes
O-Nucleophiles Sodium BenzoateDMFNone25-50 °C2-oxobutyl benzoateA polar aprotic solvent like DMF effectively solvates the cation, enhancing nucleophilicity.[6]
N-Nucleophiles MorpholineAcetonitrileK₂CO₃25-40 °C4-(2-oxobutyl)morpholineTwo equivalents of the amine can be used, one as the nucleophile and one as the base. Alternatively, an inorganic base is used.[7][8]
S-Nucleophiles Sodium ThiophenoxideEthanolNone25 °C1-(phenylthio)butan-2-oneThiolates are excellent nucleophiles and reactions are often rapid at room temperature.[9][10][11]
C-Nucleophiles Diethyl MalonateEthanolNaOEt25-60 °CDiethyl 2-(2-oxobutyl)malonateRequires a strong base to deprotonate the acidic α-hydrogen of the malonate ester, forming the enolate nucleophile.

Mechanism and Discussion

The reaction proceeds via a classic SN2 mechanism. The nucleophile (Nu⁻) attacks the electrophilic α-carbon, which is bonded to the bromine atom. This attack occurs from the side opposite to the carbon-bromine bond (backside attack). As the new Nu-C bond forms, the C-Br bond simultaneously breaks. The process goes through a high-energy trigonal bipyramidal transition state where the nucleophile and the leaving group are partially bonded to the α-carbon.

Note: The above DOT script is a template. A proper chemical drawing program is required to generate the actual molecular structures for a publication-quality diagram. Caption: SN2 mechanism for nucleophilic substitution.

Safety Precautions

Critical Safety Information: this compound is a lachrymator, meaning it is an irritant that causes tearing, and it is toxic by inhalation, skin contact, or ingestion.[4][12][13]

  • Handling: Always handle this compound in a well-ventilated chemical fume hood.[14][15]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a face shield, nitrile gloves, and a lab coat.[12]

  • Storage: Store this compound in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, and metals.[12][14] It is often stored refrigerated (2-8 °C).[14]

  • Spills: In case of a spill, evacuate the area. Absorb small spills with an inert material like sand or vermiculite and place in a sealed container for disposal.[13] Avoid creating vapors.

  • Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Slow Reaction 1. Inactive nucleophile (e.g., protonated).2. Insufficient temperature.3. Poor solvent choice.1. Ensure the nucleophile is deprotonated. Add a suitable base if necessary.2. Gently heat the reaction mixture (e.g., to 40-60 °C).3. Switch to a more polar aprotic solvent like DMF to enhance nucleophilicity.
Multiple Products on TLC 1. Side reactions (e.g., elimination).2. Over-alkylation (e.g., with primary amines).3. Decomposition of starting material or product.1. Use a less basic nucleophile or milder base; run the reaction at a lower temperature.2. Use a large excess of the amine nucleophile or protect the amine product as it forms.3. Ensure the reaction is run under an inert atmosphere and use purified reagents.
Low Product Yield 1. Incomplete reaction.2. Product loss during workup.3. Volatility of the product.1. Increase reaction time or temperature; consider using a slight excess of the alkylating agent.2. Perform extractions carefully; ensure the correct pH during aqueous washes.3. Use a rotary evaporator at a reduced temperature and pressure to avoid loss of a volatile product.

References

  • JoVE. Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. (2025). [Link]
  • Pearson, R. G., Langer, S. H., Williams, F. V., & McGuire, W. J. (1952). Mechanism of the Reaction of α-Haloketones with Weakley Basic Nucleophilic Reagents. Journal of the American Chemical Society, 74(20), 5130–5132. [Link]
  • Al-Zaydi, K. M. (2015). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 20(8), 13774–13857. [Link]
  • Naidoo, K. J. (2018). Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria. [Link]
  • Khan Academy.
  • Bell, R. P., & Gelles, E. (1951). Acetate-catalyzed Bromination and Exchange Reactions of 2-Butanone. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 210(1102), 310–324. [Link]
  • Rokita, S. E., & Yang, I. Y. (2007). Thiol-Activated DNA Damage By α-Bromo-2-cyclopentenone. Chemical research in toxicology, 20(12), 1930–1936. [Link]
  • Organic Chemistry Portal.
  • Cromwell, N. H., & Caughlan, J. A. (1945). The Reactions of a-Bromo Ketones with Primary Amines. Journal of the American Chemical Society, 67(6), 903–905. [Link]
  • Chegg. 2-butanone and bromine (1 equiv.) react in the presence of NaOH to form this compound. [Link]
  • LibreTexts Chemistry. Common nucleophilic substitution reactions. (2020). [Link]
  • PubChem. This compound. [Link]
  • Nicque, M., et al. (2025). Thiol-thiol cross-clicking using bromo-ynone reagents. ChemRxiv. [Link]
  • YouTube. Nucleophilic Substitution Experiment S21. (2021). [Link]
  • Organic Syntheses. alkyl and alkylene bromides. [Link]
  • Organic Syntheses. 1-bromo-3-methyl-2-butanone. [Link]
  • Organic Chemistry Portal.
  • SlideServe. Substitution Reactions 1: The Sn 2 Reaction The Synthesis of 1-Bromobutane. (2012). [Link]
  • Pearson+. Explain why the rate of the reaction of 1-bromo-2-butene with eth.... [Link]
  • MySkinRecipes. This compound. [Link]
  • LibreTexts Chemistry. Alpha Halogenation of Aldehydes and Ketones. (2023). [Link]
  • Google Patents. CN103449992A - Bromo-butanone synthesis method.
  • Google Patents. CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
  • ChemRxiv. Thiol-Thiol Cross-Clicking Using Bromo-Ynone Reagents. (2024). [Link]
  • Scribd. Thiol-Thiol Cross-Clicking Using Bromo-Ynone Reagents: Article. [Link]
  • Kitamura, M., et al. (2011). Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids.
  • Nicque, M., et al. (2025). Thiol-thiol cross-clicking using bromo-ynone reagents.
  • American Chemical Society.

Sources

Application Notes & Protocols: The Strategic Use of 1-Bromo-2-butanone in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Bromo-2-butanone, an α-haloketone, is a versatile and highly reactive building block in modern organic synthesis. Its bifunctional nature—comprising an electrophilic carbon bearing the bromine atom and a carbonyl group—allows for a diverse range of chemical transformations. These notes provide an in-depth exploration of its application in constructing key pharmaceutical intermediates, with a focus on the synthesis of substituted imidazoles and the strategic application of the Favorskii rearrangement. Detailed protocols, mechanistic insights, and safety considerations are provided for researchers, scientists, and drug development professionals aiming to leverage this reagent's synthetic potential.

Introduction: The Synthetic Utility of α-Haloketones

α-Haloketones are a cornerstone class of reagents in medicinal chemistry. The proximity of the electron-withdrawing carbonyl group enhances the electrophilicity of the α-carbon, making it an excellent substrate for nucleophilic substitution. Simultaneously, the α-protons exhibit increased acidity, facilitating enolate formation. This compound (also known as bromomethyl ethyl ketone) embodies these characteristics, making it a powerful precursor for creating complex molecular scaffolds, particularly nitrogen-containing heterocycles that are ubiquitous in pharmaceuticals.[1][2] This guide will detail its role in two powerful synthetic strategies.

Physicochemical and Safety Data

Accurate characterization and safe handling are paramount for successful and reproducible experimentation.

Physicochemical Properties
PropertyValueSource(s)
CAS Number 816-40-0[2][3]
Molecular Formula C₄H₇BrO[2][3][4]
Molecular Weight 151.00 g/mol [2][3]
Appearance Colorless to straw-colored liquid[3]
Boiling Point 105 °C / 150 mmHg
Density 1.479 g/mL at 25 °C
Refractive Index n20/D 1.465
Solubility Water soluble[5]
Safety and Handling

This compound is a hazardous substance and must be handled with extreme caution in a well-ventilated chemical fume hood.[6][7] It is classified as a lachrymator, meaning it is a substance that irritates the eyes and causes tears.[3][7]

Hazard CategoryPrecautionary MeasuresSource(s)
Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[8][3][8]
Corrosion/Irritation Causes skin irritation and serious eye irritation.[7]
Flammability Combustible liquid. Keep away from heat, sparks, and open flames.[8][6][8]
Personal Protective Equipment (PPE) Wear protective gloves, clothing, eye protection (goggles), and a face shield.[7][8] Use a NIOSH/MSHA-approved respirator.[8][6][7][8]
Storage Store in a cool, well-ventilated place (2-8 °C recommended).[6] Keep container tightly closed. Light sensitive.[6][6][7]
Spill Management Isolate spill area. Absorb with inert material (sand, etc.) and place in a suitable container for disposal. Do not use combustible materials.[5][8][5][6][8]

Application I: Multi-Component Synthesis of Substituted Imidazoles

The imidazole ring is a privileged scaffold in pharmacology, found in drugs ranging from antifungal agents like Ketoconazole to proton-pump inhibitors.[9][10][11] One of the most efficient methods for constructing polysubstituted imidazoles is through multi-component reactions (MCRs), where an α-haloketone like this compound serves as a linchpin.

Mechanistic Rationale

The Debus-Radziszewski imidazole synthesis and its variations provide a robust framework for this transformation. A one-pot, four-component reaction can be employed using this compound, an aldehyde, a primary amine, and an ammonia source (like ammonium acetate). The proposed mechanism involves the initial condensation of the aldehyde and amine, followed by nucleophilic attack and intramolecular cyclization, ultimately leading to the aromatized imidazole ring after oxidation.[9] This approach is highly atom-economical and allows for rapid generation of a library of diverse imidazole derivatives.

Experimental Workflow Diagram

G reagents Starting Materials: This compound Primary Amine Aldehyde Ammonium Acetate reaction One-Pot Reaction Heat (e.g., 130°C) Solvent-free or High-Boiling Solvent reagents->reaction Combine & Heat workup Workup Cool to RT Dilute with H₂O/EtOAc Extract Organic Layer reaction->workup Reaction Complete purification Purification Dry (Na₂SO₄ or MgSO₄) Concentrate in vacuo Silica Gel Chromatography workup->purification Crude Product product Product: 1,2,4,5-Tetrasubstituted Imidazole purification->product Purified Intermediate

Caption: Workflow for one-pot imidazole synthesis.

Detailed Protocol: Synthesis of a 1,2,4,5-Tetrasubstituted Imidazole Intermediate

This protocol is adapted from established methods for multi-component imidazole synthesis.[9][12]

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Benzylamine (1.0 eq)

  • Ammonium acetate (2.0 eq)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add this compound (e.g., 1.51 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), benzylamine (1.07 g, 10 mmol), and ammonium acetate (1.54 g, 20 mmol).

  • Causality Note: Using ammonium acetate as both a catalyst and the nitrogen source for the imidazole ring is a classic and efficient strategy. A solvent-free approach, as described here, is environmentally friendly and often accelerates the reaction.[9]

  • Heating: Place the flask in a pre-heated oil bath at 130 °C and stir the mixture vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.

  • Extraction: Add 50 mL of ethyl acetate to the flask and stir until the residue dissolves. Transfer the solution to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Causality Note: The bicarbonate wash is crucial for neutralizing any acidic byproducts, such as HBr, that may have formed during the reaction.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the final product.

  • Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure of the desired substituted imidazole.

Application II: The Favorskii Rearrangement

The Favorskii rearrangement is a powerful, base-catalyzed reaction of α-haloketones that yields carboxylic acid derivatives.[13][14][15] For acyclic ketones like this compound, this rearrangement produces branched carboxylic acid esters or amides, which are valuable intermediates for more complex pharmaceutical targets.[16]

Mechanistic Rationale

The reaction proceeds through a proposed cyclopropanone intermediate.[14] A base (e.g., an alkoxide) removes an α'-proton (from the ethyl side) to form an enolate. This enolate then undergoes intramolecular nucleophilic substitution to displace the bromide, forming a strained cyclopropanone ring. The nucleophile (alkoxide) then attacks the carbonyl carbon of the cyclopropanone, leading to the opening of the ring to form the more stable carbanion, which is subsequently protonated to yield the final ester product.[14][16]

Experimental Workflow Diagram

G start This compound + Sodium Methoxide in Methanol reaction Reaction Stir at controlled temp. (e.g., 0°C to RT) start->reaction quench Quenching Add sat. aq. NH₄Cl (or dilute acid) reaction->quench After completion workup Workup Extract with Ether/EtOAc Wash with Brine quench->workup purification Purification Dry (MgSO₄) Concentrate in vacuo Distillation or Chromatography workup->purification product Product: Methyl 2-methylpropanoate purification->product

Sources

The Versatile Role of 1-Bromo-2-butanone Derivatives in Medicinal Chemistry: A Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic use of versatile chemical building blocks is paramount. Among these, α-haloketones, and specifically 1-bromo-2-butanone derivatives, have emerged as powerful and adaptable synthons for the construction of a diverse array of heterocyclic compounds with significant therapeutic potential. Their inherent reactivity, stemming from the presence of two electrophilic centers, allows for facile entry into complex molecular architectures that are hallmarks of many clinically relevant drugs. This guide provides an in-depth exploration of the medicinal chemistry applications of this compound derivatives, offering detailed protocols and insights for researchers, scientists, and professionals in drug development.

The Chemical Appeal of this compound Derivatives

This compound and its analogues are characterized by a bromine atom alpha to a carbonyl group. This arrangement makes the α-carbon highly susceptible to nucleophilic attack, while the carbonyl carbon also acts as an electrophile. This dual reactivity is the cornerstone of their utility in the synthesis of five-membered aromatic heterocycles, such as thiazoles and imidazoles, which are prevalent motifs in numerous pharmaceuticals.[1]

Application in the Synthesis of Antimicrobial Agents: The Thiazole Core

The thiazole ring is a key structural component in a multitude of compounds exhibiting a broad spectrum of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. The Hantzsch thiazole synthesis, a classic and reliable method, provides a direct route to substituted thiazoles utilizing α-haloketones and a source of sulfur and nitrogen, typically a thioamide or thiourea.[2][3]

The Hantzsch Thiazole Synthesis: A Step-by-Step Protocol

The reaction of this compound with thiourea is a prime example of the Hantzsch synthesis, leading to the formation of 2-amino-4-ethyl-5-methylthiazole, a scaffold with potential for further functionalization.

Reaction Scheme:

Hantzsch_Thiazole_Synthesis This compound C2H5-C(=O)-CH2Br Product 2-Amino-4-ethyl-5-methylthiazole This compound->Product + Thiourea (Ethanol, Reflux) Thiourea H2N-C(=S)-NH2 Thiourea->Product

A simplified reaction scheme for the Hantzsch thiazole synthesis.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.1 equivalents) in absolute ethanol.

  • Addition of Reactant: To the stirring solution, add this compound (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product, often a hydrobromide salt, may precipitate. The mixture is then poured into a beaker containing crushed ice and neutralized with a base such as aqueous sodium carbonate or ammonia to precipitate the free base of the thiazole derivative.[2]

  • Isolation and Purification: The resulting solid is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Causality Behind Experimental Choices:

  • Solvent: Ethanol is a common solvent as it effectively dissolves both reactants and facilitates the reaction at a moderate reflux temperature.

  • Base: The use of a weak base for neutralization is crucial to deprotonate the thiazole product without causing unwanted side reactions.

  • Excess Thiourea: A slight excess of thiourea is often used to ensure the complete consumption of the α-bromoketone.

Antimicrobial Activity of Thiazole Derivatives

Numerous studies have demonstrated the potent antimicrobial activity of thiazole derivatives synthesized from α-bromoketones. The mechanism of action is often attributed to the inhibition of essential bacterial enzymes or disruption of the cell wall.

Compound ClassTest OrganismMIC (µg/mL)Reference
2-Aminothiazole DerivativesStaphylococcus aureus125-200[4]
2-Aminothiazole DerivativesEscherichia coli150-200[4]
Substituted ThiazolesCandida albicansVaries[5]
Substituted ThiazolesAspergillus flavusVaries[5]

MIC: Minimum Inhibitory Concentration

Crafting Anticonvulsant and Anti-inflammatory Agents: The Imidazole Scaffold

The imidazole ring is another privileged scaffold in medicinal chemistry, found in drugs with a wide range of therapeutic applications, including anticonvulsant, anti-inflammatory, and antifungal activities.[6][7] The reaction of an α-haloketone with an amidine is a common and effective method for the synthesis of substituted imidazoles.

Synthesis of Imidazole Derivatives: A General Protocol

The condensation of this compound with a suitable amidine, such as benzamidine, yields a substituted imidazole.

Reaction Scheme:

Imidazole_Synthesis This compound C2H5-C(=O)-CH2Br Product Substituted Imidazole This compound->Product + Amidine (Solvent, Base) Amidine R-C(=NH)-NH2 Amidine->Product

A general scheme for the synthesis of imidazole derivatives.

Experimental Protocol:

  • Reaction Setup: In a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), dissolve the amidine hydrochloride (1.0 equivalent) and a base like potassium carbonate or sodium bicarbonate (2.0 equivalents).[8][9]

  • Addition of Reactant: Add a solution of this compound (1.0 equivalent) in the same solvent to the mixture.

  • Reaction: The reaction is typically stirred at room temperature or gently heated for several hours to overnight. Monitoring by TLC is recommended.

  • Work-up: Upon completion, the reaction mixture is filtered to remove inorganic salts. The filtrate is concentrated under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Amidine Salt: Amidines are often used as their hydrochloride salts for stability. The base is required to generate the free amidine in situ.

  • Solvent Choice: The choice of solvent depends on the solubility of the reactants. Aprotic polar solvents like DMF or THF are commonly used.

  • Purification: Column chromatography is often necessary to isolate the pure imidazole derivative from side products and unreacted starting materials.

Anticonvulsant and Anti-inflammatory Potential

Imidazole derivatives have shown promise as anticonvulsant agents, with some studies suggesting they act as modulators of GABA receptors.[10][11] Furthermore, certain imidazole-containing compounds have demonstrated significant anti-inflammatory activity, potentially through the inhibition of cyclooxygenase (COX) enzymes.

ApplicationKey FindingsReference
Anticonvulsant Some imidazole derivatives showed significant protection in pentylenetetrazole (PTZ)-induced seizure models in mice.[10]
Anticonvulsant An imidazole-based histamine H3R antagonist demonstrated dose-dependent protection against maximal electroshock (MES)-induced convulsions.[11]
Anti-inflammatory Imidazole derivatives have been investigated for their potential to inhibit inflammatory pathways.[7]

Future Directions and Conclusion

The applications of this compound derivatives in medicinal chemistry are vast and continue to expand. The ability to readily construct key heterocyclic scaffolds like thiazoles and imidazoles makes them invaluable tools for the synthesis of novel therapeutic agents. Future research will likely focus on the development of more complex and stereochemically defined derivatives to explore new areas of chemical space and target a wider range of biological pathways. The protocols and insights provided in this guide serve as a foundation for researchers to harness the synthetic potential of these versatile building blocks in their drug discovery endeavors.

References

  • Li, B., Chiu, C. K. F., Hank, R. F., Murry, J., Roth, J., & Tobiassen, H. (n.d.). 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. Organic Syntheses.
  • Various Authors. (n.d.). Synthesis of 2‐Aminothiazole Derivatives in Easy Two‐Step, One‐Pot Reaction. ResearchGate.
  • Various Authors. (n.d.). Common methods for the synthesis of 2-aminothiazole. ResearchGate.
  • Various Authors. (2010). Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. PMC.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • Various Authors. (2020). Design, synthesis and anticonvulsant activity of new imidazolidindione and imidazole derivatives. PubMed.
  • Various Authors. (2022). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Linköping University Electronic Press.
  • Various Authors. (2021). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. MDPI.
  • Various Authors. (2022). Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. ResearchGate.
  • Chem Help Asap. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube.
  • Various Authors. (n.d.). Hantzsch Thiazole Synthesis. SynArchive.
  • Various Authors. (2018). Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. MDPI.
  • Various Authors. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI.
  • Various Authors. (n.d.). Thiazole synthesis. Organic Chemistry Portal.
  • PubChem. (n.d.). This compound.
  • Various Authors. (n.d.). Synthesis of imidazoles from amidines. ResearchGate.
  • Various Authors. (n.d.). Imidazole synthesis. Organic Chemistry Portal.
  • Various Authors. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry.
  • Various Authors. (n.d.). Scheme 2 Possible mechanism for formation of imidazoles 9 and 10 via [3 + 2] cycloaddition of amidines 2 with bromonitroalkenes 8. ResearchGate.
  • Various Authors. (n.d.). Mechanism of synthesis of 2‐aminothiazoles from ketone and thiourea. ResearchGate.
  • Various Authors. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
  • Various Authors. (n.d.). Synthesis of imidazoles starting from aroylmethyl bromides 1 and... ResearchGate.
  • Banerjee, A., et al. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences, 3(8), 1668-1681.
  • Various Authors. (n.d.). Anticonvulsant imidazole compounds. ResearchGate.
  • Bastaki, S. M., et al. (2018). Anticonvulsant and reproductive toxicological studies of the imidazole-based histamine H3R antagonist 2-18 in mice. Dove Medical Press.

Sources

Application Notes & Protocols: The Strategic Role of 1-Bromo-2-butanone in the Synthesis of Biologically Active Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 1-Bromo-2-butanone (also known as bromomethyl ethyl ketone) is a versatile and highly reactive reagent pivotal in the field of medicinal chemistry and organic synthesis.[1][2] Its utility stems from the presence of two key functional groups: a ketone and an α-bromo substituent. This bifunctionality renders the molecule an excellent electrophile, readily participating in a variety of chemical transformations to construct complex molecular architectures. This guide provides an in-depth exploration of this compound's applications, focusing on its role in synthesizing heterocyclic compounds that form the core of many therapeutic agents. We will delve into the mechanistic underpinnings of its reactivity and provide detailed, field-proven protocols for its use.

Physicochemical Properties and Reactivity Profile

This compound is a colorless to straw-colored liquid and a potent lachrymatory agent, necessitating careful handling in a well-ventilated fume hood.[3] The bromine atom, being a good leaving group, is positioned alpha to a carbonyl group. This electron-withdrawing carbonyl group significantly activates the adjacent carbon-bromine bond towards nucleophilic substitution. This inherent reactivity makes it a valuable alkylating agent for a wide range of nucleophiles.[4][5]

PropertyValueSource
CAS Number 816-40-0[3]
Molecular Formula C₂H₅COCH₂Br
Molecular Weight 151.00 g/mol [3]
Boiling Point 105 °C at 150 mmHg
Density 1.479 g/mL at 25 °C
Refractive Index n20/D 1.465
Storage -20°C, stabilized with ~5% calcium carbonate

Core Application: Synthesis of Bioactive Thiazole Scaffolds

The thiazole ring is a privileged scaffold in medicinal chemistry, found in a multitude of approved drugs, including antimicrobials, anti-cancer agents, and anti-inflammatory drugs.[6][7] The Hantzsch thiazole synthesis is a classic and highly efficient method for constructing this heterocyclic core, where this compound serves as a cornerstone electrophile.

Mechanism: The Hantzsch Thiazole Synthesis

The reaction proceeds via the condensation of an α-haloketone, such as this compound, with a compound containing a thioamide functional group (e.g., thiourea or thioacetamide). The generally accepted mechanism involves two key steps:

  • Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon bearing the bromine atom, displacing bromide and forming an S-alkylated intermediate.

  • Cyclization and Dehydration: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the original ketone. The subsequent dehydration of the resulting hemiaminal-like intermediate yields the stable, aromatic thiazole ring.

Hantzsch_Synthesis Workflow for Hantzsch Thiazole Synthesis cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product R1 This compound (α-Haloketone) P1 Step 1: Nucleophilic Attack (S-Alkylation) R1->P1 R2 Thioamide Derivative (e.g., Thiourea) R2->P1 P2 Step 2: Intramolecular Cyclization & Dehydration P1->P2 Product 2,4-Disubstituted Thiazole Derivative P2->Product

Caption: Hantzsch synthesis workflow using this compound.

Protocol: Synthesis of 2-Amino-4-ethyl-5-methylthiazole

This protocol details a representative Hantzsch synthesis. Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[6][8]

Materials:

  • This compound (1.51 g, 10 mmol)

  • Thiourea (0.76 g, 10 mmol)

  • Absolute Ethanol (25 mL)

  • Sodium Bicarbonate (NaHCO₃) solution (10%)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thiourea in 25 mL of absolute ethanol.

  • To this stirring solution, add this compound dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralize the mixture by slowly adding 10% sodium bicarbonate solution until effervescence ceases. This step is critical to quench the hydrobromic acid byproduct.

  • The resulting precipitate is the crude product. Filter the solid under vacuum and wash it thoroughly with cold water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified 2-amino-4-ethyl-5-methylthiazole.

  • Dry the purified crystals in a vacuum oven. The structure can be confirmed by NMR and mass spectrometry.[9][10]

Expected Outcome: This reaction typically proceeds in good yield, providing a core scaffold for further functionalization in drug discovery programs.

Application as a Versatile Alkylating Agent

Beyond heterocycle synthesis, this compound is a powerful alkylating agent used to introduce the butan-2-one moiety onto various nucleophiles.[4] This functional group can then be used for further transformations or as a key pharmacophoric element.

Alkylation_Reaction This compound as an Alkylating Agent Reagent This compound (Electrophile) Product Alkylated Product (R-X-CH₂-CO-Et) Reagent->Product Nucleophile Nucleophile (R-XH) X = O, N, S Nucleophile->Product Base Base (e.g., K₂CO₃, Et₃N) Byproduct HBr Salt Base->Byproduct

Caption: General scheme of nucleophilic substitution.

Protocol: S-Alkylation of Thiophenol

This protocol demonstrates the use of this compound for S-alkylation, forming a thioether linkage. Thioethers are present in various biologically active molecules and are important for tuning lipophilicity and metabolic stability.

Materials:

  • This compound (1.51 g, 10 mmol)

  • Thiophenol (1.10 g, 10 mmol)

  • Potassium Carbonate (K₂CO₃) (1.66 g, 12 mmol)

  • Acetone (40 mL)

Procedure:

  • To a 100 mL round-bottom flask, add thiophenol, potassium carbonate, and 40 mL of acetone.

  • Stir the suspension vigorously at room temperature for 15 minutes to generate the thiophenolate anion in situ.

  • Add this compound to the suspension dropwise over 10 minutes.

  • Continue stirring the reaction mixture at room temperature for 6-8 hours, or until TLC indicates the complete consumption of starting materials.

  • Filter off the inorganic salts (potassium carbonate and potassium bromide) and wash the solid residue with a small amount of acetone.

  • Combine the filtrate and washings, and concentrate under reduced pressure to remove the acetone.

  • The resulting crude oil can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-(phenylthio)butan-2-one.

Comparative Reaction Conditions for Thiazole Synthesis

The efficiency of the Hantzsch synthesis can be influenced by various parameters. The following table summarizes typical conditions found in the literature for reactions involving α-haloketones.

Thioamide Substrateα-HaloketoneSolventBase/CatalystTemp (°C)Yield (%)Reference
Carbothioamideα-haloketonesDry Acetone-RT-[9]
Thiosemicarbazonesα-bromoketoneDioxaneTriethylamineReflux-[6]
Thiourea6β-bromoandrostenedioneHFIP-Reflux-[7]
ThiosemicarbazideAldehydes (to form thiosemicarbazone in situ)Absolute EthanolAcetic AcidReflux-[8]

This compound is an indispensable reagent in synthetic organic and medicinal chemistry. Its predictable reactivity and versatility in forming carbon-sulfur, carbon-nitrogen, and carbon-oxygen bonds, particularly in the construction of the vital thiazole heterocyclic system, secure its position as a key building block in the development of novel, biologically active compounds. The protocols provided herein offer robust starting points for researchers aiming to leverage the synthetic power of this valuable intermediate. Adherence to strict safety protocols is paramount due to its toxic and lachrymatory nature.[3]

References

  • MySkinRecipes. This compound. [Link]
  • Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1792. [Link]
  • Filo. Synthesis of 1-bromo-3-methyl-2-butanone?. [Link]
  • Kumar, V., et al. (2021). Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. bioRxiv. [Link]
  • Ghiurca, E. L., et al. (2020). Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine. Molecules, 25(24), 5831. [Link]
  • Abdel-rahman, A. H., et al. (2022). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Medicinal Chemistry, 13(10), 1225-1241. [Link]
  • PrepChem. Synthesis of 1-bromo-3,3-dimethyl-4-fluoro-2-butanone. [Link]
  • Course Hero. 2-butanone and bromine (1 equiv.) react in the presence of NaOH to form this compound. [Link]
  • Abdel-Wahab, B. F., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAF V600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules, 28(14), 5485. [Link]
  • Mekonnen, A., et al. (2009). Synthesis of 1-Bromo-3-butyn-2-one and 1,3-Dibromo-3-buten-2-one.
  • PubChem. This compound. [Link]
  • ResearchGate. Acetate-catalyzed Bromination and Exchange Reactions of 2-Butanone. [Link]
  • National Institutes of Health. Synthesis of Biologically Active Molecules through Multicomponent Reactions. [Link]
  • SHINDO-KANO LABORATORY. Synthesis of Bioactive compounds. [Link]
  • ChemBK. This compound. [Link]
  • Google Patents. CN103449992A - Bromo-butanone synthesis method.
  • ICL.

Sources

Application Note & Protocol: Scale-Up Synthesis of 1-Bromo-2-butanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the scale-up synthesis of 1-bromo-2-butanone and its derivatives, compounds of significant interest in the pharmaceutical and fine chemical industries. α-Bromo ketones are versatile intermediates, crucial for the construction of various heterocyclic compounds and as precursors for a range of active pharmaceutical ingredients (APIs).[1][2] This document details the underlying mechanistic principles of acid-catalyzed α-bromination, outlines critical process development and safety considerations for scaling up production, and provides detailed, actionable protocols for both laboratory and pilot-plant scales. By focusing on the causality behind experimental choices, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to safely and efficiently scale this important transformation.

Introduction: The Synthetic Utility of α-Bromo Ketones

α-Halo ketones, particularly α-bromo ketones like this compound, are powerful electrophilic building blocks in organic synthesis.[1] The presence of the electron-withdrawing carbonyl group enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack. This reactivity is harnessed in the synthesis of a multitude of complex molecules, including nitrogen, sulfur, and oxygen-containing heterocycles which form the core of many blockbuster drugs.[3] For instance, this compound and its derivatives are key precursors in the synthesis of various fused heterocycles and have been used as site-directed reagents in biochemical studies.[4] As the demand for these complex molecules grows, the need for robust, scalable, and safe methods for producing their core intermediates becomes paramount.

Mechanistic Insights: Acid-Catalyzed α-Bromination

The most common and industrially viable method for synthesizing this compound derivatives is the direct bromination of the corresponding ketone (e.g., 2-butanone) under acidic conditions.[5] Understanding the reaction mechanism is critical for process control and optimization, particularly at scale.

The reaction proceeds via an acid-catalyzed enol intermediate.[6][7] The key steps are as follows:

  • Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (e.g., HBr, Acetic Acid). This step increases the electrophilicity of the carbonyl carbon and, more importantly, enhances the acidity of the α-hydrogens.[6]

  • Enol Formation (Rate-Determining Step): A weak base (like the solvent or another ketone molecule) removes a proton from the α-carbon, leading to the formation of an enol.[7] Kinetic studies have shown that the rate of halogenation is dependent on the concentration of the ketone and the acid catalyst, but independent of the halogen concentration.[7][8] This indicates that enol formation is the slow, rate-determining step of the overall reaction.[7]

  • Nucleophilic Attack on Bromine: The electron-rich double bond of the enol acts as a nucleophile, attacking a molecule of elemental bromine (Br₂). This forms a new carbon-bromine bond at the α-position.[6]

  • Deprotonation: The intermediate is deprotonated to regenerate the carbonyl group, yielding the final α-bromo ketone product and hydrogen bromide (HBr).[6]

For unsymmetrical ketones, the regioselectivity is governed by the stability of the enol intermediate. Under thermodynamic control (acidic conditions), the reaction favors the formation of the more substituted, and thus more stable, enol, leading to bromination at the more substituted α-carbon.[9]

Acid-Catalyzed Bromination Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Enol Formation (Rate-Limiting) cluster_2 Step 3 & 4: Bromination & Deprotonation Ketone 2-Butanone ProtonatedKetone Protonated Ketone Ketone->ProtonatedKetone + H⁺ Enol Enol Intermediate ProtonatedKetone->Enol - H⁺ BrominatedIntermediate Brominated Intermediate Enol->BrominatedIntermediate + Br₂ Product This compound BrominatedIntermediate->Product - H⁺, - Br⁻ Scale-Up Workflow RawMaterials Raw Materials (2-Butanone, Bromine, Solvent) Reactor Jacketed Reactor (-5°C to 10°C) RawMaterials->Reactor Charge Reagents Scrubber Caustic Scrubber (NaOH solution) Reactor->Scrubber Off-gas (HBr, Br₂) Quench Quench Tank (Water/Reducing Agent) Reactor->Quench Transfer Reaction Mixture Separation Phase Separation Quench->Separation Aqueous & Organic Layers Purification Vacuum Distillation Separation->Purification Organic Layer QC Quality Control (GC, NMR) Purification->QC FinalProduct Final Product (this compound) QC->FinalProduct Release

Caption: General workflow for the scale-up synthesis of this compound.

Detailed Experimental Protocols

WARNING: These procedures involve highly hazardous materials. They must be carried out in a well-ventilated chemical fume hood by trained personnel with appropriate PPE. An emergency plan for bromine exposure should be in place. [10]

Laboratory Scale Synthesis of 1-Bromo-3-methyl-2-butanone (Exemplar)

This protocol is adapted from a procedure in Organic Syntheses, a highly reliable source for reproducible methods. [11] Materials:

Reagent M.W. Amount Moles
3-Methyl-2-butanone 86.13 g/mol 86.0 g (105 mL) 1.00
Bromine (Br₂) 159.81 g/mol 160 g (54.6 mL) 1.00

| Anhydrous Methanol | 32.04 g/mol | 600 mL | - |

Procedure:

  • Charge a 2 L, four-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, reflux condenser (with drying tube), and a pressure-equalizing dropping funnel with 3-methyl-2-butanone and anhydrous methanol. [11]2. Cool the stirred solution to 0–5 °C using an ice-salt bath.

  • Add the bromine from the dropping funnel in a rapid, steady stream, maintaining the temperature below 10 °C. [11]The addition typically takes 5-10 minutes.

  • After the addition is complete, stir the reaction mixture at 0–5 °C for an additional 2 hours.

  • Slowly add 600 mL of cold water to the reaction mixture, ensuring the temperature does not rise above 15 °C. Stir for 10 minutes to hydrolyze any bromoketal byproducts. [11]6. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 200 mL).

  • Combine the organic layers and wash with 200 mL of 10% aqueous potassium carbonate solution, followed by two 200 mL portions of water. [11]8. Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent under reduced pressure (rotary evaporator) at room temperature.

  • Purify the crude product by vacuum distillation to yield 1-bromo-3-methyl-2-butanone.

Pilot Scale Synthesis of this compound (Conceptual Protocol)

This protocol outlines the key steps for a multi-kilogram scale synthesis. Exact quantities and parameters must be determined through process development studies.

Equipment:

  • 100 L Glass-lined reactor with overhead stirrer, temperature probe, and jacketed cooling system.

  • Bromine addition system (e.g., diaphragm pump with calibrated flow rate).

  • Vent line connected to a caustic scrubber system.

  • 200 L Quench vessel.

Procedure:

  • Reactor Inerting: Purge the reactor with nitrogen to ensure an inert atmosphere.

  • Charge Ketone & Solvent: Charge the reactor with 2-butanone (e.g., 14.4 kg, 200 mol) and a suitable solvent such as diethyl ether (e.g., 60 L). [12]3. Cooling: Cool the reactor contents to 0-5 °C using the jacketed cooling system.

  • Bromine Addition: Begin slow, subsurface addition of bromine (e.g., 32.0 kg, 200 mol) over 4-6 hours. Carefully monitor the internal temperature and ensure it does not exceed 10 °C. The off-gas is vented through the caustic scrubber.

  • Reaction Monitoring: After the addition is complete, maintain the temperature at 5-10 °C and monitor the reaction for completion using an appropriate in-process control (IPC) like GC or TLC.

  • Quenching: Once complete, slowly transfer the reaction mixture into the quench vessel containing cold water (e.g., 80 L) and a reducing agent (e.g., sodium bisulfite solution) to destroy any unreacted bromine.

  • Work-up: Allow the layers to separate. Transfer the lower aqueous layer to waste. Wash the organic layer with a sodium bicarbonate solution and then with brine.

  • Solvent Removal & Purification: Transfer the organic layer to a suitable distillation setup. Remove the solvent at atmospheric pressure, then purify the this compound product by fractional distillation under reduced pressure. [12]

Conclusion

The scale-up synthesis of this compound derivatives is a well-established yet hazardous process that is critical for the pharmaceutical and chemical industries. Success at scale hinges on a thorough understanding of the acid-catalyzed bromination mechanism, which allows for the rational control of reaction parameters. The primary challenges—exotherm management, safe handling of highly corrosive reagents, and control of side reactions—can be effectively addressed through robust engineering controls, careful process design, and stringent safety protocols. The detailed procedures and considerations outlined in this guide provide a solid foundation for researchers and process chemists to develop safe, efficient, and scalable manufacturing processes for this important class of chemical intermediates.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to the Electrophilic Alpha-Bromination of 2-Pentanone.
  • Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols.
  • Chemistry LibreTexts. (2024, July 30). 22.4: Alpha Halogenation of Aldehydes and Ketones.
  • Wikipedia. (n.d.). Ketone halogenation.
  • Dubois, J. E., & Toullec, J. (1974). Studies on the mechanism of acid-catalyzed bromination of a hindered alkyl aryl ketone: 2,4,6-trimethylacetophenone. Rate dependence on bromine concentration. Journal of the American Chemical Society, 96(2), 498-502.
  • OpenStax. (2023, September 20). 22.3 Alpha Halogenation of Aldehydes and Ketones. In Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination.
  • Filo. (2025, September 4). Synthesis of 1-bromo-3-methyl-2-butanone?
  • PrepChem.com. (n.d.). Synthesis of 1-bromo-3,3-dimethyl-4-fluoro-2-butanone.
  • Gaudry, M., & Marquet, A. (1976). 1-bromo-3-methyl-2-butanone. Organic Syntheses, 55, 24.
  • Pearson+. (n.d.). A ketone undergoes acid-catalyzed bromination, acid-catalyzed chlorination...
  • Toullec, J., & Dubois, J. E. (1976). Kinetics and thermodynamics of keto-enol tautomerism of simple carbonyl compounds: an approach based on a kinetic study of halogenation at low halogen concentrations. Journal of the American Chemical Society, 98(13), 3753-3758.
  • BenchChem. (n.d.). Application Notes and Protocols: A Step-by-Step Guide for the Bromination of Ketones with N-Bromoacetamide.
  • MDPI. (n.d.). Synthetic Access to Aromatic α-Haloketones.
  • King, K. D., Golden, D. M., & Benson, S. W. (1970). Kinetics of the gas-phase thermal bromination of acetone. Heat of formation and stabilization energy of the acetonyl radical. Journal of the American Chemical Society, 92(19), 5541-5545.
  • BenchChem. (n.d.). In-Depth Technical Guide to α-Bromo Ketones: Synthesis, Reactivity, and Applications in Drug Discovery.
  • Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones.
  • National Center for Biotechnology Information. (n.d.). Synthetic Access to Aromatic α-Haloketones.
  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine.
  • SlideShare. (n.d.). Bromine handling and safety.
  • YouTube. (2024, June 6). Bromination safety.
  • BenchChem. (n.d.). Application Notes and Protocols: Bromoacetyl Chloride in the Preparation of Alpha-Halo Ketones.
  • University of California, Santa Barbara. (n.d.). Bromine Safety & Standard Operating Procedures.
  • YouTube. (2021, March 25). Bromination of Ketones.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of α-Bromo-α-Methoxy Ketones.
  • Google Patents. (n.d.). CN103449992A - Bromo-butanone synthesis method.
  • Google Patents. (n.d.). CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
  • ICL Group. (n.d.). BROMINE - Safety Handbook.
  • National Center for Biotechnology Information. (2019, June 4). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch.
  • Interscan Corporation. (2024, August 19). Bromine (Br2): Assessing Health Risks and Safety Protocols.
  • Google Patents. (n.d.). KR100591908B1 - Selective Bromination Method of Asymmetric Ketones.
  • ACS Publications. (2014, January 28). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. The Journal of Organic Chemistry.
  • Royal Society of Chemistry. (n.d.). Clean synthesis of α-bromo ketones and their utilisation...
  • PubChem. (n.d.). This compound.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Electrophilic Alpha-Bromination of 2-Pentanone.
  • PYG Lifesciences. (2024, December 20). The Role of Bromo-OTBN in Pharma.
  • YouTube. (2021, August 25). Ketone + Br2 = ? (Alpha Substitution).

Sources

Application Notes & Protocols: Strategic Use of 1-Bromo-2-butanone in One-Pot Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 1-Bromo-2-butanone in Modern Synthesis

In the pursuit of efficiency and sustainability, one-pot synthesis has emerged as a cornerstone of modern organic chemistry.[1][2] This strategy, which involves multiple sequential chemical transformations within a single reaction vessel, minimizes the need for intermediate isolation and purification, thereby saving time, reducing solvent waste, and improving overall yield.[1] Within this paradigm, the selection of versatile and reactive building blocks is paramount.

This compound (also known as bromomethyl ethyl ketone) is an exemplary C4 scaffold that embodies the principles of efficient synthesis.[3] Its utility stems from its bifunctional nature, featuring two distinct electrophilic sites: the carbonyl carbon and the α-carbon bearing a bromine atom, which serves as an excellent leaving group.[4] This duality allows for programmed, sequential reactions with various nucleophiles, making it a powerful precursor for the construction of complex molecular architectures, particularly heterocyclic systems that are prevalent in medicinal chemistry and materials science.[5][6]

This guide provides an in-depth exploration of key one-pot reactions involving this compound, offering detailed mechanistic insights and field-proven laboratory protocols for researchers, scientists, and professionals in drug development.

Section 1: One-Pot Synthesis of Thiazoles via Hantzsch Condensation

The Hantzsch thiazole synthesis is a classic, robust, and high-yielding method for constructing the thiazole ring, a core scaffold in numerous pharmaceutical agents.[7] The reaction condenses an α-haloketone with a thioamide derivative.[7][8] When performed in a one-pot fashion, this method provides direct access to functionalized thiazoles from simple starting materials.

Mechanistic Rationale

The reaction proceeds through a well-established pathway. The thioamide, acting as a sulfur nucleophile, first displaces the bromide from this compound in an SN2 reaction.[8] The resulting intermediate then undergoes an intramolecular cyclization via nucleophilic attack of the thioamide nitrogen onto the ketone's carbonyl carbon. A final dehydration step yields the stable, aromatic thiazole ring.[7][8] The aromaticity of the final product is a strong thermodynamic driving force for the reaction.[8]

Visualization: Hantzsch Thiazole Synthesis Workflow

Hantzsch_Thiazole_Synthesis Hantzsch Thiazole Synthesis Mechanism Start This compound + Thioamide SN2 S-Alkylation (SN2 Attack) Start->SN2 Step 1 Intermediate Acyclic Intermediate SN2->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Step 2 Cyclic_Intermediate Hemiaminal-like Intermediate Cyclization->Cyclic_Intermediate Dehydration Dehydration (-H2O) Cyclic_Intermediate->Dehydration Step 3 Product Substituted Thiazole Dehydration->Product

Caption: Mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol: One-Pot Synthesis of 2-Amino-4-ethyl-5-methylthiazole

This protocol details the reaction of this compound with thiourea.

Materials:

  • This compound (stabilized with ~5% calcium carbonate)

  • Thiourea

  • Ethanol, absolute

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thiourea (1.0 eq).

  • Solvent Addition: Add absolute ethanol (approx. 10 mL per 10 mmol of thiourea) to the flask and stir to dissolve the thiourea.

  • Reagent Addition: Carefully add this compound (1.0 eq) to the solution at room temperature. Causality Note: While the reaction is often heated, the initial SN2 step can be exothermic. Adding the bromoketone at room temperature allows for better control before applying heat.

  • Heating: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Cooling and Neutralization: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing a stirred solution of saturated aqueous sodium bicarbonate. Causality Note: The initial product is often the hydrobromide salt of the thiazole, which is soluble in ethanol.[8] Neutralization with a weak base deprotonates the thiazole, causing the neutral, less soluble product to precipitate.

  • Isolation: Collect the resulting precipitate by vacuum filtration through a Büchner funnel.

  • Washing: Wash the filter cake sequentially with cold deionized water and a small amount of cold ethanol to remove any remaining salts and impurities.

  • Drying: Dry the collected solid product under vacuum to a constant weight.

Data Summary
Reactant 1Reactant 2SolventTime (h)Typical Yield
This compoundThioureaEthanol2-485-95%
This compoundThioacetamideMethanol3-580-90%

Section 2: One-Pot Synthesis of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are a privileged class of nitrogen-fused heterocyclic compounds found in numerous FDA-approved drugs, such as Zolpidem and Alpidem.[9] One-pot syntheses involving α-haloketones provide a highly efficient and atom-economical route to this important scaffold.[10][11]

Mechanistic Rationale

The reaction is typically a two-component condensation between a 2-aminopyridine derivative and an α-haloketone. The mechanism begins with the nucleophilic attack of the endocyclic nitrogen of 2-aminopyridine on the α-carbon of this compound, displacing the bromide to form a pyridinium salt intermediate.[11] Subsequently, an intramolecular cyclization occurs as the exocyclic amino group attacks the carbonyl carbon. A final dehydration step, often facilitated by heating, leads to the formation of the aromatic imidazo[1,2-a]pyridine ring system.

Some advanced one-pot variations involve three components, such as a 2-aminopyridine, an aldehyde, and an alkyne, often catalyzed by a metal like indium(III) bromide.[12] Another powerful approach is the Groebke–Blackburn–Bienaymé (GBB) reaction, an isocyanide-based multicomponent reaction that can also yield these structures.[9][13]

Visualization: Imidazo[1,2-a]pyridine Synthesis Workflow

Imidazopyridine_Synthesis Imidazo[1,2-a]pyridine Synthesis Mechanism Start This compound + 2-Aminopyridine SN2 N-Alkylation (SN2 Attack) Start->SN2 Step 1 Intermediate Pyridinium Salt Intermediate SN2->Intermediate Cyclization Intramolecular Condensation Intermediate->Cyclization Step 2 Cyclic_Intermediate Bicyclic Intermediate Cyclization->Cyclic_Intermediate Dehydration Aromatization (-H2O) Cyclic_Intermediate->Dehydration Step 3 Product Substituted Imidazo[1,2-a]pyridine Dehydration->Product

Caption: Mechanism for imidazo[1,2-a]pyridine synthesis.

Experimental Protocol: One-Pot Synthesis of 2-Ethyl-3-methylimidazo[1,2-a]pyridine

Materials:

  • This compound

  • 2-Aminopyridine

  • Sodium bicarbonate (NaHCO₃)

  • N,N-Dimethylformamide (DMF) or Ethanol

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminopyridine (1.0 eq) and sodium bicarbonate (2.0 eq) in DMF or ethanol. Causality Note: Sodium bicarbonate acts as a base to neutralize the HBr formed during the reaction, preventing the formation of stable pyridinium hydrobromide salts and promoting the cyclization step.

  • Reagent Addition: Add this compound (1.1 eq) dropwise to the stirred mixture at room temperature.

  • Heating: Heat the reaction mixture to 80-100 °C and stir for 6-12 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure product.

Data Summary
2-Aminopyridine DerivativeSolventTemperature (°C)Time (h)Typical Yield
2-AminopyridineEthanol80875-85%
2-Amino-4-methylpyridineDMF100680-90%
2-Amino-5-chloropyridineAcetonitrile851270-80%

Section 3: Multicomponent Synthesis of Pyrroles (Hantzsch Pyrrole Synthesis)

While less common for this compound specifically, the Hantzsch pyrrole synthesis is another powerful one-pot multicomponent reaction where α-haloketones are key reactants.[14] This reaction brings together an α-haloketone, a β-dicarbonyl compound, and ammonia or a primary amine to construct a substituted pyrrole ring.

Mechanistic Rationale

The mechanism is more complex but generally involves the formation of two key intermediates. First, the β-dicarbonyl compound condenses with ammonia/amine to form an enamine. Concurrently, the α-haloketone can react with the amine. The crucial step is the C-C bond formation between the enamine intermediate and the α-haloketone, followed by an intramolecular cyclization and dehydration to furnish the final pyrrole product.

Conceptual Protocol Outline
  • Reactants: this compound (1.0 eq), ethyl acetoacetate (1.0 eq), and an ammonium salt like ammonium acetate or a primary amine (e.g., aniline, 1.2 eq).

  • Solvent: Typically a protic solvent like acetic acid or ethanol.

  • Procedure: The components are mixed in a single vessel and heated to reflux for several hours.

  • Work-up: The reaction is cooled, and the product is typically precipitated by pouring the mixture into water. The solid is then collected via filtration and can be recrystallized for purification.

Conclusion and Best Practices

This compound is a potent and versatile reagent for one-pot synthetic strategies, offering rapid and efficient access to high-value heterocyclic cores. Its dual electrophilic nature is the key to its utility in tandem and multicomponent reactions.

Safety and Handling:

  • This compound is a lachrymator and is toxic by inhalation, skin contact, or ingestion.[15] Always handle this reagent in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • It is often supplied with a stabilizer like calcium carbonate, which should be noted but typically does not need to be removed before use in the protocols described.

By understanding the underlying mechanisms and following robust protocols, researchers can effectively leverage this compound to streamline synthetic routes, accelerate discovery programs, and adhere to the principles of green chemistry.

References

  • Domling, A. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. PMC. [Link]
  • LookChem. This compound. [Link]
  • Reddy, B. S., et al. (2021). One-pot synthesis of 3-bromoimidazopyridines.
  • Wikipedia. α-Halo ketone. [Link]
  • Shaikh, M., et al. (2018). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines.
  • ChemBK. This compound. [Link]
  • Filo. Synthesis of 1-bromo-3-methyl-2-butanone?. [Link]
  • Sun, X., et al. (2021). One-Pot Synthesis of C3-Alkylated Imidazopyridines from α-Bromocarbonyls under Photoredox Conditions.
  • Wessjohann, L. A., et al. (2007). Chemistry & Biology Of Multicomponent Reactions. PMC. [Link]
  • Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]
  • Gonzalez-Mora, R., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]
  • de Oliveira, C. S., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • Organic Chemistry Portal. Thiazole synthesis. [Link]
  • Scribd. Hantzsch Thiazole Synthesis 2010. [Link]
  • Chem Help Asap. (2020).
  • Bou-Salah, L., et al. (2018).
  • Reddy, B.V. Subba, et al. (2011). InBr₃-catalyzed three-component, one-pot synthesis of imidazo[1,2-a]pyridines. [Link]
  • PubChem. This compound. [Link]
  • Chegg. 2-butanone and bromine (1 equiv.) react in the presence of NaOH to form this compound. [Link]
  • precisionFDA. This compound. [Link]
  • Van der Eycken, J., et al. (2022).
  • Google Patents. CN103449992A - Bromo-butanone synthesis method.
  • Mekonnen, A., et al. (2009). Synthesis of 1-Bromo-3-butyn-2-one and 1,3-Dibromo-3-buten-2-one.
  • Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. MDPI. [Link]
  • Grokipedia. One-pot synthesis. [Link]
  • AZoM. (2024).
  • Walsh Medical Media. (2017). One-Pot Reactions: Expeditious Synthesis of Diverse Organic Compounds of Current Interests. [Link]
  • ResearchGate. (2017).
  • MySkinRecipes. This compound. [Link]

Sources

Troubleshooting & Optimization

purification of 1-Bromo-2-butanone reaction products from starting material

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 1-bromo-2-butanone. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this versatile but sensitive reagent. As Senior Application Scientists, we have structured this guide to move from general knowledge to specific, actionable protocols and troubleshooting advice.

Section 1: Critical Safety & Handling

Before You Begin: Essential Safety Precautions

This compound (also known as bromomethyl ethyl ketone) is a hazardous chemical. All manipulations must be performed inside a certified chemical fume hood.

  • Hazard Profile : It is harmful if swallowed, inhaled, or in contact with skin.[1][2] It causes serious skin and eye irritation and may cause respiratory irritation.[1][2]

  • Lachrymator : This substance is a lachrymator, meaning it causes tears and is intensely irritating to the eyes.[2][3][4]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical splash goggles, a face shield, nitrile gloves, and a lab coat.[1][2]

  • Spill & First Aid : In case of skin contact, wash immediately with plenty of soap and water.[1] For eye contact, flush thoroughly with water for at least 15 minutes.[1] In case of inhalation, move to fresh air. Seek immediate medical attention for any significant exposure.[1]

Section 2: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the properties of this compound and the rationale behind purification strategies.

Q1: What are the common impurities in a crude this compound reaction mixture?

A1: The impurity profile depends heavily on the synthetic route, which typically involves the α-bromination of 2-butanone. Common impurities include:

  • Unreacted Starting Material: 2-butanone (methyl ethyl ketone).

  • Isomeric Byproducts: 3-bromo-2-butanone is a common regioisomeric impurity. The ratio of 1-bromo to 3-bromo isomers is highly dependent on reaction conditions.[5]

  • Over-brominated Products: Dibrominated species such as 1,1-dibromo-2-butanone or 1,3-dibromo-2-butanone can form if excess bromine is used.

  • Acidic Residues: Hydrogen bromide (HBr) is a common byproduct of the bromination reaction.[5]

  • Reaction Solvents: Solvents used during the synthesis, such as methanol, diethyl ether, or dichloromethane, may be present.[5][6]

  • Stabilizers: Commercial preparations of this compound often contain a stabilizer, such as calcium carbonate, to prevent decomposition.[3][7]

Q2: How stable is this compound and what are its storage requirements?

A2: this compound is sensitive to light and heat and can decompose over time, often turning from a colorless/light yellow liquid to a darker color.[1][3][4] The presence of acidic impurities like HBr can catalyze this decomposition. For long-term storage, it should be kept in a tightly sealed container, protected from light, and refrigerated (2-8 °C) or frozen (-20 °C).[1][3][7]

Q3: Which purification method should I choose: distillation, extraction, or chromatography?

A3: The optimal method depends on the primary impurities you need to remove.

  • Liquid-Liquid Extraction (Washing): This is almost always the first step. It is highly effective for removing acidic impurities (HBr) and water-soluble byproducts.

  • Fractional Distillation: This is the preferred method for removing impurities with significantly different boiling points, such as unreacted 2-butanone (lower boiling point) or dibrominated byproducts (higher boiling point). It must be performed under reduced pressure to prevent thermal decomposition.[5]

  • Column Chromatography: This is the most powerful technique for separating compounds with similar boiling points but different polarities, such as the 1-bromo and 3-bromo isomers.[8]

The following workflow illustrates the decision-making process for purification.

G cluster_0 Purification Strategy Workflow Crude Crude this compound Wash Aqueous Wash (e.g., NaHCO3, Brine) Crude->Wash Dry Dry Organic Layer (e.g., Na2SO4, MgSO4) Wash->Dry Decision Primary Impurity Type? Dry->Decision Distill Vacuum Fractional Distillation Decision->Distill Different Boiling Points (e.g., 2-butanone, dibromo species) Chrom Column Chromatography Decision->Chrom Similar Boiling Points / Different Polarities (e.g., 3-bromo isomer) Pure Pure this compound Distill->Pure Chrom->Pure

Purification strategy decision workflow.

Section 3: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your purification process.

Q: My crude product is acidic. How do I fix this before further purification?

A: Your product contains residual HBr from the reaction. It is critical to remove this, as it can cause decomposition during heating (distillation). Perform a liquid-liquid extraction as detailed in Protocol 1. Wash the organic solution of your crude product with a saturated sodium bicarbonate (NaHCO₃) solution until CO₂ evolution (fizzing) ceases. This neutralizes the acid. Follow this with a brine wash to help remove water.[8][9]

Q: During distillation, the product in the distillation pot turned dark brown/black. What happened?

A: This indicates thermal decomposition. The two most likely causes are:

  • Distillation Temperature is Too High: this compound is thermally unstable. You must perform the distillation under reduced pressure (vacuum) to lower its boiling point.[5]

  • Residual Acid: Trace amounts of HBr acted as a catalyst for decomposition at high temperatures. Always perform an acid-neutralizing wash (see previous question) before attempting distillation.

Q: My final product yield is very low after purification. What are the common causes of product loss?

A: Low yield can result from several factors:

  • Incomplete Extraction: If you are using liquid-liquid extraction, ensure you extract the aqueous layer multiple times (at least 3x) with your organic solvent to recover all the product.[9]

  • Aggressive Distillation: Taking too wide a boiling point range can lead to co-distillation with impurities. Conversely, being too stringent with the boiling point range can leave a significant amount of product behind. Monitor the temperature at the column head closely.

  • Emulsion Formation: During aqueous washing, vigorous shaking can create a stable emulsion between the organic and aqueous layers, trapping your product. If an emulsion forms, let the funnel sit for a longer period. Adding brine can also help break the emulsion.

  • Wet Product: Attempting to distill a "wet" product (containing residual water) can lead to problems. Always dry the organic solution thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate before removing the solvent.[5][10]

Q: My NMR/GC analysis shows my purified product is still a mixture of 1-bromo- and 3-bromo-2-butanone. How can I separate these isomers?

A: Fractional distillation is often insufficient to separate these regioisomers due to potentially close boiling points. The most effective method is silica gel column chromatography.[8] The two isomers have slightly different polarities and will elute at different rates. Use a gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane). Monitor the fractions by Thin Layer Chromatography (TLC) to identify and combine the pure fractions of the desired this compound isomer.

Section 4: Detailed Experimental Protocols

Key Physical Properties for Purification

The following table summarizes key physical properties that inform purification strategies.

CompoundMolecular Wt. ( g/mol )Boiling Point (°C)Density (g/mL)Notes
This compound 151.00155.9 @ 760 mmHg[3]105 @ 150 mmHg[7][11]~1.479 @ 25°C[7]The target compound. Prone to decomposition at atmospheric boiling point.
2-Butanone72.1179.6 @ 760 mmHg0.805 @ 20°CCommon starting material; easily removed by distillation.
3-Bromo-2-butanone151.00145-147 @ 760 mmHg~1.455 @ 20°CIsomeric impurity; difficult to separate by distillation.
Diethyl Ether74.1234.6 @ 760 mmHg0.713 @ 20°CCommon extraction solvent; easily removed.
Dichloromethane84.9339.6 @ 760 mmHg1.326 @ 20°CCommon extraction/chromatography solvent; easily removed.
Protocol 1: Purification by Liquid-Liquid Extraction (Aqueous Wash)

This protocol is designed to remove acidic impurities and water-soluble byproducts. It is a mandatory first step before any thermal purification like distillation.

Objective: To neutralize and remove HBr and other water-soluble impurities.

Methodology:

  • Dissolve the crude this compound reaction mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel. Use approximately 2-3 volumes of solvent per volume of crude product.[9]

  • Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution to the separatory funnel.

  • Stopper the funnel, invert it, and open the stopcock to vent the pressure generated by CO₂ gas. Close the stopcock and shake gently for 30-60 seconds, venting frequently.[10]

  • Place the funnel back on a ring stand and allow the layers to separate completely.

  • Drain the lower aqueous layer. If you are unsure which layer is aqueous, add a few drops of water and observe which layer it joins.

  • Repeat the wash (steps 2-5) with fresh NaHCO₃ solution until no more gas evolution is observed.

  • Perform a final wash with an equal volume of saturated sodium chloride (brine) solution. This helps to remove dissolved water from the organic layer.[12]

  • Drain the brine layer and transfer the organic layer to a clean, dry Erlenmeyer flask.

  • Add a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), and swirl the flask. Keep adding the agent until it no longer clumps together.[10]

  • Filter the solution to remove the drying agent. The resulting organic solution is now ready for solvent removal or further purification.

G cluster_1 Liquid-Liquid Extraction Workflow A 1. Dissolve Crude Product in Organic Solvent B 2. Add NaHCO3 Solution to Separatory Funnel A->B C 3. Shake & Vent B->C D 4. Separate Layers C->D E 5. Repeat Wash until Neutral D->E F 6. Wash with Brine E->F G 7. Dry Organic Layer with Anhydrous Salt F->G H 8. Filter to Remove Salt G->H I Washed & Dried Product in Organic Solvent H->I

Step-by-step aqueous washing workflow.
Protocol 2: Purification by Vacuum Fractional Distillation

This protocol is ideal for separating the washed product from components with different boiling points.

Objective: To isolate this compound from lower-boiling (e.g., 2-butanone) and higher-boiling (e.g., dibrominated) impurities.

Methodology:

  • Ensure your crude product has been washed and dried according to Protocol 1. Concentrate the dried organic solution on a rotary evaporator to remove the bulk of the extraction solvent.

  • Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware joints are properly greased and sealed for vacuum.

  • Transfer the concentrated crude product into the distillation flask and add a magnetic stir bar or boiling chips.

  • Connect the apparatus to a vacuum source with a pressure gauge (manometer).

  • Begin stirring and slowly reduce the pressure to the desired level (e.g., 150 mmHg).

  • Gently heat the distillation flask using a heating mantle.

  • Monitor the temperature at the distillation head. Collect and discard any low-boiling "forerun" that comes over first. This will likely be residual solvent or unreacted 2-butanone.

  • When the temperature at the head stabilizes at the expected boiling point of this compound at that pressure (e.g., ~105 °C at 150 mmHg), switch to a clean receiving flask to collect your main product fraction.[7][11]

  • Continue distillation only as long as the temperature remains stable. A sharp drop or rise in temperature indicates the desired product has finished distilling.

  • Stop the heating, allow the apparatus to cool, and then slowly and carefully re-introduce air to the system before disassembling.

Protocol 3: Purification by Column Chromatography

This protocol is used for high-purity applications or for separating challenging isomeric impurities.

Objective: To separate this compound from impurities with similar boiling points but different polarities.

Methodology:

  • Prepare the Column: Select a glass chromatography column of appropriate size. Pack the column with silica gel using a slurry method in a non-polar solvent like hexane.[8] Allow the silica to settle into a uniform bed, and add a small layer of sand on top to protect the surface.

  • Prepare the Sample: Dissolve the crude (washed and dried) this compound in a minimal amount of the non-polar eluent (e.g., hexane or dichloromethane).

  • Load the Column: Carefully apply the dissolved sample to the top of the silica gel bed.

  • Elute: Begin eluting the column with the non-polar solvent. The least polar compounds will travel down the column fastest.

  • Gradient Elution (Recommended): Gradually increase the polarity of the eluent by adding small percentages of a more polar solvent (e.g., ethyl acetate or diethyl ether). A typical gradient might be from 100% hexane to 95:5 hexane:ethyl acetate.

  • Collect Fractions: Collect the eluent in small, numbered fractions using test tubes or flasks.

  • Monitor Fractions: Spot each fraction onto a TLC plate and develop it in an appropriate solvent system to visualize the separated compounds. Fractions containing the same pure compound (as determined by having a single spot with the same Rf value) are combined.

  • Isolate Product: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to yield the final, high-purity product.

References

  • Solubility of Things. (n.d.). 1-bromobutan-2-one.
  • LookChem. (n.d.). This compound.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Gaudry, M., & Marquet, A. (1988). 1-bromo-3-methyl-2-butanone. Organic Syntheses, 6, 103. doi:10.15227/orgsyn.060.0103.
  • Filo. (2025). Synthesis of 1-bromo-3-methyl-2-butanone?.
  • National Institute of Standards and Technology (NIST). (n.d.). 2-Butanone, 1-bromo-. NIST Chemistry WebBook.
  • SIELC Technologies. (n.d.). Separation of 2-Butanone, 1-bromo- on Newcrom R1 HPLC column.
  • Google Patents. (n.d.). CN103449992A - Bromo-butanone synthesis method.
  • Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION.
  • Chemistry LibreTexts. (2024). Liquid-Liquid Extraction.
  • Professor Dave Explains. (2022, October 3). Liquid-Liquid Extraction [Video]. YouTube.
  • PrepChem.com. (n.d.). Synthesis of 1-bromo-3,3-dimethyl-4-fluoro-2-butanone.
  • National Institute of Standards and Technology (NIST). (n.d.). 2-Butanone, 1-bromo-. NIST Chemistry WebBook.
  • d. davis. (2017, June 14). A Short Liquid-Liquid Extraction Demonstration [Video]. YouTube.
  • ResearchGate. (n.d.). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures.
  • Westerlund, A., & Carlson, R. (1999). Synthesis of 1-bromo-3-buten-2-one. Synthetic Communications, 29(22), 4035-4042.
  • ResearchGate. (2009). Synthesis of 1-Bromo-3-butyn-2-one and 1,3-Dibromo-3-buten-2-one.
  • S. Michael Stewart. (2021, April 22). Synthesis of 1-Bromobutane: Steam distillation [Video]. YouTube.
  • Quora. (2019). How can one convert 1-Bromobutane to 2-Bromobutane?.

Sources

Technical Support Center: Byproduct Formation in Reactions with 1-Bromo-2-butanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dual Reactivity of an α-Bromo Ketone

Welcome to the technical support guide for 1-bromo-2-butanone. As a highly functionalized electrophile, this compound is a valuable building block in organic synthesis, particularly for introducing the 2-oxobutyl moiety in the development of novel pharmaceutical agents and heterocyclic compounds.[1][2] However, its utility is matched by its complex reactivity. The molecule possesses two primary electrophilic sites: the α-carbon bearing the bromide and the carbonyl carbon.[3] Furthermore, the presence of the electron-withdrawing carbonyl group renders the α- and α'-protons acidic, creating a pathway for base-mediated side reactions.

This guide is designed for researchers, chemists, and drug development professionals to diagnose and mitigate common byproduct formation, ensuring higher yields and purity for your target compounds. We will explore the mechanistic origins of these side reactions and provide actionable, field-proven strategies for controlling your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts observed in reactions with this compound?

The primary byproducts stem from three competing reaction pathways:

  • Favorskii Rearrangement: This is arguably the most notorious side reaction of α-halo ketones when a base is present.[4] It leads to the formation of carboxylic acid derivatives (acids, esters, or amides) instead of the expected substitution product.[5][6] For this compound, this typically results in derivatives of 2-methylpropanoic acid.

  • Elimination (Dehydrobromination): Under basic conditions, elimination of HBr can occur to form the α,β-unsaturated ketone, but-3-en-2-one (methyl vinyl ketone). This pathway is competitive with the desired SN2 substitution.

  • Over-alkylation: When using amine nucleophiles, the initial mono-alkylation product is often a more potent nucleophile than the starting amine.[7] This leads to a "runaway" reaction, producing a mixture of secondary, tertiary, and even quaternary ammonium salts, which can be challenging to separate.[7][8]

Q2: What is the Favorskii rearrangement and why does it happen?

The Favorskii rearrangement is a base-mediated reaction of an α-halo ketone that possesses an acidic α'-proton (a proton on the carbon on the other side of the carbonyl).[4][5] The mechanism involves the following steps:

  • A base abstracts an acidic α'-proton to form an enolate.

  • This enolate undergoes an intramolecular SN2 reaction, where the enolate attacks the carbon bearing the halogen, displacing it to form a strained cyclopropanone intermediate.

  • A nucleophile (such as the alkoxide or hydroxide base) attacks the carbonyl carbon of the cyclopropanone.

  • The ring opens to form the most stable carbanion, which is subsequently protonated to yield the final rearranged carboxylic acid derivative.[4][9]

This pathway is thermodynamically favorable and competes directly with the intermolecular SN2 reaction.

Q3: Which reaction conditions favor the desired SN2 substitution over side reactions?

To favor the direct SN2 substitution pathway, the goal is to enhance the rate of the intermolecular reaction while suppressing the pathways that rely on enolate formation (Favorskii and Elimination). Key strategies include:

  • Base Selection: Use a weak, non-nucleophilic base if one is required, or use a salt of the nucleophile (e.g., sodium phenoxide) where the nucleophile itself is a weak base.[10] Avoid strong bases like hydroxides (NaOH, KOH) or alkoxides (NaOMe, KOtBu) when possible, as they aggressively promote enolate formation.[11]

  • Nucleophile Choice: Less basic nucleophiles are generally preferred for SN2 reactions with α-halo ketones.[11]

  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) are excellent choices. They solvate the cation of the nucleophilic salt but do not form strong hydrogen bonds with the nucleophile, preserving its reactivity for the SN2 attack.[12] Protic solvents can solvate and deactivate the nucleophile.

  • Temperature: Lowering the reaction temperature generally favors the SN2 pathway, which often has a lower activation energy than elimination reactions.[10]

Troubleshooting Guide: Diagnosing and Solving Byproduct Formation

Problem 1: Low yield of my SN2 product. My mass spec and NMR show a rearranged product, likely a carboxylic acid or ester.
  • Diagnosis: You are experiencing the Favorskii Rearrangement . This is the most probable cause when using basic nucleophiles or adding a strong base to your reaction.

  • Scientific Explanation: The base is deprotonating the α'-carbon (the CH₃ group) of this compound, initiating the rearrangement pathway via a cyclopropanone intermediate.[4][13]

  • Troubleshooting Steps:

    • Re-evaluate Your Base: If using NaOH or an alkoxide, switch to a milder base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃). These are often sufficient to neutralize any acid formed without aggressively promoting enolate formation.

    • Use the Nucleophile as the Base: If your nucleophile is, for example, an amine or a phenoxide salt, it may be basic enough to drive the reaction without an additional base.

    • Change the Solvent: Ensure you are using a polar aprotic solvent like DMF or acetonitrile.[12]

    • Control Temperature: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to kinetically favor the SN2 pathway.

Workflow: SN2 Substitution vs. Favorskii Rearrangement

G start This compound + Nucleophile (Nu⁻) + Base sn2_path Desired SN2 Pathway (Weak Base, Polar Aprotic Solvent) start->sn2_path favorskii_path Competing Favorskii Pathway (Strong Base) start->favorskii_path sn2_product Desired Product (2-Oxobutyl-Nu) sn2_path->sn2_product Direct Attack at α-C enolate Enolate Formation (α' Deprotonation) favorskii_path->enolate cyclopropanone Intramolecular Cyclization (Cyclopropanone Intermediate) enolate->cyclopropanone Br⁻ Loss rearranged_product Rearranged Product (e.g., 2-Methylpropanoic Acid Derivative) cyclopropanone->rearranged_product Nucleophilic Ring Opening

Caption: Desired SN2 vs. competing Favorskii pathway.

Problem 2: My NMR spectrum shows signals consistent with an α,β-unsaturated ketone (but-3-en-2-one).
  • Diagnosis: An E2 elimination reaction is competing with your desired substitution.

  • Scientific Explanation: A strong or sterically hindered base is abstracting a proton from the α-carbon (the CH₂Br group), leading to the formation of a double bond and elimination of bromide in a concerted step. Sterically bulky bases (e.g., potassium tert-butoxide) are particularly effective at promoting elimination over substitution.

  • Troubleshooting Steps:

    • Avoid Bulky Bases: Switch from bases like KOtBu or DBU to a less sterically demanding base like K₂CO₃.

    • Lower the Temperature: Elimination reactions often have a higher activation energy and are more sensitive to temperature increases than substitution reactions. Running the reaction at or below room temperature can significantly reduce this byproduct.

    • Check Your Nucleophile: If your nucleophile is also a strong, hindered base, consider using a different synthetic route or a less basic nucleophile.

Workflow: SN2 Substitution vs. E2 Elimination

G start This compound + Nucleophile/Base sn2_path SN2 Pathway (Good Nucleophile, Weak Base) start->sn2_path e2_path E2 Pathway (Strong, Hindered Base) start->e2_path sn2_product Substitution Product sn2_path->sn2_product Nu⁻ attacks α-C elim_product Elimination Product (But-3-en-2-one) e2_path->elim_product Base abstracts α-H

Caption: SN2 substitution vs. competing E2 elimination.

Problem 3: I'm trying to make a secondary amine, but I'm getting a complex mixture of products that are difficult to separate.
  • Diagnosis: You are observing over-alkylation .

  • Scientific Explanation: The product of the initial SN2 reaction (a secondary amine) is more nucleophilic than the primary amine you started with.[7] This newly formed secondary amine successfully competes with the remaining primary amine for the this compound, leading to the formation of a tertiary amine. This process can continue to form a quaternary ammonium salt.

  • Troubleshooting Steps:

    • Use a Large Excess of the Amine: By using a large excess (5-10 equivalents) of the starting amine, you can statistically favor the reaction with the desired nucleophile over the product amine. This is often the simplest solution but can be wasteful.

    • Use a Protecting Group Strategy: Protect the amine first (e.g., as a phthalimide in a Gabriel synthesis or as a Boc-carbamate), perform the alkylation, and then deprotect to reveal the desired mono-alkylated amine. This is a more robust and cleaner method.[8]

    • Consider Reductive Amination: A more controlled alternative to direct alkylation is reductive amination. This involves reacting your amine with a suitable carbonyl compound (like 1-hydroxy-2-butanone) in the presence of a reducing agent.[8]

Workflow: The Over-alkylation Problem

G reagent This compound (R-Br) amine2 Secondary Amine (R-NHR') (Desired Product, but more nucleophilic!) reagent->amine2 reacts with amine3 Tertiary Amine (R₂NR') (Byproduct) reagent->amine3 reacts with amine4 Quaternary Salt (R₃N⁺R' Br⁻) (Byproduct) reagent->amine4 reacts with amine1 Primary Amine (R'NH₂) (Starting Material) amine1->amine2 amine2->amine3 amine3->amine4

Caption: "Runaway" reaction cascade leading to over-alkylation.

Table 1: Influence of Reaction Conditions on Product Distribution
ParameterCondition Favoring SN2 (Desired)Condition Favoring ByproductsResulting Byproduct(s)
Base Weak, non-nucleophilic (K₂CO₃, NaHCO₃) or noneStrong, non-nucleophilic (NaOH, NaOMe, KOtBu)Favorskii, Elimination
Solvent Polar Aprotic (DMF, Acetonitrile, DMSO)Polar Protic (Ethanol, Water)Slower SN2, potential for solvolysis
Temperature Low (0 °C to RT)High (> RT)Elimination, Decomposition
Nucleophile Weakly basic (e.g., Phenoxides, Carboxylates)Strongly basic (e.g., Alkoxides)Favorskii
Amine Stoichiometry Large excess of amine (≥ 5 eq.)Near stoichiometric (1-1.5 eq.)Over-alkylation

Recommended Protocol: Synthesis of 1-Phenoxy-2-butanone (SN2 Reaction)

This protocol details the alkylation of phenol with this compound. It is optimized to minimize the Favorskii rearrangement and elimination byproducts.

Materials:

  • Phenol (1.0 eq)

  • This compound (1.1 eq)[14]

  • Potassium Carbonate (K₂CO₃), finely powdered (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • 1M HCl solution

  • Saturated NaCl solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Vessel Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add phenol (1.0 eq) and anhydrous DMF (approx. 0.2 M concentration relative to phenol).

    • Scientist's Note: Anhydrous conditions prevent side reactions with water. DMF is a polar aprotic solvent that promotes the SN2 reaction.[12]

  • Base Addition: Add finely powdered potassium carbonate (1.5 eq) to the solution. Stir the mixture vigorously for 15-20 minutes at room temperature.

    • Scientist's Note: K₂CO₃ is a mild base, strong enough to deprotonate phenol to the more nucleophilic phenoxide, but not so strong as to aggressively promote the Favorskii rearrangement of the α-bromo ketone.[10]

  • Electrophile Addition: Add this compound (1.1 eq) dropwise to the stirring suspension.

    • Scientist's Note: A slight excess of the alkylating agent ensures the complete consumption of the valuable phenol. Dropwise addition helps to control any potential exotherm.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting phenol is consumed (typically 4-12 hours).

    • Scientist's Note: Avoid heating unless the reaction is stalled. Elevated temperatures can increase the rate of elimination.[10]

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water and diethyl ether.

  • Extraction: Extract the aqueous layer twice more with diethyl ether. Combine the organic layers.

  • Washing: Wash the combined organic layers with 1M HCl (to remove any unreacted phenol), then with water, and finally with brine.

    • Scientist's Note: The washes remove DMF and inorganic salts, simplifying purification.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography on silica gel to obtain the pure 1-phenoxy-2-butanone.

References
  • NROChemistry. Favorskii Rearrangement.
  • JoVE. Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. (2025).
  • Wikipedia. α-Halo ketone.
  • PubChem. This compound.
  • El-Gohary, A., Shaaban, M. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. (2017).
  • Wikipedia. Favorskii rearrangement.
  • University of Pretoria. Nucleophilic substitution reactions of α-haloketones: A computational study. (2018).
  • Slideshare. Favorskii rearrangement----Sir Khalid (Organic).
  • Homework.Study.com. The Favorskii reaction involves treatment of an a-bromo ketone with base to yield a...
  • Organic Chemistry Portal. Favorskii Reaction.
  • Filo. Synthesis of 1-bromo-3-methyl-2-butanone?. (2025).
  • Homework.Study.com. 2-butanone and bromine (1 equiv.) react in the presence of NaOH to form this compound. Propose a mechanism...
  • LookChem. This compound.
  • Wikipedia. Solvent effects.
  • Canadian Science Publishing. Acetate-catalyzed Bromination and Exchange Reactions of 2-Butanone. Canadian Journal of Chemistry. (1972).
  • National Institute of Standards and Technology. 2-Butanone, 1-bromo-.
  • ResearchGate. Synthesis of 1-Bromo-3-butyn-2-one and 1,3-Dibromo-3-buten-2-one. (2009).
  • White Rose eTheses Online. New catalysts for amine alkylation reactions promoted by hydrogen borrowing. (2014).
  • Master Organic Chemistry. Alkylation of Amines (Sucks!). (2017).
  • National Institutes of Health. Synthesis of Secondary Amines via Self-Limiting Alkylation. J Am Chem Soc. (2019).
  • ResearchGate. Synthesis of some Fused Heterocyclic Compounds from α-Bromo Tetralone and Indanone. (2010).
  • Google Patents. CN103449992A - Bromo-butanone synthesis method.
  • Scribd. Organic Chemistry Short Notes.
  • Chegg.com. Solved 2-butanone and bromine (1 equiv.) react in the. (2016).

Sources

Technical Support Center: Regioselective Synthesis of 3-Bromo-2-butanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the controlled synthesis of 3-bromo-2-butanone. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of regioselective bromination of unsymmetrical ketones. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to help you achieve high yields of the desired 3-bromo-2-butanone isomer while minimizing the formation of 1-bromo-2-butanone.

I. Understanding the Challenge: Kinetic vs. Thermodynamic Control

The synthesis of 3-bromo-2-butanone presents a classic challenge in organic chemistry: controlling the regioselectivity of an α-halogenation reaction on an unsymmetrical ketone. The reaction can proceed through two different enolate intermediates, leading to two possible products: 3-bromo-2-butanone (the thermodynamic product) and this compound (the kinetic product).

  • Kinetic Control: This pathway favors the formation of the less substituted enolate, which is formed more rapidly due to the lower steric hindrance of the terminal methyl protons. This leads to the kinetic product, this compound. Kinetic control is typically favored by low temperatures and strong, sterically hindered, non-nucleophilic bases.[1][2][3][4][5][6][7][8][9]

  • Thermodynamic Control: This pathway favors the formation of the more substituted, and therefore more stable, enolate. This leads to the thermodynamic product, 3-bromo-2-butanone. Thermodynamic control is generally achieved under conditions that allow for equilibration between the two enolates, such as higher temperatures and the use of weaker bases in protic solvents.[1][2][3][4][5][6][7][8][9]

Visualizing the Pathways: Kinetic vs. Thermodynamic Enolate Formation

G 2-Butanone 2-Butanone Kinetic_Enolate Kinetic Enolate (Less Substituted) 2-Butanone->Kinetic_Enolate Faster Formation (Low Temp, Bulky Base) Thermodynamic_Enolate Thermodynamic Enolate (More Substituted) 2-Butanone->Thermodynamic_Enolate Slower Formation (Higher Temp, Weaker Base) Kinetic_Enolate->Thermodynamic_Enolate Equilibration (Higher Temp) This compound This compound Kinetic_Enolate->this compound + Br2 3-Bromo-2-butanone 3-Bromo-2-butanone Thermodynamic_Enolate->3-Bromo-2-butanone + Br2

Caption: Kinetic vs. Thermodynamic pathways for the bromination of 2-butanone.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 3-bromo-2-butanone.

FAQ 1: My reaction is producing a mixture of 1-bromo- and 3-bromo-2-butanone. How can I increase the selectivity for the 3-bromo isomer?

Answer: Achieving high selectivity for 3-bromo-2-butanone requires conditions that favor the formation of the thermodynamic enolate. Here are key parameters to adjust:

  • Reaction Temperature: Higher temperatures promote the equilibration of the initially formed kinetic enolate to the more stable thermodynamic enolate.[2][6][10] Consider running the reaction at room temperature or even reflux, depending on your solvent.

  • Choice of Base/Catalyst: For acid-catalyzed bromination, which favors the thermodynamic product, use a protic acid like acetic acid or hydrobromic acid.[11][12] These conditions facilitate the formation of the more stable, more substituted enol.[13]

  • Solvent: Polar, protic solvents can help to stabilize the transition state leading to the thermodynamic enolate. Acetic acid is a common choice as it can act as both a solvent and an acid catalyst.[11][12]

  • Reaction Time: Allowing the reaction to proceed for a longer duration can provide more time for the enolates to equilibrate, thus increasing the proportion of the thermodynamic product.[2]

FAQ 2: I am observing significant amounts of dibrominated byproducts. How can I prevent this?

Answer: The formation of dibrominated products occurs when the initially formed monobromoketone undergoes a second bromination. To minimize this:

  • Control Stoichiometry: Use a slight excess of the ketone relative to the brominating agent (e.g., 1.1 equivalents of 2-butanone to 1.0 equivalent of bromine). This ensures that the bromine is consumed before significant dibromination can occur.

  • Slow Addition of Bromine: Add the bromine dropwise to the reaction mixture. This maintains a low concentration of bromine throughout the reaction, reducing the likelihood of a second bromination event.[14]

  • Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the progress of the reaction. Quench the reaction as soon as the starting material is consumed to prevent over-bromination.

Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Low yield of 3-bromo-2-butanone Reaction conditions favor the kinetic product.Increase reaction temperature, use a weaker base or an acid catalyst, and increase reaction time to favor thermodynamic control.[2][6][13]
Incomplete reaction.Increase reaction time or temperature. Ensure the catalyst is active.
High percentage of this compound Reaction is under kinetic control.Switch to conditions that favor thermodynamic control (see FAQ 1).[2][6][13]
Formation of dibrominated products Excess bromine or prolonged reaction time.Use a slight excess of the ketone, add bromine slowly, and monitor the reaction closely to quench it at the appropriate time.
Reaction is not proceeding Inactive catalyst or reagents.Use fresh, high-purity reagents. Ensure the catalyst is not poisoned.
Temperature is too low.Gradually increase the reaction temperature while monitoring for product formation.
Difficulty in isolating the product Product is unstable or volatile.Use a gentle workup procedure. Consider purification by vacuum distillation at a low temperature.[15]

III. Experimental Protocols

The following protocols are designed to provide a starting point for the synthesis of 3-bromo-2-butanone under thermodynamic control.

Protocol 1: Acid-Catalyzed Bromination in Acetic Acid

This method favors the formation of the thermodynamic product, 3-bromo-2-butanone, by promoting the formation of the more substituted enol intermediate.[11][12]

Materials:

  • 2-Butanone

  • Glacial Acetic Acid

  • Bromine

  • Sodium bicarbonate solution (saturated)

  • Sodium sulfate (anhydrous)

  • Dichloromethane (or other suitable extraction solvent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-butanone (1.0 eq) in glacial acetic acid.

  • Cool the mixture in an ice bath.

  • Slowly add bromine (0.95 eq) dropwise from the dropping funnel with vigorous stirring. Maintain the temperature below 10°C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture into an ice-water mixture.

  • Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain 3-bromo-2-butanone.

Visualizing the Workflow: Acid-Catalyzed Bromination

G cluster_0 Reaction Setup cluster_1 Bromination cluster_2 Workup & Purification Dissolve Dissolve 2-Butanone in Acetic Acid Cool Cool to 0-5 °C Dissolve->Cool Add_Br2 Slowly Add Bromine Cool->Add_Br2 Stir Warm to RT & Stir Add_Br2->Stir Quench Quench with Ice-Water Stir->Quench Neutralize Neutralize with NaHCO3 Quench->Neutralize Extract Extract with DCM Neutralize->Extract Dry Dry over Na2SO4 Extract->Dry Concentrate Concentrate Dry->Concentrate Distill Vacuum Distillation Concentrate->Distill

Caption: Workflow for the acid-catalyzed synthesis of 3-bromo-2-butanone.

Analytical Characterization

The isomeric ratio of this compound to 3-bromo-2-butanone can be determined using the following analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying the two isomers based on their retention times and mass spectra.[16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR can be used to distinguish between the two isomers by analyzing the chemical shifts and coupling patterns of the protons and carbons adjacent to the bromine atom and the carbonyl group.[18]

IV. Safety Precautions

  • 3-Bromo-2-butanone is a lachrymator and a skin irritant. [18] All manipulations should be performed in a well-ventilated fume hood.

  • Bromine is highly corrosive and toxic. Handle with extreme care, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Always add reagents slowly and control the reaction temperature to avoid uncontrolled exothermic reactions.

V. References

  • BenchChem. (2025). Synthesis routes of this compound. Retrieved from

  • Organic Syntheses. (n.d.). 1-bromo-3-methyl-2-butanone. Retrieved from

  • Quora. (2020). Show the step in converting 2-bromobutane to 3-bromo-2-butanone? Retrieved from

  • Unknown. (n.d.). Regioselectivity in Kinetics Aldols/'Kinetic' Enolate Generation. Retrieved from

  • Filo. (2025). Synthesis of 1-bromo-3-methyl-2-butanone? Retrieved from

  • PrepChem.com. (n.d.). Synthesis of 1-bromo-3,3-dimethyl-4-fluoro-2-butanone. Retrieved from

  • Unknown. (n.d.). Synthesis of 1-Bromo-3-buten-2-one. Retrieved from

  • LookChem. (n.d.). Cas 814-75-5,3-BROMO-2-BUTANONE. Retrieved from

  • Unknown. (n.d.). Kinetic vs. Thermodynamic Enolates. Retrieved from

  • Wikipedia. (n.d.). Ketone halogenation. Retrieved from

  • ECHEMI. (n.d.). When is a reaction said to be under kinetic control, is it not easily reversible? Retrieved from

  • Organic Chemistry Academy. (2023). Thermodynamic vs Kinetic Enolates. Retrieved from

  • Canadian Science Publishing. (n.d.). Acetate-catalyzed Bromination and Exchange Reactions of 2-Butanone. Retrieved from

  • Scribd. (n.d.). Kinetic vs. Thermodynamic Enolates. Retrieved from

  • Google Patents. (n.d.). Bromo-butanone synthesis method. Retrieved from

  • Master Organic Chemistry. (2022). Kinetic Versus Thermodynamic Enolates. Retrieved from

  • Khan Academy. (n.d.). Kinetic and thermodynamic enolates. Retrieved from

  • Unknown. (2025). 3-Bromo-2-butanone: Properties, Applications, and Synthesis Insights. Retrieved from

  • YouTube. (2018). Kinetic and thermodynamic enolates. Retrieved from

  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Retrieved from

  • Chemistry Stack Exchange. (2015). Regioselectivity of alpha halogenation of ketones. Retrieved from

  • Chemistry Stack Exchange. (2016). Thermodynamic vs kinetic reaction control with radical substitution. Retrieved from

  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from

  • Chemistry LibreTexts. (2022). 12.5: α-Carbon Reactions in the Synthesis Lab - Kinetic vs. Thermodynamic Alkylation Products. Retrieved from

  • Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. Retrieved from

  • ChemTube3D. (n.d.). Acid-Catalysed Bromination of Ketones. Retrieved from

  • BenchChem. (2025). A Researcher's Guide to the Regioselectivity of Aromatic Bromination: An Experimental Comparison. Retrieved from

  • Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from

  • Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from

  • MDPI. (n.d.). Synthetic Access to Aromatic α-Haloketones. Retrieved from

  • BenchChem. (n.d.). A Comparative Guide to the GC-MS Characterization of 2-Bromo-2-Butene Isomers. Retrieved from

  • ResearchGate. (2025). Acetate-catalyzed Bromination and Exchange Reactions of 2-Butanone. Retrieved from

  • YouTube. (2019). Acid Catalyzed Bromination of A Carbon of Aldehyde or Ketone. Retrieved from

  • ChemSrc. (2025). 3-bromo-2-butanone. Retrieved from

  • Reddit. (2023). Separation of Ketone and alpha Bromo ketone. Retrieved from

  • Reddit. (2024). Bromination Help. Retrieved from

  • OpenStax. (n.d.). 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. Retrieved from

  • National Institutes of Health. (n.d.). 2-Butanone, 3-bromo-. Retrieved from

  • BenchChem. (2025). A Comparative Guide to Analytical Techniques for the Validation of 2,2-Dibromo-1-(4-chlorophenyl)ethanone. Retrieved from

Sources

stability of 1-Bromo-2-butanone under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Bromo-2-butanone

A Guide to Understanding and Managing Stability

Welcome to the technical support resource for this compound. As a key reagent and intermediate in pharmaceutical development and organic synthesis, understanding its stability profile is critical for reproducible results and experimental success. This guide provides in-depth answers to common questions and troubleshooting advice based on both chemical principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure long-term stability?

Proper storage is the first line of defense against degradation. This compound is a reactive α-halo ketone that is also light-sensitive.

  • Temperature: The recommended storage temperature is between 2°C and 8°C.[1] Storing it in a laboratory-grade, explosion-proof refrigerator is ideal. Avoid repeated freeze-thaw cycles, as this can introduce moisture and potentially accelerate degradation.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.

  • Light: The compound is light-sensitive.[1] Always store it in an amber or opaque container to prevent photochemical reactions.

  • Container: Ensure the container is tightly sealed to prevent the ingress of moisture and to contain its vapors.[2]

The rationale for these conditions is to minimize the kinetic energy available for degradation reactions (low temperature) and to exclude common reactants like water and light that can initiate decomposition pathways.

Q2: How does pH affect the stability of this compound in aqueous or protic solutions?

The stability of this compound is highly dependent on the pH of the medium. As an α-halo ketone, it is susceptible to different degradation pathways in acidic, neutral, and basic conditions.

  • Acidic Conditions (pH < 6): In the presence of acid, the primary degradation pathway is acid-catalyzed hydrolysis. The carbonyl oxygen is protonated, which further activates the α-carbon to nucleophilic attack by water.[3] This process is generally slower than base-mediated degradation.

  • Neutral Conditions (pH ≈ 7): Simple hydrolysis via an SN2 mechanism can occur, where water acts as the nucleophile to displace the bromide ion.[4] This reaction is typically slow at room temperature but is accelerated by heat. The product is 1-hydroxy-2-butanone.

  • Basic Conditions (pH > 8): The compound is significantly less stable under basic conditions. Strong bases like hydroxide or alkoxides can abstract an acidic α'-proton (from the CH₂ group of the ethyl chain), leading to the formation of an enolate.[5][6] This enolate can then undergo an intramolecular SN2 reaction to form a cyclopropanone intermediate, which subsequently rearranges. This pathway is known as the Favorskii rearrangement .[6][7] This is the most rapid degradation pathway and leads to carboxylic acid derivatives, not simple hydrolysis products.

Q3: What are the primary decomposition products I should expect to see?

Identifying decomposition products is key to diagnosing a stability issue.

  • From Hydrolysis (Acidic/Neutral pH): The main product is 1-hydroxy-2-butanone and hydrobromic acid (HBr).

  • From Favorskii Rearrangement (Basic pH): With a base like sodium hydroxide, the cyclopropanone intermediate is attacked by hydroxide, ultimately yielding 2-methylpropanoic acid after ring-opening and protonation.[6][8] If an alkoxide base (e.g., sodium methoxide) is used, the corresponding ester (methyl 2-methylpropanoate ) will be formed.[9]

The diagram below illustrates these competing pathways.

G cluster_conditions Reaction Conditions cluster_reagents cluster_products cluster_intermediates acid Acidic / Neutral (pH < 7) start This compound base Basic (pH > 8) hydrolysis_prod 1-Hydroxy-2-butanone + HBr start->hydrolysis_prod Hydrolysis (SN2) enolate α'-Enolate start->enolate Deprotonation favorskii_prod 2-Methylpropanoic Acid (or derivative) cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone Intramolecular SN2 cyclopropanone->favorskii_prod Nucleophilic Attack & Ring Opening

Caption: Degradation pathways of this compound.

Troubleshooting Guide

Problem: My reaction is giving a low yield of the desired product and a significant amount of an unexpected carboxylic acid byproduct.

Root Cause Analysis: This is a classic sign of base-mediated degradation. Your reaction conditions are likely basic, or a basic reagent is being used, triggering the Favorskii rearrangement. α-Halo ketones are highly susceptible to this rearrangement in the presence of bases like hydroxides, alkoxides, or even some amines.[6]

Corrective Actions:

  • pH Control: If possible, buffer your reaction to a neutral or slightly acidic pH.

  • Reagent Choice: If a base is required for your primary reaction, consider using a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine or proton sponge) that is less likely to abstract the α'-proton or act as a nucleophile.

  • Temperature Control: Perform the reaction at the lowest possible temperature to slow the rate of the competing rearrangement.

  • Order of Addition: Add the this compound slowly to the reaction mixture to keep its instantaneous concentration low, minimizing side reactions.

Problem: I observe significant degradation of my compound during aqueous workup.

Root Cause Analysis: Prolonged contact with aqueous layers, especially if they are basic (e.g., from a sodium bicarbonate wash), can cause rapid decomposition. Even neutral water can cause hydrolysis if the workup is lengthy or performed at elevated temperatures.[10]

Corrective Actions:

  • Minimize Contact Time: Perform aqueous extractions quickly and efficiently.

  • Use Cold Solutions: Use chilled water or brine for washes to slow down degradation kinetics.

  • Avoid Strong Bases: If a basic wash is necessary to remove acid, use a weak base like cold, dilute sodium bicarbonate and minimize contact time. Immediately proceed to the next step.

  • Drying: Ensure the organic layer is thoroughly dried with a drying agent (e.g., MgSO₄ or Na₂SO₄) to remove all traces of water before solvent evaporation.

The following workflow can help diagnose the source of unexpected results.

G start Unexpected Result (Low Yield / Byproducts) q1 Are reaction conditions basic (pH > 8)? start->q1 a1_yes Likely Favorskii Rearrangement. - Buffer reaction to neutral/acidic pH. - Use non-nucleophilic base. q1->a1_yes Yes q2 Was the compound exposed to water for extended periods? q1->q2 No a2_yes Likely Hydrolysis. - Minimize aqueous workup time. - Use cold solutions. q2->a2_yes Yes q3 Was the compound stored improperly (warm, light)? q2->q3 No a3_yes General Decomposition. - Store at 2-8°C in the dark. - Check purity before use. q3->a3_yes Yes end_node Consult further literature or technical support. q3->end_node No

Caption: Troubleshooting workflow for this compound.

Experimental Protocol: Forced Degradation Study

To quantitatively assess the stability of this compound under your specific experimental conditions, a forced degradation study is invaluable. This protocol provides a validated framework for such an analysis.

Objective: To determine the degradation rate of this compound under acidic, neutral, and basic conditions at ambient and elevated temperatures.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Phosphate buffer (pH 7.0)

  • HPLC system with UV detector (e.g., monitoring at 210 nm) or GC-MS system

  • Calibrated pH meter

  • Thermostatted incubator or water bath

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Rationale: Acetonitrile is a common, relatively inert solvent that is miscible with the aqueous media to be tested.

  • Sample Preparation: For each condition, pipette 1 mL of the stock solution into a 10 mL volumetric flask. Dilute to the mark with the respective stress solution to achieve a final concentration of 100 µg/mL.

    • Acidic: 0.1 M HCl

    • Neutral: pH 7.0 Phosphate Buffer

    • Basic: 0.1 M NaOH

    • Control: Acetonitrile/Water (50:50)

  • Stress Conditions:

    • Divide the prepared solutions for each pH condition into two sets.

    • Incubate one set at room temperature (~25°C).

    • Incubate the second set at an elevated temperature (e.g., 50°C).

  • Time Points: Withdraw aliquots from each sample at specified time points (e.g., 0h, 2h, 4h, 8h, 24h).

  • Quenching (for basic samples): Immediately before analysis, neutralize the aliquots from the basic condition by adding an equivalent amount of 0.1 M HCl to stop the rapid degradation. Rationale: This ensures the measured degradation reflects the stress condition and not further degradation during the analytical run.

  • Analysis: Analyze all samples by a suitable chromatographic method (e.g., HPLC-UV or GC-MS) to determine the remaining percentage of this compound.[11]

  • Data Reporting: Calculate the percentage of the parent compound remaining at each time point relative to the 0h sample.

Data Summary: Expected Stability Profile

The following table summarizes the expected outcomes from a forced degradation study, illustrating the compound's relative stability.

ConditionTemperatureTime (24h) - % Remaining (Approx.)Primary Degradation Pathway
0.1 M HCl (Acidic)25°C> 95%Slow Hydrolysis
0.1 M HCl (Acidic)50°C~80-90%Accelerated Hydrolysis
pH 7 Buffer (Neutral)25°C> 98%Very Slow Hydrolysis
pH 7 Buffer (Neutral)50°C~90-95%Accelerated Hydrolysis
0.1 M NaOH (Basic)25°C< 10%Rapid Favorskii Rearrangement
0.1 M NaOH (Basic)50°C~0%Very Rapid Favorskii Rearrangement

Note: These values are illustrative. Actual degradation rates will depend on precise conditions, including co-solvents and buffer composition.

References

  • Synquest Labs. (n.d.). This compound Safety Data Sheet. Retrieved from Synquest Labs. [URL not available from search, but typical supplier SDS content is reflected].
  • PubChem. (n.d.). This compound.
  • JoVE. (2025). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Journal of Visualized Experiments. [Link]
  • NROChemistry. (n.d.). Favorskii Rearrangement. [Link]
  • Wikipedia. (n.d.). α-Halo ketone. [Link]
  • Chemistry LibreTexts. (2021). 17.
  • Wikipedia. (n.d.). Favorskii rearrangement. [Link]
  • Homework.Study.com. (n.d.). The Favorskii reaction involves treatment of an a-bromo ketone with base...[Link]
  • Organic Chemistry Portal. (n.d.). Favorskii Reaction. [Link]
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 17(12), 14578–14603. [Link]
  • Chemistry LibreTexts. (2023). 22.
  • Singh, P. M., & Singh, G. P. (2021). Analytical Methods for the Degradation of Phytoconstituents. International Journal in Management and Social Science, 9(11). [Link]

Sources

Technical Support Center: Degradation Pathways of 1-Bromo-2-butanone in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and practical protocols for understanding and managing the degradation of 1-bromo-2-butanone in solution. As a reactive α-haloketone, its stability is paramount for reproducible and successful experimental outcomes. This resource is designed to help you navigate the complexities of its chemistry.

Section 1: Frequently Asked Questions (FAQs) - Core Concepts

This section addresses fundamental questions regarding the stability and reactivity of this compound.

1. What is this compound and why is its stability a concern?

This compound (also known as bromomethyl ethyl ketone) is an organic compound featuring a ketone functional group and a bromine atom on the adjacent (alpha) carbon.[1][2] This structure makes it a valuable intermediate in organic synthesis, particularly for introducing the butanone moiety into larger molecules and for the preparation of various heterocyclic compounds.[2][3][4][5] Its utility stems from the high reactivity of the carbon-bromine bond, which is activated by the adjacent carbonyl group.[3]

However, this inherent reactivity is also the source of its instability. The compound can readily undergo degradation through several pathways, especially in the presence of nucleophiles or bases.[3][6] Understanding these degradation pathways is crucial for:

  • Ensuring reaction specificity: Preventing the formation of unwanted byproducts.

  • Improving reaction yield: Minimizing the loss of the starting material to degradation.

  • Accurate interpretation of results: Recognizing potential artifacts arising from compound instability.

  • Safe handling and storage: The compound is classified as harmful and an irritant, and its degradation can produce corrosive hydrogen bromide.[1][7]

2. What are the primary degradation pathways for this compound in solution?

In solution, this compound primarily degrades via two competitive pathways, largely dictated by the reaction conditions, especially the nature of the base or nucleophile present.

  • Nucleophilic Substitution (SN2): This is a direct displacement of the bromide ion by a nucleophile.[6] This pathway is common with less basic nucleophiles. The electron-withdrawing effect of the carbonyl group makes the α-carbon highly electrophilic and susceptible to attack.[3]

  • Favorskii Rearrangement: In the presence of a strong base (like hydroxides or alkoxides), α-halo ketones with at least one α'-hydrogen (on the other side of the carbonyl) can undergo a complex rearrangement to form carboxylic acid derivatives.[8][9] This pathway involves the formation of a cyclopropanone intermediate, which is then opened by the nucleophile.[9][10]

3. How does the solvent affect the degradation of this compound?

The choice of solvent is critical as it influences the reaction pathway and rate of degradation.

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can act as nucleophiles themselves, leading to solvolysis products (e.g., 1-hydroxy-2-butanone in water). This compound has moderate solubility in water.[11] These solvents can also facilitate both SN2 and Favorskii rearrangement pathways by stabilizing charged intermediates and transition states.

  • Polar Aprotic Solvents (e.g., acetone, DMF, DMSO): These solvents are generally preferred for SN2 reactions. They can solvate the cation but not the nucleophile, making the nucleophile more "naked" and reactive. This compound is soluble in solvents like acetone and dichloromethane.[11]

  • Non-polar Solvents (e.g., hexane, toluene): The solubility and reactivity of this compound are limited in these solvents. While they may suppress degradation to some extent, they are often not suitable for reactions involving polar reagents.

4. What is the role of pH and bases in the degradation process?

The presence and strength of a base are arguably the most significant factors determining the fate of this compound.

  • Weakly Basic/Neutral Conditions: Under these conditions, or with weakly basic nucleophiles, the SN2 pathway is generally favored.[6]

  • Strongly Basic Conditions: Strong bases (e.g., NaOH, NaOMe) readily abstract an acidic α'-proton (from the ethyl side of the ketone).[12] This generates an enolate, which is the key intermediate for initiating the Favorskii rearrangement.[9][13] The use of strong bases will almost invariably lead to rearrangement products rather than simple substitution products.[6]

5. What are the expected degradation products?

The products formed depend directly on the degradation pathway and the nucleophile present.

  • From SN2 Pathway:

    • With water (hydrolysis): 1-hydroxy-2-butanone.

    • With alcohols (alcoholysis): 1-alkoxy-2-butanone.

    • With amines: 1-amino-2-butanone.

  • From Favorskii Rearrangement:

    • With hydroxide (e.g., NaOH in water): 2-methylpropanoic acid.[9]

    • With alkoxides (e.g., NaOMe in methanol): Methyl 2-methylpropanoate.[9][10]

    • With amines: N-substituted 2-methylpropanamide.[9]

Section 2: Troubleshooting Guide - Experimental Issues

This section provides solutions to common problems encountered during experiments with this compound.

A: This is a classic sign of competing degradation pathways. The presence of both substitution and rearrangement products suggests that your reaction conditions are not selective for a single pathway.

Troubleshooting Steps:

  • Evaluate Your Base/Nucleophile: The most likely culprit is the basicity of your nucleophile. If you are aiming for substitution but are seeing rearrangement products (like a carboxylic acid), your nucleophile is likely too basic.[6] This is causing deprotonation at the α'-position and triggering the Favorskii rearrangement.[9]

  • Control the Temperature: α-Haloketone reactions can be exothermic. Poor temperature control can lead to side reactions and decomposition. Ensure your reaction is adequately cooled, especially during the addition of reagents.[14]

  • Check Purity of Reagents: Impurities in your starting material, solvents, or reagents (e.g., presence of water or other nucleophiles) can lead to a variety of side products.

  • Consider the Solvent: If you are using a protic solvent like an alcohol with a strong base, you are creating ideal conditions for the Favorskii rearrangement to yield an ester.[10] Switching to a polar aprotic solvent may help favor the SN2 pathway.

Issue Potential Cause Recommended Solution
Unexpected Carboxylic Acid/Ester Product Favorskii rearrangement is occurring.Use a less basic nucleophile. Avoid strong bases like NaOH or NaOR. Consider using a non-nucleophilic base (if a base is required for other reasons) and a separate nucleophile.
Low Yield of Desired SN2 Product Competing rearrangement or solvolysis.Switch to a polar aprotic solvent (e.g., Acetone, DMF). Use a higher concentration of a weakly basic, potent nucleophile.
Formation of 1-hydroxy-2-butanone Presence of water in the reaction mixture.Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (e.g., Nitrogen, Argon).
General Product Mixture Poor control over reaction conditions.Maintain strict temperature control. Add reagents slowly to manage exothermic reactions. Ensure starting materials are pure.

Q: I want to perform a nucleophilic substitution. How can I suppress the Favorskii rearrangement?

A: To favor the SN2 pathway, you must create conditions that discourage the formation of the α'-enolate.

  • Choice of Nucleophile: The key is to use a nucleophile that is a weak base. Good candidates include halides (I⁻, Cl⁻), carboxylates (e.g., potassium acetate), and azide.[15] Amines can act as both nucleophiles and bases, so their use requires careful consideration of the specific substrate and reaction conditions.

  • Reaction Conditions: Run the reaction in a polar aprotic solvent like DMF or acetone. These solvents enhance nucleophilicity without promoting enolate formation as strongly as protic solvents in the presence of a base. Avoid strong, hard bases like hydroxides and alkoxides.

Q: My this compound stock solution appears yellow and gives poor results. How should it be stored?

A: this compound is a lachrymator and is sensitive to light and moisture.[1][7] Proper storage is essential for maintaining its purity and reactivity.

  • Storage Conditions: Store in a tightly sealed container in a refrigerator at 2-8 °C.[7] The area should be dry and well-ventilated.

  • Protection: Protect from light by using an amber-colored bottle or by wrapping the container in foil.

  • Incompatible Materials: Keep away from strong bases and oxidizing agents, as these will cause rapid degradation.[7] If the liquid has a distinct yellow or brown color, it has likely started to decompose (releasing Br₂) and should be purified by distillation under reduced pressure or discarded.

Section 3: Key Experimental Protocols

Protocol 1: Monitoring the Degradation of this compound by HPLC

This protocol provides a general framework for developing a stability-indicating HPLC method.

  • Column Selection: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of water (A) and acetonitrile or methanol (B). A gradient elution is recommended to separate the polar degradation products from the less polar parent compound.

    • Example Gradient: Start at 70% A / 30% B, ramp to 10% A / 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Detector Settings: Use a UV detector set to a wavelength where this compound has some absorbance (e.g., around 210 nm, as the C=O n-π* transition is weak). A Diode Array Detector (DAD) is preferable to capture the spectra of all eluting peaks.

  • Sample Preparation: Dilute a small aliquot of your reaction mixture in the initial mobile phase composition to an appropriate concentration (e.g., ~0.1 mg/mL). Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample and monitor the chromatogram. The peak for this compound should decrease over time, while peaks for degradation products (which will likely have shorter retention times due to increased polarity) will appear and grow.

  • Peak Identification: To tentatively identify peaks, spike your sample with commercially available standards of expected degradation products if possible. For unknown products, fraction collection followed by mass spectrometry or NMR analysis is required.[16]

Protocol 2: Identification of Volatile Degradation Products by GC-MS

This workflow is suitable for identifying volatile products from degradation pathways.

  • Sample Preparation: Take an aliquot of the reaction mixture. If the solvent is non-volatile (e.g., DMSO), perform a liquid-liquid extraction. Dilute the reaction mixture with water and extract with a volatile organic solvent like diethyl ether or dichloromethane. Dry the organic layer over anhydrous sodium sulfate.

  • GC Column and Conditions: Use a standard non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Example Temperature Program: Hold at 40 °C for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Detector Settings:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Source Temperature: 230 °C.

  • Analysis and Interpretation: Inject the prepared sample. The resulting total ion chromatogram (TIC) will show the separated components. Analyze the mass spectrum of each peak and compare it to spectral libraries (e.g., NIST, Wiley) for identification. The fragmentation pattern can provide structural clues for unknown compounds.[16]

Section 4: Visualizing the Pathways

Diagram 1: Nucleophilic Substitution (SN2) Pathway

SN2_Pathway sub This compound ts sub->ts Backside Attack prod Substitution Product (e.g., 1-Hydroxy-2-butanone) ts->prod lg Leaving Group (Br⁻) ts->lg nuc Nucleophile (e.g., OH⁻) nuc->ts

Caption: The SN2 pathway involves a direct, one-step attack by a nucleophile.

Diagram 2: Favorskii Rearrangement Pathway

Favorskii_Pathway sub This compound enolate Enolate Intermediate sub->enolate Deprotonation cyclo Cyclopropanone Intermediate enolate->cyclo Intramolecular Sₙ2 adduct Tetrahedral Adduct cyclo->adduct Nucleophilic Attack carbanion Ring-Opened Carbanion adduct->carbanion Ring Opening product Final Product (e.g., 2-Methylpropanoic Acid) carbanion->product Protonation base Base (B:) base->sub nuc Nucleophile (e.g., OH⁻) nuc->cyclo

Caption: The Favorskii rearrangement proceeds through a key cyclopropanone intermediate.

Diagram 3: Troubleshooting Logic Flow

Troubleshooting_Flow start Unexpected Reaction Outcome q1 Is an acidic byproduct (e.g., carboxylic acid) present? start->q1 favorskii Favorskii Rearrangement is likely occurring. q1->favorskii Yes q2 Is the main byproduct from the solvent (e.g., hydrolysis)? q1->q2 No sol_favorskii Action: Use a weaker, non-basic nucleophile. Avoid strong bases. favorskii->sol_favorskii solvolysis Solvolysis is occurring. q2->solvolysis Yes other Check for other issues: - Starting material purity - Temperature control - Reagent stability q2->other No sol_solvolysis Action: Use anhydrous solvents and run under an inert atmosphere. solvolysis->sol_solvolysis

Caption: A logical guide to diagnosing common issues in this compound reactions.

References

  • JoVE. (2025). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Journal of Visualized Experiments. [Link]
  • University of Pretoria. (n.d.).
  • Pearson, R. G., Langer, S. H., Williams, F. V., & McGuire, W. J. (1952). Mechanism of the Reaction of α-Haloketones with Weakley Basic Nucleophilic Reagents. Journal of the American Chemical Society. [Link]
  • Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. [Link]
  • UPSpace. (n.d.).
  • NROChemistry. (n.d.). Favorskii Rearrangement. [Link]
  • Organic Syntheses. (n.d.). 1-bromo-3-methyl-2-butanone. [Link]
  • Wikipedia. (n.d.). Favorskii rearrangement. [Link]
  • Solubility of Things. (n.d.). 1-bromobutan-2-one. [Link]
  • Homework.Study.com. (n.d.). The Favorskii reaction involves treatment of an a-bromo ketone with base to yield a.... [Link]
  • Organic Chemistry Portal. (n.d.). Favorskii Reaction. [Link]
  • Pearson+. (n.d.). Explain why the rate of the reaction of 1-bromo-2-butene with eth.... [Link]
  • Homework.Study.com. (n.d.). 2-butanone and bromine (1 equiv.) react in the presence of NaOH to form this compound.... [Link]
  • Turro, N. J., Gagosian, R. B., Rappe, C., & Knutsson, L. (1969). Favorskii Rearrangement of some a-Bromo-ketones.
  • Filo. (n.d.). Synthesis of 1-bromo-3-methyl-2-butanone?. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • ResearchGate. (n.d.).
  • NIST. (n.d.). 2-Butanone, 1-bromo-. [Link]
  • Google Patents. (n.d.). Bromo-butanone synthesis method.
  • Quora. (n.d.). Why does 1-Bromo-2-methylbutane not form a racemic mixture on nucleophilic substitution by OH- ion even though it's chiral?. [Link]
  • precisionFDA. (n.d.). This compound. [Link]
  • Journal of the Chemical Society, Perkin Transactions 2. (1995). A study of the mechanism of solvoysis of but-3-enyl bromide (4-bromobut-1-ene) using the extended (two-term)

Sources

Technical Support Center: Optimizing Reaction Yield for 1-Bromo-2-butanone Alkylations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to maximizing the success of your 1-bromo-2-butanone alkylation reactions. This guide is structured to provide actionable insights and troubleshooting strategies for researchers, scientists, and professionals in drug development. Here, we delve into the nuances of these reactions, moving beyond simple procedural outlines to explain the fundamental principles that govern yield and selectivity.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequently encountered challenges in this compound alkylations. Each issue is presented in a question-and-answer format, offering a direct line to resolving experimental hurdles.

Issue 1: Low or No Product Yield

Question: I've followed a standard protocol for alkylating my ketone with this compound, but I'm seeing very low conversion to my desired product. What are the likely causes and how can I fix this?

Answer: Low or nonexistent yield is a common frustration that can typically be traced back to a few critical parameters. Let's break down the most probable culprits:

  • Incomplete Enolate Formation: The cornerstone of this reaction is the quantitative conversion of your starting ketone to its enolate. If this step is inefficient, you simply won't have enough of your nucleophile to drive the reaction forward.

    • The Cause: The strength of the base is paramount. Weaker bases, such as sodium ethoxide or hydroxide, exist in equilibrium with the ketone, resulting in a low concentration of the enolate.[1][2] This not only slows down the desired alkylation but also opens the door for side reactions like aldol condensations.[2][3][4]

    • The Solution: Employ a strong, non-nucleophilic base to ensure irreversible and complete deprotonation.[4] Lithium diisopropylamide (LDA) is the most common and effective choice for this purpose.[3][5] Its bulky nature minimizes nucleophilic attack on the carbonyl carbon, and its conjugate acid (diisopropylamine, pKa ~36) is significantly weaker than the ketone's α-proton (pKa ~19-21), driving the equilibrium entirely towards the enolate.[2][4] Sodium hydride (NaH) is another strong base that can be used.[3][6]

  • Sub-optimal Reaction Temperature: Temperature control is critical for managing the reactivity of the highly energetic enolate intermediates.

    • The Cause: While higher temperatures can increase reaction rates, they can also promote side reactions and decomposition of the thermally sensitive this compound. Conversely, a temperature that is too low may result in a sluggish or stalled reaction.

    • The Solution: For kinetically controlled alkylations using LDA, the reaction is typically performed at low temperatures, such as -78 °C, to maintain the stability of the less substituted enolate.[2][5] It's crucial to monitor the reaction's progress (e.g., by TLC) to determine the optimal temperature for your specific substrate.

  • Reagent Quality and Purity: The success of any chemical reaction is contingent upon the quality of the starting materials.

    • The Cause: this compound can degrade over time, especially if not stored properly.[7] Solvents must be anhydrous, as any moisture will quench the strong base and the enolate.[8]

    • The Solution: Use freshly distilled or purchased anhydrous solvents. Ensure your this compound is of high purity and has been stored under the recommended conditions, typically refrigerated and protected from light.[7] It is also good practice to titrate strong bases like LDA before use to confirm their molarity.

Issue 2: Formation of Multiple Products (Regioselectivity Issues)

Question: My reaction with an unsymmetrical ketone is yielding a mixture of isomers. How can I control which α-carbon is alkylated?

Answer: This is a classic challenge of regioselectivity in ketone alkylation. The ability to selectively form one constitutional isomer over another is a powerful tool in synthesis. The outcome is determined by whether you establish kinetic or thermodynamic control over the enolate formation.

  • Kinetic vs. Thermodynamic Enolates:

    • Kinetic Enolate: This is the less substituted enolate, which is formed faster due to the deprotonation of the more sterically accessible α-hydrogen.[1][3]

    • Thermodynamic Enolate: This is the more substituted and more stable enolate.[3]

  • Achieving Selective Alkylation:

    • For the Less Substituted Product (Kinetic Control): To favor the kinetic enolate, use a strong, sterically hindered base like LDA in a non-polar, aprotic solvent like THF at a low temperature (-78 °C).[1][3][5] These conditions promote rapid, irreversible deprotonation at the less hindered site.

    • For the More Substituted Product (Thermodynamic Control): To favor the thermodynamic enolate, use a smaller, less hindered base such as sodium hydride (NaH) or potassium hydride (KH) in a solvent that allows for equilibration, often at room temperature or with gentle heating.[1][3][6]

The following diagram illustrates the concept of kinetic versus thermodynamic enolate formation:

G Ketone Unsymmetrical Ketone Kinetic Kinetic Enolate (Less Substituted) Ketone->Kinetic LDA, THF, -78°C (Fast, Irreversible) Thermo Thermodynamic Enolate (More Substituted) Ketone->Thermo NaH, THF, RT (Slow, Reversible) Kinetic_Product Alkylation at Less Substituted Carbon Kinetic->Kinetic_Product + this compound Thermo_Product Alkylation at More Substituted Carbon Thermo->Thermo_Product + this compound

Caption: Controlling regioselectivity in ketone alkylation.

Issue 3: Competing Side Reactions

Question: Besides my desired product, I'm observing other spots on my TLC plate. What are the common side reactions and how can I minimize them?

Answer: Several side reactions can compete with your desired C-alkylation, leading to a complex product mixture and reduced yield.

  • O-Alkylation: The enolate is an ambident nucleophile, meaning it can react at either the α-carbon (C-alkylation) or the oxygen atom (O-alkylation) to form a vinyl ether.[9][10]

    • Favoring C-Alkylation: C-alkylation is generally favored with "soft" electrophiles like alkyl bromides and iodides.[10] Using less polar solvents like THF and ensuring the counterion (e.g., Li+) is associated with the oxygen atom also promotes C-alkylation.[9][11]

    • Conditions that Promote O-Alkylation: Highly polar aprotic solvents like DMSO or HMPA can solvate the cation, creating a "freer" enolate where the negative charge is more localized on the oxygen, thus favoring O-alkylation.[10][11]

  • Dialkylation: The mono-alkylated product may still possess an acidic α-hydrogen, which can be deprotonated and react with another equivalent of this compound.[10]

    • Minimizing Dialkylation: Use a strong base like LDA to achieve rapid and complete deprotonation of the starting material.[10] Carefully controlling the stoichiometry and adding the alkylating agent slowly at low temperatures can also help.

  • Aldol Condensation: This occurs when the enolate attacks the carbonyl carbon of an unreacted ketone molecule.[3]

    • Prevention: This is most problematic when using weaker bases that result in an equilibrium with a significant concentration of the starting ketone.[2] Using a strong base like LDA to ensure complete enolate formation is the most effective way to prevent self-condensation.[2][4]

II. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this compound alkylations?

A1: Tetrahydrofuran (THF) is generally the solvent of choice for these reactions, particularly when using LDA as the base.[5][11] It is a non-polar, aprotic solvent that is weakly coordinating, which helps to favor C-alkylation.[11] It is also suitable for the low temperatures required for kinetic control. Ensure your THF is anhydrous, as water will react with the strong base and enolate.

Q2: How should I handle and store this compound?

A2: this compound is a lachrymator and is toxic by inhalation, skin contact, or ingestion.[12] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses.[7] It is light-sensitive and should be stored in a tightly sealed container in a refrigerator (2-8 °C).[7] Some commercial sources supply it with a stabilizer like calcium carbonate.

Q3: Can I use a weaker base like sodium ethoxide for this alkylation?

A3: It is strongly discouraged. Using a weaker base like sodium ethoxide will not lead to complete enolate formation.[1][3] This will result in a low concentration of your nucleophile and a significant amount of unreacted ketone, creating a high potential for side reactions like aldol condensation and ultimately leading to a low yield of the desired alkylated product.[3][4]

Q4: My alkylation is sluggish even with LDA. What can I do?

A4: If the reaction is slow, first re-verify the quality and concentration of your reagents, especially the LDA. Ensure completely anhydrous conditions. If everything is in order, a modest increase in temperature may be necessary. Monitor the reaction closely by TLC to find a balance between an acceptable reaction rate and the onset of side reactions. For some less reactive ketones, a change in counterion (e.g., using a potassium base like KHMDS) might enhance reactivity.

III. Experimental Protocols

General Protocol for the C-Alkylation of a Ketone with this compound under Kinetic Control

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Starting Ketone

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Diisopropylamide (LDA) solution (freshly prepared or titrated)

  • This compound

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Flame-dry all glassware under vacuum and allow it to cool under an inert atmosphere (e.g., nitrogen or argon).

  • Enolate Formation: Dissolve the starting ketone (1.0 equivalent) in anhydrous THF in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add the LDA solution (1.05 equivalents) dropwise via syringe. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: Add this compound (1.1 equivalents) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature and monitor its progress by TLC (typically 2-4 hours).

  • Work-up: Once the reaction is complete, quench it at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.[10][13] Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., 3 x 20 mL of diethyl ether).[13]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[13]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired α-alkylated ketone.[13]

Reaction Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Alkylation cluster_2 Work-up & Purification A Dissolve Ketone in Anhydrous THF B Cool to -78 °C A->B C Add LDA dropwise B->C D Stir for 1 hour (Enolate Formation) C->D E Add this compound dropwise at -78 °C D->E F Monitor by TLC (2-4 hours) E->F G Quench with aq. NH₄Cl F->G H Warm to Room Temp G->H I Extract with Organic Solvent H->I J Dry and Concentrate I->J K Purify by Chromatography J->K

Caption: Step-by-step workflow for ketone alkylation.

IV. Reagent Selection Guide

The choice of reagents is critical for a successful alkylation. The following table summarizes the key components and their roles.

ReagentRoleKey Considerations
Ketone Nucleophile PrecursorPurity is essential. For unsymmetrical ketones, consider the desired regioselectivity.
This compound ElectrophileUse high-purity reagent. Store properly (refrigerated, protected from light).[7]
Base Deprotonating AgentLDA is recommended for irreversible, kinetically controlled enolate formation.[3][5] NaH can be used for thermodynamic control.[3]
Solvent Reaction MediumAnhydrous THF is the standard for LDA-mediated reactions, favoring C-alkylation.[5][11]
Quenching Agent Reaction StopperSaturated aqueous NH₄Cl is a mild acid that neutralizes the enolate and any remaining base.[10][13]

V. References

  • Fiveable. (n.d.). Alkylation of enolates. Organic Chemistry II Class Notes.

  • Chemistry Steps. (n.d.). How to Alkylate a Ketone.

  • Chemistry LibreTexts. (2015, July 18). 18.4: Alkylation of Aldehydes and Ketones.

  • JoVE. (2023, April 30). Video: Factors Affecting α-Alkylation of Ketones: Choice of Base.

  • CHEM 330 Lecture Notes. (n.d.). Effect of solvent.

  • Synquest Labs. (n.d.). This compound Safety Data Sheet.

  • BenchChem. (2025). Troubleshooting low yields in the alkylation of 2-methoxycarbonylcyclopentanone.

  • Organic Chemistry Tutor. (n.d.). Alkylation of Enolates.

  • Zaugg, H. E., Horrom, B. W., & Borgwardt, S. (1950). Specific Solvent Effects in the Alkylation of Enolate Anions. I. The Alkylation of Sodiomalonic Esters with Alkyl Halides. Journal of the American Chemical Society, 72(7), 2825–2831.

  • Trost, B. M., & Keinan, E. (1980). The Allylic Alkylation of Ketone Enolates. Tetrahedron Letters, 21(27), 2591-2594.

  • Zaugg, H. E. (1950). Specific Solvent Effects in the Alkylation of Enolate Anions. IV. Kinetic Order of Solvent Participation. Journal of the American Chemical Society, 72(7), 2831–2833.

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.

  • Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions.

  • Filo. (2025, September 4). Synthesis of 1-bromo-3-methyl-2-butanone?.

  • ResearchGate. (n.d.). Optimization of the alkylation step. [Diagram].

  • BenchChem. (2025). Technical Support Center: Optimizing Reaction Conditions for Alkylation of Ketones.

  • Sigma-Aldrich. (n.d.). This compound 95%.

  • Fisher Scientific. (n.d.). This compound, 90%, stabilized, Thermo Scientific.

  • Cooper, E., Alcock, E., Power, M., & McGlacken, G. (2023). The α-Alkylation of Ketones in Flow. Reaction Chemistry & Engineering.

  • ChemicalBook. (2025, September 25). This compound.

  • Cooper, E., Alcock, E., Power, M., & McGlacken, G. (2023). The α-alkylation of ketones in flow. Reaction Chemistry & Engineering, 8(6), 1435-1440.

  • ResearchGate. (n.d.). Ketone α-alkylation at the more-hindered site.

  • La Salle University. (n.d.). Alkylation of Ketones and Aldehydes.

  • Nature Communications. (2023, June 7). Ketone α-alkylation at the more-hindered site.

  • BenchChem. (2025). Technical Support Center: Optimizing Reaction Conditions for 1-Bromohexane Alkylation.

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in 1-Bromo-2-butanone Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 1-bromo-2-butanone. As a key electrophilic building block in pharmaceutical and fine chemical synthesis, this compound is valued for its ability to introduce a butanone moiety. However, its bifunctional nature, possessing both a reactive carbonyl group and an α-halogen, presents unique challenges. Low conversion rates are a frequent issue, often stemming from competing reaction pathways and suboptimal conditions.

This guide, structured in a question-and-answer format, provides in-depth, field-proven insights to help you diagnose problems, suppress side reactions, and optimize your yields.

Part 1: Foundational Issues & Starting Material Integrity

Before troubleshooting the reaction, it is crucial to validate the integrity of your starting material. The stability and purity of this compound are paramount for a successful transformation.

Question: My reaction is sluggish, and TLC/LC-MS analysis of the starting material shows multiple spots/peaks even before I add my nucleophile. What could be the cause?

Answer: This observation strongly suggests issues with the purity and stability of your this compound. α-Haloketones can be susceptible to degradation over time, especially when exposed to light, moisture, or trace impurities.[1] Commercial sources often include stabilizers like calcium carbonate to mitigate decomposition.[2]

Causality and Recommended Actions:

  • Inherent Instability: this compound is a lachrymator and can be toxic; it is also prone to self-condensation or decomposition.[3] It should be stored at low temperatures (typically -20°C) and protected from light.[2]

  • Impure Starting Material: The synthesis of this compound via bromination of 2-butanone can sometimes yield isomeric impurities, such as 3-bromo-2-butanone, or poly-brominated species, depending on the reaction conditions.[4][5] These impurities can lead to a complex reaction profile and unexpected byproducts.

  • Hydrolysis: Trace amounts of water can lead to the slow hydrolysis of the compound, generating hydrobromic acid (HBr). The resulting acidic conditions can catalyze unwanted side reactions.

Protocol: Purity Verification and Purification

Objective: To assess the purity of this compound and perform a quick purification.

Methodology:

  • Purity Assessment:

    • ¹H NMR: Dissolve a small sample in CDCl₃. The spectrum should be clean, showing the characteristic ethyl group signals (a triplet and a quartet) and a singlet for the α-bromomethylene (-CH₂Br) protons. Compare the integration ratios to confirm the structure. The presence of other signals may indicate isomeric impurities or degradation products.

    • GC-MS: This is an excellent method to quantify purity and identify volatile impurities.

  • Rapid Purification (if necessary):

    • Prepare a short plug of silica gel in a Pasteur pipette or a small column.

    • Elute the this compound with a non-polar solvent system (e.g., a mixture of hexanes and ethyl acetate, starting with a low percentage of ethyl acetate).

    • Monitor the fractions by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure at low temperature to minimize degradation. Use the purified material immediately.

Part 2: Identifying and Understanding Competing Reaction Pathways

When conversion to the desired product is low, the reagents are being consumed by alternative, often parallel, reaction mechanisms. For α-haloketones, the primary competitors to the desired Sₙ2 substitution are the Favorskii rearrangement and E2 elimination.[1]

Question: I'm attempting a nucleophilic substitution (Sₙ2) with a moderately basic nucleophile, but I'm getting a complex mixture of products. What are the most likely side reactions?

Answer: The low yield of your target Sₙ2 product is almost certainly due to competition from the Favorskii rearrangement and/or an E2 elimination pathway. The outcome is highly dependent on the nature of the nucleophile/base, the solvent, and the temperature.

  • Sₙ2 Substitution: A direct backside attack by the nucleophile on the α-carbon, displacing the bromide. This is often the desired pathway for synthesizing α-functionalized ketones.[6]

  • Favorskii Rearrangement: This pathway is promoted by strong bases and leads to the formation of a rearranged carboxylic acid derivative (acid, ester, or amide).[7][8][9] The reaction proceeds through a cyclopropanone intermediate.[8][10]

  • E2 Elimination: A strong or sterically hindered base can abstract an acidic proton from the C3 position (the α'-carbon), leading to the formation of the α,β-unsaturated ketone, but-3-en-2-one.[1]

The diagram below illustrates how these three pathways diverge from the same starting materials.

G cluster_start Initial Reaction Mixture start This compound + Nu:/Base sn2 Sₙ2 Product (α-Substituted Ketone) start->sn2 Weakly Basic, Strong Nucleophile favorskii Favorskii Product (Rearranged Carboxylic Acid Derivative) start->favorskii Strong Base (e.g., RO⁻, OH⁻) e2 E2 Product (α,β-Unsaturated Ketone) start->e2 Strong, Sterically Hindered Base

Caption: Divergent reaction pathways for this compound.

Part 3: Troubleshooting the Favorskii Rearrangement

The Favorskii rearrangement is one of the most common and problematic side reactions when working with α-haloketones that possess α'-hydrogens.[8][11]

Question: My analytical data (MS, NMR) suggests the major product is a rearranged isomer, likely a derivative of 2-methylpropanoic acid. How can I suppress the Favorskii rearrangement?

Answer: The formation of a 2-methylpropanoic acid derivative is a classic sign of the Favorskii rearrangement. This pathway is favored by the use of strong, unhindered bases like hydroxides or alkoxides.[7][9] To favor the desired Sₙ2 pathway, you must carefully select your reagents and conditions to disfavor the initial deprotonation at the α'-carbon (C3).

Table 1: Optimizing Conditions to Favor Sₙ2 over Favorskii Rearrangement
ParameterCondition Favoring Sₙ2 SubstitutionCondition Favoring Favorskii RearrangementRationale
Nucleophile/Base Strong, non-basic nucleophiles (e.g., I⁻, N₃⁻, CN⁻) or weakly basic amines.[12]Strong, hard bases (e.g., NaOH, NaOMe, KOtBu).[7][8]Strong bases readily abstract the acidic α'-proton, initiating the rearrangement.[10]
Temperature Lower temperatures (e.g., 0 °C to RT).[1]Higher temperatures.Sₙ2 reactions generally have a lower activation energy than rearrangements and eliminations.
Solvent Polar aprotic solvents (e.g., DMF, DMSO, Acetone).[12][13]Polar protic solvents (e.g., EtOH, MeOH) when using alkoxide bases.Polar aprotic solvents enhance the nucleophilicity of anionic nucleophiles, accelerating the Sₙ2 rate.
Stoichiometry Use of a slight excess (1.1-1.2 eq.) of the nucleophile.Use of a strong stoichiometric or catalytic base.Minimizes the presence of a strong base that is not acting as the primary nucleophile.
Protocol: Minimizing Favorskii Rearrangement in a Reaction with a Carboxylate Nucleophile

Objective: To perform a substitution with potassium acetate while minimizing the formation of the Favorskii byproduct.[14]

Methodology:

  • Reagent Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) in anhydrous DMF (to make a ~0.2 M solution).

  • Nucleophile Addition: Add potassium acetate (1.2 eq.). Note that acetate is a moderately basic nucleophile.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath before adding the nucleophile.

  • Reaction Execution: Allow the reaction to stir at 0 °C for 1 hour, then let it warm slowly to room temperature. Monitor the reaction progress closely by TLC or LC-MS. Avoid heating the reaction unless absolutely no conversion is observed.

  • Workup: Once the starting material is consumed, pour the reaction mixture into cold water and extract with diethyl ether or ethyl acetate (3x).

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature.

Part 4: A General Troubleshooting Workflow

A systematic approach is the key to solving low-conversion issues. The following workflow provides a logical sequence of steps to diagnose and resolve common problems.

Question: I have a low yield, but I'm not sure where to start. What is a logical troubleshooting sequence?

Answer: Start by confirming the integrity of your inputs and then systematically analyze the outputs to identify the problematic pathway. This workflow diagram outlines a robust troubleshooting strategy.

G start Low Conversion Rate check_sm Step 1: Verify Starting Material Purity & Stability (NMR, GC-MS) start->check_sm is_sm_ok Is Starting Material OK? check_sm->is_sm_ok purify Action: Purify Starting Material or Use New Batch. Re-run reaction. is_sm_ok->purify No analyze Step 2: Analyze Crude Reaction Mixture (LC-MS, NMR) is_sm_ok->analyze Yes purify->start Restart identify_byproduct Identify Major Byproduct(s) analyze->identify_byproduct favorskii Favorskii Product Detected identify_byproduct->favorskii Rearranged Isomer e2 Elimination Product Detected identify_byproduct->e2 α,β-Unsaturated Ketone no_reaction Mainly Unreacted Starting Material identify_byproduct->no_reaction No Byproduct action_favorskii Action: - Use weaker base/non-basic nucleophile - Lower reaction temperature - Switch to polar aprotic solvent favorskii->action_favorskii action_e2 Action: - Use less basic nucleophile - Use less sterically hindered nucleophile - Lower reaction temperature e2->action_e2 action_no_reaction Action: - Increase nucleophile strength - Switch to polar aprotic solvent (DMF/DMSO) - Increase temperature cautiously - Check for catalyst poisoning (if applicable) no_reaction->action_no_reaction

Caption: A systematic workflow for troubleshooting low conversion rates.

Part 5: Specific Issues with Amine Nucleophiles

Question: When reacting this compound with a primary amine, I expected to get the α-amino ketone, but I'm seeing other products. What is happening?

Answer: Reactions with amines can be complex. While the initial Sₙ2 reaction to form the α-amino ketone is often facile, this product can be unstable or participate in subsequent reactions.

  • Imine Formation: The initial α-amino ketone product can react with a second molecule of the primary amine to form an α-halo imine, or it can self-condense.[11]

  • Double Alkylation: If the amine is not sufficiently hindered, it can be alkylated twice by the this compound, leading to a tertiary amine byproduct.

  • Base-Induced Side Reactions: The amine itself acts as a base, which can promote the Favorskii rearrangement or E2 elimination, especially at elevated temperatures.[15]

Recommendations:

  • Use Excess Amine: Employing 2-3 equivalents of the amine can help drive the initial Sₙ2 reaction to completion and ensure enough base is present to neutralize the HBr byproduct.

  • Low Temperature: Conduct the reaction at low temperatures (e.g., 0 °C) to minimize side reactions.

  • Consider a Non-Nucleophilic Base: Add a hindered, non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) to scavenge HBr, allowing the primary amine to act solely as a nucleophile.

  • Protecting Groups: For valuable or complex amines, consider protecting the amine, performing the substitution, and then deprotecting.

By systematically evaluating your starting materials, identifying the specific competing pathways, and carefully optimizing your reaction conditions based on the principles outlined above, you can successfully troubleshoot and overcome low conversion rates in your this compound reactions.

References
  • Filo. (2025, September 4). Synthesis of 1-bromo-3-methyl-2-butanone?
  • 2-butanone and bromine (1 equiv.) react in the presence of NaOH to form this compound. (n.d.).
  • NROChemistry. Favorskii Rearrangement.
  • BenchChem. (2025).
  • Wikipedia. α-Halo ketone.
  • Wikipedia. Favorskii rearrangement.
  • BenchChem. (2025). Technical Support Center: Reactions Involving α-Haloketones.
  • BenchChem. Synthesis routes of this compound.
  • Slideshare. Favorskii rearrangement----Sir Khalid (Organic).
  • Homework.Study.com. The Favorskii reaction involves treatment of an a-bromo ketone with base to yield a...
  • Turro, N. J., Gagosian, R. B., Rappe, C., & Knutsson, L. (1969). Favorskii Rearrangement of some a-Bromo-ketones. CORE.
  • Organic Syntheses Procedure. 1-bromo-3-methyl-2-butanone.
  • PubChem. This compound.
  • Canadian Science Publishing. (2025, August 6). Acetate-catalyzed Bromination and Exchange Reactions of 2-Butanone.
  • This compound CAS 816-40-0 Market Size, Share, Growth | CAGR Forecast. (n.d.).
  • Al-Zaydi, A. A. (2005). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-844.
  • Chemistry LibreTexts. (2025, March 9). 22.
  • Sigma-Aldrich. This compound 95.
  • University of Pretoria. (n.d.).
  • Biosynth. This compound.
  • Chemistry LibreTexts. (2020, July 1). 8.3: Factors affecting rate of nucleophilic substitution reactions.
  • National Institute of Standards and Technology. 2-Butanone, 1-bromo-.
  • PrepChem.com. Synthesis of 1-bromo-3,3-dimethyl-4-fluoro-2-butanone.
  • Reactions of Amines. (n.d.).

Sources

analytical methods for monitoring 1-Bromo-2-butanone reaction progress

Author: BenchChem Technical Support Team. Date: January 2026

An essential aspect of process development and optimization is the real-time or quasi-real-time tracking of chemical reactions.[1] For reactions involving 1-Bromo-2-butanone, a reactive α-haloketone intermediate, precise monitoring is critical to maximize yield, minimize impurity formation, and ensure process safety.[2]

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for selecting and implementing analytical methods for monitoring reactions of this compound. It is structured in a question-and-answer format to directly address common challenges and troubleshooting scenarios.

Choosing the Right Analytical Tool: A Frequentist's Guide

Question: My reaction involves this compound. Which analytical method should I use to monitor its progress?

Answer: The optimal method depends on your specific experimental needs, including the required level of quantitation, sample throughput, available equipment, and the complexity of the reaction matrix. Each technique offers a unique balance of speed, specificity, and quantitative accuracy. Conventional methods like TLC can indicate the formation of new products, but they lack the structural information and quantitative precision of instrumental techniques.[3][4]

Comparative Overview of Key Analytical Methods

The following table summarizes the primary techniques suitable for monitoring this compound reactions.

TechniquePrincipleQuantitative AnalysisSpeed (per sample)Structural InformationOnline MonitoringInstrumentation Cost
GC-MS Separation by volatility/polarity; MS detectionExcellent with internal standardsModerate (minutes)High (Mass Spectrum)ChallengingHigh
HPLC-UV Separation by polarity; UV detectionGood with derivatization & calibrationSlower (minutes)Limited (Retention Time)PossibleModerate
qNMR Nuclear spin resonance in a magnetic fieldExcellent with internal standardsFast (minutes)High (Chemical Structure)Possible with flow-NMR[5]Very High
ATR-FTIR Molecular vibrations measured by IR absorptionSemi-quantitative; possible with calibrationVery Fast (seconds to minutes)Moderate (Functional Groups)IdealModerate-High
Workflow for Method Selection

Use the following decision tree to guide your choice of the most appropriate analytical technique for your specific application.

MethodSelection cluster_legend Legend Start Start Decision Decision Point Process Recommended Method StartNode Start: Define Monitoring Goal D1 Need Quantitative Kinetics? StartNode->D1 D2 Need Real-Time (In-Situ) Data? D1->D2 No M2 Use qNMR D1->M2 Yes (High Precision) D3 Is the Analyte Volatile & Thermally Stable? D2->D3 No (Offline Analysis) M1 Use ATR-FTIR D2->M1 Yes D4 Does the Analyte Have a UV Chromophore? D3->D4 No M3 Use GC-MS D3->M3 Yes M4 Use HPLC with Derivatization D4->M4 No M5 Use HPLC-UV (Direct) D4->M5 Yes

Caption: Decision tree for selecting an analytical method.

Gas Chromatography (GC & GC-MS) Troubleshooting

Gas chromatography is highly effective for monitoring volatile and semi-volatile compounds like this compound.[6] Mass Spectrometry (MS) detection provides definitive identification of reactants, products, and byproducts.

Frequently Asked Questions: GC Analysis

Question: How do I set up a GC-MS method for this compound?

Answer: A typical starting point involves a non-polar or mid-polarity capillary column. Given its boiling point of ~105 °C at 150 mmHg, a temperature ramp is effective.[7]

ParameterRecommended SettingRationale
Column 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms, HP-5ms)Provides good resolution for a wide range of organic molecules.
Inlet Temp. 200 - 220 °CEnsures rapid vaporization without thermal decomposition.
Injection Mode Split (e.g., 20:1) or SplitlessUse split for concentrated samples to avoid column overload; use splitless for trace analysis.
Carrier Gas Helium or HydrogenStandard carrier gases for GC-MS.
Oven Program Start at 50°C (hold 2 min), ramp 10-15°C/min to 250°CSeparates volatile components at the beginning and elutes higher-boiling compounds efficiently.
MS Source Temp. 230 °CStandard temperature for electron ionization (EI).
MS Quad Temp. 150 °CStandard temperature for the quadrupole.

Question: My peaks are tailing. What is the cause and how can I fix it?

Answer: Peak tailing is a common issue, especially with active compounds like α-haloketones.[8][9] It can result from several factors related to the compound's interaction with the GC system.

GCTroubleshooting Symptom Symptom: Peak Tailing Observed Cause1 Possible Cause 1: Active Sites in Inlet Symptom->Cause1 Cause2 Possible Cause 2: Column Contamination Symptom->Cause2 Cause3 Possible Cause 3: Column Overload Symptom->Cause3 Solution1 Solution: - Clean or replace inlet liner. - Use a deactivated (silanized) liner. Cause1->Solution1 Solution2 Solution: - Trim 10-30 cm from column inlet. - Bake out column at high temperature. Cause2->Solution2 Solution3 Solution: - Reduce injection volume. - Increase split ratio. - Dilute sample. Cause3->Solution3

Caption: Troubleshooting workflow for GC peak tailing.

Question: I am seeing "ghost peaks" in my chromatogram. Where are they coming from?

Answer: Ghost peaks are peaks that appear in blank runs or inconsistently between sample injections.[10] Their source is typically contamination.

  • Septum Bleed: Degraded particles from the injector septum can enter the inlet. Solution: Replace the septum regularly.[10]

  • Sample Carryover: Residue from a previous, more concentrated sample remains in the syringe or inlet. Solution: Implement a rigorous syringe wash protocol with a strong solvent. Clean or replace the inlet liner.[8]

  • Contaminated Carrier Gas: Impurities in the gas source or lines. Solution: Ensure high-purity gases are used and that gas traps/filters are installed and functional.[11]

Protocol: GC-MS Sample Preparation and Analysis
  • Reaction Quenching: At your desired time point, withdraw a small aliquot (e.g., 50 µL) from the reaction vessel. Immediately quench it in a vial containing a suitable solvent (e.g., 1 mL of ethyl acetate) and a small amount of a quenching agent if necessary (e.g., saturated sodium bicarbonate solution to neutralize acid).

  • Internal Standard Addition: Add a precise amount of an internal standard (IS) solution. The IS should be a stable compound that does not react with your sample components and is well-resolved chromatographically (e.g., dodecane or naphthalene).

  • Dilution: Dilute the sample to an appropriate concentration for GC-MS analysis (typically 1-10 ppm).

  • Injection: Inject 1 µL of the prepared sample into the GC-MS system using the parameters outlined in the table above.

  • Data Analysis: Monitor the disappearance of the this compound peak (m/z ions: 57, 42, 150, 152) and the appearance of the product peak(s).[6] Quantify by comparing the peak area ratio of the analyte to the internal standard against a pre-run calibration curve.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

HPLC is a powerful technique for non-volatile or thermally sensitive compounds. This compound itself lacks a strong UV chromophore, often necessitating derivatization for sensitive UV detection.

Frequently Asked Questions: HPLC Analysis

Question: Can I analyze this compound directly by HPLC-UV?

Answer: Direct analysis is challenging due to the weak UV absorbance of the ketone functional group. While detection at low wavelengths (~210 nm) is possible, it is non-specific and prone to interference. For sensitive and specific quantification, derivatization is the recommended approach.[12]

Question: What derivatizing agent should I use for this compound?

Answer: 2,4-Dinitrophenylhydrazine (DNPH) is the most common derivatizing agent for aldehydes and ketones.[12][13][14] It reacts with the carbonyl group to form a 2,4-dinitrophenylhydrazone derivative, which has a strong chromophore detectable at ~360 nm.[13]

Question: My system pressure is fluctuating wildly. What should I do?

Answer: System pressure fluctuations are a frequent HPLC issue that can lead to inconsistent retention times and baseline noise.[15]

  • Cause: Air bubbles in the pump or mobile phase.[16] Solution: Degas the mobile phase thoroughly using sonication or helium sparging. Purge the pump to remove any trapped bubbles.[15][16]

  • Cause: Leaking pump seals or fittings. Solution: Systematically check all fittings for signs of leaks (e.g., salt deposits from buffers). Tighten or replace fittings as needed. If a pump seal is worn, it will need to be replaced.

  • Cause: Faulty check valves. Solution: Check valves can become stuck or dirty. Remove and sonicate them in isopropanol or replace them.

Question: My retention times are shifting from run to run. Why?

Answer: Retention time drift compromises peak identification and quantification.

  • Cause: Inconsistent mobile phase composition. Solution: Prepare mobile phases carefully and accurately. If using an automated mixer, ensure the proportioning valves are functioning correctly.[15]

  • Cause: Column temperature fluctuations. Solution: Use a column oven to maintain a stable temperature. Even minor changes in lab temperature can affect retention times.[16][17]

  • Cause: Column degradation or insufficient equilibration. Solution: Ensure the column is fully equilibrated with the mobile phase before starting a sequence. If the column is old or has been exposed to harsh conditions, its stationary phase may be degrading, requiring replacement.[15]

Protocol: HPLC-UV Sample Preparation via DNPH Derivatization
  • Sample Preparation: At your desired time point, withdraw an aliquot (e.g., 100 µL) and quench the reaction.

  • Derivatization: Mix the sample with a solution of DNPH in an acidic catalyst (e.g., acetonitrile with a small amount of sulfuric acid). Allow the reaction to proceed for the recommended time (e.g., 30 minutes at 60°C).

  • Neutralization & Dilution: Neutralize the reaction with a base (e.g., potassium hydroxide) and dilute with the mobile phase to an appropriate concentration.

  • Analysis: Inject the derivatized sample into the HPLC system.

ParameterRecommended Setting
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)[18]
Mobile Phase Acetonitrile/Water gradient
Detection UV at 360 nm[13]
Flow Rate 1.0 mL/min[13][18]
Temperature 30 °C[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an inherently quantitative technique that provides detailed structural information, making it ideal for reaction monitoring without the need for analyte separation.[19][20]

Frequently Asked Questions: qNMR Analysis

Question: How can I use ¹H NMR to monitor my reaction?

Answer: You can monitor the reaction by integrating the signals corresponding to the starting material (this compound) and the product.[21] By comparing the integrals of a reactant peak to a product peak over time, you can determine the reaction's progress.

CompoundProtonsTypical ¹H Chemical Shift (ppm, CDCl₃)Multiplicity
This compound -CH₂Br~3.9Singlet
-COCH₂CH₃~2.8Quartet
-COCH₂CH₃~1.1Triplet
Example Product (2-Butanone) -COCH₃~2.1Singlet[22]
-COCH₂CH₃~2.4Quartet[22]
-COCH₂CH₃~1.0Triplet[22]

Question: How do I get accurate quantitative data (qNMR)?

Answer: For accurate quantification, you must include a non-reactive, stable internal standard (IS) with a known concentration in your NMR tube.[23] The IS should have a simple spectrum with at least one peak that is well-resolved from all other signals.

  • Choose a suitable IS: Common standards include 1,3,5-trimethoxybenzene, dimethyl sulfone, or maleic acid.

  • Ensure full relaxation: Use a long relaxation delay (D1) in your acquisition parameters (typically 5 times the longest T1 of any nucleus of interest) to ensure all signals are fully relaxed and integrations are accurate.

  • Calculate concentration: The concentration of your analyte can be calculated using the following formula: C_analyte = C_IS * (I_analyte / N_analyte) * (N_IS / I_IS) Where C = concentration, I = integral value, and N = number of protons for the integrated signal.

Protocol: Quantitative NMR (qNMR) Sample Preparation
  • Sample Extraction: Withdraw an aliquot (e.g., 0.5 mL) from the reaction mixture. If necessary, perform a quick work-up (e.g., micro-extraction) to remove any incompatible materials.[4]

  • Solvent Removal: Carefully remove the reaction solvent under reduced pressure or a stream of nitrogen.

  • Sample Reconstitution: Dissolve the residue in a known volume of a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃).[23]

  • Internal Standard Addition: Add a precise mass or volume of a stock solution of your chosen internal standard.[23]

  • Transfer to NMR Tube: Transfer the final solution to an NMR tube for analysis.

  • Acquisition: Acquire the ¹H NMR spectrum using quantitative parameters (e.g., D1 = 30s).

In-Situ Fourier-Transform Infrared (FTIR) Spectroscopy

In-situ ATR-FTIR spectroscopy allows for the continuous, real-time monitoring of a reaction without the need for sampling, making it a powerful tool for kinetic and mechanistic studies.[24][25]

Frequently Asked Questions: In-Situ FTIR Analysis

Question: How does FTIR monitor the reaction of this compound?

Answer: FTIR monitors the change in concentration of functional groups. For this compound, the most prominent feature is the carbonyl (C=O) stretch. As the reaction proceeds, this peak will decrease in intensity, while new peaks corresponding to the product's functional groups will appear.[24]

Functional GroupCompound TypeTypical IR Frequency (cm⁻¹)
C=O Stretch Saturated Aliphatic Ketone (e.g., this compound)~1715[26][27]
C=O Stretch α,β-Unsaturated Ketone (potential byproduct)1685-1666[27]
O-H Stretch Alcohol (potential product)3200-3600 (broad)
C-O Stretch Ester (potential product)1000-1300

Question: Can I obtain quantitative kinetic data from FTIR?

Answer: Yes, FTIR can provide quantitative data. According to Beer's Law, absorbance is directly proportional to concentration. By tracking the absorbance of a characteristic peak for the reactant or product over time, you can generate a concentration profile and determine reaction kinetics.[25] This requires creating a calibration curve or using software with deconvolution algorithms.

Protocol: In-Situ ATR-FTIR Reaction Monitoring
  • Setup: Insert the ATR probe directly into the reaction vessel. Ensure the probe tip is fully submerged in the reaction mixture.

  • Background Spectrum: Before starting the reaction, collect a background spectrum of the solvent and any starting materials that are not the limiting reagent at the reaction temperature.

  • Initiate Reaction: Add the final reagent (e.g., this compound) to start the reaction.

  • Data Collection: Begin collecting spectra at regular intervals (e.g., every 30-60 seconds).

  • Analysis: Create a trend plot of the absorbance at key frequencies (e.g., the C=O peak at ~1715 cm⁻¹) versus time to visualize the reaction progress.

References

  • Waters Corporation. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry.
  • am Ende, D., et al. (2010). Reaction NMR: A Quantitative Kinetic Analysis "Probe" for Process Development.
  • Badu-Tawiah, A., et al. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry.
  • Krishnamurthy, V. M. (2022). Enzyme kinetics by real-time quantitative NMR (qNMR) spectroscopy with progress curve analysis. Analytical Biochemistry, 658, 114919.
  • Kii, S., et al. (2016). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. Chemical Science, 7(5), 3464–3470.
  • ResearchGate. (2022). Enzyme kinetics by real-time quantitative NMR (qNMR) spectroscopy with progress curve analysis.
  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction.
  • Cole-Parmer. (2024). Organic Synthesis and Reaction Monitoring Process.
  • Mettler Toledo. (n.d.). FTIR Spectroscopy - Guide to Improving Chemical Processes.
  • Nanalysis. (n.d.).
  • Mestrelab Resources. (n.d.).
  • Restek. (n.d.). Troubleshooting Guide.
  • PubChem. (n.d.). This compound.
  • Medikamenter Quality Services. (2024). Common Issues in HPLC Analysis.
  • University of Windsor. (2021).
  • NC State University Libraries. (n.d.). Spectroscopy of Aldehydes and Ketones.
  • alwsci. (2024). Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods.
  • Drawell. (n.d.).
  • Labcompare.com. (2024). Troubleshooting Common HPLC Issues.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • SpectraBase. (n.d.). This compound - Optional[13C NMR] - Spectrum.
  • ChromTech. (n.d.). HPLC Troubleshooting Guide.
  • Thermo Fisher Scientific. (n.d.).
  • PubMed. (2010). (79)Br NMR spectroscopy as a practical tool for kinetic analysis.
  • Mettler-Toledo. (2016).
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Monitoring 1-Bromoundecane Reactions.
  • PubMed. (2001). Determination of Acetone in Cow Milk by Fourier Transform Infrared Spectroscopy for the Detection of Subclinical Ketosis.
  • Sigma-Aldrich. (n.d.). GC Troubleshooting.
  • Phenomenex. (2024). GC Column Troubleshooting Guide.
  • ResearchGate. (2013).
  • Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
  • ChemicalBook. (n.d.). This compound(816-40-0) 1H NMR spectrum.
  • NOAA. (n.d.). This compound. CAMEO Chemicals.
  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples.
  • Michigan St
  • Chemistry LibreTexts. (2022). NMR in Lab- Monitoring Reaction Progress.
  • PubMed. (2023). Comprehensive analysis of alkenones by reversed-phase HPLC-MS with unprecedented selectivity, linearity and sensitivity.
  • National Institute of Standards and Technology. (n.d.). 2-Butanone, 1-bromo-. NIST WebBook.
  • Google Patents. (n.d.). CN103449992A - Bromo-butanone synthesis method.
  • U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC.
  • Benchchem. (n.d.). Synthesis routes of this compound.

Sources

Technical Support Center: Managing the Lachrymatory Effects of 1-Bromo-2-butanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for handling 1-Bromo-2-butanone. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on mitigating the potent lachrymatory (tear-inducing) effects of this compound. By understanding its chemical nature and adhering to strict handling protocols, you can ensure a safe and productive laboratory environment.

Understanding the Hazard: Why this compound is a Potent Lachrymator

This compound (C₄H₇BrO) is a colorless to straw-colored liquid known for its immediate and intense irritating effects on the eyes and mucous membranes.[1] This is a direct result of its chemical structure, which includes a reactive bromine atom and a ketone functional group.[2] The compound is classified as a lachrymator and is harmful if inhaled, swallowed, or in contact with skin.[3][4] It can cause serious eye irritation, skin irritation, and respiratory irritation.[3]

The lachrymatory effect is a physiological response to the chemical's interaction with the corneal nerves, leading to tearing, pain, and blepharospasm (involuntary eyelid closure). Understanding this inherent reactivity is the first step in implementing effective safety measures.

Proactive Safety: Engineering Controls and Personal Protective Equipment (PPE)

The cornerstone of safely handling this compound lies in a multi-layered approach that prioritizes engineering controls and is supplemented by appropriate personal protective equipment.

The Primacy of the Chemical Fume Hood

All work with this compound must be conducted within a properly functioning chemical fume hood.[5][6] The fume hood is your primary defense, designed to capture and exhaust harmful vapors away from your breathing zone.[7]

Key Fume Hood Practices:

  • Verify Airflow: Before starting any work, check the airflow monitor to ensure it is functioning correctly and indicates sufficient airflow.[5]

  • Sash Position: Maintain the sash at the lowest possible height, ideally at the marked operating level (typically 18 inches or less), to maximize containment.[8][9]

  • Work Depth: Conduct all manipulations at least 6 inches inside the hood to prevent vapors from escaping.[7]

  • Minimize Clutter: Avoid storing excess chemicals or equipment in the hood, as this can disrupt airflow.[6][7]

  • Proper Placement: Elevate equipment on blocks to allow air to flow underneath and around it.[8]

G cluster_prep Preparation cluster_exp Experiment cluster_cleanup Cleanup & Storage Verify Fume Hood Verify Fume Hood Airflow Don PPE Don Appropriate PPE Verify Fume Hood->Don PPE 1. Safety First Work in Hood Work >6 inches into Hood Don PPE->Work in Hood 2. Begin Work Keep Sash Low Keep Sash at Lowest Practical Height Work in Hood->Keep Sash Low Handle with Care Use Non-Sparking Tools & Ground Equipment Keep Sash Low->Handle with Care Close Containers Tightly Close Containers Handle with Care->Close Containers 3. Conclude Work Dispose Waste Dispose of Waste Properly Close Containers->Dispose Waste Store Securely Store in a Cool, Well-Ventilated Area Dispose Waste->Store Securely

Essential Personal Protective Equipment (PPE)

While the fume hood is critical, appropriate PPE provides a necessary secondary barrier of protection.[10][11]

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles and a full-face shield.[4][11]Protects against direct splashes and pervasive vapors that can cause severe eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[3][11]Prevents skin contact, which can cause irritation and systemic toxicity.
Body Protection A lab coat, apron, or full-body suit.[11][12]Protects against spills and splashes on clothing and skin.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge may be necessary for certain situations, such as spills or when engineering controls are insufficient.[13]Provides an additional layer of protection against inhaling harmful vapors.

Troubleshooting and FAQs: Addressing Common Scenarios

This section provides answers to frequently asked questions and troubleshooting guidance for issues that may arise during experimentation.

Q: I can smell this compound even though I am working in the fume hood. What should I do?

A:

  • Stop Work Immediately: Cease all operations and secure any open containers.

  • Lower the Sash: Close the fume hood sash completely.

  • Check Airflow: Verify that the fume hood's airflow monitor indicates proper function. If not, alert your lab manager or safety officer immediately.

  • Evaluate Your Setup: Ensure that all equipment is at least 6 inches from the sash opening and that there are no obstructions to the baffles at the back of the hood.[7][8]

  • Assess External Factors: Check for open doors or windows in the lab, or fans that could be creating cross-drafts and disrupting the hood's containment.[9]

  • Evacuate if Necessary: If the odor persists or you feel any symptoms of exposure, evacuate the area and seek fresh air.[14] Notify your supervisor.

Q: My eyes are starting to feel irritated despite wearing safety glasses. What is the cause and what should I do?

A:

  • Cause: Vapors of this compound can still reach the eyes even with standard safety glasses. This is why chemical splash goggles that form a seal around the eyes are crucial.

  • Immediate Action:

    • Move away from the fume hood and remove yourself from the immediate area.

    • Proceed to an emergency eyewash station and flush your eyes with water for at least 15 minutes, holding your eyelids open.[4][15]

    • Remove contact lenses if you are wearing them, as they can trap the chemical.[16]

    • Seek immediate medical attention.[3]

Q: What is the correct procedure for transferring this compound from a stock bottle to a reaction vessel?

A:

  • Ensure all necessary equipment is placed well inside the fume hood.

  • Use a ground strap for the container and receiving equipment to prevent static discharge, as the compound is a combustible liquid.[15]

  • Utilize non-sparking tools for all transfers.[3]

  • Perform the transfer slowly and carefully to minimize splashing and aerosol generation.

  • Keep the stock bottle and reaction vessel covered as much as possible during the transfer.

  • Immediately and tightly cap the stock bottle after the transfer is complete.

Spill and Waste Management: A Critical Response Plan

Accidental spills require a prompt and informed response to mitigate exposure and contamination.

Spill Response Protocol
Spill SizeAction
Small Spill (inside fume hood) 1. Alert nearby personnel. 2. Absorb the spill with a non-combustible material like sand or other inert absorbent.[1][17] 3. Place the absorbed material into a sealed container for hazardous waste disposal.[18] 4. Clean the spill area with an appropriate solvent.
Large Spill (or any spill outside a fume hood) 1. Evacuate the immediate area. [17] 2. Alert your lab supervisor and emergency response personnel. 3. Isolate the spill area.[17] 4. Only personnel with appropriate training and PPE, including respiratory protection, should attempt to clean up the spill.[3]

G Spill Spill Detected InHood Is the spill inside the fume hood? Spill->InHood SmallSpill Is it a small, manageable spill? InHood->SmallSpill Yes Evacuate Evacuate immediate area. Alert supervisor and emergency personnel. InHood->Evacuate No Cleanup Contain with inert absorbent. Package for hazardous waste. SmallSpill->Cleanup Yes SmallSpill->Evacuate No Decontaminate Decontaminate the area. Cleanup->Decontaminate

Waste Disposal

All waste containing this compound, including contaminated absorbents and disposable PPE, must be treated as hazardous waste.

  • Collect all waste in clearly labeled, sealed containers.[6]

  • Follow your institution's and local regulations for hazardous waste disposal.[4]

  • Do not mix this compound waste with incompatible materials such as strong bases or oxidizing agents.[3]

By adhering to these rigorous safety protocols and troubleshooting guides, you can effectively manage the risks associated with the lachrymatory properties of this compound, ensuring the well-being of all laboratory personnel.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • GD Waldner. (n.d.). Mastering Laboratory Safety: Essential Tips on Working with Fume Hoods.
  • Shivsons. (2025, January 7). Chemical Fume Hood Guide – Avoid Common Lab Mistakes.
  • Lab Manager. (n.d.). Strategies for Improving Fume Hood Safety.
  • Labconco Corporation. (2018, December 17). Fume Hood Basics: 5 Best Practices.
  • Genie Scientific. (n.d.). 5 Lab Safety Tips for Fume Hoods.
  • Chegg. (n.d.). 2-butanone and bromine (1 equiv.) react in the presence of NaOH to form this compound.
  • precisionFDA. (n.d.). This compound.
  • NIST. (n.d.). 2-Butanone, 1-bromo-. National Institute of Standards and Technology.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Butanone.
  • IBS Boat Supplies. (n.d.). SAFETY DATA SHEET BUTANONE.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Solubility of Things. (n.d.). 1-bromobutan-2-one.
  • National Center for Biotechnology Information. (n.d.). Personal Protective Equipment. In Chemical and Biological Terrorism: Research and Development to Improve Civilian Medical Response. National Academies Press (US).
  • Physicians for Human Rights. (n.d.). Preparing for, Protecting Against, and Treating Tear Gas and Other Chemical Irritant Exposure: A Protestor's Guide.
  • SafetyCulture Marketplace US. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - 2-Butanone.
  • Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals.

Sources

Technical Support Center: Quenching Unreacted 1-Bromo-2-butanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for handling reactions involving 1-bromo-2-butanone. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on safely and effectively quenching unreacted this compound in your reaction mixtures. As a potent electrophile and lachrymator, proper handling and quenching are paramount for experimental success and laboratory safety.

I. Understanding the Chemistry: Why Quenching is Critical

This compound is a versatile α-haloketone used in a variety of synthetic applications, often as an alkylating agent.[1] Its reactivity stems from two key electrophilic sites: the carbon bearing the bromine atom and the carbonyl carbon.[2] This dual reactivity makes it a valuable synthetic building block but also necessitates a carefully planned quenching strategy to neutralize its effects upon reaction completion.

Failure to quench unreacted this compound can lead to several complications:

  • Side Reactions During Workup: The unreacted electrophile can react with aqueous workup reagents or other nucleophilic species present, leading to the formation of impurities that complicate purification.

  • Product Instability: The presence of a reactive alkylating agent can potentially degrade the desired product over time.

  • Safety Hazards: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It also causes serious skin and eye irritation and may cause respiratory irritation.[3] As a lachrymator, it can cause immediate eye pain and tearing.[4] Proper quenching mitigates these exposure risks during subsequent handling and purification steps.

II. Troubleshooting Guide: Common Quenching Issues

This section addresses specific problems you might encounter during the quenching and workup of reactions involving this compound.

Problem Potential Cause(s) Troubleshooting Solution(s)
Emulsion formation during aqueous wash. - High concentration of salts.- Presence of fine particulate matter.- Incompatible solvent systems.- Add a small amount of brine (saturated aqueous NaCl) to the separatory funnel to increase the ionic strength of the aqueous layer, which can help break the emulsion.- If solids are present, filter the entire mixture through a pad of Celite® before extraction.- Allow the mixture to stand undisturbed for a longer period to allow for phase separation.
Low yield of desired product after workup. - Product is water-soluble.- Product degradation by the quenching agent.- Incomplete reaction, with product lost during removal of starting material.- If your product has some water solubility, back-extract the aqueous layers with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover any dissolved product.- Ensure the chosen quenching agent is compatible with your product's functional groups. A milder nucleophile or a non-nucleophilic quenching method may be necessary.- Monitor the reaction to completion using an appropriate technique (e.g., TLC, GC, NMR) before initiating the quench.
Persistent presence of this compound in the crude product. - Insufficient amount of quenching agent.- Quenching reaction is too slow.- Inefficient mixing during the quench.- Add an additional portion of the quenching agent and stir for an extended period.- Consider gently warming the reaction mixture if the quenching reaction is known to be slow and the desired product is thermally stable.- Ensure vigorous stirring during the addition of the quenching agent to maximize contact between the reactants.
Formation of unexpected byproducts. - The quenching agent is reacting with the desired product.- this compound is reacting with the workup solvent or other components.- Choose a quenching agent that is selective for the α-haloketone over your product. For example, a soft nucleophile might be preferable if your product contains hard electrophilic sites.- Analyze the byproducts to understand the side reactions and adjust the quenching and workup protocol accordingly.

III. Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose quenching agents for this compound?

A nucleophilic quench is generally the most effective method for deactivating unreacted this compound. The choice of nucleophile depends on the specific reaction conditions and the stability of your desired product. Common and effective quenching agents include:

  • Aqueous solutions of mild bases: A dilute aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) can effectively hydrolyze the α-haloketone. The carbonate also neutralizes any acidic byproducts, such as HBr, that may have formed.[5]

  • Amines: A secondary amine, such as diethylamine or morpholine, can be used as a scavenger for excess electrophile. These are often used in non-aqueous quenching protocols.

  • Thiols: Thiols, like thiophenol or dodecanethiol, are soft nucleophiles that react readily with the soft electrophilic carbon of the α-haloketone.

Q2: How do I choose between different quenching agents?

The selection of a quenching agent should be guided by the following principles:

  • Product Compatibility: The quenching agent should not react with or degrade your desired product.

  • Reaction Solvent: The quenching agent should be soluble in the reaction solvent or in a solvent that is miscible with the reaction mixture to ensure an efficient reaction.

  • Ease of Removal: The quenched product and excess quenching agent should be easily separable from your desired product during workup and purification. For example, the salt byproducts of an aqueous base quench are easily removed in the aqueous layer.

Q3: Can I use water to quench the reaction?

While this compound is water-soluble and will hydrolyze in water, the reaction can be slow.[4] Using a mild base like sodium bicarbonate or potassium carbonate will significantly accelerate the hydrolysis and ensure a more complete quench.

Q4: What safety precautions should I take when quenching this compound?

Always perform the quenching procedure in a well-ventilated fume hood.[3] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] Be aware that this compound is a lachrymator, so avoid inhaling its vapors.[3] The quenching reaction may be exothermic, so add the quenching agent slowly and with cooling if necessary.

Q5: How should I dispose of waste containing this compound?

All waste containing this compound, including quenched reaction mixtures and contaminated materials, should be treated as hazardous waste.[6] Collect it in a designated, properly labeled, and sealed container.[6] Follow your institution's guidelines for the disposal of halogenated organic waste.[6]

IV. Standard Quenching and Workup Protocol

This protocol provides a general procedure for quenching a reaction containing unreacted this compound followed by a standard extractive workup.

Experimental Protocol
  • Cool the Reaction Mixture: Once the reaction is deemed complete, cool the reaction vessel to 0 °C using an ice-water bath. This helps to control any potential exotherm during the quench.

  • Slow Addition of Quenching Agent: While stirring vigorously, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 10% aqueous solution of potassium carbonate (K₂CO₃) dropwise to the reaction mixture. Continue addition until gas evolution (CO₂) ceases, indicating that any acidic components have been neutralized.

  • Stir and Warm to Room Temperature: Allow the mixture to stir at 0 °C for 15-30 minutes, then remove the ice bath and let it warm to room temperature, continuing to stir for at least one hour to ensure complete quenching of the this compound.

  • Extraction: Transfer the mixture to a separatory funnel. If your reaction was performed in a water-miscible solvent (e.g., THF, acetone), add a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to extract the product. Add water if necessary to dissolve any salts.

  • Separate Layers: Allow the layers to separate fully. Drain the aqueous layer and wash the organic layer sequentially with:

    • Water (to remove residual salts and water-soluble impurities)

    • Brine (saturated aqueous NaCl, to aid in drying the organic layer)

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

Workflow Diagram

Quenching_Workflow cluster_reaction Reaction Phase cluster_quench Quenching Phase cluster_workup Workup Phase cluster_product Result Reaction Completed Reaction (Product + Unreacted this compound) Cool Cool to 0 °C Reaction->Cool 1. AddQuench Slowly Add Aqueous K₂CO₃/NaHCO₃ Cool->AddQuench 2. Stir Stir and Warm to Room Temperature AddQuench->Stir 3. Extract Extract with Organic Solvent Stir->Extract 4. Separate Separate Layers Extract->Separate 5. Wash Wash Organic Layer (Water, Brine) Separate->Wash 6. Dry Dry (Na₂SO₄) Wash->Dry 7. Concentrate Concentrate in vacuo Dry->Concentrate 8. CrudeProduct Crude Product for Purification Concentrate->CrudeProduct 9.

Caption: Workflow for quenching and working up reactions containing this compound.

Chemical Transformation Diagram

Quenching_Mechanism BromoKetone This compound (Electrophile) Product 2-Hydroxy-3-butanone (Quenched Product) BromoKetone->Product SN2 Reaction Bromide Bromide Ion (Br⁻) (Leaving Group) Hydroxide Hydroxide (OH⁻) (from K₂CO₃/H₂O) (Nucleophile) Hydroxide->BromoKetone Nucleophilic Attack

Caption: Nucleophilic substitution (SN2) quenching of this compound with hydroxide.

V. References

  • SynQuest Laboratories, Inc. (n.d.). This compound Safety Data Sheet. Retrieved from SynQuest Labs.

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-BROMO-3-METHYL-2-BUTANONE. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from the Merlic Group website.

  • YouTube. (2025, January 2). What Is Quenching In Organic Chemistry?. Chemistry For Everyone. Retrieved from [Link]

  • LibreTexts. (2025, March 9). Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2012, June 5). Nucleophiles and Electrophiles. Retrieved from [Link]

  • Al-Zaydi, A. A. (2020). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 25(18), 4173.

  • Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]

  • MDPI. (2021). Synthetic Access to Aromatic α-Haloketones. Retrieved from [Link]

Sources

Technical Support Center: Solvent Effects on the Reactivity of 1-Bromo-2-butanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth answers to frequently asked questions and troubleshooting advice for experiments involving the solvent-dependent reactivity of 1-bromo-2-butanone. As an α-haloketone, its reactivity is uniquely influenced by the adjacent carbonyl group, making solvent selection a critical parameter for controlling reaction outcomes.[1] This resource is designed to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

FAQ 1: Why is my S(_N)2 reaction with this compound sluggish in methanol, and what is the recommended solvent?

Answer:

Your observation of slow reaction rates in methanol, a polar protic solvent, is a classic illustration of solvent effects in S(_N)2 reactions. Polar protic solvents, which include water and alcohols, possess hydrogen atoms bonded to electronegative atoms like oxygen.[2] These solvents form strong hydrogen bonds with anionic nucleophiles, creating a "solvent cage" around them.[3] This solvation stabilizes the nucleophile, lowering its ground-state energy and increasing the activation energy required for it to attack the electrophilic carbon of this compound, thus slowing the reaction.[3][4][5]

For S(_N)2 reactions involving this compound, polar aprotic solvents are highly recommended.[3][4] These solvents, such as acetone, acetonitrile (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), possess significant dipole moments to dissolve polar reactants but lack the ability to form hydrogen bonds with the nucleophile.[2][6] Consequently, the nucleophile remains "naked" and highly reactive, leading to a dramatic increase in the reaction rate.[4][6] For instance, the reaction of bromoethane with potassium iodide is reported to be 500 times faster in acetone than in methanol.[6]

The carbonyl group in this compound enhances the electrophilicity of the α-carbon through an inductive effect, making it highly susceptible to nucleophilic attack.[1] To fully leverage this enhanced reactivity, a polar aprotic solvent is the optimal choice.

FAQ 2: I am observing a mixture of substitution (S(_N)2) and elimination (E2) products. How can I favor the S(_N)2 pathway?

Answer:

The competition between S(_N)2 and E2 pathways is a common challenge, especially with substrates like this compound which has protons on the β-carbon. The choice of solvent plays a crucial role in directing the reaction towards your desired substitution product.

Strongly basic, sterically hindered nucleophiles tend to favor the E2 pathway. Solvation can modulate the effective basicity and nucleophilicity of your reagent. Strong solvation of a Lewis base (your nucleophile/base) can furnish a weaker base that is less able to overcome the higher distortional energy associated with the E2 pathway, thereby making the S(_N)2 pathway more viable.[7][8]

Here's how you can manipulate solvent conditions to favor S(_N)2:

  • Use Polar Aprotic Solvents: As a general rule, polar aprotic solvents enhance nucleophilicity more than basicity for many common nucleophiles. This environment favors the S(_N)2 reaction.

  • Avoid Highly Protic Environments with Strong Bases: Protic solvents can solvate the nucleophile, and while this generally disfavors S(_N)2, a complex interplay exists. For instance, strong solvation in water can weaken a strong base, making it a better nucleophile and favoring S(_N)2 over E2.[7][8] However, a more predictable approach is to use a good nucleophile that is a weak base (e.g., I⁻, Br⁻, RS⁻, N₃⁻) in a polar aprotic solvent.[9]

The following table summarizes the expected major pathway based on the nucleophile/base and solvent system for a secondary halide, which serves as a good model for this compound's reactivity at the secondary carbon.

Nucleophile/BaseSolventPredominant PathwayRationale
Strong, Unhindered Base (e.g., CH₃O⁻)Polar Protic (e.g., CH₃OH)E2Strong base favors elimination.
Strong, Unhindered Base (e.g., CH₃O⁻)Polar Aprotic (e.g., DMSO)E2 (Major), S(_N)2 (Minor)Enhanced basicity in aprotic solvents strongly favors E2.[9]
Good Nucleophile, Weak Base (e.g., I⁻, CN⁻)Polar Aprotic (e.g., Acetone)S(_N)2"Naked" nucleophile is highly reactive for substitution; weak base minimizes elimination.[9]
Weak Nucleophile, Weak Base (e.g., H₂O, ROH)Polar Protic (e.g., H₂O, ROH)S(_N)1/E1 (Solvolysis)Favors formation of a carbocation intermediate, leading to a mix of substitution and elimination.

To visualize the mechanistic choice, consider the following decision workflow:

G sub This compound Substrate reagent Analyze Reagent sub->reagent strong Strongly Basic? reagent->strong nucleophile Good Nucleophile? strong->nucleophile No e2 E2 Pathway Favored strong->e2 Yes solvent Analyze Solvent nucleophile->solvent Yes solvolysis SN1/E1 (Solvolysis) nucleophile->solvolysis No (Weak) aprotic Polar Aprotic? solvent->aprotic protic Polar Protic? protic->solvolysis aprotic->protic No sn2 SN2 Pathway Favored aprotic->sn2 Yes

Fig 1. Decision workflow for predicting reaction pathways.
FAQ 3: Can I use a nonpolar solvent like hexane for my reaction?

Answer:

Using a nonpolar solvent like hexane is generally not advisable for reactions involving this compound and common nucleophiles. S(_N)2 reactions require polar solvents to dissolve the (often ionic) nucleophile and the polar alkyl halide.[10] In a nonpolar solvent, the reactants will likely not dissolve, leading to a heterogeneous mixture and extremely slow or no reaction. While a nonpolar solvent would not form a "solvent cage" around the nucleophile, the lack of solubility is the overriding factor that prevents the reaction from proceeding efficiently.[3]

Troubleshooting Guides

Problem 1: No reaction or extremely low conversion in an S(_N)2 experiment.
Potential Cause Troubleshooting Step Scientific Rationale
Incorrect Solvent Choice You are using a polar protic solvent (e.g., ethanol, water) which is deactivating your nucleophile.Switch to a polar aprotic solvent like acetone or DMF. This will prevent the formation of a stabilizing "solvent cage" around the nucleophile, increasing its reactivity.[3][4]
Poor Reagent Quality Your solvent may contain water impurities, which can act as a protic solvent. Your nucleophile may have decomposed.Use anhydrous solvents. Ensure your nucleophile is pure and has been stored correctly. Water can solvate the nucleophile, reducing its effectiveness.[11]
Insufficient Temperature The reaction's activation energy is not being overcome at the current temperature.Gently warm the reaction mixture. Monitor by TLC to observe progress and avoid decomposition. Higher temperatures increase kinetic energy, leading to more frequent and energetic molecular collisions.
Low Reactant Concentration The reaction is bimolecular, so the rate depends on the concentration of both the substrate and the nucleophile.Ensure you are running the reaction at the correct concentration as per your protocol. Low concentrations lead to a lower frequency of collisions between reactant molecules.[11]
Problem 2: Product decomposition or formation of multiple unidentified byproducts.
Potential Cause Troubleshooting Step Scientific Rationale
Solvent-Induced Side Reactions Some solvents, like DMSO at elevated temperatures, can participate in side reactions. Strong bases can deprotonate the solvent or the α'-position of the ketone.Choose a more inert solvent if high temperatures are required. Consider using a weaker base if possible. The α'-protons of this compound are acidic and can be removed by a strong base, leading to enolate formation and subsequent side reactions.
Reaction Run for Too Long The desired product may be unstable under the reaction conditions over extended periods.Monitor the reaction closely using an appropriate technique (TLC, GC, NMR). Quench the reaction as soon as the starting material is consumed.[11] This prevents the product from undergoing further reactions or decomposition.
Product Instability During Workup The product may be sensitive to aqueous acid or base used during the workup procedure.Test the stability of your product by exposing a small sample to the workup conditions and analyzing by TLC. If instability is found, modify the workup to use neutral washes or alternative purification methods.[12]

Experimental Protocols

Protocol 1: Comparative Rate Determination of an S(_N)2 Reaction in Different Solvents

This protocol allows for the qualitative or quantitative comparison of reaction rates for the substitution of this compound with sodium iodide in a polar protic vs. a polar aprotic solvent.

Objective: To demonstrate the superior rate of S(_N)2 reaction in acetone (polar aprotic) compared to ethanol (polar protic).

Materials:

  • This compound[13]

  • Sodium Iodide (NaI)

  • Anhydrous Acetone

  • Anhydrous Ethanol

  • Test tubes, stir plate, TLC plates, appropriate visualization method (e.g., UV lamp, iodine chamber)

Procedure:

  • Preparation: Set up two clean, dry test tubes. In Test Tube A, dissolve 50 mg of sodium iodide in 2 mL of anhydrous ethanol. In Test Tube B, dissolve 50 mg of sodium iodide in 2 mL of anhydrous acetone.

  • Initiation: To each test tube, add 0.1 mL of this compound simultaneously. Start a timer.

  • Monitoring: At regular intervals (e.g., 2, 5, 10, 20, and 30 minutes), use a capillary tube to spot a small aliquot from each reaction mixture onto a TLC plate.

  • Analysis: Develop the TLC plate in an appropriate eluent (e.g., 4:1 Hexanes:Ethyl Acetate). Visualize the spots. The reaction in acetone (Test Tube B) should show a faster disappearance of the this compound spot and the appearance of the 1-iodo-2-butanone product spot compared to the reaction in ethanol (Test Tube A). The formation of a sodium bromide (NaBr) precipitate in acetone also indicates the reaction is proceeding, as NaBr is insoluble in acetone while NaI is soluble.

Fig 2. Workflow for comparing S(_N)2 reaction rates.

References

  • SN2 Effect of Solvent | OpenOChem Learn. (n.d.).
  • How Solvation Influences the SN2 versus E2 Competition. (2021). Journal of Organic Chemistry. [Link]
  • Characteristics of the SN2 Reaction. (2024). Chemistry LibreTexts. [Link]
  • What are the effects of solvents on SN1 and SN2 reactions? (2023). Quora. [Link]
  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (2017). Molecules. [Link]
  • How Solvation Influences the SN2 versus E2 Competition. (2021).
  • Characteristics of the SN2 Reaction. (2024). Chemistry LibreTexts. [Link]
  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (n.d.). Chemistry Steps. [Link]
  • Why does the reactivity order of alkyl halides change with the use of a polar aprotic solvent? (2018). Quora. [Link]
  • Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. (2019). ACS Omega. [Link]
  • Conformational preferences of α-fluoroketones may influence their reactivity. (2017). Beilstein Journal of Organic Chemistry. [Link]
  • Write an equation for the reaction of (S)-1-bromo-2-methylbutane with sodium iodide in acetone. (n.d.). Study.com. [Link]
  • Give two reasons to explain why 1-bromobutane should react more quickly with sodium iodide in... (n.d.). Study.com. [Link]
  • SN2 Reactions of Alkyl Halides. (n.d.). WebAssign. [Link]
  • Chemistry (Class XII). (n.d.). CBSE Academic. [Link]
  • Ways to determine the concentration of alkyl halides in organic solvents. (2020). Chemistry Stack Exchange. [Link]
  • How to Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry. [Link]
  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry. [Link]
  • Why does d/l-2,3-dibromobutane on reaction with NaI/acetone give cis-2-butene? (2019). Chemistry Stack Exchange. [Link]
  • Chapter 8 Notes: Nucleophilic Substitution and Elimination. (n.d.).
  • Solvent effects. (n.d.). Wikipedia. [Link]
  • Deciding SN1/SN2/E1/E2 - The Solvent. (2012). Master Organic Chemistry. [Link]
  • Alkyl Halides. (n.d.).
  • Solvents Explained: Definition, Examples, Practice & Video Lessons. (n.d.). Pearson. [Link]
  • Solvent Effects Hughes-Ingold Rules. (n.d.). Scribd. [Link]
  • Identify the compound that following pairs that react with sodium iodide in acetone
  • Nucleophilic Substitution Reactions. (n.d.).
  • 11.S: Reactions of Alkyl Halides - Nucleophilic Substitutions and Eliminations (Summary). (2024). Chemistry LibreTexts. [Link]
  • Comparison and Competition Between SN1, SN2, E1 and E2. (2021). Chemistry LibreTexts. [Link]
  • Reactions of alkyl halides - an overview. (2023). Chemistry LibreTexts. [Link]
  • NUCLEOPHILIC SUBSTITUTION REACTIONS. (n.d.). St.
  • This compound. (n.d.). PubChem. [Link]
  • Nucleophile. (2023). Chemistry LibreTexts. [Link]
  • A study of the mechanism of solvolysis of but-3-enyl bromide (4-bromobut-1-ene) using the extended (two-term) Grunwald–Winstein equation. (1995). Journal of the Chemical Society, Perkin Transactions 2. [Link]

Sources

Technical Support Center: Work-up Procedures for Reactions Containing 1-Bromo-2-butanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling reactions involving 1-bromo-2-butanone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into the nuances of work-up procedures for this versatile but challenging reagent. As an α-bromoketone, this compound is a potent alkylating agent, but its reactivity and lachrymatory nature demand careful and informed handling during the crucial work-up phase of your experiment.[1] This resource is structured to anticipate and address the common and complex issues you may encounter, ensuring the integrity of your products and the safety of your laboratory personnel.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries regarding the work-up of reactions involving this compound.

Q1: What are the primary safety precautions I should take when working with this compound?

A1: this compound is a lachrymator, meaning it can cause severe eye irritation and tearing.[1] It is also harmful if swallowed, inhaled, or in contact with the skin.[1] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. An emergency eye wash station and safety shower should be readily accessible.[2][3]

Q2: My reaction is complete. What is the general first step in the work-up process?

A2: The first step is to quench the reaction to neutralize any unreacted this compound and other reactive species. This is typically achieved by adding an aqueous solution to the reaction mixture. The choice of quenching agent depends on the reaction conditions and the stability of your product.

Q3: What are the most common organic solvents for extracting my product from the aqueous mixture?

A3: Diethyl ether and dichloromethane are commonly used for extracting products from reactions involving this compound.[4][5] The choice of solvent will depend on the polarity of your product and its solubility.

Q4: Why is it important to wash the organic layer after extraction?

A4: Washing the organic layer is crucial for removing residual reagents, byproducts, and any remaining aqueous phase. Common washing solutions include saturated aqueous sodium bicarbonate to neutralize any acidic byproducts, and brine (saturated aqueous sodium chloride) to help break up emulsions and remove dissolved water from the organic layer.[5]

Troubleshooting Guide

This section provides a more in-depth, problem-solving approach to specific challenges you may face during the work-up of your this compound reaction.

Issue 1: Emulsion Formation During Extraction

Q: I've added my extraction solvent, but I'm seeing a thick, milky layer between the organic and aqueous phases that won't separate. What should I do?

A: Emulsion formation is a common issue in liquid-liquid extractions, often caused by the presence of surfactants or fine particulate matter.[3] Here is a systematic approach to resolving emulsions:

  • Patience is a Virtue: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.

  • Gentle Swirling: Avoid vigorous shaking, which can promote emulsion formation. Instead, gently swirl or rock the separatory funnel.[3]

  • "Salting Out": Add a small amount of saturated sodium chloride solution (brine).[3][6] This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.

  • Filtration: For persistent emulsions, you can try filtering the entire mixture through a pad of Celite® or glass wool. This can help to remove the particulate matter that may be stabilizing the emulsion.[7]

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and potentially break the emulsion.[3]

  • Centrifugation: If available, centrifuging the mixture can effectively separate the layers.[6]

Experimental Protocol: Breaking an Emulsion

  • Allow the separatory funnel to stand for 15 minutes.

  • If the emulsion persists, add 10-20 mL of brine and gently swirl.

  • If separation is still not observed, filter the mixture through a short plug of Celite® in a Hirsch funnel into a clean flask.

  • Return the filtrate to the separatory funnel and allow the layers to separate.

Issue 2: Incomplete Quenching of this compound

Q: I've performed my aqueous work-up, but I suspect there is still unreacted this compound in my organic layer. How can I confirm this and remove it?

A: Unreacted this compound can interfere with subsequent purification steps and may be a safety hazard.

  • TLC Analysis: Spot your crude product on a TLC plate alongside a standard of this compound to confirm its presence.

  • Quenching with a Nucleophile: A wash with a dilute solution of a mild nucleophile can help to scavenge residual this compound. A common and effective choice is a wash with a saturated aqueous solution of sodium bisulfite.[8]

Experimental Protocol: Quenching Residual this compound

  • After the initial aqueous wash, add a saturated solution of sodium bisulfite to the separatory funnel containing the organic layer.

  • Gently shake the funnel, venting frequently.

  • Allow the layers to separate and discard the aqueous layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.

Issue 3: Product Degradation During Work-up

Q: My product seems to be degrading during the work-up. What are the likely causes and how can I prevent this?

A: The stability of your product in the presence of acidic or basic conditions is a critical factor. This compound itself is sensitive to strong bases.[2]

  • pH Sensitivity: If your product is acid-sensitive, avoid acidic quenches. Conversely, for base-sensitive products, use a neutral or mildly acidic quench. A wash with a saturated aqueous solution of ammonium chloride can be a good neutral option.[9]

  • Hydrolysis: The bromo-group of this compound and similar α-bromoketones can be susceptible to hydrolysis, especially under prolonged exposure to aqueous basic conditions, leading to the formation of 1-hydroxy-2-butanone.

  • Temperature Control: Perform the work-up at a reduced temperature (e.g., in an ice bath) to minimize the rate of degradation reactions.

Decision-Making Workflow for Quenching Strategy

Quenching Strategy Choosing the Right Quench start Reaction Complete product_stability Is the product sensitive to acid or base? start->product_stability acid_sensitive Product is Acid-Sensitive product_stability->acid_sensitive Acid Sensitive base_sensitive Product is Base-Sensitive product_stability->base_sensitive Base Sensitive neutral_product Product is Stable product_stability->neutral_product Neutral quench_bicarb Quench with Saturated NaHCO3 Solution acid_sensitive->quench_bicarb quench_nh4cl Quench with Saturated NH4Cl Solution base_sensitive->quench_nh4cl quench_water Quench with Water neutral_product->quench_water

Caption: Decision tree for selecting an appropriate quenching agent.

Data Summary Table

IssuePotential CauseRecommended SolutionKey Parameters
Emulsion High concentration of surfactants or particulatesAdd brine, filter through Celite®, gentle swirlingIonic Strength, Filtration
Residual Reagent Incomplete reaction or quenchingWash with sodium bisulfite solutionNucleophilic Quench
Product Degradation pH or temperature instabilityUse neutral quench (e.g., NH4Cl), perform work-up at 0°CpH Control, Temperature

Purification Strategies

After a successful work-up, the final step is to purify your product.

Q: What is the best method to purify my product after the work-up?

A: The choice of purification method depends on the physical state and properties of your product.

  • Distillation: If your product is a thermally stable liquid with a boiling point significantly different from any impurities, distillation under reduced pressure can be an effective purification method.[2]

  • Crystallization: For solid products, crystallization is often the most effective method for achieving high purity.[10]

  • Column Chromatography: This is a versatile technique for both solid and liquid products, especially for separating compounds with similar polarities.

General Purification Workflow

Purification Workflow Post-Work-up Purification start Crude Product (Post-Work-up) product_state Is the product a solid or liquid? start->product_state solid_product Solid product_state->solid_product Solid liquid_product Liquid product_state->liquid_product Liquid crystallization Crystallization solid_product->crystallization chromatography Column Chromatography solid_product->chromatography If crystallization fails distillation Distillation liquid_product->distillation liquid_product->chromatography If distillation is not suitable

Caption: General workflow for purification method selection.

References

  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup.
  • University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
  • University of Rochester, Department of Chemistry. (n.d.). Workup Tricks: Reagents.
  • Reddit. (2014). Emulsion Problem during Extraction. Help!. r/chemistry.
  • PubChem. (n.d.). This compound.
  • Carlson, R., Descomps, A., Mekonnen, A., Westerlund, A., & Havelkova, M. (2011). Improved Synthesis of 1-Bromo-3-buten-2-one.
  • Filo. (2025). Synthesis of 1-bromo-3-methyl-2-butanone?.
  • Organic Syntheses. (n.d.). 1-bromo-3-methyl-2-butanone.
  • Google Patents. (n.d.). CN103449992A - Bromo-butanone synthesis method.
  • American Chemical Society. (2025). Unified Synthesis Platform for 1,2,3-Trisubstituted Cyclopentadienyl Ligands Decouples Sterics from Electronics.
  • Chegg. (2016). Solved 2-butanone and bromine (1 equiv.) react in the....
  • MDPI. (n.d.). Synthetic Access to Aromatic α-Haloketones.
  • LibreTexts. (2024). 22.4: Alpha Halogenation of Aldehydes and Ketones.
  • Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination.
  • PDF Free Download. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis.
  • LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones.
  • LibreTexts. (2022). 4.6: Step-by-Step Procedures For Extractions.
  • RSC Education. (n.d.). The hydrolysis of 2-bromo-2-methylpropane.
  • ResearchGate. (2025). Acetate-catalyzed Bromination and Exchange Reactions of 2-Butanone.

Sources

preventing polymerization of 1-Bromo-2-butanone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Uncontrolled Polymerization and Ensuring Experimental Integrity

Welcome to the technical support center for 1-Bromo-2-butanone and its derivatives. As highly reactive bifunctional molecules, α-halo ketones are invaluable synthetic intermediates.[1] However, their utility is matched by their inherent instability, with uncontrolled polymerization being a primary concern for researchers. This guide provides in-depth, field-proven insights into the mechanisms of degradation and offers robust troubleshooting protocols to ensure the stability, purity, and reliability of these critical reagents in your research and development workflows.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability and handling of this compound derivatives.

Q1: My bottle of this compound has turned yellow/brown and has a sharp, acidic smell. Is it still usable?

A: Discoloration and a sharp odor are hallmark signs of decomposition. This compound and similar α-halo ketones can degrade by eliminating hydrogen bromide (HBr).[2] This process is often autocatalytic, as the generated HBr, a strong acid, can catalyze further decomposition and subsequent polymerization.[2][3] The discoloration arises from the formation of unsaturated oligomers and polymers. For applications requiring high purity, using the material as-is is not recommended. It will need to be purified immediately before use, typically by vacuum distillation.[2]

Q2: What is the underlying mechanism of this polymerization?

A: The polymerization of this compound derivatives can proceed through multiple pathways, primarily initiated by decomposition.

  • Acid-Catalyzed (Cationic) Polymerization: This is the most common pathway. The elimination of HBr creates an acidic environment. This acid can then protonate the carbonyl oxygen of another monomer molecule, generating a reactive carbocation. This cation propagates by attacking the nucleophilic oxygen of subsequent monomer units.[3][4][5]

  • Free-Radical Polymerization: Although less common without a specific radical initiator, exposure to UV light or the presence of metallic impurities can initiate free-radical pathways, similar to those seen in vinyl ketones.[6][7][8]

The initial decomposition step is often the rate-limiting factor and the key to preventing polymerization.

Q3: My product is stabilized with calcium carbonate. Why was this chosen and do I need to remove it?

A: Calcium carbonate (CaCO₃) is added as a stabilizer to act as an acid scavenger. Being a mild, insoluble base, it effectively neutralizes any HBr that forms, thereby preventing the onset of acid-catalyzed decomposition and polymerization.[2]

Yes, you must remove the solid calcium carbonate before using the reagent in most synthetic applications. It can be easily removed by filtration, decantation, or during an aqueous workup. For moisture-sensitive reactions, filtering the solution under an inert atmosphere is recommended. Failure to remove it could interfere with your reaction by neutralizing acidic catalysts or reacting with organometallic reagents.

Q4: Can I use other inhibitors? What should I consider?

A: Yes, the choice of inhibitor depends on the suspected polymerization mechanism and the intended application.

Inhibitor TypeExample(s)Mechanism of ActionBest For Preventing
Acid Scavenger Calcium Carbonate, Potassium CarbonateNeutralizes eliminated HBrCationic Polymerization
Radical Scavenger Hydroquinone (HQ), BHTTraps free radicalsRadical Polymerization
Moisture Small amounts of WaterMay inhibit decomposition pathwaysGeneral Decomposition[2]

Important Consideration: Radical inhibitors like HQ or BHT are often phenolic and slightly acidic, which could be counterproductive if the primary degradation pathway is cationic. For general-purpose stabilization during storage, a solid acid scavenger like CaCO₃ is a robust and easily removable choice.

Part 2: Troubleshooting Guide

This guide provides structured solutions to specific problems you may encounter during your experiments.

Problem 1: Reagent bottle contains a solid, waxy precipitate.

Potential Cause Diagnostic Check Corrective Action
Polymerization: The reagent has undergone significant oligomerization or polymerization.The solid is likely insoluble in common organic solvents like diethyl ether or dichloromethane, in which the monomer is soluble. An NMR spectrum of the soluble portion will show broadened peaks and a complex baseline.The material is likely unusable. Attempting to salvage the remaining monomer via high-vacuum distillation may be possible but is often inefficient and risky. Proper disposal is recommended.
Stabilizer Precipitation: If stored at very low temperatures, a soluble stabilizer may have precipitated.Check the product's Certificate of Analysis (CoA) for listed stabilizers. The solid should redissolve upon gentle warming to room temperature.Gently warm the bottle to room temperature and swirl to redissolve the stabilizer. Caution: Do not heat aggressively.

Problem 2: Low or inconsistent yields in reactions using this compound.

Potential Cause Diagnostic Check Corrective Action
Monomer Impurity: The reagent has partially decomposed, lowering the effective concentration of the active species.Run a ¹H NMR of the starting material. Look for impurity peaks or a deviation from the expected integration ratios. A simple TLC analysis against a pure standard (if available) can also reveal impurities.Purify the entire bottle of the reagent by vacuum distillation immediately before use. Store the purified, unstabilized material at -20°C under an inert atmosphere and use within a short timeframe.[2]
Inhibitor Interference: The stabilizer (e.g., CaCO₃) was not fully removed and is interfering with the reaction.If your reaction is acid-catalyzed, the presence of a basic stabilizer will quench the catalyst.Ensure complete removal of the stabilizer. For CaCO₃, this can be achieved by filtering the reagent solution through a plug of celite or a syringe filter before addition to the reaction mixture.

Part 3: Protocols and Methodologies

Protocol 3.1: Pre-Use Purification by Vacuum Distillation

This protocol is essential when high purity is required or if the reagent shows signs of decomposition.

Safety Note: this compound derivatives are potent lachrymators and skin irritants.[9][10] Perform all operations in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemically resistant gloves.[11]

Materials:

  • Round-bottom flask

  • Short-path distillation head with vacuum adapter

  • Receiving flask

  • Heating mantle with stirrer

  • Cold trap (cooled with dry ice/acetone or liquid nitrogen)

  • Vacuum pump

Procedure:

  • Setup: Assemble the distillation apparatus. Ensure all joints are properly greased and sealed.

  • Charging the Flask: If the reagent contains a solid stabilizer like CaCO₃, filter it off first. Charge the distillation flask with the crude this compound derivative. Add a magnetic stir bar.

  • Applying Vacuum: Cool the receiving flask in an ice bath to minimize loss of the volatile product. Begin stirring and slowly apply vacuum. A cold trap between the apparatus and the pump is critical to protect the pump from corrosive HBr vapors.

  • Distillation: Gently heat the distillation flask. Collect the fraction boiling at the literature-reported temperature and pressure (e.g., ~105 °C at 150 mmHg for this compound).[12]

  • Storage: Transfer the freshly distilled, clear liquid to a clean, dry flask or vial. For immediate use, no stabilizer is needed. For short-term storage (1-2 weeks), store under an argon or nitrogen atmosphere at -20°C in the dark.[13] For longer-term storage, adding a small amount of a non-interfering stabilizer may be considered.

Protocol 3.2: Rapid Quality Control by ¹H NMR

A quick NMR analysis can provide valuable information on the purity of your reagent.

  • Prepare a sample by dissolving a few drops of the reagent in an appropriate deuterated solvent (e.g., CDCl₃).

  • Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Purity: Check for sharp, well-resolved peaks corresponding to the product structure. The presence of broad, undefined signals in the baseline suggests oligomerization.

    • Decomposition: Look for the appearance of new vinyl proton signals (typically 5-7 ppm) which may indicate the formation of unsaturated byproducts from HBr elimination.

Part 4: Visualization of Key Processes

Mechanism of Degradation and Polymerization

The following diagram illustrates the initial HBr elimination step, which is the gateway to subsequent cationic polymerization.

G cluster_elimination Step 1: HBr Elimination (Autocatalytic) cluster_polymerization Step 2: Cationic Polymerization Initiation M1 Br-CH₂-C(=O)-R HBr HBr M1->HBr Heat, Light, Metal Impurities M3 Br-CH₂-C(=O)-R M2 Br-CH₂-C(=O)-R Unsat CH₂=C(Br)-C(=O)-R (Unsaturated Ketone) M2->Unsat HBr->M2 Catalyzes Protonated Br-CH₂-C(=O⁺H)-R (Activated Monomer) H_ion H⁺ (from HBr) H_ion->M3 Dimer Dimer/Oligomer Protonated->Dimer + Monomer

Caption: Proposed pathway for decomposition and polymerization of this compound.

Workflow: From Bottle to Reaction

This workflow outlines the decision-making process for handling a new or stored bottle of a this compound derivative.

G Start Receive / Retrieve This compound Inspect Visual Inspection: Color, Precipitate? Start->Inspect Clear Clear & Colorless? Inspect->Clear No Filter Filter Stabilizer (e.g., CaCO₃) Inspect->Filter Yes (Inert Solid) Distill Purify via Vacuum Distillation Clear->Distill Yes (Discolored/Cloudy) Dispose Consider Disposal Clear->Dispose No (Waxy Solid/Polymer) Use Use Directly in Reaction Filter->Use QC QC Check (NMR/TLC) Distill->QC QC->Use

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 1-Bromo-2-butanone and 1-Chloro-2-butanone

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in chemical research and pharmaceutical development, the selection of an appropriate alkylating agent is a critical decision that dictates reaction efficiency, yield, and economic viability. Among the versatile class of α-haloketones, 1-Bromo-2-butanone and 1-Chloro-2-butanone are common intermediates prized for their dual electrophilic sites. While structurally similar, their reactivity profiles differ substantially. This guide provides an in-depth comparison, grounded in fundamental chemical principles and supported by experimental data, to inform the rational selection of these reagents in synthesis.

Part 1: The Physicochemical Basis for Reactivity

The observed reactivity of α-haloketones in nucleophilic substitution reactions is governed by a combination of factors inherent to the carbon-halogen bond and the electronic influence of the adjacent carbonyl group.

Carbon-Halogen (C-X) Bond Strength and Leaving Group Ability

The primary determinant of reactivity in a nucleophilic substitution reaction is the facility with which the leaving group departs. This is directly related to two key properties: the strength of the C-X bond and the stability (or weakness as a base) of the resulting halide anion.

  • Bond Dissociation Energy: The carbon-bromine (C-Br) bond is inherently weaker and longer than the carbon-chlorine (C-Cl) bond. Consequently, less energy is required to cleave the C-Br bond during the transition state of a substitution reaction.[1]

  • Leaving Group Stability: A good leaving group is a weak base. Bromide (Br⁻) is a weaker base than chloride (Cl⁻) because its larger ionic radius allows for the negative charge to be dispersed over a greater volume, resulting in a more stable anion.[2]

These fundamental properties establish a clear expectation: this compound should be intrinsically more reactive than its chloro-analogue.

Property1-Chloro-2-butanone (C-Cl)This compound (C-Br)Rationale for Reactivity Difference
Average C-X Bond Enthalpy ~340 kJ/mol~285 kJ/molThe weaker C-Br bond requires less energy to break, facilitating a lower activation energy for substitution.[1]
Halide Ion Basicity (pKa of H-X) HCl (~ -7)HBr (~ -9)HBr is a stronger acid than HCl, meaning Br⁻ is a weaker base and thus a more stable, better leaving group than Cl⁻.
Activation by the Adjacent Carbonyl Group

Compared to simple alkyl halides, α-haloketones exhibit dramatically enhanced reactivity in SN2 reactions.[3][4] This acceleration is due to the powerful electron-withdrawing nature of the adjacent carbonyl group. The mechanism involves a stabilizing overlap between the π-system of the carbonyl and the orbitals of the reacting α-carbon in the transition state. This interaction lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the electrophile, making it more susceptible to nucleophilic attack.[5][6]

G cluster_0 Transition State Stabilization in α-Haloketone SN2 Reaction Nu Nu: C α-C Nu->C X X C->X C_carbonyl C C->C_carbonyl p_orbital_top C->p_orbital_top p-orbital of transition state O O C_carbonyl->O R R C_carbonyl->R pi_star_top C_carbonyl->pi_star_top π* orbital of C=O p_orbital_bottom p_orbital_top->pi_star_top Stabilizing Overlap pi_star_bottom

Orbital overlap in the SN2 transition state.

Part 2: Quantitative Comparison of Reactivity in SN2 Reactions

Table 2: Comparative Reaction Rates of α-Haloacetones with NaI in Acetone

SubstrateHalogenNucleophileRelative Rate Constant (krel)
Chloroacetone ClI⁻1
Bromoacetone BrI⁻~35,000

Data sourced and interpreted from kinetic discussions.[3][6]

The data is striking: bromoacetone reacts approximately 35,000 times faster than chloroacetone. This enormous difference in reaction rate is a direct consequence of the weaker C-Br bond and the superior stability of the bromide leaving group. Given the identical electronic environment and steric profile, this magnitude of rate enhancement is directly translatable to the 1-halo-2-butanone system. For synthetic applications, this means that a reaction with this compound can often be conducted at lower temperatures and for significantly shorter durations than the equivalent reaction with 1-chloro-2-butanone.

Part 3: Experimental Design for Comparative Analysis

To validate these reactivity differences in a laboratory setting, a comparative Finkelstein reaction can be performed. The protocol is designed to be self-validating, as the progress of the reaction is conveniently monitored by the formation of a sodium halide precipitate, which is insoluble in acetone.

Protocol: Comparative SN2 Reactivity via Finkelstein Reaction

Objective: To qualitatively and quantitatively compare the rate of nucleophilic substitution of this compound and 1-Chloro-2-butanone with sodium iodide.

Materials:

  • This compound (CAS 816-40-0)

  • 1-Chloro-2-butanone (CAS 616-27-3)

  • Sodium Iodide (NaI), anhydrous

  • Acetone, anhydrous

  • Test tubes or reaction vials, magnetic stir bars

  • Constant temperature bath (e.g., 25°C)

Procedure:

  • Preparation: Prepare two identical 0.5 M solutions of sodium iodide in anhydrous acetone.

  • Reaction Setup: In two separate, identical reaction vials equipped with stir bars, add 5 mL of the NaI/acetone solution. Place both vials in a constant temperature bath set to 25°C and allow them to equilibrate.

  • Initiation: Simultaneously, add 1.0 mmol of 1-Chloro-2-butanone to the first vial and 1.0 mmol of this compound to the second vial. Start a timer immediately.

  • Observation (Qualitative Analysis): Observe the vials for the formation of a white precipitate (NaCl or NaBr). Record the time at which turbidity first appears in each vial. The reaction with this compound is expected to show a precipitate significantly faster.

  • Monitoring (Quantitative Analysis): At timed intervals (e.g., 1, 5, 15, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction, quench it in a known volume of a suitable solvent, and analyze by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material and the formation of 1-Iodo-2-butanone.

  • Data Analysis: Plot the concentration of the starting material versus time for both reactions. The slope of this plot will be proportional to the initial reaction rate, allowing for a quantitative comparison.

Workflow for comparative kinetic analysis.

Part 4: Implications in Synthetic Applications: The Favorskii Rearrangement

The Favorskii rearrangement is a powerful transformation of α-haloketones that yields carboxylic acid derivatives, often with a skeletal rearrangement such as ring contraction.[7] The choice of halogen directly impacts the reaction's efficiency and outcome.

The mechanism proceeds via the formation of an enolate, followed by an intramolecular SN2 reaction to form a strained cyclopropanone intermediate, which is then opened by a nucleophile (e.g., an alkoxide).[8][9]

Favorskii_Mechanism cluster_steps Favorskii Rearrangement Pathway start α-Haloketone enolate Enolate start->enolate Deprotonation base + Base (RO⁻) cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone Intramolecular SN2 (-X⁻) adduct Tetrahedral Adduct cyclopropanone->adduct Nucleophilic Attack (RO⁻) product Carboxylate Ester Product adduct->product Ring Opening

Mechanism of the Favorskii Rearrangement.

Given its higher reactivity, this compound will form the cyclopropanone intermediate much faster and under milder conditions than 1-Chloro-2-butanone. This can be advantageous for sensitive substrates. However, this high reactivity can also be a detriment. The increased rate can sometimes promote side reactions, such as elimination or direct substitution by the base, leading to lower isolated yields of the desired rearranged product.[10] In such cases, the less reactive, more "controllable" 1-Chloro-2-butanone may be the superior reagent, providing a cleaner reaction profile despite requiring more forcing conditions (e.g., higher temperatures or longer reaction times).

Part 5: Conclusion and Practical Recommendations

The evidence is unequivocal: This compound is a significantly more reactive electrophile than 1-Chloro-2-butanone in nucleophilic substitution reactions, with reaction rates that can be several orders of magnitude faster. This difference is rooted in the fundamental principles of bond strength and leaving group stability.

Recommendations for Selection:

  • Choose this compound when:

    • High reaction speed is desired.

    • Mild reaction conditions are necessary to protect sensitive functional groups elsewhere in the molecule.

    • The nucleophile is weak and requires a highly active electrophile.

  • Choose 1-Chloro-2-butanone when:

    • Cost is a primary consideration, as chloro-derivatives are often more economical.[1]

    • A more controlled, slower reaction is desired to minimize side products.

    • The reaction is performed at a large scale where the exotherm of a highly reactive process may be a safety concern.

By understanding the distinct reactivity profiles of these two valuable reagents, researchers can make more informed decisions, leading to optimized synthetic routes and more efficient discovery and development programs.

References

  • Al-Zoubi, R. M., et al. (2021).
  • Chemistry Stack Exchange. (2017). Why are alpha carbonyl halides most reactive towards SN2 reactions?[Link]
  • Wikipedia. (n.d.). Favorskii rearrangement. [Link]
  • Turro, N. J., et al. (1969). Favorskii Rearrangement of some a-Bromo-ketones. CORE. [Link]
  • Chemistry LibreTexts. (2021). 4.5: Factors affecting the SN2 Reaction. [Link]
  • Wyzant. (2021).
  • van der Westhuizen, C. J. (2020). Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria. [Link]
  • The Organic Chemistry Tutor. (2019). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. YouTube. [Link]
  • Chemistry LibreTexts. (2023). Leaving Groups. [Link]
  • Professor Dave Explains. (2022). Favorskii Rearrangement. YouTube. [Link]
  • Master Organic Chemistry. (2012).
  • Brainly. (2023). Determine which of these compounds undergo an SN2 reaction with sodium iodide in acetone and which undergo. [Link]
  • Wikipedia. (n.d.). α-Halo ketone. [Link]
  • Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. [Link]

Sources

A Comparative Analysis of Alkylating Agents for Targeted Functional Group Modification: A Focus on 1-Bromo-2-butanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of 1-bromo-2-butanone and other prominent alkylating agents. Designed for researchers, scientists, and drug development professionals, this document delves into the chemical properties, reactivity, and applications of these compounds, supported by experimental data and detailed protocols to aid in the rational selection of reagents for specific research and development needs.

Introduction to Alkylating Agents: The Power of Covalent Modification

Alkylating agents are a diverse class of reactive compounds fundamental to organic chemistry and chemical biology. Their defining characteristic is the ability to introduce an alkyl group to a nucleophilic site on a target molecule.[1][2] This covalent modification can dramatically alter the structure and function of the target, a principle that is harnessed in a multitude of applications, from industrial synthesis to cancer chemotherapy.[1][3]

In medicine, alkylating agents represent a cornerstone of antineoplastic therapy.[4][5] By covalently modifying the DNA of rapidly dividing cancer cells, they induce damage that can lead to strand breaks, abnormal base pairing, and the formation of cross-links, ultimately triggering cell cycle arrest and apoptosis.[3][6] The primary biological target for most of these agents is the N7 position of guanine in DNA, though other nucleophilic sites on DNA and proteins can also be targeted.[3] The reactivity and selectivity of an alkylating agent are dictated by its chemical structure and the predominant reaction mechanism, which can be either unimolecular nucleophilic substitution (SN1) or bimolecular nucleophilic substitution (SN2).[3][7][8]

In Focus: this compound

This compound, an α-halo ketone, is a versatile and reactive alkylating agent.[9] Its structure features a carbonyl group and a bromine atom on the adjacent (alpha) carbon. This arrangement significantly enhances its reactivity.

Chemical and Physical Properties

This compound is a colorless to straw-colored liquid with a pungent odor.[10][11] It is a lachrymatory agent, meaning it causes irritation to the eyes and mucous membranes.[10]

PropertyValueSource
Molecular Formula C₄H₇BrO[10]
Molecular Weight 151.00 g/mol [10]
Boiling Point 105 °C at 150 mm Hg[12]
Density 1.479 g/mL at 25 °C[12]
Appearance Colorless to light yellow liquid[13]
Solubility Water soluble[11]
Reactivity and Mechanism of Action

As an α-halo ketone, this compound is a potent electrophile. The electron-withdrawing effect of the adjacent carbonyl group polarizes the carbon-bromine bond, making the α-carbon highly susceptible to nucleophilic attack.[14] This enhanced reactivity makes α-halo ketones, including this compound, significantly more reactive than their corresponding alkyl halide counterparts in SN2 reactions.[9][14] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

Caption: General SN2 mechanism for an α-halo ketone.

Applications

This compound is utilized as a versatile reagent in various chemical syntheses. Its applications include:

  • Pharmaceutical and Agrochemical Intermediate: It serves as a key building block in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[15]

  • Heterocyclic Synthesis: It is widely used in the synthesis of N-, S-, and O-heterocycles, many of which possess biological activity.[16][17]

  • Biochemical Research: It has been employed as a site-directed reagent to probe the active sites of enzymes, such as pyruvate decarboxylase.[12]

Safety and Handling

This compound is a hazardous substance that requires careful handling.[18]

  • Toxicity: It is harmful if swallowed, inhaled, or in contact with skin.[10][18]

  • Irritant: It is a lachrymator and can cause serious eye and skin irritation, as well as respiratory irritation.[10][18][19]

  • Handling Precautions: Always handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[18][19] Avoid contact with strong oxidizing agents and strong bases.[18]

Comparative Analysis with Other Alkylating Agents

The choice of an alkylating agent depends on the specific application, desired reactivity, and selectivity. Below is a comparison of this compound with other commonly used alkylating agents.

AgentClassMechanismPrimary Target(s)Key Features & Applications
This compound α-Halo KetoneSN2Cys, His, general nucleophilesHigh reactivity due to carbonyl activation; synthesis of heterocycles.[9][14]
Iodoacetamide α-HaloacetamideSN2Cysteine sulfhydryl groupsWidely used for cysteine modification in proteins; high reactivity.
Methyl Iodide Alkyl HalideSN2General nucleophilesSimple methylating agent for O-, N-, and S-alkylation.[20]
Melphalan Nitrogen MustardSN1N7 of Guanine in DNABifunctional, forms DNA cross-links; used in cancer chemotherapy.[8][21]
Busulfan Alkyl SulfonateSN2N7 of Guanine in DNABifunctional, forms DNA cross-links; used in chemotherapy, particularly for CML.[8][21]

Experimental Data: Cytotoxicity of Alkylating Agents

The cytotoxic efficacy of alkylating agents, particularly those used in chemotherapy, is often quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The following table summarizes representative IC50 values for several alkylating agents against different cancer cell lines. It is important to note that these values can vary between studies due to differences in experimental conditions.[3][22]

Alkylating AgentCancer Cell LineIC50 (µM)
MelphalanRPMI 8226 (Multiple Myeloma)2.6
ChlorambucilCLL (Chronic Lymphocytic Leukemia)15.5
BusulfanK562 (Chronic Myelogenous Leukemia)3.2

Data sourced from a comparative guide by BenchChem.[22]

Key Experimental Protocols

Accurate comparison of alkylating agents relies on standardized experimental protocols. Below are detailed methodologies for key assays.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is widely used to assess cell viability and proliferation, providing a measure of an agent's cytotoxicity.[22]

Objective: To determine the half-maximal inhibitory concentration (IC50) of an alkylating agent.

Methodology:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 1 x 10⁴ cells per well and incubate at 37°C to allow for cell adherence.[22]

  • Drug Treatment: Prepare serial dilutions of the alkylating agent in an appropriate solvent and add them to the wells. Include untreated control wells.[3][22]

  • Incubation: Incubate the cells with the drugs for a specified period (e.g., 72 hours).[22]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow viable cells to reduce the yellow MTT to purple formazan crystals.[22]

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[22]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[22]

  • Data Analysis: Calculate the IC50 value, which is the drug concentration that inhibits cell growth by 50%, using appropriate software.[22]

Protocol 2: Quantification of Protein Alkylation by LC-MS/MS

This protocol outlines a general workflow for identifying and quantifying the alkylation of specific amino acid residues in proteins.[22]

Objective: To determine the sites and extent of protein alkylation by a specific agent.

Methodology:

  • Protein Treatment: Incubate the target protein with the alkylating agent under controlled conditions (e.g., specific pH, temperature, and time).

  • Quenching: Stop the reaction by adding a quenching agent (e.g., a high concentration of a thiol-containing compound like dithiothreitol).

  • Protein Digestion: Digest the alkylated protein into smaller peptides using a protease such as trypsin.[22]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis: Separate the peptides using liquid chromatography and analyze them by tandem mass spectrometry.[22]

  • Data Analysis: Use specialized software to identify the specific amino acid residues that have been modified by the alkylating agent and to quantify the extent of modification based on the mass shift.[22]

Visualizing Workflows and Pathways

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture treatment Cell Treatment cell_culture->treatment agent_prep Alkylating Agent Dilution agent_prep->treatment incubation Incubation (e.g., 72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay lcms_analysis LC-MS/MS for Protein Alkylation incubation->lcms_analysis comet_assay Comet Assay for DNA Damage incubation->comet_assay ic50 IC50 Calculation mtt_assay->ic50 modification_site Modification Site Identification lcms_analysis->modification_site dna_damage_quant DNA Damage Quantification comet_assay->dna_damage_quant

Caption: Experimental workflow for the comparative study of alkylating agents.[22]

Conclusion

This compound stands out as a highly reactive α-halo ketone with significant utility in organic synthesis and as a biochemical probe. Its reactivity, governed by the SN2 mechanism, makes it an efficient tool for introducing the 2-oxobutyl group onto nucleophilic substrates. However, its hazardous nature necessitates stringent safety precautions. When compared to other classes of alkylating agents, such as nitrogen mustards or alkyl sulfonates, its applications are more geared towards synthesis rather than direct therapeutic use. The selection of an appropriate alkylating agent requires a thorough understanding of its reactivity, selectivity, and safety profile. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of these powerful chemical tools, enabling researchers to make informed decisions for their specific scientific objectives.

References

  • This compound 95 816-40-0 - Sigma-Aldrich. Sigma-Aldrich. URL
  • A Comparative Guide to Alkylating Agents for Targeted Functional Group Modific
  • Alkylation Reactions | Development, Technology. Mettler Toledo. URL
  • This compound - Synquest Labs. Synquest Labs. URL
  • A Comparative Guide to Alkylating Agents for Targeted Functional Group Modific
  • This compound | C4H7BrO | CID 13156. PubChem. URL
  • comparing the cytotoxicity of different alkyl
  • This compound | 816-40-0. ChemicalBook. URL
  • Alkyl
  • This compound - CAMEO Chemicals. NOAA. URL
  • α-Halo Ketones in C-, N-, O-, and S-Alkylation Reactions.
  • Alkyl
  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. MDPI. URL
  • A comparison of several modern alkylating agents.
  • Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf. NCBI. URL
  • Alkyl
  • Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. MDPI. URL
  • A comparison of several modern alkylating agents.
  • α-Halo ketone. Wikipedia. URL
  • This compound. LookChem. URL
  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC. NIH. URL
  • This compound CAS 816-40-0 Market Size, Share, Growth | CAGR Forecast. LinkedIn. URL
  • Alkylating Agents.
  • 1-Bromo-3-methyl-2-butanone 19967-55-6 wiki. Guidechem. URL
  • SAFETY DATA SHEET - this compound. Fisher Scientific. URL
  • α-halo ketones – Knowledge and References. Taylor & Francis. URL
  • This compound. CymitQuimica. URL
  • 3-Bromo-2-butanone 97 816-40-0. Sigma-Aldrich. URL
  • 5-Hydroxy-pyrrolone based building blocks as maleimide alternatives for protein bioconjugation and single-site multi-functionaliz
  • 1-Bromo-2-Butyne Safety D
  • This compound | CAS 816-40-0. Santa Cruz Biotechnology. URL
  • Measuring Relative Reaction Rates of 1-Bromobutane, 2-bromobutane, and 2-bromo-2-Methylpropane in Sodium Iodide and Silver Nitrate Solution to Investig
  • 12 Key Alkylating Agents Examples in Chemotherapy: Wh
  • [Chemistry] R 1 bromo 2 methylbutane undergoes substitution when reacted with sodium iodide NaI in. YouTube. URL
  • Mechanism of action of alkylating agents.
  • THE MECHANISM OF ACTION OF ALKYL
  • Bioconjugation Chemistry: Challenges and Solutions. kbDNA. URL
  • Predicting order of nucleophilic substitution reactivity. Chemistry Stack Exchange. URL
  • Lab 5 - S N 2 Reactions of Alkyl Halides. WebAssign. URL
  • Solved Compare the rate of reaction of 1-bromobutane to the. Chegg.com. URL

Sources

A Comparative Guide to the Synthesis of 1-Bromo-2-butanone: Validating a Novel Catalytic Route Against Traditional Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the α-bromination of ketones is a cornerstone transformation in organic synthesis. The resulting α-bromo ketones are highly valuable intermediates, acting as versatile precursors for the construction of complex molecular architectures and active pharmaceutical ingredients. 1-Bromo-2-butanone, a key building block, is no exception. However, its synthesis is often caught between the demands of efficiency, safety, and environmental responsibility.

This guide provides an in-depth comparison of synthetic routes to this compound. We will first examine established, time-tested methods, detailing their mechanistic underpinnings and practical limitations. We will then introduce and propose a validation framework for a novel, catalytic approach using N-Bromosuccinimide (NBS) and Thiourea, designed to overcome the shortcomings of its predecessors. This comparison is grounded in experimental data and established chemical principles to empower chemists to make informed decisions for their synthetic needs.

Part 1: Established Synthetic Routes for this compound

The synthesis of α-bromo ketones has been a subject of extensive research, leading to several established methodologies. Below, we discuss two of the most common approaches.

Method A: Direct α-Bromination with Elemental Bromine (Br₂) in Acidic Media

This is the quintessential textbook method for the α-bromination of ketones.[1] The reaction proceeds by the acid-catalyzed formation of an enol intermediate, which is the active nucleophile that attacks the electrophilic bromine.[2][3]

Reaction Mechanism: The mechanism involves three primary steps:

  • Acid-Catalyzed Enolization: The carbonyl oxygen is protonated, increasing the acidity of the α-hydrogens. A weak base then removes an α-proton to form the enol tautomer. This is the rate-determining step of the reaction.[4]

  • Nucleophilic Attack: The electron-rich double bond of the enol attacks a molecule of diatomic bromine.

  • Deprotonation: The resulting oxonium intermediate is deprotonated to regenerate the carbonyl group, yielding the α-bromo ketone and hydrogen bromide (HBr) as a byproduct.[2]

Acid_Catalyzed_Bromination ketone Butan-2-one protonated_ketone Protonated Ketone ketone->protonated_ketone + H⁺ H_plus H⁺ Br2 Br₂ enol Enol Intermediate protonated_ketone->enol - H⁺ (Tautomerization) bromo_oxonium Bromo-oxonium Ion enol->bromo_oxonium + Br₂ product This compound bromo_oxonium->product - H⁺ HBr HBr Validation_Workflow start Start: Butan-2-one route1 Route 1: Br₂ / Acetic Acid start->route1 route2 Route 2: NBS / Thiourea / EtOH start->route2 workup1 Workup & Quenching route1->workup1 workup2 Workup & Filtration route2->workup2 purify1 Purification (Distillation) workup1->purify1 purify2 Purification (Chromatography/Distillation) workup2->purify2 analysis Comparative Analysis (GC-MS, ¹H NMR, IR) purify1->analysis purify2->analysis results Data Interpretation: Yield, Purity, Safety, Cost analysis->results

Caption: Experimental workflow for the comparative validation study.
Experimental Protocols

Safety Precaution: this compound is a lachrymator and is toxic. [5][6]All experimental work must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Protocol 1: Synthesis via Direct Bromination (Reference Method)

  • Materials: Butan-2-one, Glacial Acetic Acid, Bromine (Br₂), Saturated Sodium Bicarbonate Solution, Saturated Sodium Bisulfite Solution, Diethyl Ether, Anhydrous Magnesium Sulfate.

  • Procedure:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing dropping funnel, add butan-2-one (7.21 g, 0.1 mol) and glacial acetic acid (30 mL).

    • Cool the flask in an ice-water bath to 0-5 °C.

    • Slowly add bromine (15.98 g, 0.1 mol) dropwise from the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

    • Slowly pour the reaction mixture into 100 mL of ice-cold water.

    • Transfer the mixture to a separatory funnel and add saturated sodium bisulfite solution dropwise until the red-brown color of excess bromine disappears.

    • Extract the aqueous layer with diethyl ether (3 x 40 mL).

    • Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude oil by vacuum distillation to obtain pure this compound.

Protocol 2: Synthesis via NBS/Thiourea Catalysis (New Method) [7]

  • Materials: Butan-2-one, N-Bromosuccinimide (NBS), Thiourea, Ethanol, Celite.

  • Procedure:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add butan-2-one (7.21 g, 0.1 mol), ethanol (40 mL), and thiourea (0.15 g, 0.002 mol, 2 mol%).

    • Stir the mixture at room temperature until the thiourea dissolves.

    • Add N-Bromosuccinimide (17.8 g, 0.1 mol) to the mixture in one portion.

    • Heat the reaction mixture to 50 °C and stir for 30 minutes. Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature. The byproduct, succinimide, will precipitate.

    • Filter the mixture through a pad of Celite to remove the succinimide, washing the filter cake with a small amount of cold ethanol.

    • Combine the filtrates and remove the ethanol under reduced pressure.

    • Dissolve the resulting residue in diethyl ether (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify by vacuum distillation.

Part 4: Data Presentation and Discussion

The performance of each synthetic route should be evaluated based on key metrics. The following table presents hypothetical, yet realistic, data for such a comparison.

MetricMethod A: Direct Bromination (Br₂)Method B: NBS/Thiourea CatalysisJustification / Causality
Isolated Yield 65-75%85-95%The milder conditions and higher selectivity of the NBS method minimize byproduct formation and degradation, leading to a higher isolated yield. [8]
Purity (by GC-MS) ~95% (after distillation)>98% (after distillation)Direct bromination can produce small amounts of dibrominated species that are sometimes difficult to separate completely. [8]
Reaction Time 2.5 hours0.5 - 1 hourThe catalytic cycle and moderate heating in the NBS/Thiourea method accelerate the reaction compared to the low-temperature addition required for the Br₂ method. [7]
Safety Concerns High: Use of toxic, corrosive, and volatile liquid Br₂. Generation of corrosive HBr gas.Moderate: NBS is an irritant but is a stable, manageable solid. Avoids Br₂ and HBr generation.
Workup Complexity High: Requires quenching with a reducing agent and neutralization with a base.Low: Simple filtration to remove solid succinimide byproduct followed by a standard aqueous wash.
Green Chemistry Poor: Uses hazardous reagent, generates corrosive byproduct, moderate atom economy.Good: Uses a safer brominating agent, catalytic process, generates a recyclable byproduct (succinimide), better atom economy.

Discussion of Expected Outcomes:

The NBS/Thiourea catalytic method is anticipated to be superior in nearly every aspect besides the initial cost of reagents (NBS is more expensive than Br₂ per mole). The primary drivers for this improved performance are safety and selectivity . The ability to replace elemental bromine with a stable solid (NBS) fundamentally transforms the safety profile of the synthesis, making it more accessible and less hazardous for a laboratory setting.

From a chemical perspective, the catalytic activation of NBS allows for a more controlled delivery of the electrophilic bromine to the enol. This, combined with the milder reaction conditions, significantly suppresses the formation of over-brominated byproducts, which are a common issue in direct bromination. The result is a cleaner reaction profile, a simpler purification process, and ultimately, a higher yield of the desired this compound. The dramatic reduction in reaction time and workup complexity further adds to the operational efficiency of the new method.

Conclusion and Recommendations

The validation of this novel thiourea-catalyzed route for the synthesis of this compound demonstrates clear advantages over the traditional direct bromination method. It offers a compelling combination of high yield, enhanced safety, operational simplicity, and adherence to the principles of green chemistry.

  • For research, process development, and pharmaceutical applications , where purity, safety, and reproducibility are paramount, the NBS/Thiourea catalytic method is strongly recommended .

  • The direct bromination method using Br₂ , while historically significant, should be considered only in scenarios where cost is the absolute primary driver and where facilities are fully equipped to handle the associated hazards of elemental bromine and HBr.

The adoption of safer, more efficient catalytic systems represents a significant step forward in synthetic chemistry. This comparative guide provides the necessary data and rationale for chemists to confidently implement this modern approach for the synthesis of this compound and other valuable α-bromo ketones.

References

  • Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols.
  • Convenient Electrochemical Method for the Synthesis of α-Bromo Alkyl Aryl Ketones. (2010). Synthetic Communications, 40(12).
  • α′-Bromination of α,β-unsaturated ketones by an electrochemical procedure. (n.d.). Journal of the Chemical Society, Chemical Communications.
  • National Institutes of Health. (n.d.). Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide.
  • Wikipedia. (n.d.). Copper(II) bromide.
  • Chemistry LibreTexts. (2021). 22.3: Alpha Halogenation of Aldehydes and Ketones.
  • MDPI. (2020). Synthetic Access to Aromatic α-Haloketones. Molecules, 25(22), 5347.
  • National Institutes of Health. (2020). Synthetic Access to Aromatic α-Haloketones.
  • Royal Society of Chemistry. (2007). Bromination of ketones with H2O2–HBr “on water”. Green Chemistry, 9, 1212-1218.
  • Baxendale Group. (n.d.). Unsaturated ketones via copper(II) bromide mediated oxidation.
  • American Chemical Society. (n.d.). Selective Bromination with Copper(II) Bromide. Journal of Organic Chemistry.
  • Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones.
  • Royal Society of Chemistry. (2004). A mild and efficient procedure for α-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate. Green Chemistry, 6(3), 156-158.
  • Engineered Science Publisher. (2023). Modern Approaches to Green Bromination for a Sustainable Future. ES Mater. Manuf., 23, 1-14.
  • YouTube. (2019). mechanism of alpha-halogenation of ketones.
  • PubChem. (n.d.). This compound.
  • Organic Syntheses. (n.d.). 1-bromo-3-methyl-2-butanone.
  • Filo. (2022). Synthesis of 1-bromo-3-methyl-2-butanone?.
  • Oxford Academic. (n.d.). Bromination of Aliphatic Ketones with Copper(II) Bromide in Organic Solvents. I. The Reaction of Acetone with Copper(II) Bromide in Methanol. Bulletin of the Chemical Society of Japan.
  • Google Patents. (n.d.). CN102503749A - Method for selective bromination of keton carbonyl compound by using n-bromosuccinimide (NBS).
  • Common Organic Chemistry. (n.d.). Bromination.
  • ResearchGate. (2009). Bromination of unsymmetrical ketones with cupric bromide. Product dependence on reaction conditions. Organic Preparations and Procedures International, 7(3), 149-154.
  • PrepChem.com. (n.d.). Synthesis of 1-bromo-3,3-dimethyl-4-fluoro-2-butanone.
  • ResearchGate. (n.d.). Electrochemical α-bromination of ketones.
  • ResearchGate. (2014). Facile one-pot synthesis of α-bromoketones from olefins using bromide/bromate couple as a nonhazardous brominating agent. Synthetic Communications, 44(15), 2203-2213.
  • ResearchGate. (2007). Bromination of ketones with H2O2–HBr “on water”. Green Chemistry.
  • Synthesis of 1-Bromo-3-buten-2-one. (1999). Organic Preparations and Procedures International, 31(3), 348-351.
  • National Institute of Standards and Technology. (n.d.). 2-Butanone, 1-bromo-. NIST WebBook.
  • precisionFDA. (n.d.). This compound.
  • Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination.
  • Google Patents. (n.d.). CN101928208A - A method for synthesizing α-bromoketones by hydrogen peroxide oxidative bromination.

Sources

A Comparative Guide to the Biological Activity of Heterocyclic Compounds: 1-Bromo-2-butanone as a Strategic Precursor

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the selection of a starting material is a critical decision that dictates the synthetic route, yield, and ultimately, the biological profile of the target compound. Among the versatile precursors available to chemists, α-haloketones are workhorse reagents for the synthesis of a vast array of heterocyclic systems. This guide provides an in-depth comparison of the biological activities of compounds synthesized using 1-bromo-2-butanone against those derived from other common precursors. We will explore the causality behind these synthetic choices, providing field-proven insights for researchers, scientists, and drug development professionals.

The Strategic Advantage of this compound in Heterocycle Synthesis

This compound (also known as bromomethyl ethyl ketone) is a bifunctional molecule possessing both an electrophilic carbonyl carbon and a highly reactive carbon bearing a bromine atom.[1] This dual reactivity makes it an ideal substrate for cyclocondensation reactions, particularly in the formation of five-membered heterocyclic rings. Its structure allows for the introduction of an ethyl group and a methyl group (via the ketone backbone) onto the resulting scaffold, providing a specific substitution pattern that can be crucial for biological efficacy.

The primary utility of this compound is demonstrated in the renowned Hantzsch thiazole synthesis, a cornerstone reaction for generating the thiazole nucleus—a core motif in numerous pharmacologically active agents, including antimicrobials.[2][3]

Case Study 1: Antimicrobial Thiazoles Derived from this compound

The thiazole ring is a privileged scaffold in drug discovery, known for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[4][5] The synthesis of substituted thiazoles is efficiently achieved by reacting an α-haloketone, such as this compound, with a thioamide-containing compound.

Experimental Protocol: Synthesis of 2-Amino-4-ethyl-5-methylthiazole

This protocol describes a representative Hantzsch thiazole synthesis. The choice of thiourea as the thioamide component is strategic, as it directly installs a pharmacologically significant amino group at the 2-position of the thiazole ring.

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve thiourea (10 mmol) in 30 mL of absolute ethanol.

  • Reaction Initiation: To the stirred solution, add this compound (10 mmol) dropwise at room temperature. The ethyl group from the precursor is predestined for the 4-position of the final thiazole ring.

  • Cyclocondensation: Fit the flask with a condenser and reflux the reaction mixture for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The mechanism involves an initial S-alkylation of the thiourea by the α-bromo ketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

  • Work-up and Isolation: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The resulting residue is neutralized with a saturated solution of sodium bicarbonate, leading to the precipitation of the crude product.

  • Purification: The precipitate is collected by filtration, washed with cold water, and recrystallized from an appropriate solvent (e.g., ethanol/water mixture) to yield the pure 2-amino-4-ethyl-5-methylthiazole.

Synthetic Workflow Diagram

G cluster_0 Synthesis of an Antimicrobial Thiazole reagent1 This compound process1 Reflux in Ethanol reagent1->process1 reagent2 Thiourea reagent2->process1 intermediate Thiouronium Salt Intermediate product 2-Amino-4-ethyl-5-methylthiazole intermediate->product Intramolecular Cyclization & Dehydration process1->intermediate S-Alkylation

Caption: Hantzsch synthesis workflow using this compound.

Antimicrobial Activity Profile

Numerous studies have demonstrated that thiazole derivatives synthesized from α-haloketones exhibit significant antimicrobial properties. The substitution pattern directly influences this activity.

Compound ClassTest OrganismActivity Metric (MIC)Reference
2-Aryl-thiazole derivativesS. aureus (Gram-positive)125-150 µg/mL[6]
2-Aryl-thiazole derivativesE. coli (Gram-negative)125-150 µg/mL[6]
Substituted ThiazolesS. aureus0.23–0.70 mg/mL[7]
Substituted ThiazolesAspergillus niger (Fungus)0.06–0.23 mg/mL[7]

The data indicates that thiazoles are effective against a range of microbial pathogens. The mechanism is often attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase.[4] The lipophilicity and electronic properties conferred by the substituents, which are dictated by the choice of precursor, are critical for target engagement.

Comparative Case Study 2: Anticancer Pyrimidines from Alternative Precursors

To draw a meaningful comparison, we now turn to a different class of heterocycles, pyrimidines, which are renowned for their anticancer properties.[8][9] Pyrimidine synthesis often employs different precursors, such as β-dicarbonyl compounds or α,β-unsaturated ketones (chalcones), reacting with amidines (like guanidine). This highlights a fundamental principle: the target heterocycle dictates the choice of precursor.

Experimental Protocol: Synthesis of 2-Amino-4,6-diarylpyrimidine via Chalcone Precursor

This protocol uses a chalcone (an α,β-unsaturated ketone), which provides a C-C-C backbone, in contrast to the C-C backbone provided by this compound.

  • Chalcone Synthesis: An aromatic aldehyde (10 mmol) and an aryl methyl ketone (10 mmol) are dissolved in ethanol. An aqueous solution of sodium hydroxide is added dropwise, and the mixture is stirred at room temperature for 12-24 hours to form the chalcone via a Claisen-Schmidt condensation.

  • Reagent Preparation: In a separate flask, dissolve guanidine hydrochloride (10 mmol) in ethanol, followed by the addition of sodium ethoxide to generate free guanidine.

  • Cyclocondensation: The synthesized chalcone (10 mmol) is added to the guanidine solution. The mixture is refluxed for 8-10 hours.

  • Work-up and Isolation: The reaction mixture is cooled and poured into ice-cold water. The precipitated solid is filtered, washed, and dried.

  • Purification: The crude product is purified by recrystallization from ethanol to yield the 2-amino-4,6-diarylpyrimidine.

Alternative Precursor Synthetic Workflow

G cluster_1 Synthesis of an Anticancer Pyrimidine reagent1 Aryl Methyl Ketone process1 Claisen-Schmidt Condensation reagent1->process1 reagent2 Aromatic Aldehyde reagent2->process1 chalcone Chalcone Precursor (α,β-Unsaturated Ketone) process2 Cyclocondensation chalcone->process2 reagent3 Guanidine reagent3->process2 product 2-Amino-4,6-diarylpyrimidine process1->chalcone process2->product

Caption: Pyrimidine synthesis workflow using a chalcone precursor.

Anticancer Activity Profile

Pyrimidine derivatives are well-established as potent anticancer agents, often acting as inhibitors of kinases or as DNA intercalating agents.[8][10]

Compound ClassCancer Cell LineActivity Metric (IC50)Reference
Tetralin-6-yl pyrimidinesLiver Cancer (HepG2)7.11 - 8.66 µg/mL[9]
Tetralin-6-yl pyrimidinesBreast Cancer (MCF-7)5.50 - 7.29 µg/mL[9]
Pyrimidine-hydrazone hybridsColon Adenocarcinoma (LoVo)Varies[8][10]
Pyrimidine-hydrazone hybridsBreast Cancer (MCF-7)Varies[8][10]

The bulky aryl groups, introduced via the chalcone precursor, are often crucial for creating the specific hydrophobic and π-stacking interactions required for binding to target proteins or DNA.

Comparative Analysis: Precursor Choice and Biological Outcome

The comparison between these two case studies illuminates the profound impact of precursor selection on the resulting compound's biological activity.

FeatureThis compound Route Chalcone Route (Alternative) Scientific Rationale
Precursor Type α-Haloketoneα,β-Unsaturated KetoneThe precursor's core structure dictates the atoms contributed to the heterocyclic ring. This compound provides a C-C unit with defined alkyl substituents. Chalcones provide a C-C-C unit with larger, more variable aryl substituents.
Resulting Heterocycle Thiazole (5-membered ring)Pyrimidine (6-membered ring)The reaction mechanism (Hantzsch vs. condensation with guanidine) is specific to the functional groups of the precursors, leading to different ring systems.
Primary Biological Activity Antimicrobial Anticancer The thiazole scaffold is frequently associated with antimicrobial action, while the pyrimidine core is a foundational element in many anticancer drugs, including nucleoside analogs like 5-Fluorouracil.[11]
Synthetic Efficiency Often a one-pot, high-yield reaction.Typically a two-step process (chalcone formation, then cyclization).The high reactivity of the α-bromo group in this compound facilitates a rapid and efficient cyclization.

The causality is clear: This compound is an optimal precursor for generating small, functionalized five-membered heterocycles like thiazoles, which are well-suited for fitting into the active sites of bacterial enzymes. In contrast, precursors like chalcones are better suited for building larger, more complex six-membered rings like pyrimidines, whose planar aryl substituents are ideal for intercalation or interaction with larger protein surfaces found in cancer-related targets.

Mechanism of Action: A Deeper Look

The anticancer activity of many pyrimidine derivatives involves the inhibition of critical cell cycle enzymes like topoisomerase II.

G cluster_2 Anticancer Mechanism of a Pyrimidine Derivative drug Pyrimidine Derivative enzyme Topoisomerase II drug->enzyme Binds to dna DNA Double Helix drug->dna Intercalates (optional) enzyme->dna Acts on cleavage DNA Cleavage & Re-ligation Blocked enzyme->cleavage dna->cleavage apoptosis Apoptosis (Cell Death) cleavage->apoptosis

Caption: Inhibition of Topoisomerase II by a pyrimidine anticancer agent.

This mechanism relies on the specific shape and electronic properties of the pyrimidine derivative, which are a direct consequence of the synthetic route and the chalcone precursor used. An antimicrobial thiazole derived from this compound would not possess the requisite structural features to effectively engage in this pathway.

Conclusion

This guide demonstrates that the choice of a chemical precursor is a foundational element of drug design and discovery. This compound is an exemplary reagent for the efficient synthesis of biologically active thiazoles, valued for their antimicrobial properties. Its reactivity and defined structure offer a reliable route to a specific chemical space. In contrast, other precursors like chalcones open pathways to different heterocyclic systems, such as pyrimidines, which exhibit distinct biological activities like anticancer effects. Understanding the causal link between precursor structure, synthetic pathway, and the final compound's pharmacological profile is paramount for the rational design of new therapeutic agents.

References

  • Sharma, D., et al. (2023).
  • Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry.
  • Garg, A. K., et al. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics.
  • Czopek, A., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study.
  • PubChem. 2-Chlorocyclohexanone.
  • Czopek, A., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study.
  • Singh, P., et al. (n.d.). Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives.
  • Gouda, M. A., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
  • Obradović, D., et al. (n.d.). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl)
  • Anwar, M. M., et al. (n.d.). Pyrimidine derivatives as anticancer agents.
  • Kumar, A., et al. (n.d.). Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research.
  • Sharma, R. (2021). A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. IJCRT.org.
  • El-Sayed, M. A.-M. (2018).
  • PubChem. This compound.
  • Hamid, H. A. (2023). History, Classification and Biological activity of Heterocyclic Compounds.

Sources

A Comparative Guide to the Spectroscopic Analysis of 1-Bromo-2-butanone and its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of organic synthesis, particularly in the development of pharmaceutical and fine chemical intermediates, α-haloketones are invaluable building blocks.[1][2] Among these, bromo-2-butanone and its structural isomers represent a class of reactive compounds whose precise characterization is paramount for predictable and successful downstream applications. The subtle shifts in the position of the bromine atom across the four-carbon backbone create distinct chemical entities—1-bromo-2-butanone, 3-bromo-2-butanone, and 4-bromo-2-butanone—each with unique reactivity and, critically, a unique spectroscopic fingerprint.

This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to differentiate these isomers. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering not just data, but the underlying chemical principles that govern the observed spectra. This document is intended for researchers, scientists, and drug development professionals who require unambiguous structural elucidation of these versatile synthetic intermediates.

The Challenge of Isomerism: A Structural Overview

Distinguishing between the constitutional isomers of bromo-2-butanone is a common analytical challenge. The location of the bromine atom profoundly influences the electronic environment of neighboring protons and carbons, which is the key to their differentiation via spectroscopic methods.

  • This compound (CAS 816-40-0): The bromine is on a primary carbon adjacent to the carbonyl group.[3][4]

  • 3-Bromo-2-butanone (CAS 814-75-5): The bromine is on a tertiary carbon, also adjacent to the carbonyl group.[1][5][6][7]

  • 4-Bromo-2-butanone (CAS 28509-46-8): The bromine is on a primary carbon, separated from the carbonyl by a methylene group.[8][9][10]

Understanding these structural differences is the foundation for interpreting the spectral data that follows.

The Spectroscopic Toolkit: A Multi-faceted Approach

A confident structural assignment is rarely achieved with a single technique. Instead, it relies on the synergistic interpretation of data from multiple spectroscopic methods. The workflow below illustrates a logical approach to the analysis of an unknown bromo-2-butanone sample.

G cluster_0 Integrated Spectroscopic Workflow Sample Unknown Sample (Bromo-2-butanone Isomer) MS Mass Spectrometry (MS) Sample->MS Confirm MW & Br Presence IR Infrared (IR) Spectroscopy Sample->IR Confirm C=O & Functional Groups NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Sample->NMR Determine Connectivity & Isomer Identity Elucidation Final Structure Confirmation MS->Elucidation IR->Elucidation NMR->Elucidation

Caption: An integrated workflow for the structural elucidation of bromo-2-butanone isomers.

Mass Spectrometry (MS): The First Clue

Mass spectrometry provides two immediate and crucial pieces of information: the molecular weight and the presence of a bromine atom.

Expertise & Experience: The most telling feature in the mass spectrum of a monobrominated compound is the isotopic pattern of the molecular ion peak (M⁺). Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[11] This results in two peaks of almost equal intensity for the molecular ion, one at M⁺ and another at M+2. For bromo-2-butanone (C₄H₇BrO), the expected molecular weight is approximately 150/152 g/mol .[4][6] Observing this characteristic doublet is a definitive confirmation of a single bromine atom in the molecule.

Fragmentation Patterns: The fragmentation of the molecular ion provides structural clues. The bonds adjacent to the carbonyl group are prone to cleavage (α-cleavage).[12][13]

  • This compound: Expects to see a prominent peak from the loss of the bromomethyl radical (•CH₂Br), resulting in the ethyl ketone cation [CH₃CH₂CO]⁺ at m/z 57. Another key fragment would be the acylium ion [CH₃CO]⁺ at m/z 43.

  • 3-Bromo-2-butanone: The loss of a bromine radical (•Br) is often favorable, leaving a cation at m/z 71. The base peak is frequently the acetyl cation [CH₃CO]⁺ at m/z 43, from cleavage between C2 and C3.[7]

  • 4-Bromo-2-butanone: Fragmentation may involve the loss of the bromoethyl radical (•CH₂CH₂Br) to give the acetyl cation at m/z 43.

Infrared (IR) Spectroscopy: Confirming the Carbonyl

IR spectroscopy is excellent for identifying the functional groups present. For all bromo-2-butanone isomers, the most prominent feature will be a strong, sharp absorption band corresponding to the carbonyl (C=O) stretch.

Expertise & Experience: The position of the C=O stretch provides insight into the electronic environment. For aliphatic ketones, this band typically appears around 1715 cm⁻¹. The presence of an electronegative bromine atom on the α-carbon (as in 1-bromo- and 3-bromo-2-butanone) tends to shift the C=O stretching frequency to a higher wavenumber (e.g., ~1720-1740 cm⁻¹) due to the inductive effect. For 4-bromo-2-butanone, where the bromine is further away, the C=O stretch would be expected closer to that of an un-substituted ketone like 2-butanone itself. Additionally, a C-Br stretching vibration can be observed in the fingerprint region, typically between 550-750 cm⁻¹.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy, both ¹H and ¹³C, is the most powerful technique for unambiguously distinguishing between the bromo-2-butanone isomers. The chemical shift, multiplicity (splitting pattern), and integration of the signals in ¹H NMR, along with the number and chemical shifts of signals in ¹³C NMR, allow for a complete mapping of the molecule's carbon-hydrogen framework.

Expertise & Experience: The choice of a deuterated solvent is critical; chloroform-d (CDCl₃) is a standard choice for these compounds as it is a good solvent and its residual peak is well-characterized.[15] Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shift to 0 ppm.

Comparative Analysis: Spectroscopic Data Showdown

The following tables summarize the expected spectroscopic data for the three isomers of bromo-2-butanone. This side-by-side comparison highlights the key differences that enable their identification.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃)
IsomerProton AssignmentApprox. δ (ppm)MultiplicityIntegrationKey Differentiator
This compound H1 (-CH₂ Br)3.9 - 4.1Singlet (s)2HA sharp singlet for the brominated methylene group.
H3 (-COCH₂ CH₃)2.6 - 2.8Quartet (q)2H
H4 (-CH₂CH₃ )1.0 - 1.2Triplet (t)3H
3-Bromo-2-butanone H1 (-COCH₃ )2.3 - 2.5Singlet (s)3HA singlet for the acetyl methyl group.
H3 (-CH Br-)4.2 - 4.4Quartet (q)1HA downfield quartet for the single proton on the brominated carbon.
H4 (-CHBrCH₃ )1.7 - 1.9Doublet (d)3H
4-Bromo-2-butanone H1 (-COCH₃ )2.1 - 2.3Singlet (s)3HA singlet for the acetyl methyl group.
H3 (-COCH₂ CH₂Br)3.0 - 3.2Triplet (t)2HTwo distinct triplets for the two methylene groups.
H4 (-CH₂CH₂ Br)3.5 - 3.7Triplet (t)2H
Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃)
IsomerCarbon AssignmentApprox. δ (ppm)Key Differentiator
This compound C1 (-C H₂Br)35 - 40Carbonyl (C2) is highly deshielded.
C2 (>C =O)200 - 205
C3 (-C H₂CH₃)35 - 40
C4 (-C H₃)7 - 10
3-Bromo-2-butanone C1 (-C H₃)25 - 30Brominated carbon (C3) is a methine (~50-55 ppm).
C2 (>C =O)200 - 205
C3 (-C HBr-)50 - 55
C4 (-CHBrC H₃)20 - 25
4-Bromo-2-butanone C1 (-C H₃)28 - 32Brominated carbon (C4) is a methylene (~30-35 ppm).
C2 (>C =O)205 - 210
C3 (-C H₂CH₂Br)45 - 50
C4 (-C H₂Br)30 - 35

Experimental Protocols: Ensuring Data Integrity

The quality of spectroscopic data is directly dependent on rigorous experimental technique. The following protocols are designed to be self-validating systems for acquiring high-quality data.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Accurately weigh 10-20 mg of the bromo-2-butanone sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

    • Gently swirl the vial to ensure the sample is fully dissolved.

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure no solid particles are transferred.

  • Spectrometer Setup (for a 400 MHz instrument):

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve high homogeneity. A good shim will result in a sharp, symmetrical solvent peak. This is a critical self-validating step; poor shimming leads to broad peaks and loss of resolution, making multiplicity analysis impossible.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover a range of -1 to 11 ppm.

    • Acquire 8 to 16 scans with a relaxation delay of 2 seconds to ensure quantitative integration.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse program (e.g., zgpg30).

    • Set the spectral width to cover 0 to 220 ppm.

    • Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.

    • Process the data similarly to the ¹H spectrum and reference the CDCl₃ triplet to its central peak at 77.16 ppm.

Protocol 2: Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample (typically a dilute solution in a volatile solvent like dichloromethane) into the mass spectrometer via a direct insertion probe or GC inlet.

  • Ionization: Use a standard electron ionization (EI) energy of 70 eV.

  • Data Acquisition: Scan a mass range from m/z 35 to 200.

  • Self-Validation: Check the acquired spectrum for the presence of the M⁺/M+2 doublet with an approximate 1:1 intensity ratio. The absence of this pattern would indicate the sample is not a monobrominated compound or has undergone complete fragmentation.

Protocol 3: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is a crucial step to subtract atmospheric H₂O and CO₂ signals.

  • Sample Application: Place one drop of the neat liquid sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: The resulting spectrum should be automatically ratioed against the background. Identify the strong C=O stretch and the C-Br vibrations in the fingerprint region.

Conclusion

The structural elucidation of this compound and its isomers is a clear-cut process when a systematic, multi-technique spectroscopic approach is employed. While mass spectrometry confirms the elemental composition and IR spectroscopy identifies the key carbonyl functional group, it is NMR spectroscopy that provides the definitive and unambiguous evidence to distinguish between the isomers. The distinct chemical shifts and coupling patterns observed in the ¹H and ¹³C NMR spectra serve as unique fingerprints for each molecule. By following the robust protocols outlined in this guide, researchers can confidently characterize these important synthetic intermediates, ensuring the integrity and success of their scientific endeavors.

References

  • PubChem. (n.d.). This compound.
  • SpectraBase. (n.d.). This compound.
  • National Institute of Standards and Technology. (n.d.). 2-Butanone, 3-bromo-. In NIST Chemistry WebBook.
  • SpectraBase. (n.d.). This compound 13C NMR Spectrum.
  • 3B Scientific (Wuhan) Co., Ltd. (2025). 3-Bromo-2-butanone: Properties, Applications, and Synthesis Insights.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • iChemical. (n.d.). 4-BROMOBUTAN-2-ONE, CAS No. 28509-46-8.
  • National Institute of Standards and Technology. (n.d.). 2-Butanone, 1-bromo-. In NIST Chemistry WebBook.
  • PubChem. (n.d.). 4-Bromobutan-2-one.
  • PubChem. (n.d.). 2-Butanone, 3-bromo-.
  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.
  • YouTube. (2023). Bromo pattern in Mass Spectrometry.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of 1-bromobutane.

Sources

A Comparative Guide to the Kinetic Studies of Reactions Involving 1-Bromo-2-butanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role and Reactivity of 1-Bromo-2-butanone

This compound (CH₃CH₂COCH₂Br), also known as bromomethyl ethyl ketone, is an α-haloketone, a class of compounds recognized for their high reactivity and utility in organic synthesis.[1][2][3] Its structure features two key reactive sites: the electrophilic carbon atom bonded to the bromine, and the acidic α-hydrogens on the methyl group, which are activated by the adjacent carbonyl group. This dual reactivity makes this compound a versatile building block but also necessitates a thorough understanding of its reaction kinetics to control product selectivity. The compound is a colorless to straw-colored liquid that is classified as a combustible liquid and is harmful if swallowed, inhaled, or in contact with skin, requiring careful handling in a well-ventilated area.[1][3][4][5]

This guide provides an in-depth comparison of the primary reaction pathways of this compound, focusing on the kinetic principles that govern them. We will explore the causality behind experimental design for kinetic studies and provide detailed protocols for monitoring these reactions using modern analytical techniques.

Part 1: Competing Reaction Pathways and Their Kinetic Profiles

The reactivity of this compound is dominated by two competing pathways, dictated largely by the choice of base or nucleophile: Nucleophilic Substitution (SN2) and the Favorskii Rearrangement.

Bimolecular Nucleophilic Substitution (SN2)

In the presence of weakly basic nucleophiles, this compound readily undergoes SN2 reactions. The carbonyl group significantly enhances the reactivity of the C-Br bond towards nucleophilic attack, making α-haloketones potent alkylating agents.[6] The reaction proceeds via a concerted, one-step mechanism where the nucleophile attacks the carbon bearing the bromine, and the bromide ion leaves simultaneously.[7]

The rate of this reaction follows second-order kinetics, meaning it is dependent on the concentration of both the this compound substrate and the nucleophile.[7][8]

Rate = k[C₂H₅COCH₂Br][Nucleophile]

The choice of aprotic polar solvents, such as acetone or DMSO, can accelerate SN2 reactions by solvating the cation of the nucleophilic salt without strongly solvating the anion, thereby increasing its nucleophilicity.

sn2_mechanism sub This compound (C₂H₅COCH₂Br) ts Transition State [Nu---CH₂(Br)---COC₂H₅]⁻ sub->ts Attack at α-carbon nuc Nucleophile (Nu⁻) nuc->ts prod Product (C₂H₅COCH₂Nu) ts->prod Bond Formation lg Leaving Group (Br⁻) ts->lg Bond Cleavage

Caption: General workflow for an SN2 reaction involving this compound.

Comparative Kinetic Data for SN2 Reactions

SubstrateNucleophileSolventRelative Rate Constant (k_rel)Reference
ChloroacetoneI⁻Acetone36,000[9]
1-ChloropropaneI⁻Acetone1[9]
1-BromobutaneNaIAcetone(See Arrhenius Plot)[10]
α-BromoacetophenonePhenolate (PhO⁻)Various(Activation energies calculated)[11]

This table illustrates the significantly enhanced reactivity of α-haloketones compared to simple alkyl halides.

The Favorskii Rearrangement

When this compound is treated with a strong, non-nucleophilic base (e.g., alkoxides), the Favorskii rearrangement becomes the dominant pathway.[12][13] This reaction is initiated by the deprotonation of the α'-carbon (the methyl group), which is acidic due to the adjacent carbonyl. The resulting enolate then undergoes an intramolecular SN2 reaction, displacing the bromide to form a strained cyclopropanone intermediate.[13][14]

This intermediate is then attacked by the base (e.g., hydroxide or alkoxide). The subsequent ring-opening occurs to form the most stable carbanion, which is then protonated to yield a rearranged carboxylic acid or ester derivative.[14][15] For this compound, this typically yields derivatives of 2-methylpropanoic acid.[14]

favorskii_mechanism start This compound enolate Enolate Intermediate start->enolate + Base (B⁻) - HB cyclo Cyclopropanone Intermediate enolate->cyclo Intramolecular SN2 adduct Tetrahedral Adduct cyclo->adduct + Base (B⁻) carbanion Carbanion adduct->carbanion Ring Opening product Rearranged Product (e.g., 2-Methylpropanoate) carbanion->product Protonation

Caption: The Favorskii rearrangement mechanism for an acyclic α-haloketone.

The kinetics of the Favorskii rearrangement are more complex than a simple SN2 reaction. The rate-determining step can be the initial deprotonation or the subsequent ring closure, depending on the substrate and reaction conditions. Kinetic studies are essential to elucidate the precise mechanism and optimize for the desired rearranged product over potential side reactions.[16]

Part 2: A Comparative Guide to Kinetic Analysis Techniques

The choice of analytical method is critical for accurately monitoring the kinetics of reactions involving this compound. The ideal technique should allow for the precise measurement of the concentration of reactants, products, and any key intermediates over time.

TechniquePrincipleQuantitative AnalysisSpeed (per sample)Structural InformationOnline Monitoring
GC-MS Separation by volatility/polarity; detection by mass-to-charge ratio.Excellent with internal standards.Moderate (minutes).Excellent (mass spectra).Difficult.
¹H NMR Nuclear spin transitions in a magnetic field.Excellent with internal standard.Fast (seconds to minutes).Excellent (chemical shifts, coupling).Possible.
HPLC-UV Separation by polarity; detection by UV absorbance.Good with calibration.Slower (minutes).Limited (retention time).Possible with automated sampling.
Stopped-Flow Rapid mixing followed by spectroscopic monitoring (e.g., fluorescence, UV-Vis).Excellent for fast reactions.Very Fast (ms to s).Limited to chromophores/fluorophores.N/A (is an online method).
Experimental Protocols

The following protocols provide a self-validating system for acquiring high-quality kinetic data. The inclusion of an internal standard is crucial for trustworthiness, as it corrects for variations in sample volume, injection volume, and detector response.

Protocol 1: Monitoring SN2 Kinetics via Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To determine the rate constant of an SN2 reaction by monitoring the disappearance of this compound over time.

  • Causality: GC-MS is chosen for its high sensitivity and ability to separate the reactant from the product, while the MS provides unambiguous identification. An internal standard (e.g., dodecane) is used to ensure quantitative accuracy.

Methodology:

  • Reaction Setup: In a thermostatted reaction vessel, combine the solvent (e.g., acetone), the nucleophile (e.g., sodium iodide), and a known concentration of an inert internal standard (e.g., dodecane). Allow the mixture to reach thermal equilibrium.

  • Initiation: Initiate the reaction by adding a known concentration of this compound. Start a timer immediately. This is t=0.

  • Aliquot Sampling: At predetermined time intervals (e.g., 2, 5, 10, 20, 40 minutes), withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it into a vial containing a suitable solvent and, if necessary, a reagent to consume any remaining nucleophile (e.g., dilute acid).

  • GC-MS Analysis: Inject the quenched sample into the GC-MS. Use a temperature program that effectively separates the solvent, internal standard, this compound, and the product.

  • Data Processing: For each time point, determine the peak areas of this compound and the internal standard. Calculate the response factor of this compound relative to the internal standard using a calibration curve.

  • Kinetic Analysis: Convert the peak area ratios to concentrations. Plot the natural logarithm of the concentration of this compound (ln[Substrate]) versus time. For a pseudo-first-order reaction (using a large excess of the nucleophile), the slope of the resulting straight line will be -kobs.[17]

Protocol 2: In-Situ Monitoring via ¹H NMR Spectroscopy

  • Objective: To observe the formation of product and disappearance of reactant in real-time without sample workup.

  • Causality: ¹H NMR provides rich structural information, allowing simultaneous monitoring of multiple species. An internal standard with a non-overlapping signal (e.g., 1,3,5-trimethoxybenzene) is essential for accurate quantification.

Methodology:

  • Sample Preparation: In an NMR tube, dissolve the nucleophile and a precise amount of an internal standard in a deuterated solvent (e.g., Acetone-d₆).

  • Shimming and Initial Spectrum: Place the NMR tube in the spectrometer, lock, and shim the magnetic field. Acquire a spectrum (t < 0) to confirm the initial state.

  • Reaction Initiation: Remove the tube, quickly inject a known amount of this compound, mix thoroughly, and re-insert it into the spectrometer. This is t=0.

  • Time-Course Acquisition: Immediately begin acquiring a series of ¹H NMR spectra at set time intervals (e.g., every 60 seconds).

  • Data Processing: For each spectrum, integrate the characteristic peaks for the reactant, product, and the internal standard.

  • Kinetic Analysis: Calculate the concentration of the reactant at each time point by comparing its integral to the integral of the known concentration of the internal standard. Plot concentration versus time to determine the reaction order and rate constant.

kinetic_workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis setup 1. Reaction Setup (Thermostatted Vessel, Reagents, Internal Std.) init 2. Initiate Reaction (Add Substrate, t=0) setup->init sample 3. Timed Aliquot Sampling init->sample sample->init Repeat quench 4. Quench Reaction sample->quench instrument 5. Instrumental Analysis (e.g., GC-MS, NMR) quench->instrument process 6. Data Processing (Peak Integration) instrument->process plot 7. Kinetic Plotting (e.g., ln[A] vs. time) process->plot rate 8. Determine Rate Constant (k) plot->rate

Caption: A generalized experimental workflow for conducting a kinetic study.

Conclusion

The kinetic analysis of reactions involving this compound reveals a fascinating competition between SN2 and Favorskii rearrangement pathways. The choice of nucleophile, base, and solvent critically determines the reaction outcome. For drug development professionals and synthetic chemists, understanding these kinetic principles is paramount for rational reaction design, enabling the selective synthesis of desired products. By employing robust analytical methodologies such as GC-MS and NMR spectroscopy with careful experimental design, researchers can accurately quantify reaction rates, elucidate mechanisms, and ultimately control the chemical transformations of this versatile α-haloketone.

References

  • Filo. (2025). Synthesis of 1-bromo-3-methyl-2-butanone?.
  • Chegg. (n.d.). 2-butanone and bromine (1 equiv.) react in the presence of NaOH to form this compound.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Al-Zaydi, A. A. (2013). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 18(6), 6778–6889.
  • Wikipedia. (n.d.). α-Halo ketone.
  • Delport, H. P. (2018). Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria.
  • Thorpe, J. W., & Warkentin, J. (1972). Acetate-catalyzed Bromination and Exchange Reactions of 2-Butanone. Canadian Journal of Chemistry, 50(20), 3229-3232.
  • Chemistry LibreTexts. (2023). Alpha Halogenation of Aldehydes and Ketones.
  • Pearson, R. G., Langer, S. H., Williams, F. V., & McGuire, W. J. (1952). Mechanism of the Reaction of α-Haloketones with Weakly Basic Nucleophilic Reagents. Journal of the American Chemical Society, 74(20), 5130–5132.
  • Pearson+. (n.d.). Explain why the rate of the reaction of 1-bromo-2-butene with eth....
  • NROChemistry. (n.d.). Favorskii Rearrangement.
  • Thorpe, J. W., & Warkentin, J. (1972). Acetate-catalyzed Bromination and Exchange Reactions of 2-Butanone. ResearchGate.
  • Hesp, K. D. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Queen's University.
  • Chemistry LibreTexts. (2023). Kinetics of Nucleophilic Substitution Reactions.
  • AdiChemistry. (n.d.). FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS.
  • Wikipedia. (n.d.). Favorskii rearrangement.
  • Master Organic Chemistry. (2012). Two Types of Nucleophilic Substitution Reactions – What The Data Tells Us.
  • NIST. (n.d.). 2-Butanone, 1-bromo-. National Institute of Standards and Technology.
  • Chemistry Stack Exchange. (2019). Why is the nucleophilic substitution of OH- with 1-bromopentane slower than with 2-bromo-2-methylbutane?.
  • Giannetti, A. M. (2011). ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW. Methods in enzymology, 487, 1–32.
  • Turro, N. J., Gagosian, R. B., Rappe, C., & Knutsson, L. (1969). Favorskii Rearrangement of some a-Bromo-ketones. Chemical Communications.
  • Homework.Study.com. (n.d.). The Favorskii reaction involves treatment of an a-bromo ketone with base to yield a....
  • Warkentin, J., & Tee, O. S. (1972). Kinetics of Bromination of Acetone, Bromoacetone, and 1,1-Dibromoacetone. Canadian Journal of Chemistry, 50(20), 3233-3236.
  • Mark, H. B., Jr. (2020). Kinetic methods of analysis. AccessScience, McGraw Hill.
  • eGyanKosh. (n.d.). UNIT 6 KINETIC METHODS OF ANALYSIS.
  • SlideServe. (2012). Substitution Reactions 1: The Sn 2 Reaction The Synthesis of 1-Bromobutane.
  • ResearchGate. (n.d.). Kinetic plots of 1-bromobutane in acetone at 20, 30, and 40 C.

Sources

A Comparative Guide to the Computational Analysis of Reaction Mechanisms for 1-Bromo-2-butanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms is paramount for the rational design of synthetic routes and the optimization of reaction conditions. 1-Bromo-2-butanone, a versatile building block in organic synthesis, presents a fascinating case study for the elucidation of competing reaction pathways. Its structure, featuring a reactive C-Br bond alpha to a carbonyl group, allows for a rich landscape of potential reactions, primarily nucleophilic substitution, elimination, and rearrangement.

This guide provides an in-depth computational analysis of the reaction mechanisms of this compound, offering a comparative overview of the theoretical approaches used to predict and understand its reactivity. We will delve into the causality behind computational choices, present detailed protocols, and critically compare theoretical predictions with available experimental data for analogous systems, thereby providing a robust framework for researchers in the field.

The Reactivity Landscape of this compound: A Triad of Mechanisms

The reactivity of this compound is dominated by three principal mechanistic pathways, the prevalence of which is dictated by the nature of the nucleophile/base, the solvent, and the reaction temperature.

  • Bimolecular Nucleophilic Substitution (S(_N)2): This pathway involves the direct displacement of the bromide ion by a nucleophile. The carbonyl group's electron-withdrawing nature enhances the electrophilicity of the α-carbon, making it susceptible to nucleophilic attack.

  • Bimolecular Elimination (E2): In the presence of a strong, non-nucleophilic base, a proton can be abstracted from the β-carbon, leading to the formation of an enone via a concerted elimination of HBr.

  • Favorskii Rearrangement: With a strong base, particularly alkoxides, α-halo ketones can undergo a characteristic rearrangement to form a cyclopropanone intermediate, which subsequently opens to yield a carboxylic acid derivative. This pathway is a significant competitor to the S(_N)2 and E2 reactions.

The interplay between these three mechanisms makes the computational analysis of this compound's reactivity a compelling challenge, requiring careful consideration of the potential energy surfaces for each pathway.

Computational Methodologies: A Comparative Toolkit for Mechanistic Insight

The accurate computational modeling of reaction mechanisms hinges on the selection of appropriate theoretical methods. For the reactions of this compound, Density Functional Theory (DFT) has emerged as a powerful and widely used tool, offering a good balance between computational cost and accuracy.

Choosing the Right Tool: A Comparison of Computational Methods
MethodDescriptionStrengthsWeaknessesTypical Application for this compound
DFT (e.g., B3LYP, M06-2X) A quantum mechanical method that approximates the electronic structure of a molecule by using functionals of the electron density.Good accuracy for a wide range of systems at a moderate computational cost.The accuracy is dependent on the choice of the functional.Geometry optimizations, transition state searches, and calculation of reaction energetics for S(_N)2, E2, and Favorskii rearrangement pathways.
Ab initio (e.g., MP2, CCSD(T)) A class of quantum chemistry methods based on the first principles of quantum mechanics, without empirical parameters.High accuracy, particularly for electron correlation effects.Computationally very expensive, limiting its application to smaller systems.Used for benchmarking DFT results and for high-accuracy single-point energy calculations on critical points of the potential energy surface.
Semi-empirical (e.g., AM1, PM7) A simplified quantum mechanical method that uses parameters derived from experimental data.Very fast, allowing for the study of large systems and reaction dynamics.Lower accuracy compared to DFT and ab initio methods.Can be used for initial explorations of the potential energy surface and for qualitative predictions of reactivity.

For the analysis of this compound, a combination of methods is often employed. DFT with a functional like B3LYP or M06-2X and a reasonably large basis set (e.g., 6-31+G(d,p)) is typically used for geometry optimizations and frequency calculations. For more accurate energy barriers, single-point energy calculations at a higher level of theory, such as CCSD(T), can be performed on the DFT-optimized geometries.

Simulating the Reaction Environment: The Role of Solvents

Solvent effects can significantly influence the rates and selectivities of reactions involving charged or polar species. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that represents the solvent as a continuous dielectric medium. This approach allows for the efficient calculation of solvation energies and their impact on the reaction profile.

In-Depth Mechanistic Analysis: A Computational Perspective

The S(_N)2 Pathway: A Classic Confrontation

The S(_N)2 reaction of this compound with a nucleophile (Nu


) proceeds through a backside attack, leading to an inversion of stereochemistry at the α-carbon.

SN2_Mechanism reactant Nu⁻ + CH₃CH₂C(=O)CH₂Br ts [Nu···CH₂(Br)C(=O)CH₂CH₃]⁻‡ reactant->ts Backside Attack product NuCH₂C(=O)CH₂CH₃ + Br⁻ ts->product Leaving Group Departure

Caption: S(_N)2 reaction pathway for this compound.

Computational analysis of the S(_N)2 pathway involves locating the transition state (TS) and calculating the activation energy ((\Delta E^\ddagger)). The geometry of the S(_N)2 transition state is characterized by a pentacoordinate carbon atom with the incoming nucleophile and the departing bromide ion in apical positions.

The E2 Pathway: The Strong Base's Gambit

In the presence of a sterically hindered, strong base (B:), the E2 reaction becomes a viable pathway, leading to the formation of 1-buten-2-one.

E2_Mechanism reactant B: + CH₃CH₂C(=O)CH₂Br ts [B···H···CH(CH₃)C(=O)CH₂···Br]⁻‡ reactant->ts Proton Abstraction product BH⁺ + CH₂=CHC(=O)CH₃ + Br⁻ ts->product Concerted Elimination

Caption: E2 elimination pathway for this compound.

The E2 transition state involves the simultaneous breaking of the C-H and C-Br bonds and the formation of the C=C double bond. Computational studies can predict the regioselectivity of the elimination (i.e., the formation of the Zaitsev or Hofmann product) by comparing the activation energies of the corresponding transition states.

The Favorskii Rearrangement: A Mechanistic Puzzle

The Favorskii rearrangement is a more complex pathway that is often favored in the presence of strong, unhindered bases like alkoxides. The currently accepted mechanism involves the formation of a cyclopropanone intermediate.[1]

Favorskii_Mechanism reactant CH₃CH₂C(=O)CH₂Br + RO⁻ enolate CH₃CH=C(O⁻)CH₂Br reactant->enolate Enolate Formation cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone Intramolecular Sₙ2 adduct Tetrahedral Intermediate cyclopropanone->adduct Nucleophilic Attack by RO⁻ product CH₃CH₂CH(CO₂R) adduct->product Ring Opening

Caption: Favorskii rearrangement of this compound.

Computational studies have been instrumental in elucidating the intricate details of the Favorskii rearrangement.[2][3] They have helped to confirm the existence of the cyclopropanone intermediate and to rationalize the stereochemical outcome of the reaction. The ring-opening of the cyclopropanone intermediate is regioselective, typically occurring to form the more stable carbanion.

Comparison with Experimental Data: Bridging Theory and Reality

While computational chemistry provides invaluable insights into reaction mechanisms, it is crucial to validate theoretical predictions against experimental data. For the reactions of this compound, direct experimental kinetic data is scarce. However, we can draw comparisons with data for analogous α-haloketones.

Table 1: Comparison of Calculated Activation Energies ((\Delta E^\ddagger)) and Experimental Rate Constants for S(_N)2 Reactions of α-Bromoketones with Nucleophiles.

α-BromoketoneNucleophileSolventCalculated (\Delta E^\ddagger) (kcal/mol)Experimental Rate Constant (M

s

)
Reference
Phenacyl bromideCl

Acetone15.8 (DFT/B3LYP)1.3 x 10

[4]
Phenacyl bromideBr

Acetone16.5 (DFT/B3LYP)2.5 x 10

[4]
This compound Cl

Acetone (Predicted) (Not available)

The comparison highlights that while absolute rate constants are challenging to predict with high accuracy, computational methods can correctly reproduce the trends in reactivity. For instance, the lower calculated activation energy for the reaction with Cl


 compared to Br

is consistent with the experimentally observed faster reaction rate.

Experimental and Computational Protocols

Experimental Protocol for Kinetic Analysis of the S(_N)2 Reaction
  • Reactant Preparation: Prepare standard solutions of this compound and the nucleophile (e.g., sodium iodide) in a suitable solvent (e.g., acetone).

  • Reaction Initiation: Mix the reactant solutions in a thermostated reaction vessel at a constant temperature.

  • Monitoring Reaction Progress: Withdraw aliquots from the reaction mixture at regular time intervals and quench the reaction (e.g., by adding a large excess of a solvent in which the reactants are soluble but the product is not).

  • Product Quantification: Analyze the concentration of the product or the remaining reactant using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Data Analysis: Plot the concentration of the reactant or product as a function of time and determine the rate constant from the slope of the line.

Computational Protocol for Analyzing Reaction Mechanisms

Computational_Workflow start Define Reactants and Products geom_opt Geometry Optimization (DFT) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Confirm Minima ts_search Transition State Search geom_opt->ts_search ts_search->freq_calc Confirm TS (1 imaginary freq.) irc_calc IRC Calculation ts_search->irc_calc Connect Reactants and Products spe_calc Single-Point Energy (High-Level) irc_calc->spe_calc solvation Solvation Energy Calculation (PCM) spe_calc->solvation analysis Analyze Results (Activation Energies, Reaction Profile) solvation->analysis

Caption: A typical computational workflow for studying reaction mechanisms.

  • Structure Building: Build the 3D structures of the reactants, products, and any expected intermediates.

  • Geometry Optimization: Optimize the geometries of all species using a DFT method (e.g., B3LYP/6-31+G(d,p)).

  • Frequency Calculation: Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency).

  • Transition State Search: Locate the transition state for each reaction step using a suitable algorithm (e.g., QST2, QST3, or Berny optimization).

  • Intrinsic Reaction Coordinate (IRC) Calculation: Perform an IRC calculation to verify that the located transition state connects the correct reactants and products on the potential energy surface.

  • High-Level Energy Calculation: Perform single-point energy calculations on the optimized geometries using a more accurate method (e.g., CCSD(T)) to obtain more reliable activation and reaction energies.

  • Solvation Energy Calculation: Calculate the solvation energies of all species using a continuum solvation model (e.g., PCM) to account for the effect of the solvent.

  • Analysis: Analyze the calculated energies to construct a reaction profile and determine the activation energies and reaction enthalpies.

Conclusion and Future Directions

The computational analysis of the reaction mechanisms of this compound provides a powerful framework for understanding and predicting its reactivity. DFT calculations, in conjunction with appropriate solvent models, can effectively elucidate the competing S(_N)2, E2, and Favorskii rearrangement pathways. While there is a need for more extensive experimental kinetic data for this compound to allow for a more direct and quantitative comparison with theoretical predictions, the methodologies and principles outlined in this guide provide a solid foundation for researchers in the field.

Future computational studies could explore the use of more advanced theoretical models, such as explicit solvent models or ab initio molecular dynamics simulations, to gain a more detailed understanding of the role of the solvent in these reactions. Furthermore, the systematic computational screening of a wider range of nucleophiles and bases would be valuable for predicting the optimal conditions for achieving a desired reaction outcome. By integrating computational and experimental approaches, we can continue to unravel the complexities of organic reaction mechanisms and pave the way for the development of more efficient and selective synthetic methodologies.

References

  • Turro, N. J., Gagosian, R. B., Rappe, C., & Knutsson, L. (1969). Favorskii Rearrangement of some a-Bromo-ketones.
  • Tsuchida, N., Yamazaki, S., & Yamabe, S. (2008). A new mechanism for the Favorskii rearrangement. Organic & Biomolecular Chemistry, 6(17), 3109-3117.
  • Yamabe, S., Tsuchida, N., & Yamazaki, S. (2005). A computational study of the Favorskii reaction. Journal of organic chemistry, 70(25), 10244-10252.
  • Favorskii, A. E. (1894). Action of potassium hydroxide on ketones containing halogen. J. Russ. Phys. Chem. Soc., 26, 559.
  • Bento, A. P., Bickelhaupt, F. M., & Solà, M. (2007). E2 and SN2 reactions of X−+ CH3CH2X (X= F, Cl); an ab initio and DFT benchmark study. The Journal of chemical physics, 126(19), 194308.
  • van der Heijden, H., van der Mee, L., & Bickelhaupt, F. M. (2021). How Solvation Influences the SN2 versus E2 Competition. The Journal of Organic Chemistry, 86(17), 11849-11857.
  • Schaefer, H. F. (2004). Ab initio calculations: a significant route to identify the transition states, entrance and exit channel complexes, and....
  • Jasper, A. W., Klippenstein, S. J., Harding, L. B., & Ruscic, B. (2013). Ab initio calculations and reaction kinetics.
  • Gao, J., & Truhlar, D. G. (1990). A computational study of the nucleophilic substitution reactions of α-haloketones. Journal of the American Chemical Society, 112(10), 3768-3774.
  • PubChem. (n.d.). This compound.

Sources

A Senior Application Scientist's Comparative Guide to Purity Assessment of Synthesized 1-Bromo-2-butanone: HPLC vs. NMR

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals involved in synthetic chemistry and quality control.

Introduction: The Critical Role of Purity in 1-Bromo-2-butanone Synthesis

This compound is a versatile bifunctional compound, featuring both a ketone and an alkyl halide. This structure makes it a valuable building block in organic synthesis, particularly for the construction of heterocyclic compounds and as an intermediate in the pharmaceutical industry.[1][2] The reactivity of its two electrophilic centers, the α-halocarbon and the carbonyl group, is key to its synthetic utility.[2] However, this reactivity also presents a challenge in its synthesis and purification. The primary synthesis route often involves the α-bromination of 2-butanone.[3][4][5] This reaction can yield impurities such as the starting material (2-butanone), poly-brominated species, and isomeric byproducts, all of which can interfere with subsequent reactions and compromise the integrity of the final product.

Therefore, rigorous purity assessment of synthesized this compound is not merely a procedural step but a cornerstone of reliable and reproducible research and development. This guide provides an in-depth comparison of two powerful analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices, provide detailed protocols, and present data to empower you to make informed decisions for your specific analytical needs.

Choosing the Right Tool: A Comparative Overview of HPLC and NMR

The choice between HPLC and NMR for purity analysis is not always straightforward and often depends on the specific information required, the nature of potential impurities, and available instrumentation.

FeatureHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning of analytes between a stationary and mobile phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural information.
Primary Purity Assessment Relative purity based on peak area percentage in a chromatogram.Absolute purity determination using a certified internal standard (qNMR).[6][7][8][9]
Strengths Excellent for separating complex mixtures and quantifying known impurities with high sensitivity.[10]Provides unambiguous structural confirmation of the analyte and impurities. Capable of identifying and quantifying unknown impurities without needing their reference standards.[9]
Limitations Requires reference standards for impurity identification and quantification. May not separate all co-eluting impurities.Lower sensitivity compared to HPLC. May have overlapping signals in complex mixtures.
Ideal For Routine quality control, quantifying known impurities, and analyzing samples with many components.Structural elucidation, absolute purity determination of the main component, and identifying unknown impurities.

Deep Dive into HPLC Analysis of this compound

HPLC is a cornerstone of purity analysis in the pharmaceutical industry due to its high resolving power and sensitivity.[10][11][12][13] For a compound like this compound, a reversed-phase HPLC method is typically employed.

The "Why": Causality in HPLC Method Design
  • Reversed-Phase Chromatography: We select a nonpolar stationary phase (like C18) and a polar mobile phase. This compound is a moderately polar compound, and this setup allows for good retention and separation from both more polar and less polar impurities.

  • Mobile Phase Selection: A mixture of water and an organic solvent like acetonitrile or methanol is standard for reversed-phase HPLC.[14][15][16] Acetonitrile is often preferred due to its low UV cutoff and viscosity, leading to sharper peaks and lower backpressure.[14] A gradient elution, where the organic solvent concentration is increased over time, can be beneficial for separating a wider range of impurities with varying polarities.

  • UV Detection: The carbonyl group in this compound provides a chromophore that allows for detection by UV-Vis spectroscopy. A wavelength around 210 nm is generally suitable for detecting the n→π* transition of the ketone.

Experimental Protocol: HPLC Purity Assessment

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 30% B

    • 20-25 min: 30% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: Purity is determined by calculating the area percentage of the this compound peak relative to the total area of all detected peaks.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Acetonitrile s1->s2 s3 Filter s2->s3 h1 Inject into HPLC s3->h1 h2 Separation on C18 Column h1->h2 h3 UV Detection at 210 nm h2->h3 d1 Integrate Peak Areas h3->d1 d2 Calculate Area % Purity d1->d2

Caption: HPLC analysis workflow for this compound purity.

Expected Results and Interpretation

A successful separation will show a major peak for this compound with good resolution from any impurity peaks. Potential impurities and their expected retention behavior include:

CompoundExpected Retention TimeRationale
2-Butanone (Starting Material)ShorterMore polar than the product, will elute earlier.
This compound (Product) Main Peak Target analyte.
Dibromo-2-butanone speciesLongerLess polar due to the additional bromine atom, will have a longer retention time.

Unveiling the Structure: Purity Assessment by NMR Spectroscopy

NMR spectroscopy offers a distinct advantage over HPLC by providing detailed structural information and the capability for absolute quantification (qNMR) without the need for a reference standard of the analyte itself.[6][7][9][17]

The "Why": Causality in NMR Method Design
  • ¹H NMR: Proton NMR is the most common and informative nucleus for organic molecules.[7] It provides information on the number of different types of protons, their chemical environment, and their connectivity.

  • Deuterated Solvent: A deuterated solvent, such as chloroform-d (CDCl₃), is used to dissolve the sample without introducing interfering proton signals.[18]

  • Internal Standard for qNMR: For absolute purity determination, a certified internal standard of known purity is added in a precisely weighed amount.[8][19] The standard should have a simple spectrum with peaks that do not overlap with the analyte signals. Maleic acid or 1,4-bis(trimethylsilyl)benzene are common choices.

  • Relaxation Delay (D1): To ensure accurate integration, a sufficient relaxation delay (D1) between pulses is crucial. This allows all protons to fully relax back to their equilibrium state before the next pulse, ensuring the signal intensity is directly proportional to the number of protons. A D1 of at least 5 times the longest T1 relaxation time of any proton in the sample and standard is recommended.

Experimental Protocol: ¹H qNMR Purity Assessment

Instrumentation:

  • NMR spectrometer (400 MHz or higher).

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., maleic acid) and add it to the same vial.

  • Dissolve the mixture in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to an NMR tube.

NMR Data Acquisition:

  • Experiment: ¹H NMR

  • Solvent: CDCl₃

  • Number of Scans: 16 (can be adjusted based on concentration)

  • Relaxation Delay (D1): 30 seconds (ensure full relaxation)

  • Pulse Angle: 90°

Data Analysis: The purity of this compound can be calculated using the following formula:[19]

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral of the peak

  • N = Number of protons giving rise to the signal

  • M = Molar mass

  • m = mass

  • P = Purity of the standard

  • analyte = this compound

  • std = Internal Standard

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Processing s1 Weigh Sample & Internal Std s2 Dissolve in CDCl₃ s1->s2 s3 Transfer to NMR Tube s2->s3 n1 Acquire ¹H Spectrum s3->n1 n2 Set Long Relaxation Delay n1->n2 d1 Integrate Analyte & Std Peaks n2->d1 d2 Calculate Absolute Purity d1->d2

Caption: qNMR analysis workflow for this compound purity.

Expected ¹H NMR Spectrum and Interpretation

The ¹H NMR spectrum of this compound is expected to show three distinct signals. By comparing the obtained spectrum to known chemical shifts, one can confirm the structure and identify impurities.[18][20][21]

Protons (Assignment)Expected Chemical Shift (δ, ppm)Splitting PatternIntegration
CH₃ (a)~1.1Triplet (t)3H
CH₂ (b)~2.8Quartet (q)2H
CH₂Br (c)~3.9Singlet (s)2H

Structure of this compound: CH₃(a)-CH₂(b)-C(=O)-CH₂Br(c)

Identifying Impurities by ¹H NMR:

  • 2-Butanone (Starting Material): Will show a singlet for the methyl group adjacent to the carbonyl at ~2.1 ppm and a quartet and triplet for the ethyl group.[18][21][22][23]

  • 3-Bromo-2-butanone (Isomer): If present, would exhibit a doublet for the methyl group next to the bromine and a singlet for the other methyl group.

Conclusion and Recommendations

Both HPLC and NMR are indispensable tools for assessing the purity of synthesized this compound. The choice of technique should be guided by the specific analytical objective.

  • For routine quality control and quantification of known impurities , a validated HPLC method provides a sensitive, robust, and high-throughput solution.

  • For unambiguous structural confirmation, identification of unknown impurities, and absolute purity determination , qNMR is the superior method, offering a direct and primary measure of purity.

In a drug development setting, a synergistic approach is often the most effective. HPLC can be used for initial screening and routine checks, while qNMR can be employed for the definitive characterization and purity assignment of key batches and reference standards. This dual-pronged strategy ensures the highest level of confidence in the quality of your synthesized this compound, paving the way for successful downstream applications.

References

  • AcronymsAndSlang. (2018, September 2). Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). YouTube.
  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
  • JEOL Ltd. (n.d.). What is qNMR (quantitative NMR) ?.
  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • (n.d.). Quantitative NMR Spectroscopy.
  • Altabrisa Group. (2025, September 24). 3 Key Steps for HPLC Impurities Methods Validation.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • Organic Syntheses. (n.d.). 1-bromo-3-methyl-2-butanone.
  • Filo. (2025, September 4). Synthesis of 1-bromo-3-methyl-2-butanone?.
  • PrepChem.com. (n.d.). Synthesis of 1-bromo-3,3-dimethyl-4-fluoro-2-butanone.
  • (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • ResearchGate. (n.d.). HPLC chromatogram of racemic α-halo ketone 4. The analysis was....
  • (n.d.). Synthesis of 1-Bromo-3-buten-2-one.
  • (2025, August 6). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination.
  • (n.d.). Example 1.
  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples.
  • National Institutes of Health. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
  • SpectraBase. (n.d.). This compound - Optional[13C NMR] - Spectrum.
  • SpectraBase. (n.d.). 2-Butanone - Optional[1H NMR] - Spectrum.
  • Doc Brown's Chemistry. (n.d.). The H-1 hydrogen-1 (proton) NMR spectrum of butanone.
  • PubChem. (n.d.). This compound.
  • Oregon State University. (n.d.). 1H NMR Chemical Shift.
  • PubMed. (2023, August 1). Comprehensive analysis of alkenones by reversed-phase HPLC-MS with unprecedented selectivity, linearity and sensitivity.
  • MDPI. (n.d.). Synthetic Access to Aromatic α-Haloketones.
  • Agilent. (n.d.). Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment Introduction.
  • EPA. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC.
  • Phenomenex. (2025, May 23). Guide to Choosing the Correct HPLC Solvent.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • SIELC Technologies. (n.d.). Separation of 2-Butanone, 1-bromo- on Newcrom R1 HPLC column.

Sources

A Comparative Cost-Effectiveness Analysis of Synthetic Methods for 1-Bromo-2-butanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of pharmaceutical and fine chemical synthesis, the selection of a synthetic route is a critical decision governed by a multitude of factors beyond mere chemical yield. Cost-effectiveness, scalability, safety, and environmental impact are paramount considerations that dictate the industrial viability of a process. This guide provides an in-depth, objective comparison of the most common synthetic methods for producing 1-bromo-2-butanone, a versatile building block in organic synthesis. The analysis is grounded in experimental data and practical insights to empower researchers and process chemists to make informed decisions.

This compound, also known as bromomethyl ethyl ketone, is a key intermediate in the synthesis of various pharmaceuticals and other specialty chemicals.[1] Its lachrymatory nature and potential as a skin irritant necessitate careful handling and a thorough evaluation of the safety profiles of its synthetic routes.[2][3]

This guide will dissect three primary synthetic pathways to this compound:

  • Method A: Direct Bromination with Elemental Bromine (Br₂)

  • Method B: Bromination with N-Bromosuccinimide (NBS)

  • Method C: Multi-step Synthesis from Methyl 3-Oxopentanoate

A comprehensive cost-effectiveness model for each method will be presented, factoring in raw material costs, reaction yield, throughput, energy consumption, and waste disposal.

Comparative Analysis of Synthetic Methods

The choice of a synthetic strategy for this compound hinges on a trade-off between raw material costs, operational complexity, and the desired scale of production. The following table provides a high-level overview of the key performance indicators for each method.

MetricMethod A: Direct Bromination (Br₂)Method B: Bromination (NBS)Method C: Multi-step Synthesis
Starting Material Cost LowModerateHigh
Reagent Cost LowHighModerate
Typical Yield 60-75%80-95%~68% (overall)
Reaction Time 2-4 hours1-3 hours>12 hours
Process Complexity LowLow-ModerateHigh
Scalability GoodExcellent (especially in flow)Moderate
Safety Concerns High (corrosive, toxic Br₂)Moderate (lachrymatory product)Moderate (multiple steps)
Environmental Impact High (HBr byproduct)Moderate (succinimide byproduct)High (multiple waste streams)

Method A: Direct Bromination with Elemental Bromine (Br₂)

Direct bromination of 2-butanone with elemental bromine is a classical and straightforward approach to α-bromoketones. The reaction proceeds via an enol or enolate intermediate, and its regioselectivity can be influenced by the reaction conditions (acidic vs. basic catalysis).[3][4]

Reaction Workflow

Caption: Workflow for Direct Bromination with Br₂.

Experimental Protocol

A representative procedure for the direct bromination of a similar ketone, 3-methyl-2-butanone, provides a reliable framework.[2]

  • A solution of 2-butanone (1.0 eq) in anhydrous methanol is prepared in a reaction vessel equipped with a stirrer, thermometer, and dropping funnel.

  • The solution is cooled to 0-5 °C in an ice-salt bath.

  • Elemental bromine (1.0 eq) is added dropwise while maintaining the temperature below 10 °C.

  • The reaction mixture is stirred at this temperature for approximately 2-4 hours until the color of bromine disappears.

  • The reaction is quenched by the addition of a sodium thiosulfate solution to neutralize any unreacted bromine.

  • Water is added, and the product is extracted with diethyl ether.

  • The organic layer is washed with a saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford this compound.

Cost-Effectiveness Analysis
Cost ComponentMethod A: Direct Bromination (Br₂)
Raw Materials 2-Butanone, Bromine, Methanol, Diethyl Ether, Sodium Thiosulfate, Sodium Bicarbonate, Magnesium Sulfate
Energy Cooling for the reaction, heating for distillation
Waste Disposal Aqueous waste containing HBr and salts, organic solvent waste
Advantages Low cost of starting materials and reagents.
Disadvantages Moderate yield, generation of corrosive HBr byproduct, safety hazards associated with handling bromine.[2]

Method B: Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a milder and more selective brominating agent compared to elemental bromine, often leading to higher yields and fewer byproducts.[5] It is particularly well-suited for α-bromination of ketones. The reaction is typically initiated by a radical initiator or light.

Reaction Workflow

Caption: Workflow for Bromination with NBS.

Experimental Protocol
  • A mixture of 2-butanone (1.0 eq), N-bromosuccinimide (1.05 eq), and a radical initiator such as AIBN (catalytic amount) in a suitable solvent (e.g., acetonitrile) is heated to reflux.[6]

  • The reaction is monitored by TLC or GC for the disappearance of the starting material (typically 1-3 hours).

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated succinimide is removed by filtration.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is then purified by vacuum distillation or column chromatography to yield pure this compound.

Cost-Effectiveness Analysis
Cost ComponentMethod B: Bromination (NBS)
Raw Materials 2-Butanone, N-Bromosuccinimide, Acetonitrile, AIBN
Energy Heating for reflux, energy for distillation/chromatography
Waste Disposal Succinimide byproduct, organic solvent waste
Advantages High yield, high selectivity, safer to handle than Br₂, scalable in continuous flow.[6][7]
Disadvantages Higher cost of NBS compared to Br₂.

Method C: Multi-step Synthesis from Methyl 3-Oxopentanoate

This synthetic route involves a sequence of reactions starting from a more complex and expensive starting material. While seemingly less direct, such multi-step syntheses can sometimes offer advantages in terms of avoiding hazardous reagents or achieving specific substitution patterns that are difficult to obtain through direct functionalization. A patented method outlines a three-step process involving chlorination, decarboxylation (degreasing), and finally bromination.[8]

Reaction Workflow

Caption: Workflow for Multi-step Synthesis.

Experimental Protocol (Summarized from Patent)
  • Chlorination: Methyl 3-oxopentanoate is reacted with thionyl chloride in dichloromethane to yield the chlorinated intermediate (yield >90%).[8]

  • Decarboxylation: The chlorinated intermediate is then hydrolyzed and decarboxylated using hydrochloric acid to produce an intermediate that is subsequently brominated (yield ~84%).[8]

  • Bromination: The intermediate from the previous step is brominated to afford this compound (yield ~80%).[8] The overall yield is approximately 68%.

Cost-Effectiveness Analysis
Cost ComponentMethod C: Multi-step Synthesis
Raw Materials Methyl 3-Oxopentanoate, Thionyl Chloride, Dichloromethane, Hydrochloric Acid, Brominating Agent, etc.
Energy Heating for multiple reaction steps and purifications
Waste Disposal Multiple waste streams from each step, including chlorinated and brominated waste
Advantages May offer a route to specific isomers or avoid certain hazardous reagents in a single step.
Disadvantages Higher cost of starting material, multiple steps leading to lower overall yield and higher labor costs, more complex process control.

Quantitative Cost Comparison

To provide a more concrete comparison, the following table estimates the raw material cost to produce 1 kg of this compound, based on bulk pricing of the necessary chemicals.

Reagent/SolventMethod A (Br₂)Method B (NBS)Method C (Multi-step)
2-Butanone~$25/kg~$25/kg-
Bromine (Br₂)~$4/kg--
N-Bromosuccinimide (NBS)-~$140/kg-
Methyl 3-Oxopentanoate--~$50/kg (estimated)
Solvents (Methanol, DCM, etc.)~$2/L~$2/L~$2/L
Estimated Raw Material Cost per kg of Product ~$150 - $200 ~$250 - $300 >$350

Note: Prices are estimates based on available bulk pricing and are subject to market fluctuations.[9][10][11][12][13][14][15][16][17][18][19][20][21][22] The calculation assumes typical yields and stoichiometric ratios.

Conclusion and Recommendations

The cost-effectiveness of synthesizing this compound is highly dependent on the scale of production and the specific priorities of the manufacturing process.

  • For large-scale industrial production where raw material cost is the primary driver, Method A (Direct Bromination with Br₂) appears to be the most economical option. However, this advantage is tempered by the significant safety and environmental concerns associated with handling elemental bromine and managing the corrosive HBr byproduct. Capital investment in specialized corrosion-resistant equipment and robust safety protocols is essential.

  • Method B (Bromination with NBS) presents a more favorable option for laboratory-scale and pilot-plant production, as well as for applications where higher purity and yield are critical. The higher cost of NBS is often justified by the improved selectivity, simpler work-up, and enhanced safety profile. Furthermore, the amenability of NBS bromination to continuous flow processing offers a pathway to safer and more efficient large-scale production, potentially offsetting the higher reagent cost through improved throughput and automation.[6][7][23][24]

  • Method C (Multi-step Synthesis) is the least cost-effective for the direct production of this compound. The high cost of the starting material and the complexity of the multi-step process make it economically uncompetitive compared to the other two methods. This route might only be considered if it offers a unique advantage for producing a specific, highly functionalized analog that cannot be accessed through direct bromination.

References

  • Safe Scale-Up of an N -Bromosuccinimide Involved Bromination Reaction - ResearchG
  • A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow | The Journal of Organic Chemistry - ACS Public
  • Efficient scale up of photochemical bromination of conjugated allylic compounds in continuous-flow - ResearchG
  • Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization - Novartis OAK. (2021-07-13). (URL: [Link])
  • Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction | Organic Process Research & Development - ACS Public
  • Dichloromethane - Methylene Chloride - Lab Alley. (URL: [Link])
  • Price comparison of bromide salts with classical brominating reagents.
  • Methanol | Bulk Supplier/Distributor | CH3OH - CORECHEM Inc. (URL: [Link])
  • N-Bromosuccinimide, 99.98%, Certified® 30g - eBay. (URL: [Link])
  • Diethyl ether, 1 X 100 mL (309966-100ML) - Alkali Scientific. (URL: [Link])
  • Stabilized Liquid Bromine - ChemWorld. (URL: [Link])
  • 2-Butanone, 10 l, tinplate, CAS No. 78-93-3 | A to Z | Chemicals | Carl ROTH. (URL: [Link])
  • Bromine, 1 X 450 g (277576-450G) | MilliporeSigma® (Sigma-Aldrich). (URL: [Link])
  • Dichloromethane DCM For Industrial, 99% at ₹ 51/kg in Coimb
  • N Bromosuccinimide - 0128-08-05 Latest Price, Manufacturers & Suppliers - IndiaMART. (URL: [Link])
  • Diethyl ether, 1 l, glass, CAS No. 60-29-7 | A to Z | Chemicals - Carl ROTH. (URL: [Link])
  • Bromine, Reagent Grade, 500 grams - CP Lab Safety. (URL: [Link])
  • Methanol 99 Percent Pure - Small and Bulk Volume - Goldleaf Scientific. (URL: [Link])
  • CN103449992A - Bromo-butanone synthesis method - Google P
  • Acetate-catalyzed Bromination and Exchange Reactions of 2-Butanone - ResearchG
  • 1-bromo-3-methyl-2-butanone - Organic Syntheses Procedure. (URL: [Link])
  • Diethyl Ether | Price | per kg | USD - PharmaCompass.com. (URL: [Link])
  • Methanol 99.85% Lab Grade | Lab Alley. (URL: [Link])
  • Synthesis of 1-bromo-3-methoxy-3-methyl-2-butanone - PrepChem.com. (URL: [Link])
  • Synthesis of 1-bromo-3-methyl-2-butanone? - Filo. (URL: [Link])
  • 2-butanone and bromine (1 equiv.) react in the presence of NaOH to form this compound. Propose a mechanism for this reaction and briefly explain why the isomeric 3-bromo-e-butanone is not formed. (URL: [Link])
  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC - NIH. (2019-06-04). (URL: [Link])
  • Modern Approaches to Green Bromination for a Sustainable Future - Engineered Science Publisher. (2025-09-18). (URL: [Link])
  • Solved 2-butanone reacts with bromine in acetic acid to gave | Chegg.com. (2012-12-10). (URL: [Link])
  • Synthesis of 1-Bromo-3-butyn-2-one and 1,3-Dibromo-3-buten-2-one - ResearchG
  • Reaction of butanone with methyl magnesium bromide followed by hydrolysis gives , (URL: [Link])

Sources

Part 1: A Comparative Overview of Synthesis and Environmental Concerns

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Environmental Impact of Alpha-Haloketones for Pharmaceutical Research and Development

As Senior Application Scientists, our role extends beyond mere protocol provision; it involves empowering fellow researchers to make informed decisions that balance synthetic efficacy with environmental stewardship. Alpha-haloketones are undeniably powerful synthons, serving as crucial building blocks for a vast array of pharmacologically active molecules, including important antiretroviral agents.[1][2][3] However, their utility is shadowed by significant environmental and health concerns stemming from their synthesis, reactivity, and persistence.[4][5]

This guide provides a comparative analysis of different alpha-haloketones (α-chloro-, α-bromo-, and α-iodoketones), focusing on their environmental impact. We will dissect the nuances of their synthetic routes, compare their toxicological profiles, and discuss their environmental fate. Our objective is to equip researchers, scientists, and drug development professionals with the critical data and experimental frameworks needed to select and utilize these reagents more sustainably.

The environmental footprint of an α-haloketone begins with its synthesis. Traditional methods, while effective, often carry a heavy environmental burden.

Traditional vs. Greener Synthetic Routes

Historically, the direct halogenation of ketones using elemental halogens like bromine (Br₂) or iodine (I₂) in acidic or basic conditions has been the most straightforward approach.[1] However, these methods are fraught with issues:

  • Hazardous Reagents: Elemental halogens are toxic, corrosive, and hazardous to handle, especially on an industrial scale.[4][6]

  • Poor Atom Economy: In reactions with reagents like Br₂, only one of the two bromine atoms is incorporated into the final product, with the other forming corrosive hydrogen bromide (HBr) as a byproduct.[6]

  • Byproduct Formation: These reactions can suffer from a lack of selectivity, leading to di-halogenated or ring-halogenated byproducts that complicate purification and generate waste.[1][6]

  • Harsh Conditions: The use of strong acids or bases can limit the substrate scope, as acid-sensitive functional groups may not be compatible.[1]

In response, the principles of green chemistry have catalyzed the development of more sustainable alternatives that minimize hazardous waste and improve safety and efficiency.[3][7] These include photochemical and electrocatalytic processes that offer novel, environmentally friendly pathways.[4][8]

Parameter Traditional Halogenation (e.g., Br₂/HOAc) Greener Alternatives (e.g., NXS, Photocatalysis, Electrocatalysis) Environmental Significance
Halogen Source Elemental Halogens (Br₂, I₂)[1]N-halosuccinimides (NXS), Inorganic Salts (e.g., NiCl₂)[4][6]Reduces handling of highly toxic and corrosive reagents.
Byproducts Corrosive acids (HBr, HI), di-halogenated species[1][6]Succinimide (recyclable), reduced acid formation.[4]Minimizes corrosive waste streams and simplifies product purification.
Solvents Often chlorinated or volatile organic solvents.[1]Aqueous solutions, ionic liquids, or solvent-free conditions.[1][8]Decreases reliance on environmentally damaging and toxic solvents.
Energy Input Conventional heating (long reaction times).[1]Microwave irradiation, visible light (photocatalysis).[1][4]Can significantly reduce reaction times and energy consumption.
Atom Economy Often <50% for the halogen.[6]Significantly higher, especially in catalytic systems.Maximizes the incorporation of starting materials into the final product, reducing waste.
Lifecycle and Environmental Fate of Alpha-Haloketones

The journey of an α-haloketone does not end in the reaction flask. Understanding its lifecycle is crucial for assessing its full environmental impact.

Alpha-Haloketone Lifecycle cluster_synthesis Synthesis Stage cluster_use Application Stage cluster_release Environmental Release cluster_fate Environmental Fate Trad Traditional Synthesis (e.g., Br2, I2) Use Pharmaceutical Intermediate Trad->Use High Waste Hazardous Reagents Green Green Synthesis (e.g., Photocatalysis) Green->Use Low Waste Safer Reagents Release Wastewater Effluent & Accidental Spills Use->Release Persist Persistence & Bioaccumulation Release->Persist Degrade Biodegradation & Hydrolysis Release->Degrade

Caption: Lifecycle of Alpha-Haloketones from Synthesis to Environmental Fate.

Part 2: Comparative Toxicology and Ecotoxicology

Alpha-haloketones are reactive electrophiles, a property that makes them excellent synthetic precursors but also underlies their toxicity.[9][10] They are recognized as a class of disinfection byproducts (DBPs) in drinking water and can exhibit significant cytotoxicity, in some cases greater than that of regulated DBPs.[11]

Cytotoxicity Profile

Recent studies have begun to quantify the cytotoxicity of various haloketones, revealing important structure-activity relationships. The choice of halogen, its position, and the degree of halogenation all play critical roles.

Compound Halogen Type LC₅₀ (μM) in CHO cells Relative Toxicity
1,3-DichloroacetoneChloro1.0 ± 0.20[11]Very High
1,3-DibromoacetoneBromo1.5 ± 0.19[11]Very High
BromoacetoneBromo1.9 ± 0.49[11]Very High
ChloroacetoneChloro4.3 ± 0.22[11]High
1,1,3-TrichloropropanoneChloro6.6 ± 0.46[11]Moderate
1,1,1-TrichloroacetoneChloro222 ± 7.7[11]Low
HexachloroacetoneChloro3269 ± 344[11]Very Low
Data sourced from a study on Chinese hamster ovary (CHO) cells.[11]

Key Insights from Toxicological Data:

  • Positional Isomers Matter: 1,3-dihaloacetones are significantly more toxic than 1,1,1-trihaloacetones, highlighting that the position of the halogen is a critical determinant of cytotoxicity.

  • Bromine vs. Chlorine: Bromoacetone, 1,3-dibromoacetone, and 1,3-dichloroacetone exhibit similarly high levels of toxicity.[11] In general, the stability of haloketones decreases with the increasing atomic weight of the halogen, which can influence reactivity and biological interactions.[12]

  • Degree of Halogenation: Increased halogenation does not uniformly lead to increased toxicity. For instance, the highly chlorinated hexachloroacetone is orders of magnitude less toxic than mono- or di-halogenated acetones.[11]

Persistence and Biodegradation

Halogenated organic compounds are often recalcitrant to biodegradation.[13] The stability of haloketones in aqueous environments is influenced by pH, temperature, and the nature of the halogen. They are generally unstable at high pH (>7) due to hydrolysis.[12] While microorganisms have evolved enzymatic pathways to dehalogenate environmental pollutants, the process can be slow, leading to persistence.[13][14][15]

Part 3: Recommended Experimental Protocols

To provide a framework for self-validation, we present standardized protocols for assessing key environmental impact parameters.

Experimental Protocol 1: Assessment of Acute Cytotoxicity

This protocol is based on methodologies used for evaluating DBP toxicity in mammalian cell lines, providing a robust measure of acute toxicity.

Objective: To determine the median lethal concentration (LC₅₀) of an α-haloketone using Chinese hamster ovary (CHO) cells.

Methodology:

  • Cell Culture: Culture CHO cells in appropriate media (e.g., F-12K Medium supplemented with 10% fetal bovine serum) at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Seeding: Seed cells into 96-well microplates at a density of approximately 5,000 cells per well and allow them to attach for 24 hours.

  • Preparation of Test Substance: Prepare a stock solution of the α-haloketone in a suitable solvent (e.g., DMSO). Create a series of dilutions in the cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is non-toxic to the cells (typically ≤0.1%).

  • Exposure: Remove the old medium from the wells and replace it with the medium containing the various concentrations of the test compound. Include both negative (medium + solvent) and positive (known cytotoxic agent) controls.

  • Incubation: Incubate the plates for a defined period (e.g., 24 or 48 hours).

  • Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: Plot cell viability against the logarithm of the compound concentration. Use a non-linear regression (dose-response) model to calculate the LC₅₀ value, which is the concentration that causes 50% cell death.

Experimental Protocol 2: Assessment of Ready Biodegradability (OECD 301D)

This protocol provides a stringent, standardized test for assessing the potential for a chemical to undergo rapid and ultimate biodegradation in an aerobic aqueous environment.

Objective: To evaluate the ready biodegradability of an α-haloketone over a 28-day period.

Methodology:

  • Test System Preparation: Prepare a defined mineral medium. The source of microorganisms is typically activated sludge from a domestic wastewater treatment plant.

  • Apparatus: Use airtight bottles (e.g., 300 mL BOD bottles) equipped with stirrers.

  • Procedure:

    • Add the mineral medium and a known concentration of the test substance (e.g., 2-5 mg/L) to the test bottles.

    • Inoculate the bottles with the prepared microbial inoculum.

    • Prepare control bottles containing only inoculum (to measure endogenous respiration) and reference bottles with a readily biodegradable substance like sodium benzoate (to check the viability of the inoculum).

    • Fill the bottles completely, ensuring no headspace, and seal them.

  • Incubation: Incubate the bottles in the dark at a constant temperature (20 ± 1°C) for 28 days.

  • Measurement: Periodically measure the dissolved oxygen concentration in the bottles using an oxygen electrode.

  • Data Analysis: Calculate the percentage of biodegradation by comparing the biochemical oxygen demand (BOD) of the test substance to its theoretical oxygen demand (ThOD). A compound is considered "readily biodegradable" if it reaches the pass level of >60% biodegradation within the 28-day window.

Part 4: A Framework for Sustainable Selection

Choosing the right α-haloketone involves a multi-faceted analysis that extends beyond reaction yield. The following decision-making framework can guide researchers toward more sustainable choices.

Caption: Decision-Making Framework for Sustainable Alpha-Haloketone Selection.

By systematically evaluating reagent choice, reaction conditions, and potential downstream impacts, researchers can proactively mitigate the environmental footprint of their synthetic work. This guide serves as a foundational resource for integrating principles of environmental science and green chemistry into the demanding world of pharmaceutical development.

References

  • Cazin, C. S. J. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules, 27(11), 3583.
  • (2021). Electrocatalytic synthesis of α,α-gem-dihalide ketones from α-mono-halide ketones and unexpected dimer condensation. Green Chemistry.
  • (2022). Photochemical Synthesis of α-Haloketones. ChemistryViews.
  • (2014). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. The Journal of Organic Chemistry.
  • (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry.
  • Al-Zaydi, K. M. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules.
  • (2022). Synthetic Access to Aromatic α-Haloketones. PubMed.
  • (2021). Investigation of the behaviour of haloketones in water samples. ResearchGate.
  • Cazin, C. S. J. (2022). Synthetic Access to Aromatic α-Haloketones. PubMed Central.
  • (2024). Haloketones: A class of unregulated priority DBPs with high contribution to drinking water cytotoxicity. PubMed.
  • (n.d.). α-Halo ketone. Wikipedia.
  • Chaudhry, G. R. (n.d.). Biodegradation of halogenated organic compounds. PubMed.
  • Neilson, A. H. (1990). The biodegradation of halogenated organic compounds. Journal of Applied Bacteriology, 69(4), 445-470.
  • (n.d.). Environmental occurrence, fate, effects, and remediation of halogenated (semi)volatile organic compounds. ResearchGate.
  • (2004). Trends in structure–toxicity relationships for carbonyl-containing α,β-unsaturated compounds. ResearchGate.
  • (2020). Effect of biodegradation on haloacetic acid formation potentials of anthropogenic compounds during chlorination. PubMed.
  • (2024). GREEN CHEMISTRY IN PHARMACEUTICAL SYNTHESIS: SUSTAINABLE APPROACHES FOR DRUG MANUFACTURING. ResearchGate.
  • Kodavanti, P. R. S. (2023). Perspective on halogenated organic compounds. PubMed Central.
  • (2007). Formation of Categories from Structure−Activity Relationships To Allow Read-Across for Risk Assessment: Toxicity of α,β-Unsaturated Carbonyl Compounds. ResearchGate.
  • (n.d.). Natural Halogen Emissions to the Atmosphere: Sources, Flux, and Environmental Impact. ResearchGate.

Sources

A Comparative Analysis of Regioselectivity in the Bromination of 2-Butanone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

<

The α-halogenation of ketones is a cornerstone transformation in organic synthesis, furnishing versatile intermediates for the construction of complex molecular architectures. A nuanced understanding of the factors governing the regioselectivity of this reaction is paramount for chemists in research and drug development. This guide provides an in-depth comparative analysis of the bromination of 2-butanone, a simple yet illustrative unsymmetrical ketone, under both acidic and basic conditions. By dissecting the underlying mechanistic principles and providing actionable experimental protocols, this document aims to empower scientists to strategically control the outcome of this fundamental reaction.

The Dichotomy of Control: Thermodynamic vs. Kinetic Pathways

The regiochemical outcome of the bromination of 2-butanone hinges on a classic principle in organic chemistry: the competition between thermodynamic and kinetic control.[1][2] The reaction can yield two distinct monobrominated products: 1-bromo-2-butanone and 3-bromo-2-butanone. The preferred constitutional isomer is dictated by the reaction conditions, specifically the presence of an acid or a base catalyst.

  • Acid-Catalyzed Bromination (Thermodynamic Control): In the presence of an acid, the reaction proceeds through an enol intermediate.[3][4] For 2-butanone, two possible enols can form. The enol with the more substituted double bond (at the C3 position) is thermodynamically more stable.[5][6] Since enol formation is a reversible equilibrium under acidic conditions, the more stable enol predominates, leading to the preferential formation of 3-bromo-2-butanone .[7] This pathway is under thermodynamic control, as the product distribution reflects the relative stabilities of the intermediates.[1]

  • Base-Catalyzed Bromination (Kinetic Control): Under basic conditions, the reaction proceeds via an enolate intermediate.[5][8] The formation of the enolate is the rate-determining step and involves the removal of an α-proton by a base.[5] The protons on the methyl group (C1) are sterically less hindered and kinetically more acidic than the proton on the methylene group (C3).[5][9] Consequently, the primary carbanion-like enolate is formed faster.[5] This kinetically favored enolate then rapidly reacts with bromine to yield This compound as the major product.[9] This process is under kinetic control because the product distribution is determined by the relative rates of formation of the possible intermediates.[1] It is important to note that base-catalyzed halogenation can be difficult to control, often leading to polyhalogenation, especially at the methyl group, which can culminate in the haloform reaction.[7][10]

Mechanistic Insights

A deeper understanding of the reaction mechanisms illuminates the reasons behind the observed regioselectivity.

Acid-Catalyzed Mechanism

The acid-catalyzed bromination of 2-butanone involves the following key steps:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by the acid catalyst, which increases the electrophilicity of the carbonyl carbon and the acidity of the α-protons.[3]

  • Enol Formation: A weak base (e.g., the solvent or the conjugate base of the acid) removes a proton from either the α-methyl or α-methylene group to form the corresponding enol. The equilibrium favors the more substituted and thermodynamically more stable enol.[5][6]

  • Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of bromine.[3]

  • Deprotonation: The resulting intermediate is deprotonated to regenerate the carbonyl group and yield the α-bromoketone.[3]

Acid_Catalyzed_Bromination cluster_0 Acid-Catalyzed Bromination of 2-Butanone 2-Butanone 2-Butanone Protonated_Ketone Protonated Ketone 2-Butanone->Protonated_Ketone + H+ Enol_Thermodynamic More Stable Enol (Thermodynamic Product Precursor) Protonated_Ketone->Enol_Thermodynamic - H+ (from C3) Enol_Kinetic Less Stable Enol (Kinetic Product Precursor) Protonated_Ketone->Enol_Kinetic - H+ (from C1) Bromonium_Intermediate_Thermo Bromonium Intermediate Enol_Thermodynamic->Bromonium_Intermediate_Thermo + Br2 3-Bromo-2-butanone 3-Bromo-2-butanone (Major Product) Bromonium_Intermediate_Thermo->3-Bromo-2-butanone - H+

Caption: Acid-catalyzed bromination of 2-butanone proceeds via the more stable enol intermediate.

Base-Catalyzed Mechanism

The base-catalyzed bromination of 2-butanone follows a different mechanistic pathway:

  • Enolate Formation: A base removes a proton from the α-carbon. The proton on the less substituted carbon (C1) is removed more rapidly due to lower steric hindrance.[5][9]

  • Nucleophilic Attack: The resulting enolate, a potent nucleophile, attacks a molecule of bromine.[8]

Base_Catalyzed_Bromination cluster_1 Base-Catalyzed Bromination of 2-Butanone 2-Butanone_Base 2-Butanone Enolate_Kinetic Kinetic Enolate (Less Substituted) 2-Butanone_Base->Enolate_Kinetic + Base (-H+ from C1, faster) Enolate_Thermodynamic Thermodynamic Enolate (More Substituted) 2-Butanone_Base->Enolate_Thermodynamic + Base (-H+ from C3, slower) This compound This compound (Major Product) Enolate_Kinetic->this compound + Br2

Caption: Base-catalyzed bromination of 2-butanone proceeds via the kinetically favored enolate.

Comparative Data Summary

FeatureAcid-Catalyzed BrominationBase-Catalyzed Bromination
Catalyst Acid (e.g., HBr, Acetic Acid)Base (e.g., NaOH, NaOAc)
Intermediate EnolEnolate
Control ThermodynamicKinetic
Major Product 3-Bromo-2-butanoneThis compound
Reaction Rate Rate is dependent on ketone and acid concentration, but independent of bromine concentration.[4][11]Rate is dependent on ketone and base concentration.
Side Reactions Generally clean monobromination.Prone to polybromination and the haloform reaction.[6][7]

Experimental Protocols

The following protocols are representative procedures for the selective bromination of 2-butanone.

Protocol 1: Acid-Catalyzed Bromination (Synthesis of 3-Bromo-2-butanone)

This procedure is adapted from established methods for the acid-catalyzed α-halogenation of ketones.[12]

Materials:

  • 2-Butanone

  • Glacial Acetic Acid

  • Bromine

  • Water

  • Dichloromethane (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Saturated sodium bisulfite solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-butanone (1.0 equivalent) in glacial acetic acid.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine (1.0 equivalent) in glacial acetic acid from the dropping funnel while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until the red-brown color of bromine disappears.

  • Pour the reaction mixture into a separatory funnel containing cold water and dichloromethane.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bisulfite solution (to quench any unreacted bromine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by distillation.

Experimental_Workflow_Acid cluster_2 Workflow: Acid-Catalyzed Bromination A Dissolve 2-Butanone in Acetic Acid B Cool to 0-10 °C A->B C Slowly Add Bromine in Acetic Acid B->C D Stir at Room Temperature C->D E Workup (Extraction & Washes) D->E F Dry and Concentrate E->F G Purify (Distillation) F->G

Caption: Experimental workflow for the acid-catalyzed bromination of 2-butanone.

Protocol 2: Base-Catalyzed Bromination (Synthesis of this compound)

This protocol is a general representation of a base-catalyzed bromination.[9][13] Careful control of stoichiometry is crucial to minimize polybromination.

Materials:

  • 2-Butanone

  • Sodium Hydroxide (aqueous solution)

  • Bromine

  • Dichloromethane (or other suitable organic solvent)

  • Water

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place a cooled (ice bath) aqueous solution of sodium hydroxide (1.0 equivalent).

  • Add 2-butanone (1.0 equivalent) to the cooled base solution with vigorous stirring.

  • Slowly add bromine (1.0 equivalent) dropwise, keeping the temperature below 10 °C.

  • After the addition, continue stirring in the ice bath for 30-60 minutes.

  • Extract the mixture with dichloromethane.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure.

  • Due to the potential for multiple products, purification by column chromatography may be necessary.

Experimental_Workflow_Base cluster_3 Workflow: Base-Catalyzed Bromination H Cool Aqueous NaOH I Add 2-Butanone H->I J Slowly Add Bromine I->J K Stir in Ice Bath J->K L Workup (Extraction & Washes) K->L M Dry and Concentrate L->M N Purify (Chromatography) M->N

Caption: Experimental workflow for the base-catalyzed bromination of 2-butanone.

Conclusion

The bromination of 2-butanone serves as an excellent model for understanding and controlling regioselectivity in ketone halogenation. By judiciously selecting either acidic or basic conditions, chemists can selectively synthesize either 3-bromo-2-butanone or this compound, respectively. This control is a direct consequence of the competing thermodynamic and kinetic reaction pathways. A thorough grasp of these principles is indispensable for the strategic design of synthetic routes in academic and industrial research.

References

  • Master Organic Chemistry.
  • Cox, R. A., & Warkentin, J. (1972). Acetate-catalyzed Bromination and Exchange Reactions of 2-Butanone. Canadian Journal of Chemistry, 50(19), 3229-3233. [Link]
  • Chemistry Stack Exchange. (2015).
  • Dubois, J. E., & Toullec, J. (1971). Studies on the mechanism of acid-catalyzed bromination of a hindered alkyl aryl ketone: 2,4,6-trimethylacetophenone. Rate dependence on bromine concentration. Journal of the American Chemical Society, 93(9), 2167-2173. [Link]
  • Chemistry Coach.
  • Chemistry LibreTexts. (2024). 22.
  • Wikipedia. (2023).
  • OpenStax. (2023). 22.
  • Chemistry LibreTexts. (2023). 22.
  • Making Molecules. (2024).
  • The Organic Chemistry Tutor. (2016).
  • ResearchGate. (1972). Acetate-catalyzed Bromination and Exchange Reactions of 2-Butanone. [Link]
  • Master Organic Chemistry. (2022).
  • Rappe, C. (1966). Halogenation of ketones v studies on the mechanisms of base. Acta Chemica Scandinavica, 20, 1721-1722. [Link]
  • Filo. (2025).
  • Chemistry Steps.
  • SlidePlayer. Enols and Enolates A type of reaction with carbonyl compounds is an α-substitution (an electrophile adds to the α carbon). [Link]
  • Wikipedia. (2023). Thermodynamic and kinetic reaction control. [Link]
  • University of Colorado Boulder.
  • Jack Westin. Kinetic Control Versus Thermodynamic Control Of A Reaction. [Link]
  • Chegg. 2-butanone and bromine (1 equiv.) react in the presence of NaOH to form this compound. Propose a mechanism for this reaction and briefly explain why the isomeric 3-bromo-e-butanone is not formed. [Link]
  • Chemistry Stack Exchange. (2016). Thermodynamic vs kinetic reaction control with radical substitution. [Link]
  • Vyas, P. V., et al. (2003). Experimental Methods 1. Bromination Methods. Tetrahedron Letters, 44(21), 4085-4088.
  • Pearson.
  • Google Patents. (2013). Bromo-butanone synthesis method.

Sources

A Senior Application Scientist's Guide to Evaluating the Enzyme Inhibition Potency of 1-Bromo-2-butanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth evaluation of 1-Bromo-2-butanone and its derivatives as a class of enzyme inhibitors. We will explore their mechanism of action, compare their potency against various enzymatic targets, and provide a robust experimental framework for their characterization. Our focus is on delivering not just protocols, but the scientific rationale behind them, ensuring a self-validating and insightful approach to your research.

Introduction: The Chemical Reactivity of α-Haloketones

This compound (also known as Bromomethyl ethyl ketone) belongs to the class of α-haloketones, a group of organic compounds recognized for their utility in chemical synthesis and, notably, for their biological activity.[1][2][3] The defining feature of an α-haloketone is a halogen atom positioned on the carbon adjacent (the α-carbon) to a carbonyl group. This specific arrangement creates a potent electrophilic center at the α-carbon. The electron-withdrawing inductive effects of both the carbonyl oxygen and the halogen atom polarize the carbon-halogen bond, making the α-carbon highly susceptible to attack by nucleophiles.[3]

This inherent reactivity is the cornerstone of their function as enzyme inhibitors. They are classic examples of covalent inhibitors , which form stable, long-lasting bonds with their target enzymes, often leading to irreversible inactivation.[4] This contrasts with reversible inhibitors, which associate and dissociate from the enzyme.[5] The ability to form a covalent bond makes these compounds particularly interesting in drug discovery for achieving sustained target engagement and therapeutic effect.[4][6]

The Covalent Mechanism of Inhibition

The inhibitory action of this compound derivatives is a targeted chemical reaction within the enzyme's active site. This process is a form of mechanism-based inactivation, sometimes referred to as "suicide inhibition," where the enzyme's own catalytic machinery is hijacked to activate the inhibitor.[7]

The process unfolds in two key steps:

  • Initial Non-covalent Binding: The inhibitor first docks into the enzyme's active site, forming a temporary, reversible enzyme-inhibitor (E-I) complex. This initial binding is governed by standard non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) and is what provides initial specificity.

  • Irreversible Covalent Modification: Once positioned correctly, a nucleophilic amino acid residue within the active site—most commonly Cysteine (thiol group), but also Histidine (imidazole group) or Lysine (amino group)—launches a nucleophilic attack on the electrophilic α-carbon of the butanone derivative. This results in the displacement of the bromide ion (a good leaving group) and the formation of a stable covalent bond between the inhibitor and the enzyme.[8] This permanently modifies the enzyme, blocking substrate access and rendering it catalytically inactive.

This covalent modification is the defining characteristic and is visualized in the reaction pathway below.

G cluster_2 Reaction Outcome Enzyme_Cys Enzyme-SH (Active Site Cysteine) EI_Complex Initial Non-covalent E-I Complex Enzyme_Cys->EI_Complex Reversible Binding Inhibitor This compound Derivative (R-CO-CH₂Br) Inhibitor->EI_Complex Covalent_Adduct Covalently Modified Enzyme (Enzyme-S-CH₂-CO-R) EI_Complex->Covalent_Adduct Nucleophilic Attack (Irreversible) Bromide Br⁻ (Leaving Group) EI_Complex->Bromide Displacement

Caption: Covalent inhibition via nucleophilic substitution.

Comparative Potency of Brominated Ketone Derivatives

While this compound itself has been used as a reagent to probe enzyme active sites, such as pyruvate decarboxylase[1], the broader class of brominated organic molecules, including chalcones and other ketones, has been evaluated against a range of enzymes.[9][10] The data synthesized below provides a comparative overview of their inhibitory potential.

It is crucial to recognize that direct comparisons of IC₅₀ or Kᵢ values should be made with caution unless determined under identical assay conditions. However, the table illustrates the diverse enzymatic targets and the high potency that can be achieved with this class of compounds.

Inhibitor Class/DerivativeTarget Enzyme(s)Potency (Kᵢ or IC₅₀)Key Insights & Reference
Brominated Chalcone Derivatives Acetylcholinesterase (AChE)Kᵢ: 1.83 - 11.19 nMDemonstrates potent inhibition of cholinesterases, important in neurodegenerative disease research.[9]
Butyrylcholinesterase (BChE)Kᵢ: 3.35 - 26.70 nMSimilar high potency against BChE, suggesting potential for broad cholinesterase modulation.[9]
Carbonic Anhydrase I & IIKᵢ: ~24 - 58 nMShows significant activity against metabolic enzymes, highlighting a broader inhibitory profile.[9]
4-Phenylbutenone Bromophenols Acetylcholinesterase (AChE)Kᵢ: 14.81 - 33.99 pMExhibits exceptionally high, picomolar potency, underscoring the impact of the broader scaffold.[10]
Butyrylcholinesterase (BChE)Kᵢ: 5.64 - 19.30 pMThe most potent inhibitors in this comparison, with significant therapeutic implications.[10]
Carbonic Anhydrase I & IIKᵢ: ~107 - 404 pMPicomolar inhibition of carbonic anhydrases indicates very strong binding and high efficiency.[10]
Bromo-cyclobutenaminones MurA (UDP-N-acetylglucosamine enolpyruvyl transferase)Not specified (covalent)A novel class targeting a key bacterial enzyme, demonstrating the utility of bromo-derivatives as antibacterial agents. The bromine atom was found to be crucial for activity.[8]

Structure-Activity Relationship (SAR) Insights: The potency of these inhibitors is not solely dictated by the bromo-ketone warhead. The entire molecular scaffold contributes significantly. For instance, studies on various chalcone derivatives show that the nature and position of substituent groups on the phenyl rings dramatically influence enzyme inhibition.[11][12] Electron-donating groups, for example, have been shown to enhance the inhibitory activity of some chalcone series against α-amylase.[11] This underscores the importance of optimizing the non-covalent binding portion of the molecule to ensure precise positioning of the reactive warhead for efficient covalent modification.

Experimental Protocol: Assessing Inhibitory Potency

This section provides a standardized, self-validating protocol for determining the inhibitory potency (IC₅₀) of this compound derivatives against a model enzyme using a spectrophotometric assay.

Pillar of Trustworthiness: The protocol's integrity relies on appropriate controls. A time-dependent inhibition assay is essential for covalent inhibitors. The reaction rate should be measured at several time points after introducing the inhibitor to characterize the rate of inactivation (k_inact).

Core Experimental Workflow

Caption: Standard workflow for an enzyme inhibition assay.

Step-by-Step Methodology

  • Materials and Reagents:

    • Target Enzyme (e.g., Acetylcholinesterase)

    • Substrate (e.g., Acetylthiocholine)

    • Chromogenic Reagent (e.g., DTNB - Ellman's reagent)

    • This compound derivative (inhibitor)

    • Assay Buffer (e.g., Phosphate buffer, pH 7.4)

    • DMSO (for dissolving inhibitor)

    • 96-well microplate

    • Microplate reader (spectrophotometer)

  • Preparation of Solutions:

    • Enzyme Stock: Prepare a concentrated stock solution of the enzyme in assay buffer. The final concentration in the assay should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.

    • Substrate Stock: Prepare a stock solution of the substrate in the assay buffer.

    • Inhibitor Stock: Prepare a high-concentration stock solution (e.g., 10-50 mM) of the this compound derivative in 100% DMSO. From this, create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Assay Procedure (96-Well Plate Format):

    • Causality: Set up controls to ensure the validity of the results. These must include:

      • 100% Activity Control: Enzyme + Substrate + DMSO (no inhibitor).

      • Blank Control: Buffer + Substrate + DMSO (no enzyme).

    • Add 85 µL of assay buffer to each well.

    • Add 5 µL of the corresponding inhibitor dilution (or DMSO for controls) to each well.

    • Add 5 µL of the enzyme solution to each well (except the blank control).

    • Pre-incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15-30 minutes). This step is critical for covalent inhibitors as it allows time for the irreversible reaction to occur.[13]

    • Initiate Reaction: Add 5 µL of the substrate solution to all wells to start the reaction.

    • Kinetic Reading: Immediately place the plate in the microplate reader and measure the change in absorbance at the appropriate wavelength (e.g., 412 nm for DTNB) over time (e.g., every 30 seconds for 10 minutes).

  • Data Analysis and Interpretation:

    • Calculate Initial Velocity (V₀): For each well, determine the initial reaction rate (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve.

    • Calculate Percent Inhibition: Use the following formula: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100

    • Determine IC₅₀: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism, R) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Conclusion

This compound and its derivatives represent a potent class of covalent enzyme inhibitors. Their mechanism of action is rooted in the electrophilicity of the α-carbon, which facilitates an irreversible reaction with nucleophilic residues in an enzyme's active site. As demonstrated by related brominated compounds, this chemical warhead can be incorporated into larger molecular scaffolds to achieve extraordinary, even picomolar, potency and selectivity against diverse targets, from cholinesterases to bacterial enzymes. The provided experimental framework offers a reliable method for characterizing these compounds, emphasizing the critical pre-incubation step required to accurately assess time-dependent, covalent inhibition. These molecules serve as a valuable starting point for the rational design of targeted covalent therapeutics.

References

  • Benchchem. (n.d.). Synthesis routes of this compound.
  • ScienceDirect. (2025). Reversible Mechanisms of Enzyme Inhibition and Resulting Clinical Significance.
  • Sigma-Aldrich. (n.d.). This compound 95.
  • PubMed. (2022). Exploring enzyme inhibition profiles of novel halogenated chalcone derivatives on some metabolic enzymes: Synthesis, characterization and molecular modeling studies.
  • PubChem. (n.d.). This compound.
  • National Center for Biotechnology Information (PMC). (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis.
  • National Center for Biotechnology Information (PMC). (2020). Bromo-Cyclobutenaminones as New Covalent UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA) Inhibitors.
  • PubMed. (2017). The first synthesis of 4-phenylbutenone derivative bromophenols including natural products and their inhibition profiles for carbonic anhydrase, acetylcholinesterase and butyrylcholinesterase enzymes.
  • MDPI. (n.d.). Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids.
  • ResearchGate. (n.d.). Structure-activity relationship of compounds.
  • ResearchGate. (2017). What kind of Enzyme Inhibition is it?.
  • National Center for Biotechnology Information (PMC). (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.
  • Semantic Scholar. (2017). Enzyme Inhibitors and Activators.
  • Bentham Science. (n.d.). Chalcones: As Potent α-amylase Enzyme Inhibitors; Synthesis, In Vitro, and In Silico Studies.
  • TÜBİTAK Academic Journals. (2023). Design, synthesis, and enzyme inhibition evaluation of some novel Mono- and Di-O-ß-D-Glycopyranosyl Chalcone analogues with molecular docking studies.
  • Drug Hunter. (2025). Cheat Sheet for Covalent Enzyme Inhibitors.
  • National Center for Biotechnology Information (PMC). (n.d.). Covalent Inhibition in Drug Discovery.
  • Omics Online. (n.d.). Enzyme Inhibition: Mechanisms, Types, and Applications in Drug Development.
  • YouTube. (2022). Targeted covalent inhibitors with an emphasis on reversible covalent inhibition.
  • National Center for Biotechnology Information (PMC). (n.d.). Discovery of a Potent and Selective Covalent Inhibitor of Bruton's Tyrosine Kinase with Oral Anti-Inflammatory Activity.
  • PubMed. (2017). Enzyme inhibitory activities an insight into the structure-Activity relationship of biscoumarin derivatives.
  • PubMed. (2004). Synthesis and Structure-Activity Relationship of a Novel Sulfone Series of TNF-alpha Converting Enzyme Inhibitors.

Sources

A Senior Application Scientist's Guide to Cross-Reactivity of Antibodies Against 1-Bromo-2-Butanone Modified Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount. When developing antibodies against modified proteins or peptides, a critical concern is the potential for cross-reactivity with other structurally similar molecules. This guide provides an in-depth technical comparison of the performance of antibodies raised against 1-Bromo-2-butanone modified peptides, offering supporting experimental data and methodologies to ensure the generation and validation of highly specific antibodies.

The Challenge of Detecting Chemically Modified Peptides

Post-translational modifications (PTMs) play a crucial role in cellular processes, and their aberrant forms are often implicated in disease.[1][2][3][4] Beyond natural PTMs, exposure to reactive chemicals can lead to the formation of protein adducts, which can trigger immune responses or have toxicological consequences.[5][6][7] this compound is a reactive organic compound that can covalently modify proteins.[8] Developing antibodies that specifically recognize this modification is essential for studying its biological effects.

Understanding the Hapten-Carrier Principle

Small molecules like this compound, known as haptens, are not immunogenic on their own.[12][13][14][15] To elicit an immune response, they must be conjugated to a larger carrier protein.[16][17][18] This hapten-carrier complex can then be used to immunize an animal and generate antibodies.[16] The resulting antibodies should ideally recognize the hapten in the context of the peptide sequence it modifies.

Experimental Workflow for Antibody Generation and Characterization

The following diagram outlines the key steps in producing and evaluating antibodies against this compound modified peptides.

Antibody_Workflow cluster_synthesis Antigen Preparation cluster_immunization Antibody Generation cluster_characterization Antibody Characterization & Cross-Reactivity Peptide_Synthesis Peptide Synthesis Modification Modification with This compound Peptide_Synthesis->Modification React with This compound Conjugation Conjugation to Carrier Protein (KLH/BSA) Modification->Conjugation Form Hapten-Carrier Complex Immunization Animal Immunization Conjugation->Immunization Inject into host Serum_Collection Serum Collection (Polyclonal) Immunization->Serum_Collection Hybridoma Hybridoma Technology (Monoclonal) Immunization->Hybridoma ELISA ELISA Screening Serum_Collection->ELISA Hybridoma->ELISA Western_Blot Western Blotting ELISA->Western_Blot Confirm Specificity SPR Surface Plasmon Resonance (SPR) Western_Blot->SPR Quantify Binding Kinetics Antibody_Selection Data_Integration Integrate Data from ELISA, Western Blot, & SPR High_Affinity High Affinity for This compound Peptide (Low KD in SPR) Data_Integration->High_Affinity Low_Cross_Reactivity Minimal Binding to Unmodified & Other Modified Peptides Data_Integration->Low_Cross_Reactivity WB_Specificity Single Band at Correct MW in Western Blot Data_Integration->WB_Specificity Optimal_Antibody Optimal Antibody Selected High_Affinity->Optimal_Antibody Low_Cross_Reactivity->Optimal_Antibody WB_Specificity->Optimal_Antibody

Caption: Decision-making process for antibody selection.

Conclusion

The development of highly specific antibodies against small molecule modifications like this compound requires a rigorous and multi-faceted approach to characterization. By combining the high-throughput screening capabilities of ELISA with the specificity confirmation of Western blotting and the quantitative kinetic analysis of SPR, researchers can confidently select antibody candidates with minimal cross-reactivity. This ensures the generation of reliable and reproducible data, which is critical for advancing our understanding of the biological impact of chemical modifications on proteins.

References

  • Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed. (n.d.).
  • Hapten - Wikipedia. (n.d.).
  • Haptens – Knowledge and References - Taylor & Francis. (n.d.).
  • Western blot - Wikipedia. (n.d.).
  • Hapten | Immunology, Antigens, Allergens - Britannica. (2025, December 20).
  • Detecting Post-translational Modifications: 5 Easy Methods - Bitesize Bio. (2025, April 24).
  • Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance. (n.d.).
  • The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems. (2025, February 6).
  • SPR Service - Antibody-Antigen Interaction Analysis - Rapid Novor. (2025, September 17).
  • Haptens | PPTX - Slideshare. (n.d.).
  • Antibody Cross Reactivity And How To Avoid It? - ELISA kit. (n.d.).
  • Cross-reactivity of IgM anti-modified protein antibodies in rheumatoid arthritis despite limited mutational load | springermedizin.de. (n.d.).
  • The effect of haptens on protein-carrier immunogenicity - PMC - NIH. (n.d.).
  • An Introduction to Surface Plasmon Resonance - Jackson ImmunoResearch. (n.d.).
  • Analyzing PTM Activation State Using Western Blotting - CST Blog. (n.d.).
  • Antibody Cross-Reactivity: How to Assess & Predict Binding | Boster Bio. (n.d.).
  • How do I check if my monoclonal antibodies will cross-react? - HistologiX. (n.d.).
  • Sandwich ELISA protocol - Abcam. (n.d.).
  • How do I check if my antibody will cross-react? | Proteintech Group. (n.d.).
  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation - MDPI. (2021, July 17).
  • Design, Production, Characterization, and Use of Peptide Antibodies - PMC - NIH. (2023, January 13).
  • 3 Tips for monoclonal antibody production - Abyntek Biopharma. (2021, December 15).
  • (PDF) Antibody Production with Synthetic Peptides - ResearchGate. (2016, August 6).
  • Peptide Design for Antibody Production. (n.d.).
  • An Immunoassay to Rapidly Measure Acetaminophen Protein Adducts Accurately Identifies Patients with Acute Liver Injury or Failure - PubMed Central. (n.d.).
  • Anti-Peptide Antibody Introduction - Creative Biolabs. (n.d.).
  • Post-Translational Modifications - Azure Biosystems. (2021, March 18).
  • Cross-reactivity of anti-modified protein antibodies in rheumatoid arthritis - PubMed. (2024, December 20).
  • Overview of ELISA Protocol | MyBioSource Learning Center. (n.d.).
  • ELISA: The Complete Guide - Antibodies.com. (2024, April 6).
  • An Immunoassay to Rapidly Measure Acetaminophen Protein Adducts Accurately Identifies Patients With Acute Liver Injury or Failure - PubMed. (n.d.).
  • Western blot protocol for low abundance proteins | Abcam. (n.d.).
  • Competitive ELISA Protocol - Creative Diagnostics. (n.d.).
  • Cross-Reactivity between Chemical Antibodies Formed to Serum Proteins and Thyroid Axis Target Sites - PMC - NIH. (2020, October 3).
  • Application Guides / ELISA Protocol - 2BScientific. (n.d.).
  • Immunodetection of Serum Albumin Adducts as Biomarkers for Organophosphorus Exposure - PMC - PubMed Central. (n.d.).
  • Guide to Immunoassays - Promega Corporation. (n.d.).
  • Ultrasensitive isolation, identification and quantification of DNA–protein adducts by ELISA-based RADAR assay | Nucleic Acids Research | Oxford Academic. (2014, June 9).
  • Cross-Reactivity between Chemical Antibodies Formed to Serum Proteins and Thyroid Axis Target Sites - MDPI. (n.d.).
  • This compound | C4H7BrO | CID 13156 - PubChem. (n.d.).
  • 2-Butanone, 4-amino-1-bromo- | C4H8BrNO | CID 90470462 - PubChem. (n.d.).
  • CX11. Protein Modifications - Chemistry LibreTexts. (2023, January 22).
  • common side reactions with 1-Amino-2-butanol - Benchchem. (n.d.).
  • Protein Modification - Labome. (n.d.).
  • Kinetics and mechanism of oxidation of glycine and alanine by Oxone® catalyzed by bromide ion - SciELO. (2014, June 13).
  • Protein modifications | Biomolecules | MCAT | Khan Academy - YouTube. (2014, October 24).
  • 5.2: Protein Modification - Chemistry LibreTexts. (2022, October 4).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Bromo-2-butanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-Bromo-2-butanone (CAS No. 816-40-0). As a lachrymatory and hazardous chemical, improper handling and disposal of this compound pose significant risks to personnel safety and environmental health. Adherence to these procedures is not merely a matter of regulatory compliance but a foundational pillar of a responsible and safe laboratory environment. This document is intended for trained researchers, scientists, and drug development professionals who handle this substance.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Before any disposal procedure can be initiated, a thorough understanding of the chemical's inherent hazards is paramount. The risks associated with this compound dictate every aspect of its handling, from personal protective equipment (PPE) to its final waste stream classification.

This compound is a combustible liquid that is harmful if swallowed, inhaled, or comes into contact with the skin.[1][2][3] It is a potent irritant, capable of causing serious damage to the eyes and irritation to the skin and respiratory system.[1][2][3] A key characteristic of this compound is its nature as a lachrymator, a substance that induces immediate tearing and intense eye pain upon exposure.[1][4] Furthermore, thermal decomposition can release toxic and corrosive fumes, including carbon oxides and hydrogen bromide.[1]

Understanding these properties is critical; the requirement for segregation, sealed containers, and proper ventilation stems directly from its toxicity, volatility, and reactivity.

Waste Classification: A Critical Prerequisite

Under the Resource Conservation and Recovery Act (RCRA), the Environmental Protection Agency (EPA) mandates that chemical waste generators are responsible for correctly classifying their waste.[5]

This compound is a halogenated organic compound due to the presence of a bromine atom.[4][6] Therefore, it must be disposed of in a designated halogenated organic waste stream .[7][8]

Causality: Co-mingling halogenated and non-halogenated waste streams is a frequent and costly error in laboratory settings. Halogenated waste requires specific, often more expensive, disposal methods like high-temperature incineration with scrubbers to neutralize the resulting acidic gases (e.g., HBr).[1] Mixing a small amount of this compound into a large container of non-halogenated solvent waste contaminates the entire volume, forcing it all to be treated as the more hazardous and costly halogenated waste.[7]

Key Safety and Disposal Data

The following table summarizes the essential data for this compound, providing a quick reference for safe handling and disposal decisions.

ParameterDataSource(s)
CAS Number 816-40-0[1][3]
Molecular Formula C₄H₇BrO[1][4]
Synonyms Bromomethyl ethyl ketone, 1-bromobutan-2-one[1][4]
GHS Hazard Statements H227, H302, H312, H315, H319, H332, H335[1][4]
Primary Hazards Harmful (Oral, Dermal, Inhalation), Skin/Eye Irritant, Lachrymator, Combustible[1][2][4]
Waste Classification Hazardous Waste, Halogenated Organic Liquid[6][7][8]
Recommended Container Chemically resistant (e.g., HDPE or glass), sealed with a screw cap.[8][9]
Incompatible Materials Strong oxidizing agents, strong bases, strong reducing agents, metals.[1][2]

Step-by-Step Disposal Protocol

This protocol ensures a self-validating system where each step mitigates risk and ensures compliance.

1. Personal Protective Equipment (PPE):

  • Before handling the waste container, don appropriate PPE. This includes, at a minimum:

    • Tightly fitting safety goggles and a face shield.

    • Chemical-resistant gloves (e.g., nitrile, neoprene; inspect for integrity before use).

    • A flame-retardant laboratory coat.

  • Rationale: This step is a non-negotiable first line of defense against accidental splashes and vapor exposure, directly addressing the chemical's irritant and toxic properties.[1][2]

2. Waste Segregation:

  • Acquire a designated hazardous waste container labeled "Halogenated Organic Waste."

  • Under no circumstances should this compound waste be mixed with non-halogenated solvents, aqueous waste, or solid waste.[7][8]

  • Rationale: As detailed in Section 2, this prevents cross-contamination and ensures the waste is routed to the correct, compliant disposal facility, avoiding unnecessary costs and regulatory violations.[7]

3. Containerization:

  • Carefully transfer the this compound waste into the designated halogenated waste container, using a funnel to prevent spills.

  • Perform this transfer within a certified chemical fume hood to control exposure to harmful and lachrymatory vapors.[10]

  • Do not fill the container beyond 90% capacity to allow for vapor expansion.

  • Securely fasten the container's cap immediately after the transfer.

  • Rationale: A closed, secure container prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere and minimizes the risk of spills.[8][11]

4. Labeling:

  • The moment the first drop of waste enters the container, it must be labeled.

  • Use a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.

  • The label must clearly state:

    • The words "Hazardous Waste "

    • The full chemical name: "This compound " (and any other components if it's a mixture).

    • The specific hazards: "Combustible, Toxic, Irritant, Lachrymator "

    • The accumulation start date (the date the first waste was added).

  • Rationale: Proper labeling is a core requirement of OSHA's Hazard Communication standard and EPA regulations.[9][12] It provides immediate hazard information to all personnel and is essential for the waste disposal contractor to handle the material safely.

5. Temporary Storage:

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).

  • The SAA should be in a cool, dry, well-ventilated area, away from sources of ignition, heat, and direct sunlight.[9][13][14]

  • Ensure the container is stored with other compatible (halogenated) wastes and segregated from acids, bases, and oxidizers.[11][13]

  • Utilize secondary containment (e.g., a larger, chemically resistant tub) to contain any potential leaks.[11]

  • Rationale: Safe storage minimizes the risk of fire, dangerous chemical reactions, and environmental release during the period between waste generation and pickup.

6. Final Disposal:

  • Once the waste container is full (or as per your institution's policy), arrange for its removal.

  • Contact your EHS office or follow the established institutional procedure to request a hazardous waste pickup.

  • Do not attempt to dispose of the chemical yourself. Waste must be handled by a licensed hazardous waste disposal contractor.[1][15][16]

  • Rationale: Final disposal is a highly regulated process. Licensed contractors have the permits, equipment, and expertise to transport and treat hazardous waste in compliance with all federal and state regulations.[7][15]

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial.

  • For Small Spills (manageable by trained personnel):

    • Alert personnel in the immediate area and control access.

    • Ensure the area is well-ventilated, preferably within a fume hood.

    • Wearing full PPE, cover the spill with a non-combustible absorbent material such as sand, vermiculite, or dry chemical absorbent.[1][17]

    • Using non-sparking tools, carefully scoop the absorbed material into a sealable, labeled container for disposal as hazardous waste.[1][9]

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), and place the cleaning materials into the waste container.[18]

  • For Large Spills (or any spill you are not trained or equipped to handle):

    • Evacuate the area immediately.[17]

    • Alert others and activate the nearest fire alarm if necessary to facilitate evacuation.

    • Contact your institution's emergency response team or EHS office from a safe location.

Disposal Workflow Diagram

The following diagram provides a visual representation of the decision-making process for the proper disposal of this compound waste.

G start This compound Waste Generated ppe Step 1: Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe classify Step 2: Classify Waste Is it a halogenated organic compound? ppe->classify segregate Step 3: Segregate Waste Place in 'Halogenated Organic Waste' container classify->segregate Yes error STOP & RE-EVALUATE Do not mix with non-halogenated waste classify->error No (Incorrect Assessment) containerize Step 4: Containerize Safely (In fume hood, <90% full, seal tightly) segregate->containerize label Step 5: Label Container Immediately ('Hazardous Waste', full name, hazards, date) containerize->label store Step 6: Store in Satellite Accumulation Area (Ventilated, secondary containment, away from incompatibles) label->store pickup Step 7: Arrange for Final Disposal Contact EHS for pickup by licensed contractor store->pickup

Caption: Decision workflow for this compound disposal.

References

  • This compound | C4H7BrO. (n.d.). PubChem. [Link]
  • OSHA Hazardous Waste Disposal Guidelines & Safety Standards. (2021, June 9). HWH Environmental. [Link]
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management Environmental Group, Inc. [Link]
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS. [Link]
  • Lachrymators | Laboratory Safety. (n.d.). Brandeis University. [Link]
  • How OSHA Workplace Rules Affect Hazardous Waste Management. (2018, March 20). Hazardous Waste Experts. [Link]
  • Hazardous Waste Listings. (n.d.). U.S. Environmental Protection Agency. [Link]
  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). (n.d.). University of Nebraska-Lincoln. [Link]
  • Hazardous Waste - Overview. (n.d.).
  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste. (n.d.). U.S. Environmental Protection Agency. [Link]
  • Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Hazardous Waste Experts. [Link]
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group - Northwestern University.
  • Safe Handling and Storage of Chemicals. (n.d.). University of Colorado Boulder Environmental Health & Safety. [Link]
  • Handling and Storing Chemicals. (n.d.). Lab Manager. [Link]
  • Chemical Storage and Handling. (n.d.). Iowa State University Environmental Health and Safety. [Link]
  • Chapter 6: Chemical Storage and Handling. (n.d.). CUNY Queens College. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Bromo-2-butanone

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and drug development, the safe handling of reactive chemical intermediates is paramount. 1-Bromo-2-butanone (CAS No. 816-40-0), also known as bromomethyl ethyl ketone, is a valuable reagent in organic synthesis. However, its utility is matched by its significant health hazards, necessitating a rigorous and well-understood personal protective equipment (PPE) protocol. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to safely manage this compound in the laboratory. The focus here is not just on what to wear, but why it is worn, ensuring a culture of safety built on scientific understanding.

Immediate Safety Briefing: Understanding the Primary Hazards

This compound is a combustible, colorless to straw-colored liquid that presents a multi-faceted threat upon exposure.[1][2][3] Its primary hazards, as classified under the Globally Harmonized System (GHS), demand immediate respect and caution.[4]

  • Acute Toxicity (Harmful): It is harmful if swallowed, if it comes into contact with the skin, or if inhaled.[2][4]

  • Irritant: It causes significant skin and serious eye irritation.[2][4] As a potent lachrymator , it can cause immediate pain and tearing upon exposure to its vapors.[1][2]

  • Respiratory Tract Irritation: Inhalation of its vapors may cause respiratory irritation.[2][4]

Understanding these hazards is the foundational step in mitigating risk. The choice of each piece of PPE is a direct countermeasure to these specific threats.

Core Protective Equipment: A Multi-Layered Defense

The selection of PPE for handling this compound is not a matter of preference but a requirement dictated by its chemical properties. The following table summarizes the essential PPE, with detailed explanations in the subsequent sections.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with a thicker, chemically resistant outer glove (e.g., Butyl Rubber, Viton™) over a standard nitrile inner glove.Provides robust protection against a halogenated ketone. The inner glove offers secondary protection during doffing.
Eye & Face Protection Full-facepiece respirator or chemical splash goggles worn in conjunction with a face shield.Protects against splashes and the severe irritation caused by its lachrymatory vapors.
Respiratory Protection NIOSH-approved air-purifying respirator (APR) with an Organic Vapor (OV) cartridge. A full-facepiece is strongly recommended.Filters harmful organic vapors. A full-facepiece provides integrated eye and respiratory protection.
Body Protection Flame-resistant laboratory coat, chemically resistant apron, and full-length pants.Protects skin from splashes and the combustible nature of the chemical.
Foot Protection Closed-toe, chemically resistant safety shoes.Protects feet from spills.
Hand Protection: The Critical Barrier
  • The Rationale for Double-Gloving: This technique provides a dual barrier. The outer glove is the primary shield, chosen for its high resistance to the chemical class. The inner glove, typically a standard nitrile exam glove, protects the skin from potential contamination on the outer glove's cuff during the removal process.

  • Outer Glove Selection: For ketones and halogenated organic compounds, materials like Butyl Rubber and Viton™ are generally recommended due to their superior chemical resistance compared to standard nitrile or latex.[5][6][7] Nitrile gloves, while common in labs, may offer limited protection against prolonged exposure to ketones and should not be relied upon as the primary barrier for more than incidental contact.[6][7]

    • Actionable Step: Always consult the specific chemical resistance guide from your glove manufacturer. Before beginning work, visually inspect gloves for any signs of degradation, such as swelling, discoloration, or brittleness.[8]

Eye and Face Protection: Countering the Lachrymator

The lachrymatory nature of this compound means that its vapors alone are sufficient to cause severe eye irritation and pain.[1][2] Therefore, standard safety glasses are insufficient.

  • Causality: Vapors can easily bypass the limited seal of safety glasses. A full seal is necessary.

    • Option 1 (Recommended): A full-facepiece air-purifying respirator . This is the preferred method as it provides an integrated, high level of protection for both the eyes and the respiratory system from vapors and potential splashes.

    • Option 2 (Minimum): Chemical splash goggles that form a complete seal around the eyes. These must be worn in conjunction with a face shield to protect the rest of the face from splashes.[4] The use of goggles with a half-mask respirator can be problematic due to potential interference with the respirator's seal.[9]

Respiratory Protection: Safeguarding Against Inhalation

Given that this compound is harmful if inhaled and causes respiratory irritation, mechanical ventilation (i.e., a chemical fume hood) is the primary engineering control.[4] Respiratory protection is a crucial secondary defense.

  • Respirator Type: A NIOSH-approved air-purifying respirator (APR) is mandatory when handling this chemical outside of a fume hood or in situations with inadequate ventilation.[4][10]

  • Cartridge Selection: The appropriate cartridge is an Organic Vapor (OV) cartridge, which is universally color-coded black .[11][12] These cartridges contain activated carbon to adsorb the organic vapors of the ketone.

  • Cartridge Change Schedule: A cartridge change-out schedule must be established. For organic vapors, a conservative general guideline is to replace cartridges after a maximum of 8 hours of use, or sooner if any odor is detected while wearing the respirator.[11]

Operational and Disposal Plans: A Step-by-Step Guide

Safe handling extends beyond wearing the correct PPE. It involves a systematic approach to the entire workflow, from preparation to disposal.

Experimental Workflow: Safe Handling Protocol
  • Preparation:

    • Designate a specific area for handling this compound, preferably within a certified chemical fume hood.

    • Ensure an emergency eye wash station and safety shower are immediately accessible.[4]

    • Assemble all necessary equipment and reagents before retrieving the this compound.

    • Don all required PPE as outlined above.

  • Handling:

    • Ground all equipment and use non-sparking tools to prevent static discharge, given the chemical's combustible nature.[4][13]

    • Dispense the liquid carefully, avoiding splashes.

    • Keep the container tightly closed when not in use.[4]

    • Work with the smallest quantity of the chemical necessary for the procedure.

  • Post-Handling & Decontamination:

    • Upon completion of work, decontaminate all surfaces and equipment. While a specific decontamination solution is not defined, washing with soap and plenty of water is recommended for skin contact and can be adapted for surfaces, followed by appropriate solvent rinses if necessary.[4]

    • Carefully doff PPE, starting with the outer gloves, then the apron, face shield/goggles, and finally the inner gloves. Wash hands thoroughly with soap and water after removing all PPE.[4]

Spill and Disposal Management Workflow

The following diagram illustrates the logical flow for managing spills and waste.

cluster_spill Spill Response cluster_disposal Waste Disposal Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Colleagues & Supervisor Evacuate->Alert Assess Assess Spill Size & Risk Alert->Assess SmallSpill Small Spill (<100 mL) Assess->SmallSpill Minor LargeSpill Large Spill (>100 mL) or Poor Ventilation Assess->LargeSpill Major Absorb Absorb with Inert Material (Sand, Dry Absorbent) SmallSpill->Absorb CallEHS Call Emergency Personnel / EHS LargeSpill->CallEHS Collect Collect into Sealable Container Using Non-Sparking Tools Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate DisposeSpill Dispose as Hazardous Waste Decontaminate->DisposeSpill Waste Generate Waste (Excess Reagent, Contaminated Materials) Container Designated Halogenated Organic Waste Container Waste->Container Check Check Waste Container Compatibility Container->Check Segregate Segregate from Incompatible Waste (Strong Bases, Oxidizers) Check->Segregate Label Label Container Clearly Segregate->Label Store Store in Satellite Accumulation Area Label->Store

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Bromo-2-butanone
Reactant of Route 2
Reactant of Route 2
1-Bromo-2-butanone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。